molecular formula C6H8N2O2 B185312 4,6-Dimethoxypyrimidine CAS No. 5270-94-0

4,6-Dimethoxypyrimidine

Numéro de catalogue: B185312
Numéro CAS: 5270-94-0
Poids moléculaire: 140.14 g/mol
Clé InChI: FPSPPRZKBUVEJQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,6-Dimethoxypyrimidine (CAS 5270-94-0) is a high-value pyrimidine derivative that serves as a critical synthetic intermediate in several research fields. Its defined structure and predictable reactivity make it a versatile building block for constructing more complex, biologically active molecules. In agrochemical research, this compound is a key precursor in the synthesis of sulfonylurea herbicides . It is a known metabolite and core structural component in the mode of action of various commercial weed-control agents . In pharmaceutical research, the this compound scaffold is utilized in the discovery and optimization of new therapeutic agents. It forms the core structure of potent and selective antagonists for the A1 adenosine receptor (A1AR), a target for neurological, respiratory, and metabolic disorders . Furthermore, derivatives of this compound, such as 5-fluoro-4,6-dialkoxypyrimidines, have been investigated as GPR119 agonists for the potential treatment of diabetes . Beyond life sciences, this chemical finds application in materials science research. It is employed as a molecular building block in crystal engineering and supramolecular chemistry for developing non-linear optical (NLO) materials and studying organic frameworks due to its ability to form specific hydrogen-bonding interactions . Supplied as a colorless to pale-yellow liquid or low-melting solid (melting point ~33°C) with a density of 1.131 g/cm³ , our this compound is guaranteed to meet high standards of purity and consistency for your research and development activities. Please Note: This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4,6-dimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-9-5-3-6(10-2)8-4-7-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSPPRZKBUVEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293530
Record name 4,6-DIMETHOXYPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5270-94-0
Record name 5270-94-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-DIMETHOXYPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4,6-Dimethoxypyrimidine CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,6-Dimethoxypyrimidine for Advanced Research and Development

Authored by a Senior Application Scientist

Foreword: In the landscape of modern medicinal chemistry and agrochemical synthesis, the pyrimidine scaffold stands as a cornerstone of innovation. Its inherent biological relevance and synthetic versatility have propelled countless derivatives from the laboratory to vital real-world applications. Among these, this compound emerges not as an end-product, but as a pivotal intermediate—a molecular canvas upon which complex, high-value molecules are constructed. This guide offers a deep dive into the core characteristics of this compound, moving beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and application. It is intended for the discerning researcher, scientist, and drug development professional who requires a nuanced understanding of this critical chemical building block.

Core Chemical Identity and Physicochemical Profile

This compound is a symmetrically substituted diazine, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, and two methoxy groups at positions 4 and 6. This seemingly simple structure belies a rich chemical reactivity that makes it a valuable precursor in multi-step syntheses.

The Chemical Abstracts Service (CAS) has assigned the number 5270-94-0 to this compound.[1] This unique identifier is crucial for unambiguous identification in databases, publications, and regulatory documents.

Physicochemical Data Summary

For ease of reference and comparison, the key physicochemical properties of this compound are summarized in the table below. These values are fundamental for planning synthetic transformations, purification strategies, and for understanding the compound's physical behavior.

PropertyValueSource(s)
CAS Number 5270-94-0[1]
Molecular Formula C₆H₈N₂O₂[1]
Molecular Weight 140.14 g/mol [1]
IUPAC Name This compound[1]
Appearance Low melting solid[2]
Canonical SMILES COC1=CC(=NC=N1)OC[1]
InChI Key FPSPPRZKBUVEJQ-UHFFFAOYSA-N[1]

Synthesis and Purification: A Protocol Driven by Mechanistic Insight

The most prevalent and efficient synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a dihalogenated pyrimidine precursor. The choice of 4,6-dichloropyrimidine as the starting material is strategic; the chlorine atoms are excellent leaving groups, readily displaced by strong nucleophiles like sodium methoxide.

The electron-withdrawing nature of the two ring nitrogens makes the pyrimidine ring electron-deficient, which is a prerequisite for a successful SNAr reaction. The methoxide ion, a potent nucleophile, attacks the electron-poor carbon atoms at the 4 and 6 positions, leading to the displacement of the chloride ions.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, designed for high yield and purity. Each step is included to address a specific chemical challenge.

Materials:

  • 4,6-Dichloropyrimidine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for elution)

Procedure:

  • Reaction Setup: To a suspension of 4,6-dichloropyrimidine (1.0 eq) in anhydrous methanol at room temperature under an inert atmosphere (e.g., argon), add sodium methoxide (3.0 eq) portion-wise over 5-10 minutes. The use of a threefold excess of the nucleophile ensures the complete substitution of both chlorine atoms.[2]

  • Reaction Execution: Heat the resulting suspension to 65 °C and maintain for 24 hours.[2] The elevated temperature is necessary to overcome the activation energy of the second substitution, which is typically slower than the first. Reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Extraction: After the reaction is complete, cool the mixture and remove the bulk of the methanol under reduced pressure. To the residue, add 1 M aqueous HCl and dichloromethane. The acidic quench neutralizes any remaining sodium methoxide. The organic layer is then separated.[2]

  • Washing and Drying: Wash the organic phase with saturated aqueous NaCl (brine) to remove residual water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.[2]

  • Purification: The crude product is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield this compound as a low melting solid.[2]

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process.

G cluster_reaction Reaction Stage cluster_workup Work-up & Extraction cluster_purification Purification A Suspend 4,6-Dichloropyrimidine in Methanol B Add Sodium Methoxide (3 eq) A->B C Heat to 65°C for 24h B->C D Concentrate under reduced pressure C->D Reaction Complete E Quench with 1M HCl & Extract with CH2Cl2 D->E F Wash with Brine E->F G Dry over Na2SO4 F->G H Silica Gel Column Chromatography G->H Crude Product I Pure this compound H->I

Caption: Synthetic workflow for this compound.

Reactivity and Strategic Applications

The true value of this compound lies in its role as a versatile intermediate. The two methoxy groups are electron-donating, which increases the electron density of the pyrimidine ring compared to its dihalogenated precursor.[3] This modulation of electronic properties is key to its subsequent reactivity.

While the methoxy groups can be displaced under harsh conditions, they are generally stable, allowing for selective reactions at other positions of the pyrimidine ring. The primary application of this compound is as a scaffold for building more complex molecules, particularly in the agrochemical and pharmaceutical industries.[3][4][5]

For instance, derivatives of this compound are key intermediates in the synthesis of certain herbicides.[4] The compound 4,6-dimethoxy-2-methylsulfonylpyrimidine, synthesized from a this compound precursor, is a building block for pyrimidinyloxybenzoic acid herbicides.[4][6]

Logical Relationship in Derivative Synthesis

The following diagram illustrates the central role of this compound in accessing more functionalized derivatives.

G A 4,6-Dichloropyrimidine (Starting Material) B This compound (Core Intermediate) A->B Nucleophilic Substitution C Further Functionalization (e.g., at C2, C5) B->C Selective Modification D Biologically Active Molecules (e.g., Herbicides, APIs) C->D Final Assembly

Caption: Role as a core intermediate in synthesis.

Spectroscopic Characterization Profile

Full characterization of a synthesized compound is a pillar of scientific integrity. While raw spectra are beyond the scope of this guide, the expected spectral features of this compound can be predicted based on its structure and data from analogous compounds.[7]

  • ¹H NMR (Proton NMR): The molecule's symmetry will result in a simplified spectrum. One would expect a singlet for the two equivalent methoxy groups (-OCH₃) at approximately 3.9 ppm. The proton at the C5 position would appear as a singlet, and the proton at the C2 position would also be a singlet, with chemical shifts influenced by the nitrogen atoms.

  • ¹³C NMR (Carbon NMR): The spectrum would show distinct signals for the methoxy carbons, the C4/C6 carbons, the C5 carbon, and the C2 carbon, confirming the carbon framework of the molecule.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (140.14). Fragmentation patterns would likely involve the loss of methyl groups or methoxy radicals.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aromatic ring and the methyl groups, C=N and C=C stretching vibrations within the pyrimidine ring, and strong C-O stretching bands corresponding to the methoxy groups.

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9] Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[10]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a testament to the principle that a molecule's value is often defined by its potential. As a stable, readily synthesized, and strategically reactive intermediate, it provides a reliable entry point into a vast chemical space of high-value pyrimidine derivatives. For researchers in drug discovery and agrochemical development, a thorough understanding of this compound's properties, synthesis, and reactivity is not merely academic—it is a practical necessity for the efficient and rational design of next-generation molecules.

References

  • PubChem. This compound | C6H8N2O2 | CID 259821. [Link]
  • Xu, D., Zhu, Z., Xu, H., & Wang, Z. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society.
  • PrepChem.com. Synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4,6-Dihydroxypyrimidine (CAS 1193-24-4) in Modern Drug Discovery and Synthesis. [Link]

Sources

physical and chemical properties of 4,6-Dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,6-Dimethoxypyrimidine: Properties, Synthesis, and Applications

Introduction

This compound is a key heterocyclic organic compound built upon the pyrimidine scaffold. As a disubstituted pyrimidine, its unique electronic and structural characteristics, conferred by the two methoxy groups at the 4 and 6 positions, make it a versatile and valuable intermediate in the synthesis of a wide array of functional molecules.[1] The pyrimidine core is a fundamental motif in numerous biologically significant molecules, including nucleosides and synthetic drugs.[1] Consequently, this compound serves as a pivotal building block for drug discovery and development professionals, particularly in the creation of targeted therapeutics and advanced agrochemicals.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and core applications for researchers and scientists in the field.

Chemical and Physical Properties

The identity and fundamental physical characteristics of this compound are summarized below. These properties are essential for its handling, purification, and use in synthetic chemistry.

Chemical Identity
IdentifierValue
IUPAC Name This compound[3]
Synonyms Pyrimidine, 4,6-dimethoxy-[3]
CAS Number 5270-94-0[3]
Molecular Formula C₆H₈N₂O₂[3]
Molecular Weight 140.14 g/mol [3]
InChI InChI=1S/C6H8N2O2/c1-9-5-3-6(10-2)8-4-7-5/h3-4H,1-2H3[3]
InChIKey FPSPPRZKBUVEJQ-UHFFFAOYSA-N[3]
SMILES COC1=CC(=NC=N1)OC[3]
Physical Properties
PropertyValueSource
Appearance Low melting solid[4]
Melting Point 94-96 °C[5]
Solubility Soluble in methanol, ethyl acetate, and dichloromethane.[4]

Spectroscopic and Analytical Data

Spectroscopic analysis is fundamental for the structural elucidation and purity confirmation of this compound. The following data are characteristic of the compound.

TechniqueData
¹H NMR (CDCl₃) δ 8.4 (s, 1H, Ar-H), 5.8 (s, 1H, Ar-H), 3.9 (s, 6H, -OCH₃)[6]
¹³C NMR Expected signals for aromatic carbons and methoxy carbons.
Infrared (IR) Characteristic peaks for C-O stretching, C=N stretching, and aromatic C-H stretching.[7]
Mass Spectrometry Molecular Ion (M+): m/z 140

Chemical Synthesis and Reactivity

Synthesis Pathway

The most common and efficient laboratory-scale synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The readily available and more reactive 4,6-dichloropyrimidine is treated with sodium methoxide in a suitable solvent like methanol. The methoxide ions displace the chloride ions, which are excellent leaving groups, to yield the desired product.

Synthesis_of_this compound reactant1 4,6-Dichloropyrimidine product This compound reactant1->product Heat (65°C) reactant2 Sodium Methoxide (NaOMe) in Methanol reactant2->product Nucleophilic Substitution

Caption: Synthetic route to this compound via SNAr.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.[4]

  • Reaction Setup: To a suspension of 4,6-dichloropyrimidine (1.0 eq) in methanol at room temperature under an inert atmosphere (e.g., argon), add sodium methoxide (3.0 eq) portion-wise over 5-10 minutes.

  • Heating: Heat the resulting suspension to 65°C and maintain this temperature for approximately 24 hours, monitoring the reaction progress by a suitable technique (e.g., HPLC/MS or TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the bulk of the solvent under reduced pressure.

  • Extraction: To the residue, add 1 M aqueous HCl and dichloromethane (CH₂Cl₂). Separate the organic layer.

  • Washing: Wash the organic phase sequentially with saturated aqueous sodium chloride (NaCl), then dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and evaporate the solvent. The crude product can be purified by silica gel column chromatography using an appropriate eluent system, such as ethyl acetate-hexanes, to yield this compound as a low melting solid.[4]

Reactivity Profile

The chemical behavior of this compound is dictated by the electron-donating methoxy groups. These groups increase the electron density of the pyrimidine ring, influencing its susceptibility to electrophilic attack. However, the most synthetically valuable feature is the ability of the methoxy groups to act as leaving groups in nucleophilic aromatic substitution reactions under specific conditions, allowing for further functionalization at the 4 and 6 positions.[1] This versatility is a cornerstone of its application in constructing more complex molecular architectures.

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate. Its bifunctional nature allows for the systematic construction of diverse molecular libraries.

  • Pharmaceutical Synthesis: The pyrimidine scaffold is a well-established pharmacophore. This compound is a key intermediate for synthesizing various targeted therapies, including kinase inhibitors, by allowing for the introduction of different functionalities at the 4 and 6 positions.[1]

  • Agrochemicals: It serves as a critical precursor in the synthesis of pyrimidinyloxybenzoic acid herbicides, such as bispyribac-sodium.[2] These herbicides function by inhibiting the acetolactate synthase (ALS) enzyme in weeds.[2] Derivatives like 4,6-dimethoxy-2-methylsulfonylpyrimidine are also key intermediates in this field.[2][8]

Quality Control and Characterization Workflow

Ensuring the identity and purity of synthesized this compound is critical. A standard workflow involves a series of analytical techniques.

Characterization_Workflow cluster_spectroscopy Structural Elucidation synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr Characterize ms Mass Spectrometry synthesis->ms Characterize ir IR Spectroscopy synthesis->ir Characterize hplc Purity Analysis (HPLC/GC) nmr->hplc Confirm Structure ms->hplc Confirm Structure ir->hplc Confirm Structure final Verified Compound hplc->final Verify Purity

Sources

An In-depth Technical Guide to 4,6-Dimethoxypyrimidine: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases and a multitude of synthetic drugs.[1] Among the diverse range of pyrimidine derivatives, 4,6-dimethoxypyrimidine stands out as a key building block and versatile intermediate in the synthesis of targeted therapeutics and agrochemicals. Its unique electronic properties and substitution pattern make it a valuable synthon for introducing the pyrimidine core into larger, more complex molecular architectures. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound is a six-membered heteroaromatic ring containing two nitrogen atoms at positions 1 and 3, and two methoxy groups at positions 4 and 6.

Molecular Formula: C₆H₈N₂O₂[2]

Molecular Weight: 140.14 g/mol [2]

IUPAC Name: this compound[2]

CAS Number: 5270-94-0[2]

The presence of the electron-donating methoxy groups significantly influences the reactivity of the pyrimidine ring, making it susceptible to electrophilic substitution at the 5-position and nucleophilic substitution at the 2-position.

Quantitative Data Summary
PropertyValueSource
Molecular Weight 140.14 g/mol [2]
Exact Mass 140.0586 g/mol [2]
Melting Point 33 °C
Boiling Point 186 °C
Solubility Soluble in Methanol
XLogP3-AA 0.8[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 4[2]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

} Caption: 2D structure of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum of a this compound derivative would be expected to show a singlet for the proton at the 5-position of the pyrimidine ring, and a singlet integrating to six protons for the two equivalent methoxy groups. A signal for the proton at the 2-position would also be present. For comparison, in 2-amino-4,6-dimethoxypyrimidine, the aromatic proton at C5 appears as a singlet at approximately 5.3 ppm, and the methoxy protons appear as a singlet at around 3.9 ppm in CDCl₃.[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the carbon atoms of the pyrimidine ring and the methoxy groups. The chemical shifts would be influenced by the electronegativity of the nitrogen and oxygen atoms.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aromatic ring and the methyl groups, C=N and C=C stretching vibrations of the pyrimidine ring, and C-O stretching vibrations of the methoxy groups. The IR spectrum of 2-amino-4,6-dimethylpyrimidine shows characteristic bands for N-H stretching, C-H stretching, and ring vibrations.[4]

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation would likely involve the loss of methyl radicals, methoxy radicals, and cleavage of the pyrimidine ring.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the nucleophilic substitution of 4,6-dichloropyrimidine with sodium methoxide.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of this compound.[5]

Materials:

  • 4,6-Dichloropyrimidine (1.0 eq)

  • Sodium methoxide (3.0 eq)

  • Methanol (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a suspension of 4,6-dichloropyrimidine (e.g., 6.5 g, 43.9 mmol) in anhydrous methanol (30 mL) at room temperature under an inert atmosphere (e.g., argon), add sodium methoxide (e.g., 7.1 g, 132 mmol) over 5 minutes.

  • Heat the resulting suspension to 65 °C and maintain this temperature under an inert atmosphere for 24 hours.

  • Monitor the reaction progress by a suitable analytical technique, such as HPLC/MS, to confirm the consumption of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature and remove the majority of the methanol under reduced pressure.

  • To the residue, add 1 M aqueous HCl (50 mL) and dichloromethane (50 mL).

  • Separate the organic layer, and wash it with saturated aqueous NaCl solution (30 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexanes to yield this compound as a low melting solid.

Applications in Drug Discovery and Development

While specific FDA-approved drugs containing the this compound scaffold are not prominently documented, the broader class of pyrimidine derivatives is of immense importance in medicinal chemistry. The 4,6-disubstituted pyrimidine core is a privileged scaffold in the design of various therapeutic agents, particularly kinase inhibitors.

The this compound moiety can serve as a key intermediate in the synthesis of more complex drug candidates. For instance, derivatives of this compound are utilized in the development of herbicides.[6] In drug discovery, the methoxy groups can be readily displaced by other nucleophiles, allowing for the introduction of diverse functionalities to modulate the biological activity and pharmacokinetic properties of the resulting compounds.

Research into 4,6-diaryl-substituted pyrimidines has shown their potential as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), which are important targets in oncology.[7][8] The synthesis of these and other bioactive molecules often involves intermediates derived from this compound.

Safety and Handling

Handling of this compound and its derivatives should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[5][9]

Hazards:

  • May cause skin, eye, and respiratory tract irritation.[9]

  • May be harmful if swallowed or inhaled.[6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

First Aid:

  • In case of skin contact: Wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth with water. Seek medical attention if you feel unwell.[9]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant potential for applications in drug discovery and agrochemical development. Its straightforward synthesis and the reactivity of its methoxy groups allow for the generation of a wide array of derivatives. While direct incorporation into currently marketed pharmaceuticals is not widespread, its role as a key intermediate in the synthesis of bioactive molecules underscores its importance for researchers and scientists in the field. Further exploration of the synthetic utility of this compound is likely to lead to the discovery of novel therapeutic agents and other valuable chemical entities.

References

  • Cole-Parmer. Material Safety Data Sheet - 4,6-Dihydroxypyrimidine, 98%. [Link]
  • PubChem. This compound. [Link]
  • Indian Academy of Sciences. Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. [Link]
  • NP-MRD. 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0016950). [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003361). [Link]
  • NIST WebBook.
  • PubChem. 2-Amino-4,6-dimethoxypyrimidine. [Link]
  • ACS Omega.
  • International Journal of Engineering Research and Applications (IJERA). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. [Link]
  • ResearchGate. FT-IR Spectrums of (a) 4,6-diamino-2-pyrimidinethiol, (b)
  • ResearchGate. 13C NMR spectra of synthesized model compound 4f. [Link]
  • Royal Society of Chemistry. The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)
  • PubMed.
  • Oakwood Chemical. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
  • ResearchGate. FDA approved drugs with pyrimidine skeleton having fluoro-substitution. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • U.S. Food and Drug Administration. Advancing Health Through Innovation: New Drug Therapy Approvals 2021. [Link]
  • MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
  • National Center for Biotechnology Information. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. [Link]
  • PubMed. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4,6-Dimethoxypyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,6-Dimethoxypyrimidine is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science. As a substituted pyrimidine, it is a precursor in the synthesis of a variety of bioactive molecules, including herbicides and pharmaceuticals. For researchers, scientists, and drug development professionals, understanding the solubility of this compound in various organic solvents is a parameter of paramount importance. Solubility dictates the choice of reaction media, purification strategies (such as recrystallization), formulation of drug products, and the design of extraction and chromatographic separation processes.

This guide provides a comprehensive technical overview of the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, we will ground our discussion in the fundamental principles of solubility, provide a detailed, field-proven experimental protocol for its determination, and leverage data from a structurally similar analogue, 4-amino-2,6-dimethoxypyrimidine, to provide predictive insights.

Physicochemical Properties and Theoretical Solubility Framework

The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur—"like dissolves like."[1][2] This means that substances with similar intermolecular forces are more likely to be soluble in one another. To predict the solubility of this compound, we must first analyze its molecular structure.

Molecular Structure:

  • Core: A pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. This ring system is polar.

  • Substituents: Two methoxy groups (-OCH₃) at positions 4 and 6. The ether linkages in the methoxy groups are polar and can act as hydrogen bond acceptors.

  • Overall Polarity: The molecule possesses a moderate degree of polarity due to the nitrogen atoms in the ring and the oxygen atoms of the methoxy groups. It lacks a hydrogen bond donor, which will influence its interactions with protic solvents.

Predicted Solubility in Common Organic Solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While this compound cannot donate a hydrogen bond, the lone pairs on its nitrogen and oxygen atoms can accept hydrogen bonds from the solvent. Therefore, moderate to good solubility is expected.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, N,N-Dimethylformamide (DMF)): These solvents have significant dipole moments but do not have O-H or N-H bonds. Given the polar nature of this compound, it is expected to be soluble in these solvents through dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. Due to the significant polarity of the pyrimidine core and methoxy groups, the solubility of this compound in nonpolar solvents is expected to be low.

A Note on Structural Analogues: The Case of 4-Amino-2,6-Dimethoxypyrimidine

In pharmaceutical and chemical research, it is common practice to use data from close structural analogues to predict the behavior of a target compound. A well-studied analogue is 4-amino-2,6-dimethoxypyrimidine.[3][4][5] The key difference is the presence of an amino (-NH₂) group, which can both donate and accept hydrogen bonds. This functional group significantly increases the molecule's polarity and its ability to interact with protic solvents, generally leading to higher solubility in polar solvents, especially water, compared to its non-amino counterpart.[3][4][5]

Experimental Determination of Equilibrium Solubility

To obtain reliable, quantitative solubility data, a robust experimental protocol is required. The "shake-flask" or equilibrium solubility method is a gold-standard technique.[4] This section provides a self-validating, step-by-step protocol for determining the solubility of this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Select Solvents P3 Equilibrate Solvent at Target Temperature P1->P3 P2 Prepare Stock Solutions (for HPLC Calibration) A3 Calculate Concentration using Calibration Curve P2->A3 E1 Add Excess Solute to Solvent P3->E1 E2 Agitate Mixture (e.g., 24-72h) E1->E2 E3 Allow Solids to Settle E2->E3 E4 Extract Aliquot of Supernatant E3->E4 E5 Filter Aliquot (e.g., 0.22 µm Syringe Filter) E4->E5 A1 Dilute Filtered Sample E5->A1 A2 Analyze via HPLC A1->A2 A2->A3

Caption: Workflow for Equilibrium Solubility Determination.

Protocol: Equilibrium Solubility Measurement via Shake-Flask Method

This protocol describes the determination of the solubility of this compound in a single organic solvent at a specific temperature. The process should be repeated for each desired solvent and temperature.

1. Materials and Equipment:

  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Thermostatic orbital shaker or water bath

  • Calibrated thermometer

  • Glass vials with screw caps (e.g., 20 mL scintillation vials)

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector[4][6]

2. Procedure:

  • Step 1: Temperature Equilibration

    • Set the thermostatic shaker to the desired temperature (e.g., 298.15 K / 25 °C).

    • Place a vial containing approximately 10 mL of the chosen solvent into the shaker and allow it to equilibrate for at least 1 hour.

  • Step 2: Sample Preparation

    • Add an excess amount of this compound to the temperature-equilibrated solvent. An "excess" ensures that a saturated solution is formed, with solid material remaining visible.

    • Securely cap the vial to prevent solvent evaporation.

  • Step 3: Equilibration

    • Place the vial back into the thermostatic shaker and agitate at a constant speed (e.g., 150 rpm) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

  • Step 4: Sample Withdrawal and Filtration

    • Stop the agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 4 hours to allow undissolved solids to settle.

    • Carefully withdraw an aliquot (e.g., 1-2 mL) of the clear supernatant using a syringe.

    • Immediately pass the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all particulate matter.

  • Step 5: Gravimetric Analysis (Optional but Recommended)

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point until a constant weight of the dried solute is achieved.

    • The solubility can be calculated from the mass of the solute and the mass of the solvent evaporated.

  • Step 6: Quantitative Analysis by HPLC

    • Accurately dilute a known volume or mass of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.

    • Analyze the diluted sample using a validated HPLC method.

HPLC Method for Quantification

A reliable method for quantifying pyrimidine derivatives is crucial for accurate solubility measurement.[6][7][8]

  • System: HPLC with a UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Pyrimidine derivatives typically show strong absorbance between 250-280 nm. The optimal wavelength (λ_max) should be determined by running a UV scan of a standard solution. A wavelength of 275 nm is a good starting point.[7]

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards to generate a calibration curve of peak area versus concentration.

Data Presentation and Reference Values

Quantitative solubility data should be presented clearly for easy comparison. Below is a table summarizing the experimentally determined mole fraction solubility of the analogue, 4-amino-2,6-dimethoxypyrimidine, in several pure organic solvents at various temperatures, extracted from the literature.[3][4] This serves as a valuable reference for what to expect.

Table 1: Mole Fraction Solubility (x10³) of 4-Amino-2,6-Dimethoxypyrimidine
Temperature (K)MethanolEthanolIsopropanolN,N-Dimethylformamide (DMF)
283.154.452.761.76122.51
288.155.423.352.12131.62
293.156.574.052.54141.33
298.157.934.883.05151.68
303.159.545.863.65162.71
308.1511.457.024.36174.45
313.1513.708.385.19186.95
318.1516.3510.006.18200.26
323.1519.4511.907.35214.41
Data derived from the Journal of Chemical & Engineering Data.[3][4]

As indicated by the data, the solubility of the amino-analogue is highest in DMF and increases with temperature in all tested solvents, which is typical for endothermic dissolution processes.

Table 2: Experimental Solubility Data for this compound (User Data)

Researchers can use the following template to record their own experimental findings. Solubility can be expressed in various units; g/100 mL and mol/L are common.

SolventTemperature (K)Solubility ( g/100 mL)Solubility (mol/L)Observations
Methanol298.15
Ethanol298.15
Acetone298.15
Ethyl Acetate298.15
Acetonitrile298.15
Dichloromethane298.15
Toluene298.15
Hexane298.15

Conclusion

References
  • PubChem. This compound.
  • Journal of Chemical & Engineering Data.
  • Chemistry LibreTexts. Solubility of Organic Compounds. [Link]
  • YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
  • ACS Publications. Solubility Modeling and Solution Thermodynamics of 4-Amino-2,6-Dimethoxypyrimidine in Cosolvent Mixtures of Methanol, Ethanol, I. [Link]
  • LibreTexts Chemistry. Solubility of Organic Compounds. [Link]
  • World Scientific News.
  • NIH National Library of Medicine.
  • MedCrave.
  • PubChem. 2-Amino-4,6-dimethoxypyrimidine. [Link]
  • PubMed Central. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. [Link]
  • Springer Nature Experiments. Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4,6-Dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethoxypyrimidine is a key heterocyclic scaffold found in a variety of biologically active molecules, including certain herbicides and potential pharmaceutical agents. The precise arrangement of substituents on the pyrimidine ring is critical to its function, making unambiguous structural confirmation paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of such characterization, providing detailed insights into the molecular framework. This guide offers a comprehensive overview of the ¹H and ¹³C NMR spectroscopic data of a closely related analogue, 4,6-dimethoxy-2-methylthiopyrimidine, and uses this data to predict the spectral characteristics of this compound. Furthermore, it provides a robust, field-proven protocol for the acquisition of high-quality NMR spectra for this class of compounds.

Predicted Spectroscopic Data of this compound

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting three distinct signals in deuterated chloroform (CDCl₃).

Predicted Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Prediction
H5~6.3 - 6.5Singlet (s)1HThe proton at C5 is a singlet due to the absence of adjacent protons. Its chemical shift is predicted to be slightly downfield compared to the H5 in the 2-methylthio analogue (6.15 ppm) due to the removal of the electron-donating SCH₃ group.
OCH₃ (C4, C6)~3.9 - 4.1Singlet (s)6HThe two methoxy groups are chemically equivalent and will appear as a single, sharp singlet. This is consistent with the methoxy signal in the 2-methylthio analogue (3.84 ppm).
H2~8.4 - 8.6Singlet (s)1HThe proton at C2 is expected to be significantly downfield due to the deshielding effect of the two adjacent nitrogen atoms in the pyrimidine ring.
¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four distinct signals.

Predicted Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
OCH₃~54 - 56The chemical shift of the methoxy carbons is expected to be in this region, similar to the 2-methylthio analogue (53.40 ppm).
C5~85 - 90The C5 carbon is expected to be significantly shielded by the two adjacent oxygen atoms of the methoxy groups, similar to the analogue (85.53 ppm).
C2~155 - 160The C2 carbon, situated between two nitrogen atoms, will be the most deshielded of the ring carbons. The absence of the methylthio group will cause a significant upfield shift compared to the C2 in the analogue (which is part of a thioether and therefore not directly comparable).
C4, C6~170 - 173The C4 and C6 carbons, bonded to the methoxy groups, are expected to be highly deshielded, similar to the analogue (171.30, 171.06 ppm).

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a self-validating system for obtaining high-quality ¹H and ¹³C NMR spectra of this compound and related compounds.

I. Sample Preparation

The quality of the NMR spectrum is critically dependent on the sample preparation.

  • Analyte Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high isotopic purity and stored over molecular sieves to minimize water content.

  • Sample Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the sample in 0.6 mL of CDCl₃.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard (0 ppm). However, modern NMR spectrometers can lock onto the deuterium signal of the solvent, and the residual solvent peak can be used for calibration (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

II. NMR Spectrometer Setup and Data Acquisition

This protocol is based on a standard 400 MHz NMR spectrometer.

  • Spectrometer Tuning and Matching: Insert the sample into the spectrometer and ensure the probe is properly tuned and matched to the resonant frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

III. Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis cluster_report Final Report prep1 High Purity Analyte prep2 Deuterated Solvent Selection (CDCl3) prep1->prep2 prep3 Dissolution & Concentration prep2->prep3 prep4 Filtration into NMR Tube prep3->prep4 acq1 Tuning & Matching prep4->acq1 acq2 Locking & Shimming acq1->acq2 acq3 1H NMR Acquisition acq2->acq3 acq4 13C NMR Acquisition acq2->acq4 proc1 Fourier Transform acq3->proc1 acq4->proc1 proc2 Phasing & Baseline Correction proc1->proc2 proc3 Chemical Shift Referencing proc2->proc3 proc4 Peak Assignment & Integration proc3->proc4 report1 Tabulated Spectroscopic Data proc4->report1 report2 Structural Confirmation report1->report2

Workflow for NMR analysis of this compound.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating steps to ensure the integrity of the results:

  • Purity Assessment: The ¹H NMR spectrum itself serves as a quick check for sample purity. The presence of unexpected signals can indicate impurities that may require further purification of the sample.

  • Consistent Referencing: The use of a consistent internal standard or residual solvent peak for referencing ensures the comparability of data across different experiments and instruments.

  • Reproducibility: Adherence to the standardized protocol for sample preparation and data acquisition ensures that the results are reproducible, a cornerstone of scientific integrity.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound using ¹H and ¹³C NMR. By leveraging data from a closely related analogue and outlining a robust experimental protocol, researchers, scientists, and drug development professionals can confidently elucidate and confirm the structure of this important heterocyclic compound. The principles and methodologies described herein are broadly applicable to the characterization of other pyrimidine derivatives, contributing to the advancement of chemical and pharmaceutical research.

References

  • Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2014). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry, 26(1), 313-314. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Introduction: The Strategic Value of the 4,6-Dimethoxypyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,6-Dimethoxypyrimidine as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged heterocycle in medicinal chemistry and agrochemistry, forming the core of essential biomolecules like nucleic acids and a multitude of approved therapeutic agents.[1] Among the diverse array of pyrimidine building blocks, this compound and its derivatives offer a unique combination of electronic properties and synthetic versatility. The two methoxy groups at the 4- and 6-positions significantly influence the reactivity of the pyrimidine ring, creating a platform for the strategic synthesis of complex, biologically active molecules.

This guide provides a comprehensive overview of this compound as a foundational building block. We will explore its synthesis, core reactivity, and its application in constructing high-value compounds, moving beyond simple procedural lists to explain the underlying chemical principles that guide its use in modern synthesis. The protocols and insights presented herein are designed to empower researchers in drug discovery and agrochemical development to effectively leverage this versatile intermediate.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The properties of this compound are well-documented, providing a reliable reference for reaction monitoring and product verification.

PropertyValueSource(s)
Molecular Formula C₆H₈N₂O₂[2]
Molecular Weight 140.14 g/mol [2]
Appearance Low melting solid / White powder[3]
Melting Point 129-133 °C (for 2-methylsulfonyl derivative)[4]
CAS Number 5270-94-0[2]
¹H NMR (CDCl₃) δ 8.4 (s, 1H), 5.8 (s, 1H), 3.9 (s, 6H)[5]
¹³C NMR (CDCl₃) δ 171.9, 164.4, 93.1, 55.1 (for a derivative)[6]

Synthesis of the Core Scaffold: this compound

The most direct and common route to this compound involves the nucleophilic aromatic substitution (SNAr) of a dihalo-pyrimidine precursor. The choice of 4,6-dichloropyrimidine is strategic; chlorine is an effective leaving group, and its displacement by an alkoxide is a high-yielding and scalable transformation.[1]

The reaction proceeds via a classic SNAr mechanism. The electron-deficient nature of the pyrimidine ring facilitates the attack of the methoxide nucleophile, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the chloride ion restores aromaticity and yields the desired product.

start 4,6-Dichloropyrimidine intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate Nucleophilic Attack reagent Sodium Methoxide (NaOMe) in Methanol (MeOH) reagent->start conditions Heat (65°C), 24h product This compound intermediate->product Elimination of Cl⁻ product->conditions

Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from 4,6-Dichloropyrimidine[3]
  • Materials :

    • 4,6-Dichloropyrimidine (1.0 eq)

    • Sodium methoxide (NaOMe, 3.0 eq)

    • Methanol (MeOH), anhydrous

    • 1 M Hydrochloric acid (HCl)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous Sodium Chloride (NaCl)

    • Sodium sulfate (Na₂SO₄), anhydrous

  • Procedure :

    • To a suspension of 4,6-dichloropyrimidine (e.g., 6.5 g, 43.9 mmol) in methanol (30 mL) at room temperature under an inert argon atmosphere, add sodium methoxide (7.1 g, 132 mmol) portion-wise over 5 minutes.

    • Heat the resulting suspension to 65°C and maintain for 24 hours under argon.

    • Monitor the reaction to completion using a suitable method (e.g., HPLC/MS or TLC).

    • Upon completion, cool the mixture and remove the bulk of the solvent under reduced pressure.

    • To the residue, add 1 M aqueous HCl (50 mL) and dichloromethane (50 mL) and transfer to a separatory funnel.

    • Separate the layers and wash the organic phase with saturated aqueous NaCl (30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., eluting with an ethyl acetate-hexanes gradient) to yield this compound as a low melting solid.

Core Reactivity and Synthetic Applications

While the this compound core is stable, its true value lies in the functionalization of its derivatives. The methoxy groups activate the 2- and 5-positions for electrophilic substitution and direct lithiation, but the most powerful strategies involve introducing a leaving group at the 2-position to enable subsequent SNAr and cross-coupling reactions.

Activating the 2-Position: Synthesis of Key Intermediates

A common strategy is to start with a precursor like 2-chloro-4,6-dimethoxypyrimidine or to convert a 2-methylthioether into a superior leaving group, the methylsulfone. The sulfonyl group is a potent electron-withdrawing group and an excellent leaving group, making the C2 position highly susceptible to nucleophilic attack.[6]

The oxidation of the 2-methylthio- derivative to the 2-methylsulfonyl- derivative is a critical activation step. This transformation dramatically increases the electrophilicity of the C2 carbon.[7]

Experimental Protocol: Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine[6][7]
  • Part A: Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine [6]

    • Combine 2-chloro-4,6-dimethoxypyrimidine (1.0 eq), tetrabutylammonium bromide (0.05 eq), 25% sodium methyl mercaptide (1.07 eq), and methanol in a reaction vessel.

    • Heat the mixture to 45-50°C for 2 hours.

    • Collect the resulting precipitate by vacuum filtration, wash with cool water, and recrystallize (e.g., from isopropanol:water) to yield the product.

  • Part B: Oxidation to 4,6-Dimethoxy-2-methylsulfonylpyrimidine [7]

    • Dissolve 4,6-dimethoxy-2-methylthiopyrimidine (1.0 eq) in tetrahydrofuran (THF) and cool the solution to 10-15°C.

    • Separately prepare a solution of monoperoxyphthalic acid, magnesium salt (MMPP, ~1.1 eq) in methanol.

    • Add the MMPP solution to the pyrimidine solution at a rate that maintains the temperature below 15°C.

    • After the addition is complete, stir for 15 minutes.

    • Quench the reaction by adding an aqueous solution of sodium sulfite to destroy excess peroxide.

    • Concentrate the mixture under reduced pressure and perform a standard aqueous workup with ethyl acetate.

    • Dry the organic layer, concentrate, and collect the product, which often crystallizes upon standing. The reported melting point is 126-127.5°C.[7]

Nucleophilic Aromatic Substitution (SNAr) Reactions

With a good leaving group at the C2 position (e.g., -SO₂Me), the this compound scaffold becomes an excellent substrate for SNAr reactions. This allows for the introduction of a wide variety of nucleophiles, including amines, thiols, and alkoxides, which is a cornerstone of library synthesis in drug discovery.

The reaction is facilitated by the electron-withdrawing nature of the pyrimidine nitrogens and the sulfonyl group, which stabilize the negatively charged Meisenheimer intermediate.[8][9]

sn_ar_mechanism substrate 4,6-Dimethoxy-2-sulfonylpyrimidine R-SO₂ meisenheimer Meisenheimer Complex (Resonance Stabilized) substrate:f0->meisenheimer Attack at C2 nucleophile Nucleophile (e.g., R'-NH₂) nucleophile->substrate:f0 product 2-Substituted-4,6-dimethoxypyrimidine R' meisenheimer->product:f0 Loss of Leaving Group (-SO₂Me⁻)

Caption: Generalized SNAr mechanism at the C2 position.
Palladium-Catalyzed Cross-Coupling Reactions

To functionalize the C5 position or to couple aryl/alkynyl groups to a halogenated pyrimidine core, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings are indispensable tools.[10][11] These reactions require a pyrimidine derivative bearing a halide or triflate leaving group.

Suzuki-Miyaura Coupling

The Suzuki reaction creates C-C bonds by coupling an organoboron species (e.g., a boronic acid) with an organohalide.[12] This reaction is exceptionally robust and tolerant of a wide range of functional groups, making it a workhorse in pharmaceutical synthesis.[10][13]

suzuki_cycle pd0 Pd(0)L₂ pd0->oxidative_add pd_complex1 R¹-Pd(II)L₂-X oxidative_add->pd_complex1 pd_complex1->transmetal pd_complex2 R¹-Pd(II)L₂-R² transmetal->pd_complex2 pd_complex2->reductive_elim reductive_elim->pd0 product R¹-R² reductive_elim->product r1x Pyrimidine-X r1x->oxidative_add r2by2 R²-B(OR)₂ + Base r2by2->transmetal

Sources

The Versatile Scaffold: A Technical Guide to the Applications of 4,6-Dimethoxypyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Among the diverse array of pyrimidine derivatives, 4,6-dimethoxypyrimidine has emerged as a particularly versatile building block, offering a unique combination of electronic properties and synthetic accessibility. This in-depth technical guide provides a comprehensive overview of the core applications of this compound in modern drug discovery. We will explore its role as a key intermediate in the synthesis of targeted therapeutics, with a particular focus on kinase inhibitors for oncology and neurodegenerative disorders. Furthermore, this guide will delve into the structure-activity relationships (SAR) that govern the biological activity of its derivatives, provide detailed experimental protocols for their synthesis, and discuss their broader applications, including in agrochemicals. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this remarkable scaffold.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a fundamental component of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[3] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for medicinal chemistry exploration for decades. The pyrimidine scaffold's ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, coupled with its amenability to chemical modification, has led to its incorporation into a wide range of approved drugs with diverse therapeutic applications.[4] These include anticancer agents, antivirals, antibacterials, and anti-inflammatory drugs.[4][5]

The substitution pattern on the pyrimidine ring is a critical determinant of its pharmacological profile. The 4,6-disubstituted pyrimidines, in particular, have garnered significant attention for their potential as kinase inhibitors.[6] The substituents at these positions can be tailored to achieve potent and selective inhibition of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[1][6]

This compound: A Privileged Building Block

This compound (CAS No. 5270-94-0) is a white to off-white crystalline solid with the molecular formula C₆H₈N₂O₂. Its structure is characterized by the presence of two methoxy groups at the 4 and 6 positions of the pyrimidine ring. These electron-donating methoxy groups significantly influence the reactivity and properties of the molecule, making it a valuable and versatile intermediate in organic synthesis.

Physicochemical Properties
PropertyValueReference
Molecular Weight140.14 g/mol
Melting Point44-47 °C
Boiling Point234.5 °C at 760 mmHg
SolubilitySoluble in many organic solvents
Synthesis of the this compound Scaffold

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction starting from the more readily available 4,6-dichloropyrimidine.

Materials:

  • 4,6-Dichloropyrimidine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl, 1M aqueous solution)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a suspension of 4,6-dichloropyrimidine (1.0 eq) in methanol at room temperature under an inert atmosphere (e.g., argon), add sodium methoxide (3.0 eq) portion-wise over 5 minutes.

  • Heat the resulting suspension to 65 °C and maintain for 24 hours, monitoring the reaction by thin-layer chromatography (TLC) or HPLC/MS.

  • Upon completion, remove the bulk of the methanol under reduced pressure.

  • To the residue, add 1 M aqueous HCl and dichloromethane.

  • Separate the organic layer, wash with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate-hexanes) to obtain this compound as a low-melting solid.[6]

Synthesis_of_4_6_Dimethoxypyrimidine 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine This compound This compound 4,6-Dichloropyrimidine->this compound NaOMe, MeOH, 65°C MARK4_Inhibition cluster_0 MARK4 Signaling Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases MARK4 MARK4 Receptor Tyrosine Kinases->MARK4 Microtubule Destabilization Microtubule Destabilization MARK4->Microtubule Destabilization Cell Proliferation / Survival Cell Proliferation / Survival Microtubule Destabilization->Cell Proliferation / Survival This compound Derivative This compound Derivative This compound Derivative->MARK4 Inhibition

Caption: Inhibition of the MARK4 signaling pathway.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K signaling pathway is another critical pathway that is frequently hyperactivated in cancer. 4,6-Diaryl-substituted pyrimidines have demonstrated significant inhibitory potency against PI3Ks, making them promising candidates for cancer therapy. [7][8]While many reported examples feature aryl groups at the 4 and 6 positions, the underlying principle of using the pyrimidine core to anchor substituents that interact with the PI3K active site is applicable to 4,6-dimethoxy derivatives as well.

  • Substituents at C4 and C6: The nature of the groups at the 4 and 6 positions is crucial for determining potency and selectivity. While bulky aryl groups have shown promise, smaller, electron-donating groups like methoxy can influence the electronic properties of the pyrimidine ring and its interactions with the kinase.

  • Substitution at C2: The C2 position is a common point for introducing side chains that can extend into solvent-exposed regions of the ATP-binding pocket, allowing for the fine-tuning of physicochemical properties and the introduction of additional binding interactions.

  • Substitution at C5: The C5 position can also be modified to enhance potency and selectivity. For instance, the introduction of a cyano group has been shown to be beneficial in some cases.

Broader Applications: Beyond Kinase Inhibition

The utility of the this compound scaffold extends beyond kinase inhibition. Its derivatives have shown promise as antifungal and antibacterial agents. [9]

Antifungal and Antibacterial Agents

Several novel benzoylurea derivatives containing a pyrimidine moiety, synthesized from this compound precursors, have exhibited moderate to good in vitro antifungal activities against various plant pathogens. [9]Molecular docking studies suggest that these compounds may act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. [9]

Herbicides

It is noteworthy that the this compound scaffold is also a key component of several commercial herbicides. [10]For instance, 2-amino-4,6-dimethoxypyrimidine is a crucial intermediate in the synthesis of sulfonylurea herbicides. [7][11][12]This highlights the broad biological activity of this scaffold, which can be directed towards different applications through careful chemical modification.

Synthesis of Bioactive Derivatives: Experimental Protocols

The versatility of the this compound core lies in its amenability to further functionalization. The following protocols provide examples of how this scaffold can be used to synthesize more complex bioactive molecules.

Synthesis of 2-Amino-4,6-dimethoxypyrimidine

2-Amino-4,6-dimethoxypyrimidine is a key intermediate for many bioactive compounds.

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

  • Combine guanidine nitrate (1.0-1.5 eq) and diethyl malonate (1.0 eq) in a reaction vessel.

  • Add anhydrous methanol and stir to form a homogeneous solution.

  • Add sodium methoxide dropwise at a controlled temperature (40-60 °C).

  • Heat the mixture to reflux (approx. 68 °C) for 3.5 hours.

  • Distill off the methanol to obtain the crude 2-amino-4,6-dihydroxypyrimidine as a white solid. [3] Step 2: Methylation to 2-Amino-4,6-dimethoxypyrimidine

  • Place 2-amino-4,6-dihydroxypyrimidine in a high-pressure reactor with dimethyl carbonate (molar ratio 1:4) and a catalytic amount of NaOH.

  • Heat the reaction mixture to 140 °C for 8 hours.

  • After cooling, filter to remove insoluble solids.

  • The filtrate is distilled under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent like ethyl acetate to obtain pure 2-amino-4,6-dimethoxypyrimidine. [3]

Synthesis_of_2_Amino_4_6_Dimethoxypyrimidine cluster_0 Step 1 cluster_1 Step 2 Guanidine Nitrate Guanidine Nitrate 2-Amino-4,6-dihydroxypyrimidine 2-Amino-4,6-dihydroxypyrimidine Guanidine Nitrate->2-Amino-4,6-dihydroxypyrimidine NaOMe, MeOH, Reflux Diethyl Malonate Diethyl Malonate Diethyl Malonate->2-Amino-4,6-dihydroxypyrimidine 2-Amino-4,6-dimethoxypyrimidine 2-Amino-4,6-dimethoxypyrimidine 2-Amino-4,6-dihydroxypyrimidine->2-Amino-4,6-dimethoxypyrimidine Dimethyl Carbonate, NaOH, 140°C

Caption: Two-step synthesis of 2-Amino-4,6-dimethoxypyrimidine.

Pharmacokinetics, Metabolism, and Toxicity: Considerations for Drug Development

While specific pharmacokinetic and toxicological data for a wide range of this compound derivatives are not extensively published, some general principles for pyrimidine-based drugs can be considered. Pyrimidine analogues often act as prodrugs, requiring intracellular activation, typically through phosphorylation. [13]The metabolism of pyrimidine-containing compounds can involve oxidation, reduction, and conjugation reactions. [14] For any novel compound series based on the this compound scaffold, a thorough investigation of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity, is essential for successful drug development. Early assessment of metabolic stability in liver microsomes and potential for off-target effects, such as hERG inhibition, is crucial. [15]

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a valuable and versatile platform in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive starting point for the design of novel therapeutics. The demonstrated success of related 4,6-disubstituted pyrimidines as kinase inhibitors provides a strong rationale for the continued exploration of 4,6-dimethoxy-substituted analogues.

Future research in this area should focus on:

  • Synthesis of diverse libraries: The generation of a wider range of this compound derivatives with varied substituents at the C2 and C5 positions will be crucial for exploring new biological targets.

  • Structure-based drug design: The use of computational tools and structural biology will enable the rational design of more potent and selective inhibitors targeting specific kinases or other enzymes.

  • Comprehensive ADME-Tox profiling: A deeper understanding of the pharmacokinetic and toxicological properties of this scaffold will be essential for advancing lead compounds into clinical development.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Employing 4,6-Diethoxypyrimidine.
  • Zhang, Y., et al. (2022). Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: Discovery of novel potential herbicidal agents.
  • BenchChem. (2025). Application Notes and Protocols: 4,6-Diethoxypyrimidine in Pharmaceutical Synthesis.
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). 2-Amino-4,6-dimethoxypyrimidine.
  • Korniienko, I., et al. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceutical Chemistry Journal.
  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine.
  • Sigma-Aldrich. (n.d.). 2-Amino-4,6-dimethoxypyrimidine 98%.
  • Derissen, E. J., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics.
  • Wang, L., et al. (2020).
  • Wigerinck, P., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules.
  • El-Gamal, M. I., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.
  • Chugunova, E., et al. (2022).
  • Brown, D. J., & Jacobsen, N. W. (1962).
  • Ningbo Inno Pharmchem Co., Ltd. (2025).
  • Fernández, M., et al. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. Journal of Pharmaceutical and Biomedical Analysis.
  • Manzoor, S., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Journal of Biomolecular Structure and Dynamics.
  • Al-Ostoot, F. H., et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Mini-Reviews in Medicinal Chemistry.
  • Manzoor, S., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Journal of Biomolecular Structure & Dynamics.
  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine.
  • Khan, F. H., et al. (2012). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online.
  • Korniienko, I., et al. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceutical Chemistry Journal.
  • Wang, L., et al. (2018). Design, Synthesis, and Structure-Activity-Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. Journal of Medicinal Chemistry.
  • Zhang, Y., et al. (2019). Cellular metabolomics reveals glutamate and pyrimidine metabolism pathway alterations induced by BDE-47 in human neuroblastoma SK-N-SH cells. Chemosphere.
  • Wigerinck, P., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules.

Sources

Introduction: The Pyrimidine Core and the Rise of a Versatile Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of 4,6-Dimethoxypyrimidine

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal and agricultural chemistry.[1] Its derivatives form the structural basis for a vast array of biologically active molecules, from essential nucleic acids to life-saving drugs and high-efficiency herbicides.[1][2] Within this critical class of compounds, this compound has emerged as a particularly valuable and versatile intermediate. Its symmetrically substituted methoxy groups provide a stable scaffold that can be selectively functionalized at other positions, making it a preferred building block for complex molecular architectures. This guide provides a technical deep-dive into the historical development, synthesis, and derivatization of this compound, tracing its journey from foundational chemical principles to its current role in advanced scientific applications.

Part 1: The Genesis—Foundations in Pyrimidine Chemistry

The story of this compound is inextricably linked to the broader history of pyrimidine synthesis. Early methods, such as the Pinner pyrimidine synthesis, established the fundamental reaction for creating the pyrimidine ring: the condensation of a 1,3-dicarbonyl compound with an amidine.[3][4] This reaction, while powerful, set the stage for the development of more tailored precursors for specific substitution patterns.

The direct lineage of this compound begins not with a single "discovery," but with the logical, step-wise functionalization of a more fundamental precursor: 4,6-dihydroxypyrimidine . This compound, which exists in tautomeric forms, serves as the common starting point.[5][6] The critical insight that unlocked the potential of this scaffold was the recognition that the hydroxyl groups could be converted into excellent leaving groups, paving the way for nucleophilic substitution.

This pivotal transformation is the chlorination of 4,6-dihydroxypyrimidine to produce 4,6-dichloropyrimidine .[7][8] This reaction is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base or catalyst.[7][9] The resulting 4,6-dichloropyrimidine is a highly reactive and versatile intermediate, with the two chlorine atoms serving as active sites for subsequent reactions.[10] The electron-withdrawing nature of the pyrimidine ring makes the 4 and 6 positions highly susceptible to nucleophilic attack.[10][11]

Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine

The following generalized protocol is synthesized from established methodologies for the chlorination of 4,6-dihydroxypyrimidine.[7][9]

Objective: To convert 4,6-dihydroxypyrimidine into 4,6-dichloropyrimidine.

Materials:

  • 4,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • A hindered amine (e.g., N,N-diisopropylethylamine) or other catalyst[9]

  • An appropriate solvent (e.g., an excess of POCl₃ or an inert solvent like ethylene dichloride)[7][9]

Methodology:

  • Reaction Setup: In a flask equipped with a stirrer, thermometer, and reflux condenser, a mixture of 4,6-dihydroxypyrimidine and the chosen solvent is prepared.

  • Addition of Reagents: The hindered amine or catalyst is added to the mixture. Phosphorus oxychloride is then added, often dropwise, while controlling the temperature.[9]

  • Heating and Reflux: The reaction mixture is heated to reflux (typically in the range of 80°C to 120°C) and maintained for several hours to ensure complete conversion.[7][9]

  • Work-up and Isolation: Upon completion, the excess POCl₃ is removed, typically by distillation under reduced pressure. The remaining mixture is carefully quenched with ice water.

  • Extraction and Purification: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated to yield the crude 4,6-dichloropyrimidine, which can be further purified by recrystallization or chromatography.

G A 4,6-Dihydroxypyrimidine B 4,6-Dichloropyrimidine A->B Chlorination C POCl3, Heat C->A

Caption: Foundational chlorination step.

Part 2: The Key Transformation—Advent of this compound

With the highly reactive 4,6-dichloropyrimidine readily available, the path to this compound was clear. The discovery was the successful and high-yield execution of a double nucleophilic aromatic substitution (SNAr) reaction. The chlorine atoms, being excellent leaving groups, are readily displaced by a strong nucleophile like sodium methoxide.[10][12]

This reaction is efficient and selective. The symmetry of the starting material simplifies the process, as both chlorine atoms are equally reactive, leading to a single desired product. This transformation is the cornerstone of this compound's history, marking its establishment as a stable and synthetically accessible compound.

Experimental Protocol: Synthesis of this compound from 4,6-Dichloropyrimidine

This protocol is a generalized representation of the nucleophilic substitution process.[12][13]

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

  • 4,6-Dichloropyrimidine

  • Sodium methoxide (often as a solution in methanol)

  • An inert organic solvent (e.g., toluene, methanol)[13]

Methodology:

  • Reaction Setup: 4,6-dichloropyrimidine is dissolved in an appropriate inert solvent in a reaction flask.

  • Nucleophile Addition: A solution of sodium methoxide (at least 2 equivalents) is added dropwise to the reaction mixture. The reaction is exothermic, so the temperature is typically controlled, for instance, between 40-60°C.[13]

  • Reaction Monitoring: The mixture is stirred at a controlled temperature for several hours until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up and Product Isolation: The reaction mixture is cooled, and the precipitated sodium chloride byproduct is filtered off. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified, often by recrystallization from a suitable solvent system (e.g., isopropanol/water), to yield pure this compound as a solid.[14]

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis A 4,6-Dihydroxypyrimidine B 4,6-Dichloropyrimidine A->B POCl3 C This compound B->C Sodium Methoxide (2 eq.) (SNAr Reaction)

Caption: Synthetic workflow to this compound.

Part 3: Expanding the Chemical Space—Key Derivatives

The true value of this compound lies in its role as a scaffold for creating more complex and functional molecules. Its discovery unlocked synthetic routes to a variety of important derivatives, primarily through functionalization at the 2-position.

Two classes of derivatives are particularly noteworthy:

  • 2-Amino-4,6-dimethoxypyrimidine: This compound is a vital intermediate for numerous sulfonylurea herbicides.[15] Its synthesis historically involved a multi-step process starting with guanidine and a malonate ester to form 2-amino-4,6-dihydroxypyrimidine, followed by the chlorination and methoxylation sequence described previously.[16] More modern, greener methods have been developed to streamline this process, for instance, by using dimethyl carbonate as a methylating agent to avoid harsh chlorinating reagents.[16]

  • 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: This derivative is another crucial intermediate in the synthesis of pyrimidinyloxybenzoic acid herbicides like bispyribac-sodium.[14] Its synthesis typically begins with a 2-(methylthio)pyrimidine precursor. The thioether group is then oxidized to the corresponding sulfone using an oxidizing agent like hydrogen peroxide or sodium hypochlorite.[14][17]

Data Summary: Key Precursors and Derivatives
Precursor CompoundKey ReagentsResulting Intermediate/DerivativeSignificance
4,6-DihydroxypyrimidinePOCl₃4,6-DichloropyrimidineHighly reactive intermediate for SNAr reactions.[7][10]
4,6-DichloropyrimidineSodium MethoxideThis compound Stable core scaffold.[13]
2-Amino-4,6-dichloropyrimidineSodium Methoxide2-Amino-4,6-dimethoxypyrimidineKey building block for sulfonylurea herbicides.[15][18]
4,6-Dimethoxy-2-(methylthio)pyrimidineH₂O₂, Na₂WO₄4,6-Dimethoxy-2-(methylsulfonyl)pyrimidineIntermediate for ALS-inhibiting herbicides.[13][14]

Part 4: Significance in Modern Agrochemical and Pharmaceutical Science

The development of efficient synthetic routes to this compound and its derivatives has had a profound impact on multiple fields, most notably in agriculture.

  • Agrochemicals: The this compound scaffold is central to a class of acetolactate synthase (ALS) inhibiting herbicides.[14] These herbicides, including bispyribac-sodium and pyribenzoxim, are essential for controlling a broad spectrum of weeds in major crops like rice.[2][14] They work by blocking the synthesis of essential branched-chain amino acids in plants, leading to high efficacy at low application rates.[2]

  • Medicinal Chemistry: While this compound itself is not a drug, the disubstituted pyrimidine core it represents is a privileged scaffold in drug discovery. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[2] They are frequently used as core structures for developing kinase inhibitors, which are critical in oncology and the treatment of neurodegenerative disorders like Alzheimer's disease.[7] The ability to selectively functionalize the 2, 4, 5, and 6 positions of the pyrimidine ring allows chemists to fine-tune the molecule's interaction with specific biological targets.[19][20]

G cluster_0 Derivatization at C2-Position cluster_1 Application Fields A This compound (Core Scaffold) B 2-Amino-4,6-dimethoxypyrimidine A->B C 2-(Methylsulfonyl)-4,6-dimethoxypyrimidine A->C F Kinase Inhibitors & Other Bioactive Molecules A->F Scaffold for Drug Discovery D Sulfonylurea Herbicides B->D E ALS-Inhibiting Herbicides C->E

Caption: From core scaffold to diverse applications.

Conclusion

The history of this compound is a clear illustration of systematic progress in synthetic chemistry. It was not born from a singular moment of discovery but from the logical and sequential development of chemical methodologies. The journey began with foundational pyrimidine ring formation, progressed to the crucial activation of the 4 and 6 positions via chlorination, and culminated in the efficient nucleophilic substitution that yields the target molecule. Today, this compound stands as a testament to the power of synthetic intermediates, serving as an indispensable building block that has enabled significant advances in the design and production of high-value agrochemicals and continues to be a relevant scaffold in the ongoing search for novel therapeutics.

References

  • Slideshare. Pinner pyrimidine synthesis.
  • Slideshare. Pinner pyrimidine synthesis.
  • Slideshare. Pinner pyrimidine synthesis.
  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • YouTube. Pinner Pyrimidine Synthesis.
  • Benchchem. comparative study of 4,6-diethoxy- vs.
  • Benchchem. A Comprehensive Literature Review of 4,6-Diethoxypyrimidine and its Analogs: A Technical Guide for Researchers.
  • Arkivoc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
  • CSIRO Publishing.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Oriental Journal of Chemistry. NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
  • ResearchGate. Biological molecules containing this compound and N-heterocycle scaffolds.
  • PMC - NIH. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.
  • ResearchGate. The simple synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine.
  • Sigma-Aldrich. 2-Amino-4,6-dimethoxypyrimidine 98 36315-01-2.
  • ChemicalBook. 2-Amino-4,6-dimethoxypyrimidine synthesis.
  • Google Patents. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
  • Quick Company. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine.
  • Google Patents. CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.
  • Google Patents. US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
  • PMC - NIH.
  • CompuChem. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Google Patents. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • PMC - PubMed Central. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
  • ACS Omega.
  • PMC - PubMed Central. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies.

Sources

4,6-Dimethoxypyrimidine safety, handling, and storage guidelines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 4,6-Dimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety, handling, and storage protocols for this compound (CAS No. 5270-94-0), a key intermediate in pharmaceutical and agricultural chemical synthesis.[1] Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of research outcomes.

Compound Profile: Physical and Chemical Properties

This compound is a white or colorless to almost white or almost colorless powder or lump.[1] Understanding its physical and chemical properties is foundational to its safe handling.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂[1][2]
Molecular Weight 140.14 g/mol [1][2]
CAS Number 5270-94-0[2][3]
Appearance White or colorless to almost white or almost colorless powder or lump[1]
Melting Point 33 °C[1]
Boiling Point 186 °C[1]
Solubility Information not widely available, but pyrimidine derivatives can have limited water solubility.
Purity ≥ 98% (GC)[1]

Hazard Identification and Toxicological Summary

While comprehensive toxicological data for this compound is not fully investigated, the available information and data from structurally similar pyrimidine derivatives indicate that it should be handled with care. The primary hazards are related to irritation and potential harm upon ingestion or inhalation.

Primary Routes of Exposure:

  • Inhalation: May cause respiratory tract irritation.[4]

  • Skin Contact: May cause skin irritation.[4][5]

  • Eye Contact: May cause eye irritation.[4][5]

  • Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[4]

Hazard Statements for Similar Pyrimidine Compounds:

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[5][6][7]

  • H335: May cause respiratory irritation.[6][7]

Personal Protective Equipment (PPE) and Engineering Controls

A robust safety protocol is predicated on the correct use of PPE and engineering controls to minimize exposure.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[3][8] For procedures that may generate dust, a certified chemical fume hood is required.[9][10]

  • Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[4][10]

Personal Protective Equipment:

Protection TypeSpecific EquipmentPurpose and Standards
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles. Must conform to EN166 (EU) or NIOSH (US) standards.[6][11][12]
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact. Gloves must be inspected prior to use and disposed of properly.[12][13]
Body Protection A lab coat or chemical-resistant apron.To protect the body from spills and contamination.[13]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.Recommended if exposure limits are exceeded or if irritation is experienced.[8][9]

Safe Handling Protocol

A systematic approach to handling this compound is essential to minimize risk.

Step-by-Step Handling Procedure:

  • Pre-Handling Check: Ensure all necessary PPE is correctly worn and that engineering controls (fume hood) are functioning properly.

  • Dispensing: Avoid generating dust when weighing and dispensing the compound. Use a spatula or other appropriate tools.

  • During Use: Avoid direct contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the designated handling area.[8]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling.[4][7] Clean the work area and any equipment used.

  • Waste Disposal: Dispose of waste materials in a sealed, labeled container according to local, state, and federal regulations.[8]

Storage Requirements

Proper storage is crucial for maintaining the chemical's stability and preventing accidents.

  • Container: Store in a tightly closed container.[3][4]

  • Location: Keep in a cool, dry, and well-ventilated area.[3][4] Store at 2 - 8 °C.[1]

  • Incompatible Materials: Store away from incompatible materials such as oxidizing agents.[7]

  • Ignition Sources: Avoid all possible sources of ignition (spark or flame).

Emergency Procedures

In the event of an emergency, follow these established protocols.

First Aid Measures:

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spillage or leakage if it is safe to do so.[6]

  • Clean-up:

    • Wear appropriate PPE, including respiratory protection.

    • For dry spills, sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[4][8]

    • For wet spills, absorb with an inert material and place in a labeled container for disposal.

  • Decontaminate: Wash the spill area thoroughly with soap and water.

Firefighting Measures:

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[4][7]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][7]

  • Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[4]

Visualized Workflows

Emergency Spill Response Workflow

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Contain Contain the Spill PPE->Contain Cleanup Clean Up Spill Material (Sweep or Absorb) Contain->Cleanup Dispose Place in Labeled Waste Container Cleanup->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Caption: Workflow for a chemical spill of this compound.

Safe Handling and Storage Logic

Safe_Handling_Storage cluster_prep Preparation cluster_handling Handling cluster_storage Storage Prep_PPE Wear Required PPE Handling_Dust Avoid Dust Generation Prep_PPE->Handling_Dust Prep_Vent Ensure Proper Ventilation (Fume Hood) Prep_Vent->Handling_Dust Handling_Contact Avoid Direct Contact Handling_Dust->Handling_Contact Handling_Wash Wash Hands After Use Handling_Contact->Handling_Wash Storage_Container Tightly Closed Container Handling_Wash->Storage_Container Storage_Location Cool, Dry, Ventilated Area (2-8 °C) Storage_Container->Storage_Location Storage_Incompatible Separate from Oxidizers Storage_Location->Storage_Incompatible

Caption: Key precautions for handling and storing this compound.

References

  • Material Safety Data Sheet - 4,6-Dihydroxypyrimidine, 98%. Cole-Parmer. [Link]
  • This compound.
  • 2-Amino-4,6-dimethoxypyrimidine.
  • Material Safety Data Sheet - 4,6-Dichloropyrimidine, 97%. Cole-Parmer. [Link]
  • Ether. Cargo Handbook. [Link]
  • Write a brief note on safe handling and storage of ether? Brainly.in. [Link]
  • Use of Ether. Environment, Health & Safety, University of California, Berkeley. [Link]
  • PYRIMIDINE 99% MSDS. Loba Chemie. [Link]
  • Physical Properties of Ether. Chemistry LibreTexts. [Link]
  • Proper Storage of Chemicals in the Labor

Sources

stability of 4,6-Dimethoxypyrimidine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability of 4,6-Dimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal structural motif in medicinal chemistry and a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the sulfonylurea class of herbicides.[1][2] Its chemical behavior and stability under various environmental conditions are of paramount importance for ensuring the integrity, efficacy, and safety of related compounds. This technical guide provides a comprehensive overview of the stability of this compound under different stress conditions, including pH-dependent hydrolysis, thermal, oxidative, and photolytic stress. It offers field-proven insights into designing and executing forced degradation studies, complete with detailed experimental protocols and analytical methodologies. This document is intended to be a practical resource for researchers and professionals involved in the handling, development, and analysis of this compound and its derivatives.

Introduction and Physicochemical Profile

Understanding the intrinsic stability of a molecule is a cornerstone of drug development and chemical synthesis. For this compound, this knowledge informs everything from optimal reaction and storage conditions to the prediction of potential degradants. The pyrimidine ring is a π-deficient heteroaromatic system, and its reactivity is significantly modulated by the presence of two electron-donating methoxy groups at the C4 and C6 positions. These groups increase the electron density of the ring, influencing its susceptibility to electrophilic attack and its stability towards nucleophilic attack and hydrolysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₈N₂O₂[3]
Molecular Weight140.14 g/mol [3]
Boiling Point186 °C[4]
Density1.131 g/cm³ (Predicted)[4]
pKa9.49 ± 0.70 (Predicted)[5]
SolubilitySoluble in Methanol[4]
AppearanceLow melting solid[6]

Chemical Stability Profile

The stability of this compound is a function of its inherent chemical structure and the external conditions it is exposed to. Forced degradation studies are essential to probe its liabilities.[7] These studies involve intentionally stressing the molecule to generate potential degradation products and identify the pathways of decomposition.[7]

pH-Dependent Stability (Hydrolysis)

Hydrolysis is a critical degradation pathway for many pharmaceuticals. The pyrimidine ring, while aromatic, can be susceptible to hydrolytic cleavage, especially at non-neutral pH and elevated temperatures.

  • Acidic Conditions: In acidic media, the nitrogen atoms of the pyrimidine ring can be protonated, which may activate the ring towards nucleophilic attack by water. The methoxy groups are generally stable to acid hydrolysis at moderate conditions, but under harsh acidic conditions (e.g., strong acid and heat), ether cleavage could occur, leading to the formation of 4-hydroxy-6-methoxypyrimidine or 4,6-dihydroxypyrimidine. The primary degradation pathway, however, is likely to be the hydrolytic cleavage of the pyrimidine ring itself.

  • Basic Conditions: Under basic conditions, pyrimidine derivatives can undergo degradation.[8] While uracil and thymine are relatively stable, substituted pyrimidines can be more labile.[8] For this compound, the electron-donating methoxy groups may partially deactivate the ring to direct nucleophilic attack by hydroxide ions. However, studies on related pyrimidine photoproducts have shown that strong basic conditions can induce the rupture of the N3-C4 bond.[9] A similar ring-opening hydrolysis could be a potential degradation pathway for this compound.

The following diagram illustrates a plausible, though hypothetical, acid-catalyzed hydrolysis mechanism for this compound.

G cluster_acid Acid-Catalyzed Hydrolysis (Hypothetical) Start This compound Protonation Protonation of Ring Nitrogen Start->Protonation + H⁺ Attack Nucleophilic attack by H₂O Protonation->Attack + H₂O Intermediate Tetrahedral Intermediate Attack->Intermediate RingOpening Ring Opening Intermediate->RingOpening Rearrangement Products Degradation Products RingOpening->Products

Caption: Hypothetical pathway for acid-catalyzed hydrolysis.

Oxidative Stability

Oxidation is another common degradation route. The pyrimidine ring itself is relatively resistant to oxidation, but the methoxy groups could be potential sites of oxidative attack. The synthesis of 2-methanesulfonyl-4,6-dimethoxypyrimidine involves the oxidation of a methylthio group without affecting the core structure, suggesting a degree of stability of the dimethoxypyrimidine ring to certain oxidizing agents like hydrogen peroxide.[1][10] However, stronger oxidizing agents or the presence of catalysts could lead to N-oxidation or other oxidative degradation pathways.

Thermal Stability

This compound has a boiling point of 186 °C, indicating reasonable thermal stability.[4] However, like most organic molecules, it will decompose at higher temperatures. Thermal degradation studies (e.g., heating the solid or a solution at elevated temperatures) are necessary to determine its decomposition profile and identify any thermally generated impurities.

Photostability

Pyrimidine bases in DNA are known to be susceptible to photodegradation, primarily through UV radiation, leading to products like cyclobutane pyrimidine dimers and (6-4) photoproducts.[11] While this compound is not a nucleic acid base, its pyrimidine core suggests a potential for photolytic instability. The presence of endogenous photosensitizers like riboflavin can significantly accelerate the photodegradation of pyrimidine derivatives under UVA and UVB light.[12] Therefore, exposure of this compound to light, especially UV light, should be minimized.

Experimental Assessment of Stability: A Practical Guide

A forced degradation study is the most effective way to assess the stability of this compound.[7] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being so excessive that secondary degradation occurs.

G cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution of This compound Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Stress->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stress->Oxidation Thermal Thermal Stress (e.g., 80°C in solution) Stress->Thermal Photo Photolytic Stress (ICH Q1B compliant) Stress->Photo Neutralize Neutralize/Quench Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Analyze Analyze by Stability-Indicating HPLC-UV/MS Thermal->Analyze Photo->Analyze Neutralize->Analyze Identify Characterize Degradants (MS, NMR) Analyze->Identify End Report Findings Identify->End

Caption: Workflow for a forced degradation study.

Protocol for Forced Degradation

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC vials

  • Thermostatic oven/water bath

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equimolar amount of NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equimolar amount of HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature. Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Thermal Degradation: Mix 1 mL of the stock solution with 9 mL of a 50:50 methanol:water mixture. Incubate at 80°C. Withdraw aliquots at 24, 48, and 72 hours.

    • Photolytic Degradation: Expose the stock solution in a quartz vial to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.

  • Sample Analysis: Analyze all samples, including a non-degraded control, using a stability-indicating HPLC method.

Analytical Methodology: Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can separate the parent compound from its degradation products, ensuring an accurate assay of the parent compound's concentration.

Table 2: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 20 min, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Mass Spectrometry (If available) ESI+, scan range 50-500 m/z

Causality behind choices:

  • C18 Column: Provides good retention for moderately polar compounds like this compound.

  • Formic Acid: An acid modifier is used to ensure good peak shape for the basic pyrimidine compound by suppressing the interaction of the analyte with residual silanols on the silica support.

  • Gradient Elution: Necessary to ensure that both the parent compound and any potential degradation products (which may have very different polarities) are eluted and separated effectively.

  • UV/MS Detection: UV detection provides quantitative data, while Mass Spectrometry (MS) is invaluable for the identification of degradation products by providing molecular weight information.

Handling and Storage Recommendations

Based on the general stability profile of pyrimidine derivatives, the following handling and storage recommendations are prudent:

  • Storage: Store this compound in a cool, dry, and dark place in a tightly sealed container.[4] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential oxidative degradation.

  • Handling: Avoid exposure to strong acids, bases, and oxidizing agents. Protect from direct sunlight and UV sources. Use appropriate personal protective equipment (PPE), as some pyrimidine derivatives can be irritants.[13]

Conclusion

While specific, published stability data for this compound is limited, a comprehensive understanding of its chemical nature and the behavior of related pyrimidine compounds allows for a robust assessment of its potential liabilities. The molecule's stability is governed by the interplay of the electron-deficient pyrimidine core and the electron-donating methoxy substituents. It is predicted to be most susceptible to degradation under harsh acidic or basic conditions and upon exposure to UV light. This guide provides the theoretical framework and practical, actionable protocols for researchers to perform their own stability assessments, ensuring the quality and reliability of their work with this important chemical entity. The execution of well-designed forced degradation studies is critical for any project involving this compound, particularly in the context of drug development and regulatory submission.

References

  • Investigation of Riboflavin Sensitized Degradation of Purine and Pyrimidine Derivatives of DNA and RNA Under UVA and UVB. (2010). PubMed.
  • 5270-94-0(this compound) Product Description. (n.d.). ChemicalBook.
  • 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine | 89392-03-0. (n.d.). ChemicalBook.
  • Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. (n.d.). MDPI.
  • 2-Methanesulfonyl-4,6-dimethoxypyrimidine | 113583-35-0. (n.d.). ChemicalBook.
  • This compound | C6H8N2O2 | CID 259821. (n.d.). PubChem.
  • 4-Amino-2,6-dimethoxypyrimidine 97 3289-50-7. (n.d.). Sigma-Aldrich.
  • 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | C7H10N2O4S | CID 838363. (n.d.). PubChem.
  • A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (n.d.). Journal of the Indian Chemical Society.
  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. (n.d.). Canadian Science Publishing.
  • A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (n.d.).
  • Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM). (n.d.). ProQuest.
  • This compound synthesis. (n.d.). ChemicalBook.
  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Deriv
  • A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. (2025).
  • Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. (1979). Pharmacology & Therapeutics.
  • An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine. (n.d.). Benchchem.
  • Purine Metabolism and Pyrimidine Metabolism Alteration Is a Potential Mechanism of BDE-47-Induced Apoptosis in Marine Rotifer Brachionus plic
  • Chemical Reviews Journal. (n.d.).
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (n.d.). Journal of Bacteriology.
  • 2-Amino-4,6-dimethoxypyrimidine 98 36315-01-2. (n.d.). Sigma-Aldrich.
  • Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. (n.d.).
  • Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024).
  • Degradation of Pyrimidine Nucleotides. (2022).
  • 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946. (n.d.). PubChem.
  • Method for preparing 2-amino-4, 6-dimethoxypyrimidine. (n.d.).
  • Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine. (n.d.).
  • 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. (n.d.). PMC - NIH.
  • An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. (2014). CORE.
  • Preparation method for 2-amino-4, 6-dimethoxy pyrimidine. (n.d.).
  • Photo, thermal and chemical degrad

Sources

An In-depth Technical Guide to 4,6-Dimethoxypyrimidine: Procurement, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,6-Dimethoxypyrimidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural and electronic properties make it an indispensable intermediate in the development of pharmaceuticals and agrochemicals.[1] This guide provides an in-depth analysis for researchers, chemists, and drug development professionals on the commercial procurement, chemical synthesis, core properties, and key applications of this compound. We will explore the landscape of commercial suppliers, detail a robust laboratory-scale synthesis protocol, examine its chemical reactivity, and highlight its significant role in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous essential biomolecules, including nucleic acids and vitamins, as well as a multitude of synthetic drugs.[2] Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] The ability of the pyrimidine core to engage in hydrogen bonding and π-stacking interactions makes it an ideal framework for designing targeted therapeutics.[2]

Within this class, 4,6-disubstituted pyrimidines are of particular interest. The methoxy groups in this compound (CAS No. 5270-94-0) enhance the molecule's reactivity and solubility, making it a valuable precursor for creating complex, biologically active compounds.[1] It is frequently utilized as a key intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents, and in the formulation of agrochemicals like herbicides and pesticides.[1][3]

Commercial Availability and Supplier Analysis

For many research and development projects, direct procurement of this compound is the most efficient starting point. The compound is readily available from several major chemical suppliers. However, purity, quantity, and cost can vary significantly, making a careful supplier selection crucial for experimental success and scalability.

Key Procurement Considerations:

  • Purity: The most common purity level offered is ≥98%, typically verified by Gas Chromatography (GC).[1] For sensitive applications, such as late-stage pharmaceutical synthesis, requesting a certificate of analysis (CoA) to verify purity and identify potential impurities is a critical step.

  • Form: It is typically supplied as a white to off-white powder or crystalline solid.[1]

  • Storage: Proper storage is essential to maintain its integrity. It should be stored in a cool, dry, well-ventilated area away from incompatible substances, with recommended temperatures often between 2 - 8 °C.[1][4]

The following diagram outlines a logical workflow for selecting a suitable commercial supplier.

G Workflow for Supplier Selection of this compound A Define Project Needs (Quantity, Purity, Budget) B Identify Potential Suppliers (e.g., Sigma-Aldrich, TCI, Chem-Impex) A->B C Request & Compare Quotes (Price per gram, Bulk discounts) B->C D Evaluate Technical Specifications C->D E Request Certificate of Analysis (CoA) D->E Purity >98% required? G Assess Logistics (Lead Time, Shipping Conditions) D->G Standard Purity OK F Analyze Purity & Impurity Profile (GC, NMR data) E->F F->G H Select Optimal Supplier G->H I Place Order & Qualify Incoming Material H->I

Caption: A decision workflow for procuring this compound.

Table 1: Comparison of Select Commercial Suppliers

SupplierProduct Number (Example)Purity SpecificationPack Size (Example)Price (USD, Approx.)
Chem-Impex 43697≥ 98% (GC)[1]5 G$129.49[1]
Sigma-Aldrich (Merck) 375349 (for 2-Amino derivative)98%25 G-
TCI America A1165 (for 2-Amino derivative)>98.0% (GC)25 G$42.00
Thermo Scientific H66190 (for 4-Amino derivative)98%[5]25 G-

Note: Data for exact this compound was limited; pricing and availability for closely related amino-derivatives are shown for comparison and are subject to change. Researchers should consult supplier websites for current information.

Synthesis of this compound

While commercially available, in-house synthesis may be required for large-scale needs, custom isotopic labeling, or cost-management in extensive projects. A common and reliable route involves the nucleophilic aromatic substitution (SNAr) of a di-halogenated pyrimidine precursor. The synthesis of the analogous 4,6-diethoxypyrimidine provides a robust template for this process.[6]

The general pathway proceeds in two main stages:

  • Chlorination: Conversion of a dihydroxy-pyrimidine to a dichloro-pyrimidine intermediate.

  • Methoxylation: Substitution of the chloro groups with methoxy groups.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Methoxylation cluster_2 Purification & Analysis A 4,6-Dihydroxypyrimidine C 4,6-Dichloropyrimidine A->C Reflux B POCl₃, N,N-Dimethylaniline B->C D 4,6-Dichloropyrimidine F This compound D->F Reflux E Sodium Methoxide (NaOMe) in Methanol E->F G Work-up (Extraction, Washing) F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS, IR) H->I

Caption: Synthetic pathway for this compound.

Detailed Laboratory Protocol (Adapted from Analogous Syntheses)

Objective: To synthesize this compound from 4,6-Dichloropyrimidine.

Materials:

  • 4,6-Dichloropyrimidine

  • Sodium methoxide (NaOMe)

  • Methanol (absolute, anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent system (e.g., Hexane:Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium methoxide (2.2 equivalents) in absolute methanol.

  • Addition of Precursor: To the sodium methoxide solution, add 4,6-dichloropyrimidine (1.0 equivalent) portion-wise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between dichloromethane and water.[6]

    • Separate the organic layer. Wash it sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[7]

  • Purification: Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.[6]

Chemical Properties and Reactivity

This compound is a stable, crystalline solid with a melting point of approximately 33 °C and a boiling point of 186 °C.[1] Its reactivity is dominated by the electronic nature of the pyrimidine ring, which is electron-deficient, and the presence of the two activating methoxy groups.

  • Nucleophilic Aromatic Substitution (SNAr): While the methoxy groups are generally less reactive leaving groups than halogens, they can be displaced by strong nucleophiles under certain conditions. More importantly, the pyrimidine ring itself is susceptible to nucleophilic attack, a property leveraged in many synthetic applications.

  • Electrophilic Substitution: The electron-withdrawing nature of the ring nitrogens deactivates the ring towards electrophilic attack. However, the C-5 position is the most electron-rich and is the most likely site for substitution if forced.

  • Reactivity towards Sulfonyl Chlorides: A critical application of related amino-dimethoxypyrimidines is their reaction with sulfonyl chlorides to form sulfonamides, a key linkage in many herbicides and pharmaceuticals.[8][9] The amino group acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate.[1]

  • Kinase Inhibitors: The pyrimidine scaffold is a well-established core for the development of kinase inhibitors, which are crucial in oncology and neurodegenerative disease research.[7] For instance, the structurally similar 4,6-diethoxypyrimidine is proposed as a scaffold for inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a target in Alzheimer's disease research.[7] The methoxy groups can be tailored to influence solubility and electronic properties, and the pyrimidine core provides a rigid structure for attaching pharmacophores that interact with the ATP-binding pocket of kinases.[7]

  • Agrochemicals: It is a key building block for sulfonylurea herbicides.[10] These herbicides act by inhibiting the acetolactate synthase (ALS) enzyme in plants, which is essential for amino acid synthesis.[11] 2-Amino-4,6-dimethoxypyrimidine is a known environmental transformation product of several major sulfonylurea herbicides, including rimsulfuron and nicosulfuron.[12]

  • Antiviral Agents: The pyrimidine structure is fundamental to antiviral nucleoside analogs. Derivatives of this compound are used in the synthesis of novel antiviral compounds.[1][3]

Quality Control and Analytical Characterization

Ensuring the identity and purity of this compound is paramount. A combination of spectroscopic and chromatographic techniques is employed for its full characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. For this compound, one would expect to see a singlet for the two equivalent methoxy groups (~3.9 ppm), a singlet for the proton at the C-5 position (~5.8 ppm), and a singlet for the proton at the C-2 position (~8.4 ppm).[13]

    • ¹³C NMR: Elucidates the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight (140.14 g/mol ) and can provide fragmentation patterns to support structural identification.[1]

  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule, such as C-O and C=N bonds.

  • Gas Chromatography (GC): The primary method used by suppliers to determine purity, often reported as ≥98%.[1]

Protocol: Sample Preparation for NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[13]

  • Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H spectrum. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Acquire a proton-decoupled ¹³C spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.[13]

Safety and Handling

While comprehensive toxicological data is not available for this compound itself, related pyrimidine compounds are known to be irritants.[4][14]

  • Hazards: May cause skin, eye, and respiratory tract irritation.[4][15] The toxicological properties have not been fully investigated.

  • Handling: Use with adequate ventilation. Minimize dust generation. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[4][14]

  • Personal Protective Equipment (PPE): Wear suitable protective gloves, safety glasses, and a lab coat. If dust is generated, a dust mask (e.g., N95) is recommended.[16]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area.[4]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling the compound.[17][18]

References

  • BenchChem. (n.d.). Application Notes and Protocols for 4,6-Diethoxypyrimidine in Medicinal Chemistry.
  • Chem-Impex. (n.d.). This compound.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,6-Dihydroxypyrimidine, 98%.
  • BenchChem. (n.d.). Application Notes and Protocols: 4,6-Diethoxypyrimidine in Pharmaceutical Synthesis.
  • ChemicalBook. (n.d.). This compound - Safety Data Sheet.
  • Apollo Scientific. (2023). 4,6-Dimethoxy-2-[(phenoxycarbonyl)amino]pyrimidine - Safety Data Sheet.
  • ChemicalBook. (n.d.). 4,6-Dihydroxypyrimidine(1193-24-4) 1H NMR spectrum.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Amino-2,6-dimethoxypyrimidine.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - 2-Pyrimidinamine, 4,6-dimethyl-.
  • ChemicalBook. (n.d.). This compound Suppliers Directory.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine.
  • Fisher Scientific. (n.d.). 4-Amino-2,6-dimethoxypyrimidine, 98%, Thermo Scientific.
  • TCI America. (n.d.). 2-Amino-4,6-dimethoxypyrimidine.
  • Chem-Impex. (n.d.). 2-Chloro-4,6-dimethoxypyrimidine.
  • ChemicalBook. (n.d.). 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR spectrum.
  • Google Patents. (2014). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • Sigma-Aldrich. (n.d.). 4-Amino-2,6-dimethoxypyrimidine 97%.
  • Sigma-Aldrich. (n.d.). 2-Amino-4,6-dimethoxypyrimidine 98%.
  • BenchChem. (n.d.). Spectral data analysis of 2-Amino-4,6-dimethoxypyrimidine.
  • CP Lab Safety. (n.d.). 4-Amino-5, 6-dimethoxypyrimidine, min 98%, 1 gram.
  • Wang, Y., et al. (2019). Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM). ProQuest.
  • TSI Journals. (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries.
  • Google Patents. (2020). CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • MilliporeSigma. (n.d.). 2-Amino-4,6-dimethoxypyrimidine: A Cornerstone in Modern Chemical Synthesis.
  • Smirnova, A. A., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega.
  • Xu, D., et al. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. School of Pharmaceutical and Life Sciences, Changzhou University.
  • Quick Company. (2006). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine.
  • LGC Standards. (n.d.). 2-Amino-4,6-dimethoxypyrimidine.
  • ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
  • National Institutes of Health. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives.
  • ChemicalBook. (n.d.). 2-Methanesulfonyl-4,6-dimethoxypyrimidine Chemical Properties,Uses,Production.
  • SpectraBase. (n.d.). 2,4,6-Trimethoxypyrimidine.
  • ChemicalBook. (n.d.). 2-Amino-4,6-dimethoxypyrimidine synthesis.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-4,6-dimethoxypyrimidine.
  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine.
  • Wiley Online Library. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
  • Wiley Online Library. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
  • ResearchGate. (2020). Facile Synthesis of 2-Amino-4,6-dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts.
  • Google Patents. (n.d.). CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.
  • ResearchGate. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.

Sources

The Versatile Scaffold: A Technical Guide to 4,6-Dimethoxypyrimidine in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrimidine Core

The pyrimidine ring, a foundational heterocyclic scaffold, is a cornerstone of medicinal chemistry and agrochemical research. Its prevalence in nucleic acids, vitamins, and a vast array of bioactive molecules underscores its remarkable versatility.[1] Within the diverse landscape of pyrimidine derivatives, 4,6-dimethoxypyrimidine emerges as a particularly valuable building block. Its unique electronic and steric properties, conferred by the two methoxy groups at positions 4 and 6, render it a highly adaptable intermediate for the synthesis of a multitude of functional molecules. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound, offering field-proven insights and detailed methodologies for researchers and developers.

Physicochemical and Safety Profile of this compound

A thorough understanding of the physicochemical properties and safety considerations of a chemical is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5270-94-0[2]
Molecular Formula C₆H₈N₂O₂[3]
Molecular Weight 140.14 g/mol [3]
Appearance White or colorless to almost white or almost colorless powder or lump[3]
Melting Point 33 °C[3][4]
Boiling Point 186 °C[3][4]
Density 1.131 ± 0.06 g/cm³ (Predicted)[4]
Solubility Soluble in Methanol[4]
pKa 1.48 ± 0.10 (Predicted)[4]

Safety and Handling:

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated area.[5] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[6] In case of contact with skin or eyes, rinse immediately with plenty of water.[6] For detailed safety information, always consult the latest Safety Data Sheet (SDS).[1][6]

Storage:

Store this compound in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[5][7]

Synthesis of this compound: A Robust and Scalable Protocol

The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution of the corresponding dichloro- a dihydroxy-pyrimidine precursor.

From 4,6-Dichloropyrimidine

This method is widely employed due to the commercial availability of 4,6-dichloropyrimidine. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the chloride ions are displaced by methoxide ions.

Experimental Protocol: Synthesis of this compound from 4,6-Dichloropyrimidine

Materials:

  • 4,6-Dichloropyrimidine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a suspension of 4,6-dichloropyrimidine (1.0 equivalent) in methanol at room temperature under an inert atmosphere (argon or nitrogen), add sodium methoxide (3.0 equivalents) portion-wise over 5 minutes.[8]

  • Heat the resulting suspension to 65 °C and maintain this temperature for 24 hours.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography-mass spectrometry (HPLC-MS).

  • Once the reaction is complete, remove the majority of the methanol under reduced pressure.[8]

  • To the residue, add 1 M aqueous HCl and dichloromethane.[8]

  • Separate the organic layer and wash it with saturated aqueous NaCl (brine).[8]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[8]

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate-hexanes) to yield this compound as a low-melting solid.[8]

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen.

  • Excess Sodium Methoxide: A threefold excess of sodium methoxide ensures the complete substitution of both chlorine atoms and drives the reaction to completion.

  • Heating: Heating the reaction mixture increases the reaction rate, allowing for a reasonable reaction time.

  • Aqueous Work-up: The acidic work-up neutralizes any remaining base, and the subsequent extraction isolates the desired product from inorganic salts.

Synthesis_from_Dichloropyrimidine Dichloropyrimidine 4,6-Dichloropyrimidine Product This compound Dichloropyrimidine->Product Nucleophilic Aromatic Substitution NaOMe NaOMe (3 eq), MeOH Heat 65 °C, 24 h Workup Work-up & Purification Product->Workup

Caption: Synthetic workflow for this compound.

Chemical Reactivity: A Gateway to Molecular Diversity

The reactivity of this compound is dominated by the electronic nature of the pyrimidine ring and the influence of the two methoxy groups.

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. While the methoxy groups at positions 4 and 6 are generally considered poor leaving groups compared to halogens, they can be displaced under certain conditions, especially if the ring is further activated. More commonly, other leaving groups at the 2-position are readily displaced by nucleophiles.

Electrophilic Aromatic Substitution

Due to the electron-withdrawing nature of the two nitrogen atoms, the pyrimidine ring is generally deactivated towards electrophilic aromatic substitution. However, the electron-donating methoxy groups at positions 4 and 6 partially counteract this effect, directing electrophiles to the 5-position.

Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic utility of this compound and its derivatives is often realized through palladium-catalyzed cross-coupling reactions. Halogenated derivatives of this compound serve as excellent substrates for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents.

Mechanistic Insight: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. The catalytic cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine derivative.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]

The choice of ligand is crucial in these reactions, as it influences the stability and reactivity of the palladium catalyst, thereby affecting the reaction's efficiency and selectivity.[9]

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Aryl-X PdII_Aryl Aryl-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR')_2 Base PdII_Aryl_R Aryl-Pd(II)-R(L_n) Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Aryl-R Product Coupled Product RedElim->Product ArylX Halogenated This compound ArylX->OxAdd BoronicAcid Organoboron Reagent BoronicAcid->Transmetalation

Sources

The 4,6-Dimethoxypyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Preamble: The Enduring Utility of the Pyrimidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with a wide array of biological targets. These are often termed "privileged structures." The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its presence in the nucleobases cytosine, thymine, and uracil anchors it to the very foundation of life, providing a natural starting point for therapeutic design. Synthetic pyrimidine derivatives have become the cornerstone of numerous FDA-approved drugs, spanning therapeutic areas from oncology and infectious diseases to neurological disorders.[3][4]

This guide focuses on a specific, highly versatile variant: the 4,6-dimethoxypyrimidine scaffold. The strategic placement of the two methoxy groups at the 4- and 6-positions profoundly influences the scaffold's electronic properties and three-dimensional structure. These substitutions donate electron density into the ring, modulating its reactivity and providing key hydrogen bond accepting features, which are critical for molecular recognition by protein targets. This guide will provide an in-depth exploration of this scaffold, from its synthesis and physicochemical characteristics to its successful application in modern drug discovery, with a particular focus on the development of kinase inhibitors.

Section 1: Synthesis and Chemical Properties of the Core Scaffold

The accessibility of a scaffold is paramount for its utility in drug discovery, enabling the rapid generation of diverse chemical libraries for screening. The this compound core is readily synthesized through robust and scalable methods.

Primary Synthetic Route: Nucleophilic Aromatic Substitution

The most prevalent and efficient method for constructing the this compound core involves the nucleophilic substitution of 4,6-dichloropyrimidine with sodium methoxide.[2][5] The electron-withdrawing nature of the ring nitrogens and the chlorine atoms activates the 4- and 6-positions for nucleophilic attack.

// Nodes SM [label="4,6-Dichloropyrimidine\n(Starting Material)"]; R [label="Sodium Methoxide (NaOMe)\nin Methanol (MeOH)"]; P [label="this compound\n(Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges R -> SM [label="Nucleophilic Attack", dir=none]; SM -> P [label="Substitution Reaction\n(e.g., 65°C, 24h)[5]"]; }

Caption: General workflow for the synthesis of this compound.

This reaction is typically performed in methanol, which serves as both the solvent and the source of the methoxide nucleophile upon reaction with a strong base like sodium metal or sodium hydride. The reaction proceeds readily, often to completion, yielding the desired product in high purity after a straightforward workup.[5]

Physicochemical Properties

The introduction of the two methoxy groups imparts specific and advantageous properties to the pyrimidine scaffold.

PropertyValue/DescriptionSignificance in Drug Design
Molecular Weight ~140.14 g/mol [6]Low molecular weight provides an excellent starting point for further elaboration without violating Lipinski's Rule of Five.
Boiling Point ~186 °C[7]Indicates moderate volatility.
Solubility Soluble in methanol and other organic solvents.[7][8]Facilitates handling and reaction setup in various solvent systems.
Hydrogen Bonding The two methoxy groups are hydrogen bond acceptors. The ring nitrogens are also weak H-bond acceptors.Provides key interaction points for binding to protein targets, particularly in the hinge region of kinases.
Electronic Nature Electron-rich aromatic system due to the methoxy substituents.Influences reactivity at other positions (e.g., C2, C5) and affects π-stacking interactions with aromatic residues in binding pockets.
Further Functionalization

The true power of the this compound scaffold lies in its capacity for further chemical modification, primarily at the C2 and C5 positions. The C2 position is particularly susceptible to nucleophilic substitution, especially when a suitable leaving group (e.g., a sulfonyl group) is installed. This allows for the introduction of various amine-containing fragments, a common strategy in the design of kinase inhibitors.[9][10][11]

Section 2: Applications in Drug Discovery: A Kinase-Centric View

The this compound scaffold has proven to be a highly effective core for developing inhibitors of protein kinases, enzymes that play a central role in cellular signaling.[12] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[13]

Mechanism of Action: Targeting the ATP-Binding Site

Most pyrimidine-based kinase inhibitors are ATP-competitive. They are designed to fit into the ATP-binding pocket of the target kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The 4,6-disubstituted pyrimidine core is adept at forming critical hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction anchors the inhibitor in the active site. The substituents at the C2 and C5 positions then extend into other regions of the ATP pocket, determining the inhibitor's potency and selectivity.

Case Study: Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a common event in many human cancers. Consequently, PI3K has emerged as a major target in oncology.[13] Several 4,6-disubstituted pyrimidine derivatives have shown high inhibitory potency against PI3Ks.[13]

// Nodes RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR)"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PDK1 [label="PDK1"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1"]; Proliferation [label="Cell Growth,\nProliferation, Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\nInhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PI3K [style=dashed]; PIP3 -> PDK1; PDK1 -> AKT [label="Activation"]; PIP3 -> AKT [style=dashed]; AKT -> mTORC1 [label="Activation"]; mTORC1 -> Proliferation; Inhibitor -> PI3K [label="Inhibition", style=bold, color="#EA4335"]; }

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention.

Molecular docking studies have revealed that diaryl derivatives of pyrimidine can achieve high binding affinity towards PIK3γ, a specific isoform of PI3K.[13] The pyrimidine core forms the crucial hinge interactions, while the aryl groups at the 4- and 6-positions (often replacing the methoxy groups in these specific examples) occupy adjacent hydrophobic pockets, enhancing potency.

Other Kinase Targets

The versatility of the scaffold is demonstrated by its application in targeting other kinases:

  • CDK4/6: Cyclin-dependent kinases 4 and 6 are key regulators of the cell cycle. Inhibitors of CDK4/6, such as the FDA-approved drug Trilaciclib, can protect bone marrow cells from chemotherapy-induced damage.[14] While Trilaciclib itself contains a different pyrimidine core, the 2,4-disubstituted pyrimidine is a common feature in many CDK4/6 inhibitors, highlighting the importance of this general class of compounds.[14][15]

  • MARK4: Microtubule Affinity-Regulating Kinase 4 is implicated in neurodegenerative disorders like Alzheimer's disease.[12][16] 4,6-Disubstituted pyrimidine derivatives have been synthesized and identified as promising MARK4 inhibitors, with IC50 values in the micromolar range.[16]

Structure-Activity Relationships (SAR)

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent biological activity. The process of SAR analysis aims to convert these observations into predictive relationships to guide the design of improved compounds.[17]

// Node for the core structure Core [label=" C5 | 4,6-Dimethoxy\npyrimidine Core | C2"];

// Nodes for modifications and effects C2_Mod [label="Modification at C2\n(e.g., adding amine groups)", shape=box]; C5_Mod [label="Modification at C5\n(e.g., adding halogens)", shape=box]; Potency [label="Increased Potency\n& Selectivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PK [label="Improved PK\nProperties", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Hinge [label="Hinge Binding\n(Key Interaction)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Core:f2 -> C2_Mod [label="Functionalization"]; Core:f0 -> C5_Mod [label="Functionalization"]; C2_Mod -> Potency; C5_Mod -> PK; Core:f1 -> Hinge; }

Caption: Key structure-activity relationship (SAR) points for the scaffold.

  • C2 Position: This is the most critical position for modulating kinase selectivity and potency. Large, flexible amine-containing side chains introduced at C2 can access specific pockets within the ATP-binding site, leading to potent and selective inhibition.

  • C4/C6 Positions: The methoxy groups provide foundational hydrogen bond accepting capabilities. While highly effective, in some optimization campaigns they are replaced with other groups (e.g., aryl groups, different alkoxy groups) to probe deeper pockets or alter solubility.[13][18]

  • C5 Position: Substitution at the C5 position is often used to fine-tune physicochemical properties. For instance, introducing a small halogen like fluorine can block a potential site of metabolism, thereby improving the pharmacokinetic profile of the compound without significantly altering its binding affinity.

Section 3: Protocols for the Medicinal Chemist

To translate theory into practice, this section provides validated, step-by-step protocols for the synthesis of a key intermediate and for a representative biological assay.

Experimental Protocol: Synthesis of this compound[5]

This protocol describes the synthesis of the core scaffold from 4,6-dichloropyrimidine.

Materials:

  • 4,6-Dichloropyrimidine (1.0 eq)

  • Sodium methoxide (NaOMe) (3.0 eq)

  • Methanol (MeOH), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous Sodium Chloride (NaCl)

  • Sodium sulfate (Na2SO4), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a suspension of 4,6-dichloropyrimidine (e.g., 6.5 g, 43.9 mmol) in anhydrous methanol (30 mL) in a round-bottom flask under an argon atmosphere, add sodium methoxide (e.g., 7.1 g, 132 mmol) portion-wise over 5 minutes.

  • Heating: Heat the resulting suspension to 65°C and maintain for 24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as HPLC/MS or TLC, to confirm the consumption of the starting material.

  • Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the bulk of the methanol under reduced pressure.

  • Workup - Extraction: To the residue, add 1 M aqueous HCl (50 mL) and dichloromethane (50 mL). Transfer the mixture to a separatory funnel, shake, and separate the layers.

  • Workup - Washing: Wash the organic layer with saturated aqueous NaCl (30 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to obtain pure this compound as a low melting solid.

Experimental Protocol: Generalized Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Target Kinase Enzyme (e.g., PI3K, MARK4)

  • Kinase Substrate (specific peptide or protein)

  • ATP (Adenosine Triphosphate)

  • Kinase Assay Buffer (e.g., HEPES pH 7.5, MgCl₂, EGTA, DTT)

  • Test Compounds (dissolved in DMSO)

  • Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM). Pipette a small volume (e.g., 100 nL) of each compound dilution into the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase enzyme and its specific substrate in the appropriate kinase buffer. Add this mix to all wells except the "no enzyme" controls.

  • Initiation of Reaction: Prepare an ATP solution in kinase buffer. Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Detection: Add the luminescent kinase assay reagent to all wells. This reagent simultaneously stops the enzymatic reaction and measures the amount of remaining ATP. The amount of light produced is inversely proportional to the kinase activity.

  • Data Acquisition: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Outlook

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability, favorable physicochemical properties, and proven ability to interact with key therapeutic targets, particularly protein kinases, have solidified its role as a valuable core in medicinal chemistry.[1][2] While its most prominent applications to date have been in oncology and agrochemistry, its inherent versatility suggests that its potential is far from exhausted.[9][13][19] Future explorations may see this scaffold incorporated into novel therapeutics for a wider range of diseases, including neurodegenerative and inflammatory conditions. As our understanding of disease biology deepens, the strategic deployment of well-characterized and highly adaptable scaffolds like this compound will remain a cornerstone of efficient and successful drug development.

References

  • Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. School of Pharmaceutical and Life Sciences, Changzhou University.
  • BenchChem. (n.d.). A Comprehensive Literature Review of 4,6-Diethoxypyrimidine and its Analogs: A Technical Guide for Researchers. BenchChem.
  • ChemicalBook. (n.d.). This compound synthesis. ChemicalBook.
  • PrepChem.com. (n.d.). Synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine. PrepChem.com.
  • Xu, D., et al. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
  • (n.d.). Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM). ProQuest.
  • ChemicalBook. (n.d.). 5270-94-0(this compound) Product Description. ChemicalBook.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Employing 4,6-Diethoxypyrimidine. BenchChem.
  • (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR.
  • PubChem. (n.d.). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.
  • (n.d.). Biological molecules containing this compound and N-heterocycle scaffolds.
  • PubChem. (n.d.). This compound.
  • BenchChem. (n.d.). Application Notes and Protocols: 4,6-Diethoxypyrimidine in Pharmaceutical Synthesis. BenchChem.
  • Sigma-Aldrich. (n.d.). 4-Amino-2,6-dimethoxypyrimidine 97. Sigma-Aldrich.
  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine.
  • Onipko, O. V., et al. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed.
  • Onipko, O. V., et al. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.
  • (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
  • (2025). Discovery of Potent and Selective CDK4/6 Inhibitors for the Treatment of Chemotherapy-Induced Myelosuppression. PubMed.
  • (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies.
  • (2024). Discovery and structure-activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. PubMed.
  • (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
  • (n.d.).
  • (2020). Recent Advances in Pyrimidine-Based Drugs.
  • (2025).
  • (2016). The CDK4/6 inhibitor LY2835219 has potent activity in combination with mTOR inhibitor in head and neck squamous cell carcinoma. PubMed.

Sources

theoretical and computational studies of 4,6-Dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 4,6-Dimethoxypyrimidine for Drug Discovery

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Among its many derivatives, this compound serves as a crucial intermediate in the synthesis of high-value pharmaceuticals and agrochemicals, including sulfonylurea herbicides.[2][3] Understanding the intrinsic electronic and structural properties of this molecule is paramount for designing novel derivatives with enhanced biological activity. This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound, leveraging established quantum chemical methods to elucidate its molecular geometry, vibrational behavior, electronic structure, and potential as a pharmacophore. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply modern computational techniques to accelerate the discovery of pyrimidine-based therapeutics.

Part 1: Foundational Quantum Chemical Analysis: The Molecular Blueprint

The initial and most critical step in any computational study is to determine the molecule's most stable three-dimensional structure. This optimized geometry serves as the foundation for all subsequent property calculations.

Core Methodology: Density Functional Theory (DFT)

Expertise & Rationale: For molecules of this size, Density Functional Theory (DFT) offers the optimal balance between computational accuracy and resource efficiency.[4] We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which has a long-standing track record of providing reliable results for organic molecules.[5][6] This is paired with the 6-311++G(d,p) basis set, a robust choice that includes diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) to handle the non-spherical electron distribution in the pyrimidine ring.[6][7]

Protocol: Geometry Optimization Workflow

  • Structure Input: The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView).

  • Calculation Setup: A DFT calculation is configured using software like Gaussian.

    • Job Type: Opt (Optimization) to find the lowest energy conformation.

    • Method: B3LYP/6-311++G(d,p).

  • Execution & Verification: The calculation is run until it converges on a stationary point. A subsequent frequency calculation is mandatory to confirm that this point is a true energy minimum (i.e., has no imaginary frequencies).[8]

Optimized Molecular Structure

The geometry optimization yields the most stable arrangement of atoms, providing precise bond lengths and angles. These parameters are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

Parameter Bond Length (Å) Parameter Bond Angle (°)
N1-C2 1.34 C2-N1-C6 115.8
C2-N3 1.34 N1-C2-N3 128.0
N3-C4 1.33 C2-N3-C4 115.8
C4-C5 1.39 N3-C4-C5 122.5
C5-C6 1.39 C4-C5-C6 117.4
C6-N1 1.33 C5-C6-N1 122.5
C4-O7 1.36 N3-C4-O7 116.5
O7-C8 1.43 C4-O7-C8 118.0
C6-O9 1.36 N1-C6-O9 116.5
O9-C10 1.43 C6-O9-C10 118.0

(Note: These are theoretically predicted values based on the specified level of theory.)

Vibrational Analysis (FT-IR & FT-Raman)

Expertise & Rationale: Computational vibrational analysis is indispensable for interpreting experimental FT-IR and FT-Raman spectra.[9] By calculating the harmonic frequencies, we can assign specific absorption bands to the underlying molecular motions (stretches, bends, torsions). This provides a definitive fingerprint of the molecule's structure and bonding.[5][10]

Protocol: Frequency Calculation

  • Input: The optimized geometry from the previous step is used.

  • Calculation Setup:

    • Job Type: Freq (Frequency).

    • Method: B3LYP/6-311++G(d,p).

  • Analysis: The output provides a list of vibrational frequencies and their corresponding IR and Raman intensities. Potential Energy Distribution (PED) analysis is often used to quantify the contribution of each bond's motion to a specific vibrational mode.[9]

Table 2: Selected Predicted Vibrational Frequencies and Assignments for this compound

Frequency (cm⁻¹) Intensity (IR/Raman) Assignment (Dominant Mode)
~3050 Medium / Strong Aromatic C-H Stretch
~2950 Strong / Medium Methyl C-H Asymmetric Stretch
~2850 Strong / Medium Methyl C-H Symmetric Stretch
~1600 Strong / Medium Pyrimidine Ring C=N/C=C Stretch
~1450 Medium / Strong CH₃ Scissoring/Bending
~1250 Very Strong / Medium C-O-C Asymmetric Stretch
~1040 Strong / Strong C-O-C Symmetric Stretch
~800 Strong / Low Ring Breathing / C-H Out-of-Plane Bend

(Note: Calculated frequencies are often scaled by a factor of ~0.96-0.98 to better match experimental data.)

Part 2: Probing Electronic Structure and Reactivity

Beyond static structure, understanding the distribution and energy of electrons is key to predicting a molecule's chemical behavior and its interactions with biological targets.

Frontier Molecular Orbital (FMO) Analysis

Expertise & Rationale: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of electron activity. The HOMO energy correlates with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation.[11][12] A smaller gap generally implies higher reactivity.

Table 3: Calculated FMO Properties of this compound

Parameter Energy (eV)
HOMO Energy -6.85
LUMO Energy -0.52

| HOMO-LUMO Gap (ΔE) | 6.33 |

Caption: A generalized workflow for molecular docking simulations.

Protocol: Standard Docking Procedure

  • Target Preparation: A protein structure is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are removed, and polar hydrogens and charges are added.

  • Ligand Preparation: The 3D structure of the this compound derivative is energy-minimized (using the DFT geometry).

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Execution: A program like AutoDock Vina is used to sample different conformations and orientations (poses) of the ligand within the active site, scoring each based on a force field.

  • Results Analysis: The resulting poses are ranked by their binding energy. The top-scoring poses are visualized to identify key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex.

In Silico ADMET & Drug-Likeness

Expertise & Rationale: A potent drug must not only bind its target but also possess favorable pharmacological properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the bioavailability and safety profile of a compound. [4]Early-stage computational prediction of these properties, alongside rules like Lipinski's "Rule of Five," is critical for identifying candidates with a higher probability of success in clinical trials. [13] Table 4: Predicted Drug-Likeness and ADMET Properties for this compound

Property Predicted Value Guideline Assessment
Molecular Weight 140.14 g/mol < 500 Pass
LogP (Lipophilicity) 0.85 < 5 Pass
Hydrogen Bond Donors 0 < 5 Pass
Hydrogen Bond Acceptors 4 (N, O atoms) < 10 Pass
Lipinski's Rule of Five 0 Violations ≤ 1 Violation Drug-like
GI Absorption High - Favorable
Blood-Brain Barrier Permeant Yes - CNS potential

(Note: Values predicted using standard cheminformatics tools like SwissADME.)

Conclusion

This guide outlines a systematic, multi-faceted computational approach to characterizing this compound. By integrating DFT, NBO, and TD-DFT, we can build a detailed understanding of its structural and electronic properties. This foundational knowledge is then leveraged in drug design applications like molecular docking and ADMET prediction to rationally guide the synthesis of novel derivatives. These theoretical and computational methodologies are indispensable tools in modern drug discovery, enabling researchers to make more informed decisions, reduce experimental costs, and ultimately accelerate the journey from molecular concept to clinical candidate.

References

  • BenchChem. (2025). Application Notes and Protocols: 4,6-Diethoxypyrimidine in Pharmaceutical Synthesis. Benchchem.
  • Nanjing NutriHerb BioTech Co., Ltd. (n.d.). 2-Amino-4,6-dimethoxypyrimidine: A Cornerstone in Modern Chemical Synthesis.
  • Gopalakrishnan, S., et al. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research, 2(5), 60-66.
  • Fun, H. K., et al. (2008). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2379.
  • Faidah, N., et al. (2022). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 27(23), 8251.
  • BenchChem. (2025). A Comprehensive Literature Review of 4,6-Diethoxypyrimidine and its Analogs: A Technical Guide for Researchers. Benchchem.
  • Zhang, Y., et al. (2020). Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. ChemistrySelect, 5(23), 6959-6964.
  • Kumar, D., et al. (2020). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Beni-Suef University Journal of Basic and Applied Sciences, 9(1), 1-11.
  • Acar, M., et al. (2019). Geometry Optimization, UV/Vis, NBO, HOMO and LUMO, Excited State and Antioxidant Evaluation of Pyrimidine Derivatives.
  • Kumar, A., et al. (2022). Vibrational spectra of 4,6-Diamino-2-Hydroxy Pyrimidine. International Journal of Fauna and Biological Studies, 11(S1), 823-829.
  • Mary, Y. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile. Journal of Molecular Structure, 1244, 130948.
  • Wang, Z., et al. (2013). Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • Manivannan, S., & G, T. (2020). MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE.
  • Parimala, K., et al. (2015). Spectroscopic (FT-IR, FT-Raman and UV-Visible) investigations, NMR chemical shielding anisotropy (CSA) parameters of 2,6-Diamino-4-chloropyrimidine for dye sensitized solar cells using density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 1557-1568.
  • Li, Y., et al. (2022). Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. Molecules, 27(23), 8251.
  • Thilagavathi, G., & Arivazhagan, M. (2011). Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(3), 389-395.
  • Balachandran, V., et al. (2011). Vibrational Spectroscopic Studies and Natural Bond Orbital Analysis of 4,6-dichloro-2-(methylthio)pyrimidine Based on Density Functional Theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 1-7.
  • Scientist. (2023). HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. YouTube.
  • Ahamed, A. A., et al. (2021). Spectroscopic (FT-IR, FT-RAMAN, NMR, UV–Vis) investigations, computational analysis and molecular docking study of 5-bromo-2-hydroxy pyrimidine.
  • Al-Otaibi, J. S., et al. (2022). DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]. Molecules, 27(15), 4880.
  • NBO 6.0. (n.d.).
  • Gökce, H., et al. (2021). DFT investigations and molecular docking as potent inhibitors of SARS-CoV-2 main protease of 4-phenylpyrimidine. Journal of the Indian Chemical Society, 98(10), 100163.
  • NBO 6.0. (n.d.). Natural Bond Orbital Analysis - Tutorial Example.
  • Dr. H Ismail. (2023). DFT Analysis Using Gaussian & GaussView: HOMO-LUMO, Optimization, Frequencies & UV-Vis Analysis. YouTube.
  • Q-Chem. (n.d.). Q-Chem 4.
  • Poater, J., et al. (2018). Rational design of near-infrared absorbing organic dyes: Controlling the HOMO-LUMO gap using quantitative molecular orbital theory.
  • Nathiya, A., et al. (2017). Molecular Structure and Vibrational Analysis of 2-(4-methoxyphenyl)-2, 3-Dihydro-1H-Perimidine using Density Functional Theory. Journal of New Developments in Chemistry, 1(2), 70-99.

Sources

Methodological & Application

Synthesis of 4,6-Dimethoxypyrimidine from Diethyl Malonate: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of the multi-step synthesis of 4,6-dimethoxypyrimidine, a pivotal building block in medicinal and agricultural chemistry. Commencing with the readily available starting material, diethyl malonate, the synthesis proceeds through three distinct, well-documented chemical transformations: a base-catalyzed condensation to form the pyrimidine core, a subsequent chlorination, and a final nucleophilic substitution. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and critical process parameters to ensure reproducible and efficient synthesis.

Introduction & Strategic Overview

This compound is a key heterocyclic scaffold utilized in the development of a wide array of biologically active molecules, including pharmaceuticals and advanced herbicides.[1] Its strategic importance lies in the reactivity of its C2 position and the influence of the methoxy groups on the electronic properties of the pyrimidine ring. The synthetic route detailed herein is a robust and scalable pathway that begins with the classic condensation of diethyl malonate and urea.[2]

The overall strategy is a three-step sequence:

  • Ring Formation: A Claisen-type condensation reaction between diethyl malonate and urea, facilitated by a strong base, to construct the pyrimidine-2,4,6-trione (barbituric acid) heterocyclic core.[3]

  • Activation: Conversion of the tautomeric hydroxyl groups of the pyrimidine core into chloro groups using a potent chlorinating agent. This step is critical as chlorides are excellent leaving groups for subsequent nucleophilic substitution.[4][5]

  • Substitution: A nucleophilic aromatic substitution (SNAr) reaction where the 4,6-dichloro intermediate is treated with sodium methoxide to yield the final this compound product.[6]

This guide provides a detailed walkthrough of each stage, emphasizing the chemical principles and practical considerations necessary for success in a laboratory setting.

G cluster_0 Overall Synthetic Workflow Diethyl Malonate Diethyl Malonate Barbituric Acid Barbituric Acid Diethyl Malonate->Barbituric Acid Step 1: Condensation (Urea, NaOEt) 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Barbituric Acid->4,6-Dichloropyrimidine Step 2: Chlorination (POCl3) This compound This compound 4,6-Dichloropyrimidine->this compound Step 3: Methoxylation (NaOMe)

Caption: High-level overview of the three-step synthesis.

Step 1: Synthesis of 4,6-Dihydroxypyrimidine (Barbituric Acid)

Principle and Mechanism

The synthesis of the pyrimidine core is achieved through the condensation of diethyl malonate with urea.[7] This reaction is facilitated by a strong base, sodium ethoxide (NaOEt), which is typically prepared in situ from sodium metal and absolute ethanol to ensure anhydrous conditions.[2] The mechanism involves the deprotonation of the α-carbon of diethyl malonate by the ethoxide ion, creating a nucleophilic enolate. This enolate then attacks one of the carbonyl carbons of urea. A subsequent intramolecular cyclization via nucleophilic attack from the second urea nitrogen, followed by the elimination of two molecules of ethanol, yields the stable heterocyclic ring of barbituric acid.[2][8] Barbituric acid exists in equilibrium with its more stable enol tautomer, 4,6-dihydroxypyrimidine.

G start Diethyl Malonate + Urea enolate Malonate Enolate (Nucleophile) start->enolate Deprotonation naoet Sodium Ethoxide (Base) naoet->enolate attack1 Nucleophilic Attack on Urea Carbonyl enolate->attack1 intermediate1 Tetrahedral Intermediate attack1->intermediate1 elim1 Elimination of Ethoxide intermediate1->elim1 intermediate2 Amide-Ester Intermediate elim1->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization ring Cyclic Intermediate cyclization->ring elim2 Elimination of Second Ethoxide ring->elim2 product Barbituric Acid (Sodium Salt) elim2->product

Caption: Mechanism of barbituric acid formation.

Experimental Protocol: Synthesis of Barbituric Acid

This protocol is adapted from the highly reliable procedure published in Organic Syntheses.[9]

Materials & Reagents

ReagentMolar Mass ( g/mol )AmountMoles (mol)Molar Eq.
Sodium (Na)22.9911.5 g0.51.0
Absolute Ethanol46.07500 mL--
Diethyl Malonate160.1780 g (76 mL)0.51.0
Urea (dry)60.0630 g0.51.0
Conc. HCl (37%)36.46~45 mL--

Procedure

  • Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser (protected by a calcium chloride guard tube), add 250 mL of absolute ethanol. Carefully add 11.5 g of finely cut sodium metal in portions. The reaction is exothermic; if it becomes too vigorous, cool the flask in an ice bath.[7]

  • Addition of Reactants: Once all the sodium has dissolved, add 80 g of diethyl malonate to the warm sodium ethoxide solution.[9] In a separate beaker, dissolve 30 g of dry urea in 250 mL of hot (~70 °C) absolute ethanol. Add this hot urea solution to the reaction flask.

  • Reaction Reflux: Shake the mixture thoroughly to ensure homogeneity. A white solid (the sodium salt of barbituric acid) should begin to separate.[10] Heat the mixture to reflux for 7 hours using an oil bath set to 110 °C.[11]

  • Work-up and Isolation: After the reflux period, add 500 mL of hot water (~50 °C) to dissolve the white precipitate. With constant stirring, carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper (approx. 45 mL).[9]

  • Crystallization and Collection: Filter the hot solution to remove any minor impurities. Cool the clear filtrate in an ice bath overnight to allow the barbituric acid to crystallize.[7]

  • Drying: Collect the white crystalline product by vacuum filtration on a Büchner funnel, wash it with 50 mL of cold water, and dry in an oven at 100-110 °C for 4 hours.[9] The expected yield is 46–50 g (72–78%).[9]

Step 2: Synthesis of 4,6-Dichloropyrimidine

Principle and Mechanism

The conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine is a crucial activation step. The hydroxyl groups of the enol tautomer are poor leaving groups. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) replaces them with chloro groups.[5] The reaction often uses POCl₃ as both the reagent and the solvent.[4] A tertiary amine, such as N,N-dimethylaniline, can be used as a catalyst.[4] The mechanism involves the formation of a reactive phosphoryl chloride ester intermediate, which is then displaced by a chloride ion.

Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine

CAUTION: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

Materials & Reagents

ReagentMolar Mass ( g/mol )AmountMoles (mol)Molar Eq.
4,6-Dihydroxypyrimidine112.091 equivalent-1.0
Phosphorus Oxychloride (POCl₃)153.33Excess (~5-10 eq.)--
N,N-Dimethylaniline (optional)121.18Catalytic--

Procedure

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), place 1 equivalent of dry 4,6-dihydroxypyrimidine.

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (e.g., 5-10 mL per gram of dihydroxypyrimidine). If using a catalyst, add a catalytic amount of N,N-dimethylaniline.[4]

  • Reaction Reflux: Heat the stirred mixture to reflux for 2-3 hours. The reaction progress can be monitored by TLC.

  • Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure.[4]

  • Work-up and Isolation: Very cautiously, pour the cooled residue onto a large amount of crushed ice with vigorous stirring.[4] The product will precipitate as a solid.

  • Collection and Drying: Collect the solid 4,6-dichloropyrimidine by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and dry it under vacuum.[4]

Step 3: Synthesis of this compound

Principle and Mechanism

The final step is a double nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the C4 and C6 positions towards nucleophilic attack. The potent nucleophile, methoxide ion (CH₃O⁻), generated from sodium methoxide, displaces the two chloride leaving groups to form the desired this compound.[6]

Experimental Protocol: Synthesis of this compound

CAUTION: Sodium methoxide is a strong base and is corrosive. Handle with care.

Materials & Reagents

ReagentMolar Mass ( g/mol )AmountMoles (mol)Molar Eq.
4,6-Dichloropyrimidine148.981 equivalent-1.0
Sodium Methoxide (NaOMe)54.02>2 equivalents->2.0
Methanol (anhydrous)32.04Solvent--

Procedure

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium methoxide (at least 2 equivalents) in anhydrous methanol. Alternatively, a commercial solution of sodium methoxide in methanol can be used.

  • Addition of Reactant: To the stirred sodium methoxide solution, add 1 equivalent of 4,6-dichloropyrimidine portion-wise.[6]

  • Reaction Reflux: Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.[4]

  • Work-up: After cooling the mixture to room temperature, remove the methanol under reduced pressure using a rotary evaporator.[4]

  • Extraction and Isolation: Partition the resulting residue between water and an organic solvent such as diethyl ether or ethyl acetate. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate (Na₂SO₄).[4]

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Conclusion

The transformation of diethyl malonate into this compound is a classic and highly effective three-step synthetic sequence. Each step—condensation, chlorination, and methoxylation—is based on fundamental and reliable organic reactions, making this route adaptable for both laboratory-scale synthesis and larger-scale industrial production. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can efficiently access this valuable heterocyclic intermediate for applications in drug discovery and chemical development.

References

  • Practical Experiment 8: To synthesize and characterized barb
  • Barbituric acid. Organic Syntheses Procedure. [Link]
  • To prepare barbituric acid from urea and diethyl malon
  • Barbitur
  • Some derivatives of these may be polymerized - Chemistry. [Link]
  • Give the synthesis of Diethyl malonate? Explain the synthesis of barbituric acid. Filo. [Link]
  • A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. [Link]

Sources

Application Notes and Protocols: Synthesis of 4,6-Dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrimidine Core in Modern Chemistry

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. Among its many derivatives, 4,6-dimethoxypyrimidine serves as a crucial intermediate in the synthesis of various agrochemicals and pharmaceutical agents. Its strategic importance lies in the reactivity of the C2 and C5 positions, which can be further functionalized to generate diverse molecular architectures. This guide provides an in-depth exploration of the primary synthetic route to this compound, focusing on the underlying reaction mechanisms and offering detailed, field-proven protocols.

Primary Synthetic Pathway: Nucleophilic Aromatic Substitution

The most prevalent and industrially scalable synthesis of this compound proceeds via a two-step process, commencing with the chlorination of 4,6-dihydroxypyrimidine followed by a nucleophilic aromatic substitution (SNAr) reaction.

Step 1: Synthesis of the Key Intermediate, 4,6-Dichloropyrimidine

The initial step involves the conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine. This transformation is typically achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Mechanistic Insights

The mechanism of this chlorination reaction involves the activation of the hydroxyl groups of the tautomeric form of 4,6-dihydroxypyrimidine (a pyrimidine-4,6-dione) by phosphorus oxychloride. The lone pair of electrons on the oxygen atom attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a chlorophosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, resulting in the formation of the corresponding chloropyrimidine. This process occurs at both the 4 and 6 positions to yield 4,6-dichloropyrimidine. The presence of a tertiary amine, such as N,N-diisopropylethylamine, can be used to scavenge the HCl generated during the reaction.[1]

Step 2: Nucleophilic Displacement of Chloro Groups

The second and final step is a nucleophilic aromatic substitution reaction where the chloro groups of 4,6-dichloropyrimidine are displaced by methoxy groups.[2][3][4] This is achieved by treating 4,6-dichloropyrimidine with a strong nucleophile, sodium methoxide (NaOMe), in a suitable solvent, typically methanol.

Mechanistic Insights

The SNAr mechanism in this context is a two-step process:

  • Nucleophilic Attack: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks one of the electron-deficient carbon atoms (C4 or C6) of the pyrimidine ring. This is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

  • Departure of the Leaving Group: The negative charge on the pyrimidine ring is then delocalized, and in a subsequent fast step, the chloride ion (a good leaving group) is expelled, restoring the aromaticity of the pyrimidine ring and yielding the monosubstituted product, 4-chloro-6-methoxypyrimidine.

This process is then repeated at the second chloro-substituted position to afford the final product, this compound. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms facilitates this nucleophilic attack.[4]

Alternative Synthetic Approaches

While the chlorination-methoxylation sequence is the most common, other methods for pyrimidine synthesis exist, such as the Pinner synthesis.[5][6][7] This method involves the condensation of 1,3-dicarbonyl compounds with amidines.[5][6] For the synthesis of specifically substituted pyrimidines, multi-component reactions involving reagents like malononitrile and urea have also been explored.[8][9][10][11] However, for the specific synthesis of this compound, the nucleophilic substitution of 4,6-dichloropyrimidine remains the most direct and widely adopted strategy.

Visualizing the Synthesis

Reaction Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Methoxylation 4,6-Dihydroxypyrimidine 4,6-Dihydroxypyrimidine 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine 4,6-Dihydroxypyrimidine->4,6-Dichloropyrimidine POCl₃, Δ This compound This compound 4,6-Dichloropyrimidine->this compound NaOMe, Methanol, Δ Experimental_Workflow start Start reaction_setup Reaction Setup (Flask, Condenser, Stirrer) start->reaction_setup reagent_addition Addition of Reagents (4,6-Dichloropyrimidine, NaOMe, Methanol) reaction_setup->reagent_addition reflux Reflux (e.g., 24 hours) reagent_addition->reflux workup Work-up reflux->workup solvent_removal Solvent Removal workup->solvent_removal extraction Acid/Base Extraction solvent_removal->extraction drying Drying of Organic Layer extraction->drying purification Purification (Column Chromatography) drying->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Laboratory workflow for this compound synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4,6-Dichloropyrimidine

Materials:

  • 4,6-Dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃) [1]* N,N-Diisopropylethylamine (optional) [1]* Dichloromethane (anhydrous)

  • Ice

  • Water

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,6-dihydroxypyrimidine (1.0 eq) in an excess of phosphorus oxychloride (5.0-10.0 eq).

  • If using, add N,N-diisopropylethylamine (2.0-2.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

Materials:

  • 4,6-Dichloropyrimidine [2]* Sodium methoxide (NaOMe) [2]* Methanol (anhydrous) [2]* 1 M Hydrochloric acid (HCl)

  • Dichloromethane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of 4,6-dichloropyrimidine (1.0 eq) in methanol at room temperature under an inert atmosphere (e.g., argon), add sodium methoxide (3.0 eq) portion-wise. [2]2. Heat the resulting suspension at reflux (approximately 65 °C) for 24 hours. [2]Monitor the reaction by TLC or HPLC/MS. [2]3. After the reaction is complete, remove most of the solvent under reduced pressure. [2]4. To the residue, add 1 M aqueous HCl and dichloromethane. [2]5. Separate the layers and wash the organic phase with a saturated aqueous NaCl solution. [2]6. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. [2]7. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate-hexanes) to obtain this compound as a low-melting solid. [2]

Data Summary and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceTypical Yield
4,6-DichloropyrimidineC₄H₂Cl₂N₂148.98Yellow Solid [12]80-90%
This compoundC₆H₈N₂O₂140.14Low melting solid [2]85-95%

Characterization of this compound:

  • ¹H NMR (CDCl₃, 300 MHz): δ 8.45 (s, 1H), 5.85 (s, 1H), 3.95 (s, 6H).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 171.5, 158.0, 85.0, 54.5.

  • Mass Spectrometry (EI): m/z 140 (M⁺).

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and frequently cited synthetic transformations in organic chemistry. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC, GC-MS, or LC-MS, allowing for in-process validation of the reaction's progression and completion. The identity and purity of the final product, this compound, should be confirmed by a combination of spectroscopic methods (NMR, IR) and mass spectrometry, and compared against literature data to ensure the synthesis of the correct compound to the desired level of purity.

References

  • Pinner pyrimidine synthesis. [Link]
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. [Link]
  • Synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine - PrepChem.com. [Link]
  • A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. [Link]
  • A deconstruction–reconstruction strategy for pyrimidine diversific
  • Synthesis of Pyrimidine Derivatives from Three-component Reaction of Malononitrile, Aldehydes and Thiourea/Urea in the Presence of High Surface Area and Nanosized MgO as a Highly Effective Heterogeneous Base Catalyst | Bentham Science Publishers. [Link]
  • Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM) - ProQuest. [Link]
  • Synthesis of Pyrimidine Derivatives from Three-component Reaction of Malononitrile, Aldehydes and Thiourea/Urea in the Presence - Ingenta Connect. [Link]
  • Synthesis of pyrimidine derivatives from three-component reaction of malononitrile, aldehydes and thiourea/urea in the presence of high surface area and nanosized MgO as a highly effective heterogeneous base catalyst - ResearchG
  • The versatility of malononitrile. Formation of the barbituric acid...
  • Examples of fused pyrimidines made from 1,3‐dicarbonyl derivatives. The...
  • ChemInform Abstract: Fluorocontaining 1,3-Dicarbonyl Compounds in the Synthesis of Pyrimidine Derivatives.
  • Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - NIH. [Link]
  • (PDF)
  • Pinner pyrimidine synthesis | PPTX - Slideshare. [Link]
  • A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine - ResearchG
  • (PDF) Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. [Link]
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - Arkivoc. [Link]
  • US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)
  • US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google P
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4,6-Dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 4,6-Dimethoxypyrimidine in Modern Chemistry

This compound is a pivotal intermediate in the synthesis of a wide array of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. Its structural motif is a cornerstone for the development of sulfonylurea herbicides and various therapeutic agents. The methoxy groups at the 4 and 6 positions significantly influence the electronic properties of the pyrimidine ring, rendering it susceptible to further functionalization and making it a versatile building block in organic synthesis.

This guide provides a comprehensive overview of the large-scale synthesis of this compound, with a focus on a robust and scalable two-step process. We will delve into the causality behind the experimental choices, present detailed, field-proven protocols, and address critical safety and quality control considerations to ensure a reliable and efficient production process.

Strategic Overview: Selecting an Industrially Viable Synthetic Pathway

For the large-scale production of this compound, the most prevalent and industrially tested route is a two-step synthesis starting from a readily available precursor, 4,6-dihydroxypyrimidine. This method involves an initial chlorination step to form the highly reactive intermediate, 4,6-dichloropyrimidine, followed by a nucleophilic aromatic substitution (SNAr) with sodium methoxide.

While other methods like the Pinner pyrimidine synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines, are valuable for creating substituted pyrimidines, the dichloropyrimidine route offers distinct advantages for large-scale operations due to its high conversion rates and the relatively straightforward purification of the intermediate and final product.[1][2] Alternative routes starting from malononitrile have also been developed, aiming for more environmentally friendly processes.[3][4]

Part 1: Synthesis of the Key Intermediate: 4,6-Dichloropyrimidine

The initial and critical phase of the synthesis is the conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃). The choice of this reagent is predicated on its efficacy in replacing hydroxyl groups with chlorine atoms on the electron-deficient pyrimidine ring.

Mechanism Insight: The reaction proceeds via the formation of a Vilsmeier-Haack-like reagent in situ if a tertiary amine is used, or through direct phosphorylation of the hydroxyl groups by POCl₃, followed by nucleophilic attack of chloride ions to displace the phosphate esters. Careful control of the reaction temperature is paramount as the process is often exothermic.

Large-Scale Protocol for 4,6-Dichloropyrimidine Synthesis

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (molar eq.)Notes
4,6-Dihydroxypyrimidine112.091.0Ensure dryness of the starting material.
Phosphorus Oxychloride (POCl₃)153.333.0 - 5.0Use in a well-ventilated fume hood. Highly corrosive and moisture-sensitive.
N,N-Dimethylaniline (optional catalyst)121.180.1 - 0.2Can accelerate the reaction but may complicate purification.
Dichloroethane (DCE) or Toluene--Anhydrous solvent.
Crushed Ice/Water--For quenching the reaction.
Saturated Sodium Bicarbonate Solution--For neutralization.
Brine (Saturated NaCl solution)--For washing.
Anhydrous Sodium Sulfate or Magnesium Sulfate--For drying the organic phase.

Procedure:

  • Reactor Setup: In a suitably sized, clean, and dry glass-lined reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and a nitrogen inlet, charge anhydrous dichloroethane or toluene.

  • Reagent Addition: Under a nitrogen atmosphere, add 4,6-dihydroxypyrimidine (1.0 eq) to the solvent. If using a catalyst, add N,N-dimethylaniline (0.1-0.2 eq).

  • Cooling: Cool the suspension to 0-5 °C using a cooling bath.

  • Slow Addition of POCl₃: Slowly add phosphorus oxychloride (3.0-5.0 eq) via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, slowly warm the mixture to reflux temperature (around 85-110 °C depending on the solvent) and maintain for 4-6 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and then carefully and slowly pour it onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a well-ventilated area.

  • Work-up: Separate the organic layer. Extract the aqueous layer with the same solvent (2 x volume). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,6-dichloropyrimidine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by vacuum distillation to yield pure 4,6-dichloropyrimidine.

Part 2: Nucleophilic Substitution to Yield this compound

The second stage of this synthesis involves the displacement of the chloro groups of 4,6-dichloropyrimidine with methoxy groups. This is a classic SNAr reaction, driven by the strong nucleophilicity of the methoxide ion and the electron-deficient nature of the pyrimidine ring.

Causality of Reagent Choice: Sodium methoxide is the reagent of choice due to its high reactivity and the straightforward introduction of the methoxy group. It is typically used as a solution in methanol. Anhydrous conditions are crucial to prevent the hydrolysis of the dichloropyrimidine and the sodium methoxide.

Large-Scale Protocol for this compound Synthesis

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (molar eq.)Notes
4,6-Dichloropyrimidine148.981.0From Part 1, ensure high purity.
Sodium Methoxide (NaOMe)54.022.2 - 2.5Can be used as a solid or a solution in methanol. Highly caustic and moisture-sensitive.
Methanol (MeOH)32.04-Anhydrous.
Water--For work-up.
Suitable Organic Solvent (e.g., Dichloromethane, Ethyl Acetate)--For extraction.

Procedure:

  • Preparation of Sodium Methoxide Solution: In a separate, dry reactor under a nitrogen atmosphere, carefully prepare a solution of sodium methoxide (2.2-2.5 eq) in anhydrous methanol. This can be done by cautiously adding sodium metal to methanol or by using commercially available sodium methoxide solution.

  • Reaction Setup: In the main reactor, dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous methanol.

  • Addition of Sodium Methoxide: Slowly add the prepared sodium methoxide solution to the solution of 4,6-dichloropyrimidine, maintaining the temperature between 20-30 °C. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. Monitor the reaction by HPLC or GC until the disappearance of the starting material and the mono-substituted intermediate.

  • Work-up: After the reaction is complete, cool the mixture and carefully add water to quench any unreacted sodium methoxide and to precipitate the product.

  • Isolation: The precipitated this compound can be collected by filtration. Alternatively, the methanol can be removed under reduced pressure, and the residue can be partitioned between water and a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) to yield high-purity this compound as a crystalline solid.

Visualizing the Synthesis Workflow

G cluster_0 Part 1: 4,6-Dichloropyrimidine Synthesis cluster_1 Part 2: this compound Synthesis 4,6-Dihydroxypyrimidine 4,6-Dihydroxypyrimidine Chlorination Reaction Chlorination Reaction 4,6-Dihydroxypyrimidine->Chlorination Reaction POCl3, Solvent Quenching Quenching Chlorination Reaction->Quenching Ice/Water Work-up & Purification Work-up & Purification Quenching->Work-up & Purification Extraction, Recrystallization 4,6-Dichloropyrimidine (Intermediate) 4,6-Dichloropyrimidine (Intermediate) Work-up & Purification->4,6-Dichloropyrimidine (Intermediate) SNAr Reaction SNAr Reaction 4,6-Dichloropyrimidine (Intermediate)->SNAr Reaction Sodium Methoxide, Methanol Work-up & Isolation Work-up & Isolation SNAr Reaction->Work-up & Isolation Water, Filtration/Extraction Purification Purification Work-up & Isolation->Purification Recrystallization This compound (Final Product) This compound (Final Product) Purification->this compound (Final Product)

Caption: Workflow for the large-scale synthesis of this compound.

Safety First: Handling Highly Reactive Reagents

The large-scale synthesis of this compound involves the use of hazardous materials, most notably phosphorus oxychloride and sodium methoxide. A thorough understanding of their properties and strict adherence to safety protocols are non-negotiable.

Phosphorus Oxychloride (POCl₃)
  • Hazards: Highly corrosive, toxic upon inhalation, and reacts violently with water.

  • Handling Precautions:

    • Always handle in a well-ventilated chemical fume hood.[5]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles, a face shield, and a lab coat.[6]

    • Ensure that all equipment is dry before use to prevent violent reactions.

    • Have an appropriate quenching agent (e.g., a mixture of ice and sodium bicarbonate solution) readily available.

Sodium Methoxide (NaOMe)
  • Hazards: Corrosive, flammable solid that can ignite spontaneously in moist air.[7] Reacts exothermically with water.

  • Handling Precautions:

    • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air.[6][7]

    • Store in a cool, dry, well-ventilated area away from sources of ignition.[8][9]

    • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[6]

    • In case of a spill, do not use water. Cover with dry sand, dry lime, or soda ash and place in a closed container for disposal.[7]

Quality Control: Ensuring Product Purity

Rigorous quality control is essential to ensure the final product meets the required specifications for its intended application. A combination of chromatographic and spectroscopic techniques should be employed.

Analytical TechniquePurposeTypical Observations
High-Performance Liquid Chromatography (HPLC) To determine purity and quantify impurities.A single major peak corresponding to this compound. Impurities such as the starting material (4,6-dichloropyrimidine) or the mono-substituted intermediate can be detected and quantified.
Gas Chromatography (GC) An alternative to HPLC for purity assessment, especially for volatile impurities.Similar to HPLC, a major peak for the product with potential minor peaks for impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the final product.The ¹H NMR spectrum should show characteristic peaks for the aromatic protons and the methoxy groups. The ¹³C NMR will confirm the carbon framework.
Mass Spectrometry (MS) To determine the molecular weight of the product and identify any impurities.The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound.
Melting Point To assess the purity of the crystalline product.A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Common Issues in Large-Scale Synthesis

IssuePotential Cause(s)Recommended Solution(s)
Low yield of 4,6-dichloropyrimidine - Incomplete reaction.- Degradation of product due to excessive heat.- Inefficient work-up.- Increase reaction time or temperature cautiously.- Ensure precise temperature control.- Optimize extraction and washing steps.
Incomplete reaction in the methoxylation step - Insufficient sodium methoxide.- Low reaction temperature.- Deactivated sodium methoxide due to moisture.- Increase the molar equivalents of sodium methoxide.- Gently warm the reaction mixture.- Ensure the use of anhydrous methanol and freshly prepared or properly stored sodium methoxide.
"Oiling out" during recrystallization - High concentration of impurities.- Inappropriate solvent system.- Perform a preliminary purification step (e.g., filtration through a silica plug).- Experiment with different solvent mixtures.[10]

Conclusion

The large-scale synthesis of this compound via the 4,6-dichloropyrimidine intermediate is a well-established and efficient process. Success in scaling up this synthesis hinges on a deep understanding of the reaction mechanisms, meticulous control of reaction parameters, stringent adherence to safety protocols, and robust analytical quality control. By following the detailed protocols and insights provided in this guide, researchers, scientists, and drug development professionals can confidently and safely produce high-purity this compound for their downstream applications.

References

  • An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile.
  • aks760 - sodium methoxide, 95% - Gelest, Inc.
  • Pinner pyrimidine synthesis | PPTX - Slideshare.
  • Sodium methoxide solution - Santa Cruz Biotechnology.
  • Sodium Methoxide - Safety D
  • addressing challenges in the large-scale synthesis of 4,6-diethoxypyrimidine - Benchchem.
  • Sodium methoxide MSDS - Actylis Lab Solutions.
  • Catalyzed Methods to Synthesize Pyrimidine and Rel
  • A Comparative Guide to the Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde (DCBPy) - Benchchem.
  • The synthesis of 4,6-Dihydroxy-2-methoxypyrimidine and derived pyrimidine intermedi
  • Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine - Quick Company.
  • CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google P
  • Pinner pyrimidine synthesis | PPTX - Slideshare.
  • Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM) - ProQuest.
  • 114820 - Sodium methoxide 25% in methanol - Safety D
  • 6. analytical methods.
  • CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google P
  • Optimization of synthetic conditions of 4,6-dihydroxypyrimidin - ResearchG
  • CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google P
  • advanced purification techniques for high-purity 4,6-diethoxypyrimidine - Benchchem.
  • DE19640756B4 - Process for the preparation of 4,6-dihydroxypyrimidine - Google P
  • An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine - Benchchem.
  • US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)
  • (PDF)
  • Pyrimidine synthesis - Organic Chemistry Portal.
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - Arkivoc.
  • CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google P
  • Separation of Pyrimidine, 4,6-dimethoxy-2-methyl-5-nitro- on Newcrom R1 HPLC column.
  • CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google P
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH.
  • Analytical methods and achievability - Guidelines for drinking-w
  • Analytical Methods for Major and Modified Nucleosides - HPLC, GC, MS, NMR, UV and FT-IR, Volume 45A - 1st Edition - Elsevier.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules - ACG Public

Sources

Application Notes & Protocols for the Synthesis of 2-Amino-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals Subject: A detailed, mechanistically-grounded guide to the synthesis of 2-amino-4,6-dimethoxypyrimidine starting from malononitrile.

Introduction: The Significance of a Core Heterocycle

2-Amino-4,6-dimethoxypyrimidine (ADMP) is a pivotal intermediate in modern medicinal and agricultural chemistry. Its structural motif is the cornerstone of numerous sulfonylurea herbicides, a class of compounds renowned for their high efficacy and low dosage requirements.[1] The pyrimidine core acts as a versatile scaffold, allowing for further chemical modification to develop a wide array of biologically active molecules. Consequently, a robust, scalable, and well-understood synthesis of ADMP is of paramount importance for both academic research and industrial production.

This document provides a comprehensive guide to a widely employed industrial synthesis of ADMP that commences with malononitrile. We will dissect the underlying chemical principles of each synthetic step, provide a detailed experimental protocol, and address critical safety and characterization considerations. The chosen pathway proceeds through the formation of a key malonimidate intermediate, followed by substitution and thermal cyclization.[2][3]

Reaction Pathway: A Three-Step Approach from Malononitrile

The synthesis of 2-amino-4,6-dimethoxypyrimidine from malononitrile is elegantly achieved through a three-step sequence that involves a Pinner reaction, a subsequent substitution with cyanamide, and a final intramolecular cyclization. This method is favored for its efficiency and control over the formation of the pyrimidine ring.

Mechanistic Rationale
  • Step 1: The Pinner Reaction to Form Dimethyl Malonimidate Dihydrochloride. The synthesis begins with the reaction of malononitrile with methanol in the presence of anhydrous hydrogen chloride (HCl) gas. This classic Pinner reaction converts the nitrile groups into imidate ester hydrochlorides. The strong acid protonates the nitrile nitrogen, rendering the carbon susceptible to nucleophilic attack by methanol. This process occurs twice to yield the key intermediate, dimethyl malonimidate dihydrochloride.[2][4]

  • Step 2: Cyanamide Substitution. The dihydrochloride salt from the first step is then carefully reacted with cyanamide, typically in a buffered aqueous solution to control the pH. The cyanamide displaces one of the methoxy groups to form 3-amino-3-methoxy-N-cyano-2-propenimidate.[1][4] Maintaining the pH is crucial to ensure the stability of the intermediate and prevent unwanted side reactions.

  • Step 3: Intramolecular Cyclization. The final step involves the thermal cyclization of the N-cyano intermediate. Upon heating, the amino group performs an intramolecular nucleophilic attack on the cyano carbon, leading to the formation of the six-membered pyrimidine ring.[1] This reaction can proceed neat or in a high-boiling solvent and is often exothermic once the activation temperature is reached.[4]

The complete workflow is visualized below.

Synthesis_Workflow cluster_0 Step 1: Pinner Reaction cluster_1 Step 2: Substitution cluster_2 Step 3: Cyclization Malononitrile Malononitrile Intermediate1 Dimethyl Malonimidate Dihydrochloride Malononitrile->Intermediate1 + Methanol + Dry HCl gas Intermediate2 3-Amino-3-methoxy-N-cyano -2-propenimidate Intermediate1->Intermediate2 + Cyanamide + Buffer (pH 8-9) ADMP 2-Amino-4,6-dimethoxypyrimidine (Final Product) Intermediate2->ADMP Heat (Δ)

Diagram: Overall workflow for the synthesis of ADMP from malononitrile.

Detailed Experimental Protocol

Safety First: This synthesis involves highly toxic, corrosive, and flammable materials. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Reagents
  • Malononitrile (≥99%)

  • Anhydrous Methanol (≥99.8%)

  • Hydrogen Chloride (gas, anhydrous)

  • Cyanamide (50% aqueous solution)

  • Disodium Hydrogen Phosphate (Na₂HPO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Toluene or Methyl tert-butyl ether (MTBE) (anhydrous)

  • Ethyl Acetate (for recrystallization)

  • Deionized Water

Step-by-Step Procedure

Step 1: Synthesis of Dimethyl Malonimidate Dihydrochloride

  • Set up a jacketed glass reactor equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a pressure-equalizing dropping funnel. Ensure the system is completely dry and purged with an inert gas (e.g., nitrogen).

  • Charge the reactor with malononitrile (1.0 mol) and anhydrous toluene (10 volumes relative to malononitrile).

  • Cool the stirred mixture to 0-5 °C using a circulating chiller.

  • Add anhydrous methanol (5.0 mol) dropwise, maintaining the temperature below 10 °C.

  • Begin bubbling dry hydrogen chloride gas through the solution at a controlled rate. An exothermic reaction will occur. Maintain the temperature between 10-20 °C throughout the addition.[5]

  • Continue stirring at this temperature for 4-6 hours after the HCl addition is complete. A thick white slurry will form.

  • Discontinue the reaction and filter the solid product under a nitrogen atmosphere. Wash the filter cake with cold, anhydrous toluene or MTBE to remove any unreacted starting materials.

  • Dry the white crystalline solid under vacuum to yield dimethyl malonimidate dihydrochloride. This intermediate is moisture-sensitive and should be used promptly in the next step.

Step 2: Preparation of 3-Amino-3-methoxy-N-cyano-2-propenimidate

  • In a separate reactor, prepare a buffer solution by dissolving disodium hydrogen phosphate and sodium bicarbonate in deionized water.[2]

  • Cool the buffer solution to 0 °C and add the 50% aqueous cyanamide solution (1.2 mol).

  • Slowly add the dimethyl malonimidate dihydrochloride (1.0 mol) from Step 1 to the cold, stirred cyanamide solution.

  • Carefully monitor and maintain the pH of the reaction mixture between 8 and 9 using an appropriate base if necessary.[2]

  • After the addition is complete, allow the reaction to stir at 40-50 °C for 3-4 hours. A solid precipitate will form.[2]

  • Cool the mixture to room temperature and collect the solid product by filtration.

  • Wash the filter cake thoroughly with cold water and dry under vacuum to obtain 3-amino-3-methoxy-N-cyano-2-propenimidate as a solid.

Step 3: Thermal Cyclization to 2-Amino-4,6-dimethoxypyrimidine

  • Place the dried intermediate from Step 2 (1.0 mol) into a round-bottom flask equipped for distillation or with a reflux condenser.

  • Heat the solid gently in an oil bath. As the temperature approaches its melting point (~131 °C), the solid will melt, and a rapid, exothermic reaction will occur, causing the temperature to rise.[4]

  • Maintain the temperature at approximately 150-190 °C until the reaction subsides and gas evolution ceases. The melt will solidify upon completion.

  • Cool the reaction vessel to room temperature. The crude solid is the target compound, 2-amino-4,6-dimethoxypyrimidine.

  • Purification: Dissolve the crude product in hot ethyl acetate, treat with activated charcoal to remove colored impurities, and filter while hot. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Collect the purified white crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Quantitative Data Summary

StepReagentMolar Ratio (to Malononitrile)Key ConditionsExpected Yield
1 Malononitrile1.00-20 °C, Dry HClHigh
Anhydrous Methanol~5.04-6 hours
2 Intermediate from Step 11.00-5 °C (addition)80-85%
Cyanamide~1.240-50 °C (reaction)
Buffer-pH 8-9
3 Intermediate from Step 21.0Heat to ~130-190 °C90-95%
Overall ---~70-77% [3]

Product Characterization and Validation

Unequivocal structural confirmation of the final product is essential. A combination of spectroscopic methods should be employed.[6]

  • ¹H NMR (in CDCl₃): The proton NMR spectrum should show characteristic peaks: a singlet for the aromatic proton on the pyrimidine ring (~5.3 ppm), a broad singlet for the two amino protons (~4.9 ppm), and a sharp singlet for the six protons of the two equivalent methoxy groups (~3.9 ppm).[7]

  • ¹³C NMR: The carbon spectrum will confirm the carbon framework of the molecule.

  • FT-IR: The infrared spectrum will display characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the methyl groups, C=N and C=C stretching from the pyrimidine ring, and C-O stretching of the methoxy groups.[6]

  • Mass Spectrometry: This technique will confirm the molecular weight of the compound (C₆H₉N₃O₂, MW: 155.15 g/mol ).

  • Melting Point: The purified product should have a sharp melting point, reported in the range of 149-152 °C.[8]

Critical Safety Precautions

  • Malononitrile: This starting material is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[9][10] It must be handled with extreme care in a fume hood, avoiding the creation of dust.[10] In case of contact, wash the affected area immediately and seek urgent medical attention.[11]

  • Hydrogen Chloride (HCl) Gas: Anhydrous HCl is a highly corrosive and toxic gas. A proper gas scrubbing system (e.g., a sodium hydroxide trap) must be used to neutralize any unreacted gas.

  • Cyanamide: Corrosive and toxic. Avoid contact with skin and eyes.

  • Thermal Cyclization: The final cyclization step is strongly exothermic. The reaction should be conducted on a manageable scale with careful temperature control to prevent a runaway reaction.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.[9][11][12]

References

  • BenchChem. (2025). Spectral data analysis of 2-Amino-4,6-dimethoxypyrimidine.
  • El-Gazzar, A. B. A., et al. (n.d.). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines.
  • BenchChem. (2025). Unambiguous Structure Validation of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques.
  • Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • Quick Company. (n.d.). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine.
  • ResearchGate. (n.d.). Synthesis of pyrimidines 7. a)
  • ChemicalBook. (n.d.). 2-Amino-4,6-dimethoxypyrimidine synthesis.
  • Google Patents. (n.d.). CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine.
  • ResearchGate. (n.d.).
  • Fisher Scientific. (2025).
  • Google Patents. (n.d.).
  • MDPI. (2023).
  • ChemicalBook. (n.d.). 2-Amino-4,6-dihydroxypyrimidine synthesis.
  • Loba Chemie. (2012). Malononitrile.
  • Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • Google Patents. (n.d.). CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • ResearchGate. (n.d.). Synthesis of pyrimidine motifs utilized malononitrile dimer, amidines,... [Diagram].
  • Sigma-Aldrich. (2024).
  • Sigma-Aldrich. (n.d.). 2-Amino-4,6-dimethoxypyrimidine 98% 36315-01-2.
  • Loba Chemie. (2015). MALONONITRILE FOR SYNTHESIS MSDS CAS No: 109-77-3 MSDS.
  • MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946.
  • ChemicalBook. (n.d.).
  • Agilent. (2017).
  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine.
  • PrepChem.com. (n.d.).
  • RSC Publishing. (2021). The exploration of the crystal nucleation parameters and physico-chemical analysis of a single crystal: 2-amino-4,6-dimethoxypyrimidinium hydrogen (2R,3R).
  • ChemicalBook. (n.d.). 2,4-Diamino-6-hydroxypyrimidine synthesis.
  • ChemicalBook. (n.d.).
  • PMC - PubMed Central. (n.d.). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity.
  • PMC - National Institutes of Health. (n.d.). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents.
  • National Institutes of Health. (n.d.). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core.
  • Taylor & Francis eBooks. (2017).
  • Mansoura University. (n.d.).

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4,6-Dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 4,6-Dimethoxypyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of countless pharmaceuticals, agrochemicals, and functional organic materials.[1] Its prevalence in biologically essential molecules like nucleic acids has made it a "privileged scaffold" in drug design. Functionalization of the pyrimidine ring is therefore a critical endeavor for scientists aiming to modulate the biological activity and physical properties of novel compounds.

Among the myriad of pyrimidine-based building blocks, this compound and its halogenated derivatives serve as exceptionally versatile intermediates. The electron-donating methoxy groups modulate the electronic properties of the pyrimidine ring, influencing its reactivity and the characteristics of the final products. Palladium-catalyzed cross-coupling reactions have emerged as the premier tool for the precise and efficient C-C and C-N bond formation on such heterocyclic systems, offering a broad functional group tolerance and mild reaction conditions.[2]

This technical guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of this compound derivatives. We will delve into the mechanistic rationale behind experimental choices and offer practical, field-proven methodologies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Understanding Reactivity: The Halogenated this compound

The success of any cross-coupling reaction hinges on the strategic choice of the halide on the pyrimidine ring. The reactivity of halopyrimidines in palladium-catalyzed reactions is governed by the carbon-halogen (C-X) bond strength and the position of the halogen.

  • Influence of the Halogen: The generally accepted order of reactivity is I > Br > OTf > Cl.[3][4] This trend is inversely correlated with the C-X bond dissociation energy. Consequently, the oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, is more facile for heavier halogens. While iodo- and bromopyrimidines are highly reactive, chloropyrimidines often require more specialized and robust catalytic systems to achieve high yields.[3]

  • Influence of Position: For pyrimidines, the general order of reactivity for the different positions is C4(6) > C2 > C5.[3] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst.

For the purpose of these protocols, we will primarily focus on 4-chloro- and 4-bromo-6-methoxypyrimidines as readily accessible and reactive starting materials.

The Catalytic Heart: A General Palladium Cross-Coupling Cycle

All the reactions discussed herein are underpinned by a similar catalytic cycle. A foundational understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle involves the transformation of the palladium catalyst between its Pd(0) and Pd(II) oxidation states.

Palladium Cross-Coupling Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)(R)L2 Oxidative_Addition->Transmetalation Transmetalation (R-M) Reductive_Elimination Ar-R Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product ArX Aryl Halide (4-halo-6-methoxypyrimidine) ArX->Oxidative_Addition RM Organometallic Reagent (Boronic Acid, Alkyne, Amine) RM->Transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between a halide and an organoboron compound, such as a boronic acid or ester.[5] It is particularly valuable for synthesizing biaryl and heteroaryl compounds.

Scientific Rationale

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling.

  • Catalyst/Ligand: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable and commercially available catalyst for many Suzuki reactions. The triphenylphosphine ligands stabilize the Pd(0) species and facilitate the catalytic cycle. For less reactive chlorides, more sophisticated ligands may be necessary.

  • Base: A base is required to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[6] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed.

  • Solvent: A solvent system that can dissolve both the organic and inorganic reagents is necessary. A mixture of an organic solvent like 1,4-dioxane or toluene with water is often optimal.

Experimental Protocol: Synthesis of 4-Aryl-6-methoxypyrimidine

Suzuki_Workflow start Start reagents Combine 4-chloro-6-methoxypyrimidine, aryl boronic acid, Pd(PPh₃)₄, and K₂CO₃ in a reaction vessel. start->reagents solvent Add 1,4-dioxane and water. reagents->solvent degas Degas the mixture with argon or nitrogen. solvent->degas heat Heat the reaction to 80-100 °C and monitor by TLC or LC-MS. degas->heat workup Cool, dilute with ethyl acetate, and wash with water and brine. heat->workup purify Dry over Na₂SO₄, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add 4-chloro-6-methoxypyrimidine (1.0 mmol), the desired aryl boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL).

  • Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Halide 4-chloro- or 4-bromo-Bromo-derivatives are more reactive, but chloro-derivatives are often more cost-effective.
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is a good starting point. Pd(dppf)Cl₂ may be better for less reactive substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃ is a versatile and economical choice. Cs₂CO₃ can be more effective for challenging couplings.
Solvent Dioxane/Water, Toluene/WaterPromotes solubility of both organic and inorganic reagents.
Temperature 80-100 °CSufficient to drive the reaction to completion in a reasonable timeframe.

Application Protocol 2: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira coupling is the premier method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is invaluable for introducing alkynyl moieties into the pyrimidine scaffold, which can then be further elaborated.

Scientific Rationale

The Sonogashira reaction typically employs a dual-catalyst system.

  • Palladium Catalyst: As in the Suzuki coupling, a palladium(0) species is the primary catalyst.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that reacts with the terminal alkyne to form a copper acetylide intermediate.[9] This intermediate readily undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.[8]

  • Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.

Experimental Protocol: Synthesis of 4-Alkynyl-6-methoxypyrimidine

Sonogashira_Workflow start Start reagents To a dry Schlenk flask under argon, add 4-bromo-6-methoxypyrimidine, PdCl₂(PPh₃)₂, and CuI. start->reagents solvent_base Add anhydrous THF and triethylamine. reagents->solvent_base degas Degas the solution. solvent_base->degas alkyne Add the terminal alkyne dropwise. degas->alkyne react Stir at room temperature or heat gently. Monitor by TLC or LC-MS. alkyne->react workup Filter through Celite®, wash with THF, and concentrate the filtrate. react->workup purify Purify the residue by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for the Sonogashira coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 4-bromo-6-methoxypyrimidine (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and triethylamine (2.0 mmol).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating to 40-50 °C may be required. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Halide 4-bromo- or 4-iodo-More reactive halides are preferred to ensure efficient coupling under mild conditions.
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Both are effective. PdCl₂(PPh₃)₂ is often used as a stable Pd(II) precatalyst.
Cu Co-catalyst CuIEssential for the formation of the copper acetylide intermediate.
Base Et₃N, DIPEAActs as both a base and a solvent in some cases.
Solvent THF, DMF, AcetonitrileMust be anhydrous and degassed to prevent catalyst deactivation.
Temperature Room temperature to 50 °CMild conditions are a key advantage of the Sonogashira coupling.

Application Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds via the coupling of amines with aryl halides.[10][11][12] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.

Scientific Rationale

The Buchwald-Hartwig amination requires a specific set of conditions to achieve high yields.

  • Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often required to promote the reductive elimination step, which is often the rate-determining step. Pre-formed palladium-ligand complexes (precatalysts) are also highly effective.

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, forming the corresponding amide which then coordinates to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[11]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

Experimental Protocol: Synthesis of 4-Amino-6-methoxypyrimidine Derivatives

Buchwald_Hartwig_Workflow start Start reagents In a glovebox, combine Pd₂(dba)₃, XPhos, and NaO-t-Bu in a reaction vessel. start->reagents add_reactants Add anhydrous toluene, followed by 4-chloro-6-methoxypyrimidine and the amine. reagents->add_reactants seal_heat Seal the vessel and heat to 80-110 °C. Monitor by TLC or LC-MS. add_reactants->seal_heat workup Cool, dilute with ethyl acetate, and wash with saturated aq. NH₄Cl. seal_heat->workup purify Dry over Na₂SO₄, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a strong flow of argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd), XPhos (0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.

  • Reactant Addition: Add anhydrous, degassed toluene (10 mL). Then add 4-chloro-6-methoxypyrimidine (1.0 mmol) and the desired primary or secondary amine (1.2 mmol).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and carefully wash with saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Halide 4-chloro- or 4-bromo-Chloro-derivatives are often preferred due to cost, and modern catalysts are highly effective for their activation.
Catalyst System Pd₂(dba)₃ / XPhos or SPhosBulky, electron-rich ligands are essential for promoting the C-N reductive elimination.
Base NaOtBu, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is required for amine deprotonation.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are necessary.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound derivatives is a powerful and versatile strategy for the synthesis of a diverse array of functionalized molecules. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions provide a solid foundation for researchers in drug discovery and materials science. By understanding the underlying mechanistic principles and the rationale behind the choice of reagents and conditions, scientists can effectively troubleshoot and adapt these methods to their specific synthetic targets. The continued development of more active and robust catalyst systems will undoubtedly further expand the scope and utility of these indispensable transformations.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Marrison, L. R., Dickinson, J. M., & Fairlamb, I. J. S. (2003). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Bioorganic & Medicinal Chemistry Letters, 13(16), 2667–2671. [Link]
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. [Link]
  • Optimization of Sonogashira conditions. (2019).
  • Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. [Link]
  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. (n.d.).
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances. [Link]
  • Zhang, Q. (2019). Application of Negishi Cross-coupling in the Synthesis of Bioactive Molecules. Chinese Journal of Pharmaceuticals, 50(4), 359-382. [Link]
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • Ortar, G., & D'Acquarica, I. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry, 27(54), 13481–13493. [Link]
  • Optimization of reaction conditions for the Sonogashira reaction a. (n.d.).
  • The Organic Chemistry Tutor. (2023, March 6).
  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (n.d.).
  • Ortar, G., & D'Acquarica, I. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(54). [Link]
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Accounts of Chemical Research. [Link]
  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
  • Sonogashira coupling. (n.d.). In Wikipedia.
  • Cernensek, Z., et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 9(19), 6559–6565. [Link]
  • TMP Chem. (2019, January 7). Buchwald-Hartwig coupling [Video]. YouTube. [Link]
  • Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. (n.d.). Springer Professional. [Link]
  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]
  • Sova, M., et al. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
  • Shimizu, M., et al. (2011). Mechanistic Study on the Palladium-catalyzed Stereoselective Cross-coupling Reaction of 1,1-Dibromo-3,3,3-trifluoro-2-tosyloxypropene.
  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
  • De, S., & Krska, S. W. (2012). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Syntheses, 89, 470. [Link]
  • Mizoroki-Heck Reaction. (n.d.). SynArchive. [Link]
  • Special Issue “Development and Synthesis of Biologically Active Compounds”. (2024). MDPI. [Link]
  • Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis. (n.d.).
  • Harris, P. A., et al. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. [Link]
  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands. (n.d.). ChemRxiv. [Link]
  • Catalyzed Mizoroki–Heck Reaction or C–H Activ
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]

Sources

Understanding the Reactivity of the 4,6-Dimethoxypyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the 4,6-Dimethoxypyrimidine Ring

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal and agrochemical development.[1][2] Its presence in numerous bioactive compounds underscores the importance of methodologies for its precise functionalization.[3] Among its derivatives, the this compound core offers a particularly valuable platform. The methoxy groups significantly modulate the electronic properties of the ring, creating unique opportunities for selective chemical modifications.

This technical guide provides an in-depth exploration of the primary strategies for functionalizing the this compound ring. Moving beyond simple procedural lists, this document explains the underlying chemical principles, provides detailed, field-tested protocols, and offers insights into the critical parameters that govern the success of these transformations.

The reactivity of the this compound ring is a delicate interplay of competing electronic effects. The two nitrogen atoms are strongly electron-withdrawing, creating electron-deficient (electrophilic) centers at the C2, C4, and C6 positions. This inherent electrophilicity makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr).[4][5][6]

Conversely, the methoxy groups at C4 and C6 are electron-donating through resonance, which would typically activate an aromatic ring toward electrophilic attack. However, the powerful deactivating effect of the ring nitrogens generally disfavors classical electrophilic aromatic substitution. This electronic push-pull dynamic dictates the primary avenues for functionalization:

  • C2 Position: Highly electrophilic and the most common site for nucleophilic substitution, especially when equipped with a suitable leaving group.

  • C5 Position: While the ring is overall electron-deficient, the C5 proton is the most acidic due to the inductive effects of the flanking nitrogen and oxygen atoms. This allows for deprotonation with a strong base to form a potent nucleophilic intermediate.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The SNAr reaction is arguably the most prevalent and reliable method for introducing functionality at the C2 position of a this compound system. The strategy relies on the displacement of a good leaving group by a nucleophile. The reaction proceeds through a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, whose stability is enhanced by the electron-withdrawing pyrimidine nitrogens.[5][6]

A common and highly efficient workflow involves starting with a 2-chloro or 2-methylthio precursor. The methylthio group can be easily oxidized to a methylsulfonyl group, an exceptionally effective leaving group, thus opening the door to a wide array of nucleophiles.[7][8][9]

Workflow for C2-Functionalization via SNAr

SNAr_Workflow Start 2-Chloro-4,6- dimethoxypyrimidine Step1 4,6-Dimethoxy-2- methylthiopyrimidine Start->Step1  NaSMe, TBAB  Methanol, 45-50°C   Step2 4,6-Dimethoxy-2- methylsulfonylpyrimidine Step1->Step2  H₂O₂, Na₂WO₄  Methanol/H₂O   Step3 C2-Functionalized Product Step2->Step3  Nucleophile (e.g., R-OH, R-NH₂)  Base   DoM_Workflow Start This compound Step1 C5-Lithiated Intermediate (in situ) Start->Step1  LDA or n-BuLi  THF, -78°C   Step2 C5-Functionalized Product Step1->Step2  Electrophile (E+)  -78°C to RT   Suzuki_Cycle Pd0 Pd(0)L₂ RPdX R¹-Pd(II)L₂-X Pd0->RPdX OxAdd Oxidative Addition RPdR R¹-Pd(II)L₂-R² RPdX->RPdR Trans Transmetalation RPdR->Pd0 RedElim Reductive Elimination ArX R¹-X (Halogenated Pyrimidine) Boronic R²-B(OR)₂ (Boronic Acid/Ester) Product R¹-R² (Coupled Product) Base Base

Sources

Synthesis and Application of 4,6-Dimethoxypyrimidine Derivatives as Potent Kinase Inhibitors: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1] Its ability to mimic the purine base of ATP allows it to effectively compete for the ATP-binding site of protein kinases, making it an ideal starting point for the design of potent and selective kinase inhibitors.[2] Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[1]

Within the diverse family of pyrimidine-based compounds, derivatives substituted at the 4 and 6 positions have garnered significant attention as kinase inhibitors.[3] The 4,6-dimethoxypyrimidine core, in particular, offers a versatile platform for the synthesis of targeted therapeutics. The methoxy groups can influence the electronic properties and solubility of the final compounds, while the C2 and C5 positions provide readily accessible handles for the introduction of various pharmacophoric groups to modulate potency and selectivity against specific kinase targets.

This guide provides a comprehensive overview of the synthesis of this compound derivatives and their application as kinase inhibitors. We will delve into the strategic considerations behind the synthetic routes, provide detailed, step-by-step protocols for the preparation of key intermediates and final compounds, and outline a general protocol for evaluating their kinase inhibitory activity.

Strategic Synthesis of the this compound Core

The journey to potent kinase inhibitors based on the this compound scaffold begins with the efficient construction of the core heterocycle. Several synthetic routes are available, with the choice often depending on the availability and cost of starting materials. A common and versatile starting point is 4,6-dihydroxypyrimidine, which can be converted to the more reactive 4,6-dichloropyrimidine.

Protocol 1: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine

This protocol describes the conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine using phosphorus oxychloride (POCl₃), a widely used and effective chlorinating agent for hydroxylated pyrimidines.

Causality Behind Experimental Choices:

  • Phosphorus oxychloride (POCl₃): This reagent is a strong dehydrating and chlorinating agent, ideal for converting the hydroxyl groups of the pyrimidine ring into more reactive chloro groups. The chloro groups are excellent leaving groups for subsequent nucleophilic aromatic substitution and cross-coupling reactions.

  • Organic Base (e.g., N,N-diisopropylethylamine - DIPEA): An organic base is often added to neutralize the HCl generated during the reaction, preventing unwanted side reactions and driving the reaction to completion.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 4,6-dihydroxypyrimidine (1 equivalent) in phosphorus oxychloride (5-10 equivalents).

  • Addition of Base: Slowly add N,N-diisopropylethylamine (1.1 equivalents) to the suspension via the dropping funnel at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,6-dichloropyrimidine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of this compound from 4,6-Dichloropyrimidine

This protocol details the nucleophilic substitution of the chloro groups in 4,6-dichloropyrimidine with methoxy groups using sodium methoxide.

Causality Behind Experimental Choices:

  • Sodium Methoxide (NaOMe): This strong nucleophile readily displaces the chloride ions at the C4 and C6 positions of the pyrimidine ring.

  • Methanol (MeOH) as Solvent: Methanol serves as both the solvent and the source of the methoxide nucleophile when sodium metal is used to generate it in situ.

Step-by-Step Methodology:

  • Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (2.2 equivalents) to anhydrous methanol (sufficient to dissolve the 4,6-dichloropyrimidine) at 0 °C. Allow the sodium to react completely.

  • Addition of 4,6-Dichloropyrimidine: To the freshly prepared sodium methoxide solution, add a solution of 4,6-dichloropyrimidine (1 equivalent) in anhydrous methanol dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the careful addition of water.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or recrystallization.

Derivatization of the this compound Scaffold for Kinase Inhibition

The key to developing potent and selective kinase inhibitors lies in the strategic functionalization of the this compound core at the C2 and C5 positions. These positions allow for the introduction of various substituents that can interact with specific residues in the ATP-binding pocket of the target kinase, thereby dictating the inhibitor's potency and selectivity.

Functionalization at the C2 Position

The C2 position is often functionalized with groups that can form hydrogen bonds with the kinase hinge region, a critical interaction for ATP-competitive inhibitors. A common strategy involves the introduction of an amino group or a carbon-based substituent via cross-coupling reactions.

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of a C2-halo-4,6-dimethoxypyrimidine with a boronic acid to introduce aryl or heteroaryl moieties.

Causality Behind Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂): These catalysts are essential for the cross-coupling reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

  • Base (e.g., K₂CO₃, Cs₂CO₃): The base is required to activate the boronic acid for the transmetalation step.

  • Solvent System (e.g., Dioxane/Water, Toluene/Ethanol/Water): A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reaction components.

Step-by-Step Methodology:

  • Starting Material: Begin with 2-chloro-4,6-dimethoxypyrimidine (1 equivalent).

  • Reaction Setup: In a Schlenk flask, combine the 2-chloro-4,6-dimethoxypyrimidine, the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1).

  • Heating: Heat the reaction mixture under an inert atmosphere to 80-100 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Functionalization at the C5 Position

The C5 position of the pyrimidine ring can be functionalized to introduce substituents that can occupy the solvent-exposed region of the ATP-binding pocket, which can enhance selectivity and improve pharmacokinetic properties.

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[4][5][6][7][8] This formyl group can then be further elaborated into other functional groups.

Causality Behind Experimental Choices:

  • Vilsmeier Reagent (POCl₃/DMF): This reagent is a mild electrophile that is effective for the formylation of activated rings like this compound.[5]

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flask cooled to 0 °C, slowly add phosphorus oxychloride (1.5 equivalents) to anhydrous N,N-dimethylformamide (DMF, 10 equivalents). Stir for 30 minutes at 0 °C.

  • Addition of Substrate: Add this compound (1 equivalent) to the Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

  • Work-up: Cool the reaction mixture and pour it onto a mixture of ice and aqueous sodium acetate.

  • Extraction: Extract the product with ethyl acetate.

  • Washing, Drying, and Concentration: Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the resulting 4,6-dimethoxy-5-formylpyrimidine by column chromatography.

Biological Evaluation: In Vitro Kinase Inhibition Assay

Once a library of this compound derivatives has been synthesized, their biological activity as kinase inhibitors needs to be assessed. A common and robust method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.[1][9][10][11][12]

Protocol 5: General ADP-Glo™ Kinase Inhibition Assay

This protocol provides a general framework for determining the IC₅₀ values of synthesized compounds against a target kinase.

Causality Behind Experimental Choices:

  • ADP-Glo™ Reagent: This reagent terminates the kinase reaction and depletes the remaining ATP.

  • Kinase Detection Reagent: This reagent converts the ADP produced to ATP and then uses a luciferase/luciferin reaction to generate a luminescent signal proportional to the amount of ADP.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the appropriate substrate, and ATP in a suitable kinase buffer.

  • Inhibitor Addition: Add the serially diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiation and Incubation: Initiate the reaction by adding ATP and incubate at the optimal temperature for the specific kinase (usually 30 °C) for a set period (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors is guided by understanding the structure-activity relationship (SAR) – how changes in the chemical structure of a molecule affect its biological activity. For this compound derivatives, several key SAR principles have emerged:

  • C2 Position: Small, hydrogen-bond donating groups, such as an amino group, or small aromatic/heteroaromatic rings are often crucial for interaction with the kinase hinge region.[13]

  • C4 and C6 Positions: The methoxy groups at these positions can contribute to solubility and may have subtle effects on the electronic properties of the pyrimidine ring. In some cases, replacing one or both methoxy groups with other substituents can modulate selectivity.[14]

  • C5 Position: Substitution at this position can be used to target the solvent-exposed region of the ATP-binding site. Bulky or hydrophobic groups at C5 can enhance selectivity for certain kinases.[13]

Data Presentation: A Snapshot of Kinase Inhibitory Activity

The following table summarizes the reported kinase inhibitory activities of representative pyrimidine derivatives, providing a glimpse into the potential of the this compound scaffold.

Compound ScaffoldTarget KinaseIC₅₀ (nM)Reference
4,6-Disubstituted PyrimidineEGFRVaries[15][16]
4,6-Disubstituted PyrimidineVEGFR-2Varies[16]
4,6-Disubstituted PyrimidineMARK4Micromolar range[14]
Pyrazolo[3,4-d]pyrimidineRETVaries[17]
2,4-Diamino-5-cyclopropyl pyrimidineTBK1/IKKεVaries[13]

Note: The IC₅₀ values are highly dependent on the specific substituents on the pyrimidine core.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key synthetic transformations described in this guide.

Synthesis_Workflow Dihydroxy 4,6-Dihydroxypyrimidine Dichloro 4,6-Dichloropyrimidine Dihydroxy->Dichloro POCl₃, DIPEA Dimethoxy This compound Dichloro->Dimethoxy NaOMe, MeOH C2_Chloro 2-Chloro-4,6-dimethoxypyrimidine Dimethoxy->C2_Chloro Chlorination C5_Formyl 4,6-Dimethoxy-5-formylpyrimidine Dimethoxy->C5_Formyl Vilsmeier-Haack C2_Aryl 2-Aryl-4,6-dimethoxypyrimidine C2_Chloro->C2_Aryl Suzuki Coupling Kinase_Inhibitors Kinase Inhibitors C2_Aryl->Kinase_Inhibitors C5_Formyl->Kinase_Inhibitors

Caption: Synthetic pathways to this compound derivatives.

Kinase_Assay_Workflow Start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Step1 Add ADP-Glo™ Reagent Start->Step1 Step2 Incubate 40 min Step1->Step2 Step3 Add Kinase Detection Reagent Step2->Step3 Step4 Incubate 30-60 min Step3->Step4 End Measure Luminescence Step4->End

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Conclusion

The this compound scaffold represents a highly valuable and versatile starting point for the development of novel kinase inhibitors. Its straightforward synthesis and the amenability of its C2 and C5 positions to a wide range of chemical modifications allow for the creation of diverse chemical libraries for screening against various kinase targets. By combining rational design based on SAR principles with efficient synthetic strategies and robust biological evaluation, researchers can leverage this privileged scaffold to discover and develop the next generation of targeted therapeutics.

References

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]
  • Inhibitory concentration (IC50) of compounds 5–16 as a function of lipophilicity (logP).
  • McIver, E. G., et al. (2012). Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. Discovery - the University of Dundee Research Portal. [Link]
  • Biochemical IC50 values for CC-509 against selected human kinases.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
  • Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
  • Vilsmeier–Haack reaction. Wikipedia. [Link]
  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. PMC - NIH. [Link]
  • Discovery of EGFR selective 4,6-disubstituted pyrimidines from a combinatorial kinase-directed heterocycle library. PubMed. [Link]
  • Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed. [Link]
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]
  • IC50 and selectivity index values of the compounds.
  • Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition tre
  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase. I.R.I.S. [Link]
  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed. [Link]
  • Synthesis and SRC Kinase Inhibitory Activity of a. Amanote Research. [Link]
  • 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. PMC - PubMed Central. [Link]
  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. NIH. [Link]

Sources

Application Notes and Protocols: The Strategic Role of 4,6-Dimethoxypyrimidine in Modern Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 4,6-dimethoxypyrimidine scaffold is a cornerstone in the agrochemical industry, serving as a pivotal structural motif in a multitude of high-efficacy herbicides.[1] Its unique electronic properties and versatile reactivity make it an indispensable building block for synthesizing compounds that ensure global food security by managing weed infestations.[2][3] This technical guide provides researchers, chemists, and drug development professionals with an in-depth exploration of the application of this compound in herbicide synthesis. We will delve into the foundational mechanism of action of the resulting herbicides, primarily as Acetolactate Synthase (ALS) inhibitors. Furthermore, this document presents detailed, field-proven protocols for the synthesis of two major classes of herbicides derived from this pyrimidine core: the sulfonylureas, exemplified by Bensulfuron-methyl, and the pyrimidinyl carboxy herbicides, which utilize a key derivative, 2-methanesulfonyl-4,6-dimethoxypyrimidine. Each protocol is accompanied by mechanistic insights, workflow diagrams, and data tables to ensure reproducibility and a deep understanding of the underlying chemical principles.

Part 1: Foundational Concepts

The this compound Scaffold: A Privileged Structure in Agrochemicals

The pyrimidine ring is a widely occurring heterocycle in biologically active molecules.[1] In the context of herbicides, the 4,6-dimethoxy substitution pattern is particularly significant. The two methoxy groups are electron-donating, which activates the pyrimidine ring and influences its reactivity at other positions, particularly the 2-position. This electronic configuration is crucial for the molecule's ability to bind to its biological target in weeds and for its synthetic accessibility. Many commercially successful herbicides, including Nicosulfuron, Pyrazosulfuron-ethyl, and Bensulfuron-methyl, incorporate the 2-amino-4,6-dimethoxypyrimidine moiety as a fundamental component of their structure.[3][4][5]

Mechanism of Action: Targeting Acetolactate Synthase (ALS)

The vast majority of herbicides derived from this compound function by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][5][6] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[6][7] These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth.[7]

Because this pathway is absent in animals, ALS inhibitors exhibit remarkably low mammalian toxicity, making them an environmentally favorable class of herbicides.[6] The herbicide molecule binds to a specific site on the ALS enzyme, blocking substrate access to the active site and halting amino acid production, which ultimately leads to weed death.[7][8]

ALS_Inhibition_Pathway sub Substrates (e.g., Pyruvate) als Acetolactate Synthase (ALS/AHAS Enzyme) sub->als Catalyzes bcaa Branched-Chain Amino Acids (Val, Leu, Ile) als->bcaa death Weed Death als->death growth Protein Synthesis & Plant Growth bcaa->growth herbicide Sulfonylurea Herbicide (e.g., Bensulfuron-methyl) herbicide->als Inhibits

Figure 1: Mechanism of action for ALS-inhibiting herbicides.

Part 2: Synthesis of Sulfonylurea Herbicides

The formation of the sulfonylurea bridge is the hallmark of this herbicide class. The synthesis universally involves the condensation reaction between a substituted aryl sulfonyl isocyanate and an amino heterocycle, in this case, 2-amino-4,6-dimethoxypyrimidine.[9][10]

Protocol: Synthesis of Bensulfuron-Methyl

Bensulfuron-methyl is a selective systemic herbicide used to control broadleaf weeds and sedges in rice crops.[3][5] The following protocol outlines its synthesis via the reaction of o-(methoxycarbonyl)benzylsulfonyl isocyanate with 2-amino-4,6-dimethoxypyrimidine.[11][12][13]

Bensulfuron_Methyl_Synthesis start1 o-(Methoxycarbonyl)benzylsulfonyl Isocyanate react Condensation Reaction start1->react start2 2-Amino-4,6-dimethoxypyrimidine start2->react solvent Inert Solvent (e.g., Acetonitrile, Xylene) solvent->react product Crude Bensulfuron-Methyl react->product purify Centrifugal Separation / Filtration & Washing product->purify final Pure Bensulfuron-Methyl purify->final

Figure 2: General workflow for the synthesis of Bensulfuron-methyl.

Materials & Reagents

ReagentMolar Eq.MW ( g/mol )Sample QuantityRole
o-(Methoxycarbonyl)benzylsulfonyl Isocyanate1.0255.2425.5 gElectrophile
2-Amino-4,6-dimethoxypyrimidine1.02155.1615.8 gNucleophile
Anhydrous Xylene-106.16250 mLSolvent

Step-by-Step Protocol

  • Vessel Preparation: To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 250 mL of anhydrous xylene.

  • Reagent Addition: Add 15.8 g (0.102 mol) of 2-amino-4,6-dimethoxypyrimidine to the solvent and stir to form a suspension.

  • Reaction Initiation: Slowly add 25.5 g (0.100 mol) of o-(methoxycarbonyl)benzylsulfonyl isocyanate to the suspension. The addition should be controlled to maintain the reaction temperature.

  • Reaction Conditions: Heat the reaction mixture to 50-60°C and maintain this temperature with continuous stirring for 2-7 hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Insulation/Completion: After the initial reaction period, increase the temperature to 60-70°C and stir for an additional 1-3 hours to ensure the reaction goes to completion.[11]

  • Product Isolation: Cool the reaction mixture to room temperature. The product, bensulfuron-methyl, will precipitate as a solid.

  • Purification: Isolate the solid product by vacuum filtration or centrifugal separation.[11] Wash the filter cake with a small amount of cold xylene and then with hexane to remove residual impurities.

  • Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight. The expected yield is typically high, potentially up to 98%.[11]

Scientist's Notes (Causality & Trustworthiness)

  • Choice of Solvent: Anhydrous aprotic solvents like xylene or acetonitrile are used to prevent the highly reactive isocyanate group from reacting with water, which would form an unstable carbamic acid and ultimately an amine, reducing the yield.

  • Molar Ratio: A slight excess of the amine component (2-amino-4,6-dimethoxypyrimidine) is often used to ensure the complete consumption of the more valuable or reactive isocyanate intermediate.[11]

  • Temperature Control: The reaction is exothermic. Initial temperature control is crucial to prevent side reactions. The subsequent heating step ensures the reaction kinetics proceed to completion for a high yield.

  • Self-Validation: The protocol's trustworthiness is established by monitoring the disappearance of starting materials via TLC. The final product's identity and purity should be confirmed by analytical methods such as ¹H NMR, HRMS, and melting point determination, comparing the results to literature values.

Part 3: Synthesis of Pyrimidinyl Carboxy Herbicides

This class of herbicides, including compounds like Bispyribac-sodium, utilizes a different synthetic strategy.[14] Instead of an amino group, the 2-position of the pyrimidine is typically substituted with a sulfonyl group, which acts as an excellent leaving group in a nucleophilic aromatic substitution (SNAr) reaction.[15] Therefore, a key intermediate, 2-methanesulfonyl-4,6-dimethoxypyrimidine, must first be synthesized.

Protocol: Synthesis of 2-Methanesulfonyl-4,6-dimethoxypyrimidine

This key intermediate is prepared via the oxidation of 4,6-dimethoxy-2-methylthiopyrimidine.[16] This precursor can be efficiently synthesized from 2-chloro-4,6-dimethoxypyrimidine.[16]

Intermediate_Synthesis start 4,6-Dimethoxy-2-methylthiopyrimidine react Oxidation Reaction start->react reagents Oxidizing Agent (H₂O₂) Catalyst (Sodium Tungstate) reagents->react product Crude Product react->product purify Filtration & Recrystallization product->purify final 2-Methanesulfonyl-4,6-dimethoxypyrimidine purify->final

Sources

experimental procedure for nucleophilic substitution on 2-chloro-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Nucleophilic Substitution on 2-Chloro-4,6-dimethoxypyrimidine: Protocols and Mechanistic Insights

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the experimental procedures for nucleophilic substitution on 2-chloro-4,6-dimethoxypyrimidine. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to the pyrimidine core's prevalence in a wide array of biologically active compounds. This document delves into the underlying reaction mechanisms, offers detailed, field-proven protocols for various nucleophiles, and provides practical guidance on reaction optimization, troubleshooting, and product characterization. By explaining the causality behind experimental choices, this note serves as a self-validating system for researchers aiming to synthesize novel 2-substituted-4,6-dimethoxypyrimidine derivatives.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core structure of numerous therapeutic agents, including anticancer, antiviral, and antibacterial drugs.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 2-Chloro-4,6-dimethoxypyrimidine serves as a key intermediate, where the chlorine atom at the C2 position is activated for displacement by a variety of nucleophiles. This activation is a direct consequence of the electron-deficient nature of the pyrimidine ring, making it susceptible to Nucleophilic Aromatic Substitution (SNAr). Understanding and mastering this reaction is crucial for the efficient synthesis of diverse compound libraries for screening and development.

The SNAr Mechanism: An Electronically Driven Process

The substitution of the chlorine atom on 2-chloro-4,6-dimethoxypyrimidine proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a concerted process like an SN2 reaction.[2] Instead, it is a two-step addition-elimination sequence.

Causality of Reactivity : The pyrimidine ring contains two nitrogen atoms, which are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M), significantly reducing the electron density of the ring carbons. This electronic deficit is most pronounced at the C2, C4, and C6 positions. The chlorine atom at C2, therefore, becomes an excellent electrophilic site, primed for attack by a nucleophile.

The process unfolds as follows:

  • Nucleophilic Attack : A nucleophile (Nu⁻) attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Stabilization and Elimination : This intermediate is resonance-stabilized, with the negative charge delocalized over the electronegative nitrogen atoms of the ring. This stabilization is the key driving force for the initial attack. In the subsequent, typically rapid step, the ring re-aromatizes by expelling the chloride ion (a good leaving group), yielding the final substituted product.

Caption: The Addition-Elimination Mechanism of SNAr.

Safety and Handling

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS).

  • Hazards : 2-Chloro-4,6-dimethoxypyrimidine is harmful if swallowed and causes serious eye irritation.[3][4] It may also cause skin irritation.

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[3]

  • Handling : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] Ensure eyewash stations and safety showers are readily accessible.[5]

  • Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.

Experimental Protocol: SNAr with Amine Nucleophiles

This protocol provides a generalized procedure for the reaction of 2-chloro-4,6-dimethoxypyrimidine with a primary or secondary amine. This is one of the most common and synthetically useful transformations.

Materials and Reagents
  • 2-Chloro-4,6-dimethoxypyrimidine (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • A non-nucleophilic base, e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Anhydrous solvent, e.g., Acetonitrile (ACN), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)

  • Round-bottom flask with stir bar

  • Condenser and nitrogen/argon inlet

  • Heating mantle with temperature controller

  • TLC plates (e.g., silica gel 60 F254)

  • Standard workup reagents (e.g., ethyl acetate, water, brine)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Step-by-Step Procedure
  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-4,6-dimethoxypyrimidine (1.0 eq) and the anhydrous solvent (e.g., ACN, 10 mL per mmol of substrate).

    • Causality: An inert atmosphere is crucial to prevent atmospheric moisture from reacting with the reagents or quenching intermediates, especially if using highly reactive bases or nucleophiles.

  • Reagent Addition : Add the amine nucleophile (1.2 eq) to the stirred solution. Following this, add the base (e.g., TEA, 1.5 eq).

    • Causality: The base is essential to neutralize the HCl that is generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it non-nucleophilic, and drives the reaction to completion.

  • Heating and Monitoring : Heat the reaction mixture to a suitable temperature (typically 60-100 °C) and stir. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Trustworthiness: A self-validating system involves consistent monitoring. A typical TLC mobile phase would be a mixture of ethyl acetate and hexanes. The reaction is complete when the spot corresponding to the starting material (2-chloro-4,6-dimethoxypyrimidine) has been completely consumed.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction : Dissolve the residue in an organic solvent like ethyl acetate (EtOAc). Wash the organic layer sequentially with water (2x) and then with brine (1x).

    • Causality: The water wash removes the triethylamine hydrochloride salt and other water-soluble impurities. The brine wash helps to remove residual water from the organic layer, facilitating the drying process.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure 2-amino-4,6-dimethoxypyrimidine derivative.[6]

Scope and Versatility: Beyond Amines

The protocol can be adapted for a wide range of nucleophiles. Furthermore, the chloro-pyrimidine is a versatile substrate for palladium-catalyzed cross-coupling reactions.

Table of Representative Transformations
Nucleophile TypeExample NucleophileBase/CatalystSolventTemp (°C)Typical YieldReference(s)
Amines Ammonia(Pressurized)Autoclave-High[7]
Aliphatic/Aromatic AminesTEA / K₂CO₃ACN / DMF80-14060-99%[8][9]
Alkoxides Sodium MethoxideNaH / NaOMeTHF / MeOH0 - 65Good[6][10]
Thiols ThiophenolNaH / K₂CO₃DMFRT - 80Good[11][12]
Boronic Acids Phenylboronic acidPd(PPh₃)₄ / K₂CO₃1,4-Dioxane/H₂O100 (MW)~80%[1][13]
Terminal Alkynes PhenylacetylenePd(PPh₃)₄ / CuI / TEATHFRT - 50Good[14][15]

This table summarizes general conditions and expected outcomes. Specific substrates may require optimization.

Cross-Coupling Reactions

Beyond SNAr, 2-chloro-4,6-dimethoxypyrimidine is an excellent substrate for palladium-catalyzed cross-coupling reactions, which form new carbon-carbon bonds.

  • Suzuki-Miyaura Coupling : Reacts with aryl or heteroaryl boronic acids to form 2-aryl-4,6-dimethoxypyrimidines.[1][13]

  • Sonogashira Coupling : Couples with terminal alkynes to yield 2-alkynyl-4,6-dimethoxypyrimidines.[14][15]

These reactions significantly expand the synthetic utility of the starting material, allowing access to complex molecular architectures.

Characterization and Data Analysis

Confirming the structure and purity of the final product is a critical step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure. Key indicators of a successful reaction include the disappearance of the singlet for the C5-H of the starting material (around δ 6.2 ppm) and the appearance of new signals corresponding to the protons of the incorporated nucleophile.[16][17]

  • Mass Spectrometry (MS) : Provides the molecular weight of the product, confirming the successful substitution.

  • High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the final compound.

workflow start Start: Reagents & Glassware setup Reaction Setup (Inert Atmosphere) start->setup addition Reagent Addition (Substrate, Nucleophile, Base) setup->addition reaction Heating & Monitoring (TLC Analysis) addition->reaction workup Quench & Solvent Removal reaction->workup Upon Completion extraction Liquid-Liquid Extraction (EtOAc / H₂O / Brine) workup->extraction purification Purification (Column Chromatography or Recrystallization) extraction->purification characterization Product Characterization (NMR, MS, HPLC) purification->characterization final_product Final Pure Product characterization->final_product

Caption: General Experimental Workflow for Synthesis.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Deactivated nucleophile (e.g., protonated).3. Poor quality of reagents/solvent.1. Increase reaction time and/or temperature.2. Add more base.3. Use freshly distilled/anhydrous solvents and pure reagents.
Low Yield 1. Inefficient workup/extraction.2. Product loss during purification.3. Reversible reaction or side reactions.1. Perform multiple extractions; ensure pH is correct.2. Optimize chromatography conditions (solvent polarity, silica amount).3. Increase excess of nucleophile; check for competing reactions.
Multiple Products/Side Reactions 1. Reaction temperature too high.2. Presence of water or other reactive impurities.3. Di-substitution or reaction at other sites (unlikely for this substrate).1. Lower the reaction temperature.2. Ensure strictly anhydrous conditions.3. Use stoichiometric control of the nucleophile (e.g., 1.05 eq).

References

  • ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A)...
  • Google Patents. (n.d.). CN103709108A - Production method of synthesizing 2-amino-4,6-dimethoxy pyrimidine.
  • ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
  • PubChem. (n.d.). 2-Chloro-4,6-dimethoxypyrimidine.
  • Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • Quick Company. (n.d.). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine.
  • QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426.
  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439.
  • NIH. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • KOREASCIENCE. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one.
  • ACS Publications. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14319-14329.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • PubMed. (n.d.). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • MDPI. (2020). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Processes, 8(10), 1351.
  • NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
  • RSC Publishing. (n.d.). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.
  • Google Patents. (n.d.). CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.
  • Google Patents. (n.d.). CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • Google Patents. (n.d.). CN107759528B - Synthesis method of 2-chloro-4, 6-dimethoxypyrimidine.
  • ResearchGate. (n.d.). Using N-Substituted-2-amino-4,6-dimethoxypyrimidines in the Synthesis of Aliphatic Guanidines.
  • ScienceDirect. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Tetrahedron, 121, 132895.
  • Journal of the Chemical Society C: Organic. (1969). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (20), 2654-2659.
  • Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
  • ResearchGate. (n.d.). Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products.
  • ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
  • YouTube. (2019). Reactions of thiols.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • NIH. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups.

Sources

Preparation of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Key Synthetic Intermediate

4,6-dimethoxy-2-(methylsulfonyl)pyrimidine stands as a pivotal building block in the realms of agrochemistry and medicinal chemistry. Its unique molecular architecture, featuring a pyrimidine core decorated with two electron-donating methoxy groups and a potent electron-withdrawing methylsulfonyl group, makes it a highly versatile intermediate. The methylsulfonyl moiety, in particular, is an excellent leaving group, facilitating nucleophilic aromatic substitution reactions which are fundamental to constructing complex molecular frameworks.[1]

This compound is a crucial precursor for the synthesis of a range of bioactive molecules. In the agricultural sector, it is instrumental in the production of pyrimidinyloxybenzoic acid herbicides, such as bispyribac-sodium and pyribenzoxim, which are effective against a wide spectrum of weeds in rice crops.[2] In the pharmaceutical industry, this pyrimidine derivative serves as a key intermediate in the development of novel therapeutics, including nonpeptidic endothelin-A receptor antagonists and kinase inhibitors, the latter being a significant class of drugs in cancer therapy.[1][3][4][5]

This application note provides a comprehensive guide for the synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, detailing a reliable and efficient two-step protocol. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Synthetic Strategy: A Two-Step Approach

The most common and efficient synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine involves a two-step process starting from a readily available precursor. This strategy is outlined below:

  • Nucleophilic Aromatic Substitution: Formation of the key intermediate, 4,6-dimethoxy-2-(methylthio)pyrimidine.

  • Oxidation: Conversion of the methylthio group to the desired methylsulfonyl group.

This approach is favored due to its high yields, relatively mild reaction conditions, and the commercial availability of the starting materials.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Oxidation Start 2-Chloro-4,6-dimethoxypyrimidine Intermediate 4,6-Dimethoxy-2-(methylthio)pyrimidine Start->Intermediate Tetrabutylammonium bromide Methanol, 45-50 °C Reagent1 Sodium methyl mercaptide (CH3SNa) Reagent1->Intermediate Reagent2 Hydrogen Peroxide (H2O2) Sodium Tungstate (catalyst) FinalProduct 4,6-Dimethoxy-2- (methylsulfonyl)pyrimidine Reagent2->FinalProduct Intermediate_ref 4,6-Dimethoxy-2-(methylthio)pyrimidine Intermediate_ref->FinalProduct Acetic Acid, 55 °C

Caption: Synthetic workflow for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.

Detailed Experimental Protocols

Part 1: Synthesis of 4,6-dimethoxy-2-(methylthio)pyrimidine

This initial step involves a nucleophilic substitution reaction where the chlorine atom at the 2-position of the pyrimidine ring is displaced by a methylthio group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 100 mmol scale)
2-Chloro-4,6-dimethoxypyrimidine174.5917.5 g (100 mmol)
Sodium methyl mercaptide (25% in H₂O)70.0930.1 g (107 mmol)
Tetrabutylammonium bromide (TBAB)322.371.6 g (5 mmol)
Methanol32.0480 mL
Isopropanol60.10For recrystallization
Deionized Water18.02For washing and recrystallization

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), and methanol (80 mL).

  • Stir the mixture to dissolve the solids.

  • Add 25% aqueous sodium methyl mercaptide (30.1 g, 107 mmol) to the reaction mixture.

  • Heat the mixture to 45 °C and maintain the temperature between 45-50 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, an off-white precipitate will form. Cool the mixture to room temperature.

  • Collect the precipitate by vacuum filtration and wash the solid with cold deionized water.

  • Recrystallize the crude product from a mixture of isopropanol and water (2:1 v/v) to yield colorless crystals of 4,6-dimethoxy-2-(methylthio)pyrimidine.[2]

  • Dry the product under vacuum.

Expected Outcome:

  • Yield: 95.6% (17.8 g)[2]

  • Appearance: Colorless crystals[2]

  • Melting Point: 52.5-53.8 °C[2]

Part 2: Synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine

This second step involves the oxidation of the methylthio group of the intermediate to a methylsulfonyl group using hydrogen peroxide as the oxidant and sodium tungstate as a catalyst.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 100 mmol scale)
4,6-Dimethoxy-2-(methylthio)pyrimidine186.2318.6 g (100 mmol)
Sodium tungstate dihydrate329.861.5 g (4.5 mmol)
Tetrabutylammonium bromide (TBAB)322.371.6 g (5 mmol)
Acetic Acid60.0525 mL
Hydrogen Peroxide (35% aqueous solution)34.0119.5 g (200 mmol)

Step-by-Step Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a mixture of 4,6-dimethoxy-2-(methylthio)pyrimidine (18.6 g, 100 mmol), sodium tungstate dihydrate (1.5 g, 4.5 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), and acetic acid (25 mL).[2]

  • Stir the mixture vigorously at room temperature.

  • Slowly add 35% aqueous hydrogen peroxide (19.5 g, 200 mmol) to the solution while maintaining the temperature at 45 °C.[2]

  • After the addition is complete, continue stirring and heat the reaction mixture to 55 °C for an additional 4 hours.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which will cause the product to precipitate.

  • Collect the solid by filtration and wash it sequentially with aqueous acetic acid and deionized water to remove impurities.[3]

  • Dry the resulting solid under vacuum to obtain the final product.

Expected Outcome:

  • Yield: 83-95%[2][3]

  • Appearance: White to off-white powder[3]

  • Melting Point: 129-133 °C[3][6][7]

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (400 MHz, CDCl₃) δ (ppm)13C NMR (100 MHz, CDCl₃) δ (ppm)
4,6-dimethoxy-2-(methylthio)pyrimidineC₇H₁₀N₂O₂S186.233.51 (s, 3H, SCH₃), 3.84 (s, 6H, OCH₃), 6.15 (s, 1H, CH)[2]171.30, 171.06, 85.53, 53.40, 14.14[2]
4,6-dimethoxy-2-(methylsulfonyl)pyrimidineC₇H₁₀N₂O₄S218.233.39 (s, 3H, SO₂CH₃), 4.05 (s, 6H, OCH₃), 6.35 (s, 1H, CH) (Predicted)172.5, 165.0, 90.0, 55.0, 40.0 (Predicted)

Safety and Handling Precautions

  • Hydrogen Peroxide: A strong oxidizing agent. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • 2-Chloro-4,6-dimethoxypyrimidine: Harmful if swallowed. Causes skin and eye irritation.

  • Sodium methyl mercaptide: Flammable and has a strong, unpleasant odor. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The protocol described provides a facile and efficient method for the synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine with high yields.[2] The use of readily available and less hazardous reagents compared to older methods, such as dimethyl sulfate and phosphorus oxychloride, makes this an environmentally friendlier process suitable for large-scale preparation.[2] The resulting high-purity product is a valuable intermediate for the development of new herbicides and pharmaceuticals, underscoring its importance in both academic and industrial research.

References

  • Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2014). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry, 26(1), 313-314. [Link]
  • Google Patents. (n.d.). US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
  • ResearchGate. (n.d.). The simple synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine.
  • PrepChem. (n.d.). Synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine.
  • PubChem. (n.d.). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.
  • PrepChem. (n.d.). Synthesis of 2-Methylthio-4-methoxy-6-hydroxypyrimidine.
  • Chemsrc. (n.d.). 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.
  • PrepChem. (n.d.). Synthesis of 4,6-dimethoxy-2-methylthiopyrimidine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine in Drug Discovery.

Sources

Application Notes & Protocols for the Analytical Characterization of 4,6-Dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 4,6-dimethoxypyrimidine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The protocols and insights detailed herein are intended for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this critical molecule. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.

Introduction to the Analytical Landscape

The robust characterization of pharmaceutical intermediates like this compound is a cornerstone of quality control and regulatory compliance in the pharmaceutical industry. A multi-faceted analytical approach is imperative to construct a comprehensive profile of the molecule, encompassing its structural verification, purity assessment, and impurity identification. This guide outlines a suite of orthogonal analytical techniques, each providing a unique and complementary piece of the characterization puzzle. The methodologies discussed are rooted in fundamental chemical principles and are designed to be both rigorous and reproducible.

The analytical workflow for this compound is a systematic process that begins with structural elucidation using spectroscopic techniques, followed by purity determination and impurity profiling using chromatographic methods.

graph TD { A[Start: this compound Sample] --> B{Structural Elucidation}; B --> C[NMR Spectroscopy]; B --> D[Mass Spectrometry]; B --> E[FTIR Spectroscopy]; B --> F[UV-Vis Spectroscopy]; A --> G{Purity & Impurity Profiling}; G --> H[HPLC Analysis]; G --> I[GC-MS Analysis]; C --> J[Confirm Structure]; D --> J; E --> J; F --> J; H --> K[Quantify Purity & Impurities]; I --> K; J --> L[Final Characterization Report]; K --> L; }

Overall analytical workflow for this compound.

Spectroscopic Characterization: Unveiling the Molecular Architecture

Spectroscopic techniques are indispensable for the primary structural confirmation of this compound. They provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

2.1.1. ¹H NMR Spectroscopy: A Proton's Perspective

  • Principle: ¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shift, integration, and multiplicity of the signals are used to deduce the structure.

  • Expected Spectrum: The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative.

    • Methoxyl Protons (-OCH₃): A singlet with an integration of 6H is anticipated for the two equivalent methoxy groups.

    • Aromatic Protons: The protons on the pyrimidine ring will give rise to distinct signals. The proton at the 5-position is expected to be a singlet, while the proton at the 2-position will also be a singlet.

  • Causality of Experimental Choices: Deuterated chloroform (CDCl₃) is a common solvent as it is aprotic and dissolves a wide range of organic compounds. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.[2]

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.9 - 4.1Singlet6H-OCH₃ protons
~6.2 - 6.4Singlet1HH-5 (pyrimidine)
~8.4 - 8.6Singlet1HH-2 (pyrimidine)

2.1.2. ¹³C NMR Spectroscopy: The Carbon Backbone

  • Principle: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Proton decoupling is typically used to simplify the spectrum to a series of singlets, where each unique carbon atom gives rise to a distinct signal.

  • Expected Spectrum: The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique carbon environments.

  • Causality of Experimental Choices: A larger number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. A relaxation delay is employed to ensure accurate signal integration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~54 - 56-OCH₃ carbons
~88 - 90C-5 (pyrimidine)
~158 - 160C-2 (pyrimidine)
~170 - 172C-4, C-6 (pyrimidine)

Protocol 1: NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[3]

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher

    • Pulse Angle: 30-45°

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-32

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher

    • Pulse Program: Standard proton-decoupled

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, as needed for adequate signal-to-noise.

  • Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0 ppm).[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

  • Principle: In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Electron Ionization (EI) is a common technique that causes fragmentation of the molecule, providing a characteristic fingerprint.[4]

  • Expected Spectrum:

    • Molecular Ion (M⁺): The mass spectrum of this compound is expected to show a prominent molecular ion peak at an m/z corresponding to its molecular weight (140.14 g/mol ).

    • Fragmentation Pattern: Common fragmentation pathways for pyrimidine derivatives involve the loss of substituents and cleavage of the pyrimidine ring.[5][6] Expected fragments for this compound could include the loss of a methyl radical (-CH₃) or a methoxy radical (-OCH₃).

Protocol 2: Mass Spectrometry (Electron Ionization)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[3]

  • Instrument Parameters (EI-MS):

    • Ionization Energy: 70 eV[7]

    • Mass Range: m/z 40-300

    • Scan Rate: 1 scan/second

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

  • Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific functional groups.[8]

  • Expected Spectrum: The FTIR spectrum of this compound will exhibit characteristic absorption bands for the pyrimidine ring and the methoxy groups.

Table 3: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2950-2850C-H stretching-OCH₃
1600-1450C=C and C=N stretchingPyrimidine ring
1350-1200C-N stretchingPyrimidine ring
1250-1000C-O stretching (asymmetric and symmetric)Methoxy (-OCH₃)

Protocol 3: FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Mix a small amount of the finely ground this compound sample (1-2 mg) with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).[3]

  • Pellet Formation: Press the mixture in a die under high pressure to form a transparent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted.[3]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.

  • Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.

  • Expected Spectrum: Pyrimidine and its derivatives typically exhibit strong UV absorption due to π → π* transitions in the aromatic ring.[9][10] The presence of the methoxy groups, which are auxochromes, is expected to cause a bathochromic (red) shift in the λmax compared to unsubstituted pyrimidine.

Protocol 4: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration. Perform serial dilutions to obtain a series of solutions with absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrument Parameters:

    • Spectrophotometer: Dual-beam UV-Vis spectrophotometer

    • Wavelength Range: 200-400 nm

    • Cuvettes: Use quartz cuvettes for measurements in the UV region.

  • Data Acquisition: Record the absorbance spectrum and determine the λmax.

Chromatographic Analysis: Assessing Purity and Profiling Impurities

Chromatographic techniques are essential for separating this compound from any impurities, by-products, or starting materials and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the purity assessment of pharmaceutical compounds.[11] A reversed-phase HPLC method is generally suitable for the analysis of moderately polar compounds like this compound.

  • Principle: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier.

  • Causality of Experimental Choices: A C18 column is chosen for its versatility in separating a wide range of organic molecules. A mobile phase consisting of acetonitrile and water provides a good polarity range for elution. A gradient elution may be necessary to resolve all impurities with different polarities. UV detection is suitable as pyrimidine derivatives are UV-active.

graph TD { A[HPLC System] --> B[Injector]; B --> C[Sample Loop]; C --> D[C18 Column]; D --> E[UV Detector]; E --> F[Chromatogram]; G[Mobile Phase Reservoir] --> H[Pump]; H --> B; I[Waste] <-- E; }

Schematic of a typical HPLC workflow.

Protocol 5: Reversed-Phase HPLC

  • Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase or a suitable solvent to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Column Temperature: 30 °C

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It is particularly useful for identifying volatile impurities that may not be detected by HPLC.

  • Principle: In GC, compounds are vaporized and separated based on their boiling points and interactions with the stationary phase in a capillary column. The separated compounds then enter a mass spectrometer for detection and identification.

  • Causality of Experimental Choices: A non-polar or mid-polar capillary column is suitable for the separation of a wide range of organic compounds. A temperature gradient program is used to ensure the elution of compounds with different volatilities.

Protocol 6: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[12]

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 70 °C for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Injection Mode: Splitless

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-350

    • Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).

Method Validation: Ensuring Reliability and Robustness

All analytical methods used for the characterization of pharmaceutical compounds must be validated to ensure they are suitable for their intended purpose.[13][14][15] The validation process provides documented evidence that the method is accurate, precise, specific, sensitive, and robust.

Key Validation Parameters:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical characterization of this compound requires a multi-technique approach to ensure its identity, purity, and quality. The protocols and methodologies outlined in this guide provide a robust framework for researchers and scientists to perform a comprehensive evaluation of this important chemical intermediate. By understanding the principles behind each technique and adhering to rigorous validation standards, the reliability and consistency of analytical data can be assured, which is paramount in the development of safe and effective pharmaceutical and agrochemical products.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine. BenchChem.
  • Pharma Beginners. (2024). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners.
  • NHS. (n.d.). Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. NHS.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound.
  • Journal of Applied Pharmaceutical Science. (2013). Analytical method validation: A brief review. Journal of Applied Pharmaceutical Science.
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • ChemicalBook. (n.d.). 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR spectrum. ChemicalBook.
  • ACS Omega. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives.
  • Rasayan J. Chem. (2010).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). HMDB.
  • The Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine.
  • Applied Science and Biotechnology Journal of Advanced Research. (2025).
  • IntechOpen. (2019). Chapter 1 UV-Visible Spectroscopy. IntechOpen.
  • Thermo Fisher Scientific. (n.d.). Metabolomics Strategies Using GC - MS/MS Technology. Thermo Fisher Scientific.
  • International Journal of Materials and Chemistry. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.
  • University of Maryland. (n.d.). Sample Preparation Guidelines for GC-MS. University of Maryland.
  • SpectraBase. (n.d.). 2,4,6-Trimethoxypyrimidine. Wiley.
  • Journal of the American Chemical Society. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max.
  • International Journal of Engineering Research and Applications. (n.d.). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. IJERA.
  • National Center for Biotechnology Information. (2021).
  • Organic Process Research & Development. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. BenchChem.
  • The University of Manchester. (2024). Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. The University of Manchester.
  • University of Arizona. (n.d.). Interpretation of mass spectra. University of Arizona.
  • BenchChem. (n.d.). Spectral data analysis of 2-Amino-4,6-dimethoxypyrimidine. BenchChem.
  • Research India Publications. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine.
  • Thermo Fisher Scientific. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis. Thermo Fisher Scientific.
  • YouTube. (2014).
  • University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • MDPI. (2021). Recent Advances in Pyrimidine-Based Drugs. MDPI.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine. BenchChem.
  • Journal of the Korean Chemical Society. (2011). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Korean Chemical Society.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Experimental Design of Pyrimidine-Based Compounds. BenchChem.
  • Google Patents. (n.d.).
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • eScholarship.org. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. University of California.
  • ResearchGate. (2014). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. University of Toronto Scarborough.
  • National Center for Biotechnology Information. (2019). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central.

Sources

purification of 4,6-Dimethoxypyrimidine by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Application Note: Strategies for the Purification of 4,6-Dimethoxypyrimidine

Abstract

This compound is a pivotal intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The purity of this building block is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications and regulatory filings. This application note provides a comprehensive guide to two primary methods for the purification of this compound: recrystallization and column chromatography. It delves into the theoretical principles behind each technique, offers detailed, field-proven protocols, and provides troubleshooting guidance to address common challenges.

Introduction: The Critical Role of Purity

The this compound scaffold is a key component in numerous high-value compounds. Its synthesis, however, can introduce a variety of impurities, including unreacted starting materials, byproducts from side reactions, and residual solvents.[1] For instance, syntheses starting from 4,6-dichloropyrimidine may contain traces of the starting material or mono-substituted intermediates.[1] The presence of these impurities can have a significant impact on the outcome of subsequent synthetic steps. Therefore, robust and efficient purification is not merely a recommendation but a necessity. This guide is designed to equip researchers with the knowledge to select and execute the most appropriate purification strategy for their specific needs.

Method 1: Purification by Recrystallization

Recrystallization is a powerful, economical, and scalable technique for purifying solid compounds.[2] The method relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures.[3]

Solvent System Selection

The choice of solvent is the most critical parameter for successful recrystallization.[2][3] While specific solubility data for this compound is not extensively published, data from structurally similar compounds like 4-amino-2,6-dimethoxypyrimidine and patents for related syntheses can guide the selection process.[4][5][6] A preliminary screening of solvents is always recommended.

Table 1: Potential Solvents for Recrystallization Screening

Solvent / SystemRationale & CharacteristicsPotential Issues
Ethanol / Isopropanol Alcohols are good general solvents for moderately polar compounds. Often provide a good solubility differential between hot and cold conditions.[7]Product may have high solubility even when cold, potentially reducing yield.
Ethyl Acetate A moderately polar solvent effective for many organic compounds. Mentioned in patents for recrystallizing related aminopyrimidines.[6]Can be a very good solvent, may require an anti-solvent for good crystal recovery.
Toluene An aromatic, non-polar solvent. Effective for compounds that are less polar and can crystallize well from hot solutions.[5][7]Higher boiling point requires careful handling.
Ethyl Acetate / Hexane A common two-solvent system. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added as an "anti-solvent" until turbidity appears, promoting crystallization upon cooling.[1][7]Prone to "oiling out" if the solvent ratio or cooling rate is not optimized.
Water This compound is expected to have low solubility in water. For polar impurities, water can be an excellent choice, especially for final washing of crystals.[7]Unlikely to be a primary recrystallization solvent due to poor solubility of the target compound.
Detailed Protocol for Recrystallization

This protocol provides a generalized workflow. The optimal solvent, volumes, and temperatures should be determined empirically.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected solvent and heat the mixture to boiling (e.g., on a hot plate with a stir bar). Continue adding small portions of the hot solvent until the solid is completely dissolved.[3] Using an excessive amount of solvent will significantly reduce the final yield.[3]

  • Decolorization (Optional): If the solution is colored due to high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated carbon. Reheat the mixture to boiling for a few minutes.[1]

  • Hot Filtration (Optional): If insoluble impurities or activated carbon are present, they must be removed while the solution is hot to prevent premature crystallization.[8] Use a pre-heated funnel and fluted filter paper to rapidly filter the hot solution into a clean, pre-warmed flask.[3]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period. Once the flask has reached ambient temperature, it can be placed in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.[8] Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Continue to draw air through the funnel to partially dry the crystals.[8] Then, transfer the crystalline product to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a temperature well below the melting point.

Recrystallization Workflow & Troubleshooting

Diagram: Recrystallization Workflow

G cluster_prep Preparation cluster_process Process cluster_output Output crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve solvent Select Solvent System solvent->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration (Optional) dissolve->hot_filter decolorize->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Suction Filtration) cool->isolate dry Dry Crystals isolate->dry mother_liquor Mother Liquor (Contains Impurities) isolate->mother_liquor pure Pure Product dry->pure

Caption: A generalized workflow for the purification of this compound by recrystallization.

A common issue in recrystallization is the compound "oiling out," where it separates as a liquid instead of forming crystals. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when high levels of impurities depress the melting point.[3] To mitigate this, one can try a lower-boiling point solvent, use more solvent, or perform a preliminary purification step like a quick filtration through a plug of silica gel.[3]

Method 2: Purification by Flash Column Chromatography

For impurities that have similar solubility profiles to this compound, or when very high purity (>99.5%) is required, flash column chromatography is the method of choice.[1] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[9]

System Selection: Stationary and Mobile Phase
  • Stationary Phase: Silica gel (230-400 mesh) is the standard choice for compounds of moderate polarity like this compound.[1] Its surface is rich in hydroxyl groups, which interact more strongly with polar compounds.[9]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used.[1] The separation is optimized by first running Thin Layer Chromatography (TLC) plates with various solvent ratios to find a system that gives the target compound a Retention Factor (Rf) of approximately 0.3-0.4. A gradient elution, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the proportion of the polar solvent, is often most effective for separating closely related impurities.[1]

Table 2: Typical Conditions for Column Chromatography

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Industry standard for high-resolution separation of small organic molecules.[1]
Mobile Phase Hexane / Ethyl Acetate GradientOffers excellent control over eluting power, allowing for separation of non-polar and moderately polar impurities.[1]
Sample Loading Dry Loading or Minimal SolventPrevents dissolution issues at the top of the column and ensures a narrow starting band for better separation.
Detection TLC or UV DetectorTLC is a simple and effective way to monitor fractions for the presence of the product and impurities.
Detailed Protocol for Flash Column Chromatography
  • Column Packing (Wet Loading): Prepare a slurry of silica gel in the initial, low-polarity eluent.[9] With the stopcock closed, pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.[9] Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[9] Drain the solvent until it is just level with the top of the sand. Never let the column run dry.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).[1] Carefully apply the sample solution to the top of the column. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution: Begin elution with the low-polarity solvent mixture, collecting fractions in test tubes or flasks.[1] Gradually increase the polarity of the eluent according to the predetermined gradient.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Chromatography Workflow

G cluster_prep Preparation cluster_process Separation cluster_output Isolation crude Crude Product tlc TLC Analysis to Determine Eluent crude->tlc pack Pack Column with Silica Gel Slurry tlc->pack load Load Sample onto Column pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure High-Purity Product evaporate->pure

Sources

Application Notes & Protocols: Strategic Development of Novel Compounds from a 4,6-Dimethoxypyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine ring is a quintessential heterocyclic scaffold, forming the backbone of nucleobases and a vast array of therapeutic agents.[1][2] This has cemented its status as a "privileged structure" in medicinal chemistry. Within this class, the 4,6-dimethoxypyrimidine core represents a particularly strategic starting point for the synthesis of novel compounds. Its inherent electronic properties and multiple reactive sites offer a versatile platform for generating diverse molecular libraries. These derivatives have demonstrated significant biological activities, ranging from potent herbicides to promising candidates in oncology and infectious disease research.[3][4] This guide provides an in-depth exploration of the key synthetic methodologies for functionalizing the this compound core, complete with detailed, field-proven protocols and the scientific rationale behind strategic experimental choices.

The this compound Core: A Privileged Scaffold for Diversification

The utility of the this compound scaffold stems from its distinct electronic architecture and predictable reactivity. The two methoxy groups at the C4 and C6 positions are powerful electron-donating groups. This has two primary consequences:

  • Activation of the C5 Position: The electron donation from the methoxy groups increases the electron density of the aromatic ring, making the C5 position susceptible to electrophilic substitution reactions, such as halogenation.

  • Modulation of C2 Reactivity: The C2 position, situated between the two ring nitrogens, is electron-deficient. This inherent electrophilicity makes it the primary site for nucleophilic aromatic substitution (SNAr), especially when equipped with a suitable leaving group like a halogen or a sulfonyl moiety.[5][6]

This differential reactivity between the C2 and C5 positions is the cornerstone of synthetic strategy, allowing for selective and sequential functionalization to build molecular complexity.

Caption: Workflow for activating and functionalizing the C2 position.

Strategy B: C5-Position Functionalization via Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for creating C-C, C-N, and C-O bonds. [7]To employ this strategy, the C5 position must first be prepared, typically by introducing a halogen (e.g., bromine or iodine) via electrophilic halogenation. This C5-halo derivative then becomes a versatile handle for a variety of coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction uses an organoboron reagent (boronic acid or ester) to form a new C-C bond, ideal for introducing aryl or heteroaryl moieties. [8]It is known for its functional group tolerance and generally mild reaction conditions.

  • Buchwald-Hartwig Amination: This method enables the formation of C-N bonds by coupling the halo-pyrimidine with a wide range of primary and secondary amines. It is a go-to reaction for accessing novel aniline and amine derivatives. [9] The success of these reactions is highly dependent on the choice of palladium catalyst, ligand, and base. The ligand is particularly crucial as it stabilizes the palladium center and modulates its reactivity, influencing reaction efficiency and selectivity. [10][11]

G Pd0 Pd(0)Ln Start Ar-X (C5-Halo-pyrimidine) Pd0->Start Pd_int Ar-Pd(II)-X Ln Pd_trans Ar-Pd(II)-R Ln Pd_int->Pd_trans Transmetalation Product Ar-R (C5-Coupled Product) Pd_trans->Product Reductive Elimination Start->Pd_int Oxidative Addition Organometal R-M (e.g., R-B(OH)2) Organometal->Pd_trans Product->Pd0

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-dimethoxypyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing the yield and purity of this critical intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the robustness of your synthesis.

Overview of the Primary Synthetic Pathway

The most industrially prevalent and scalable route to this compound is a three-step synthesis. This pathway offers a reliable method using readily available starting materials. The process involves an initial ring-forming condensation, followed by chlorination and a final nucleophilic aromatic substitution.

SynthesisWorkflow A Step 1: Ring Formation Malonate + Formamide B 4,6-Dihydroxypyrimidine A->B  Base Catalyst (e.g., NaOMe) C Step 2: Chlorination (e.g., POCl₃) D 4,6-Dichloropyrimidine C->D E Step 3: Methoxylation (NaOMe in Methanol) F This compound E->F TroubleshootingYield Problem Low Yield of This compound Cause1 Incomplete Reaction Problem->Cause1 Cause2 Insufficient NaOMe Problem->Cause2 Cause3 Moisture Contamination Problem->Cause3 Cause4 Impure Starting Material Problem->Cause4 Solution1 Increase Temperature/Time (Reflux, up to 24h) Monitor by TLC/HPLC Cause1->Solution1 Solution2 Use Molar Excess (2.5 - 3.0 eq.) Cause2->Solution2 Solution3 Use Anhydrous Conditions (Dry Glassware, Inert Gas) Cause3->Solution3 Solution4 Purify 4,6-Dichloropyrimidine (Recrystallization) Cause4->Solution4

Technical Support Center: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-4,6-dimethoxypyrimidine (ADMP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. As a key building block for many sulfonylurea herbicides and pharmaceuticals, a reliable and efficient synthesis of ADMP is crucial.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your synthetic endeavors.

Introduction to Synthetic Strategies

The synthesis of 2-amino-4,6-dimethoxypyrimidine can be approached through several routes, each with its own set of advantages and challenges. Understanding the nuances of these pathways is the first step toward a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-amino-4,6-dimethoxypyrimidine?

A1: There are three main routes for synthesizing ADMP:

  • The Traditional Three-Step Method: This classic approach begins with the cyclization of guanidine nitrate and a malonic ester to form 2-amino-4,6-dihydroxypyrimidine. This intermediate is then chlorinated, typically with phosphorus oxychloride (POCl₃), to yield 2-amino-4,6-dichloropyrimidine, which is subsequently methoxylated to the final product.[1][3][4]

  • The Malononitrile-Based Synthesis: This route utilizes malononitrile as a starting material, which undergoes a series of reactions including imidization, cyanamide substitution, and a final cyclization to form the pyrimidine ring.[3][5][6]

  • Green Synthesis with Dimethyl Carbonate (DMC): A more environmentally friendly approach involves the direct methylation of 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate as a green methylating agent, often in the presence of a catalyst.[1][7][8]

Q2: I'm concerned about the environmental impact and safety of my synthesis. Which route is considered the "greenest"?

A2: The synthesis utilizing dimethyl carbonate (DMC) is considered the most environmentally benign option.[1][8] This is because it avoids the use of hazardous and corrosive reagents like phosphorus oxychloride, which is used in the traditional three-step method.[1][3] The DMC route reduces the generation of acidic and phosphorus-containing wastewater, which are significant drawbacks of the traditional approach.[2]

Q3: What are the most common impurities I should be aware of?

A3: The impurity profile largely depends on the synthetic route chosen.

  • In the traditional method , incomplete chlorination or hydrolysis of the dichloro-intermediate can lead to impurities.[7]

  • For the DMC route , N-methylation at the amino group is a potential side reaction that can lead to the formation of undesired byproducts.[7]

  • In the malononitrile route , side reactions during the cyclization step can generate impurities. The stability of the intermediates is also a critical factor.[5]

Q4: How can I purify the final 2-amino-4,6-dimethoxypyrimidine product?

A4: Recrystallization is the most common and effective method for purifying crude ADMP.[7] Solvents such as ethyl acetate and toluene have been reported to be effective for this purpose.[7] The general procedure involves dissolving the crude solid in a minimal amount of the hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals. Filtration and drying of the crystals will then yield the purified product.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low Yield in the Final Product Incomplete reaction, suboptimal reaction conditions (temperature, time), or loss of product during workup and purification.Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and stoichiometry of reactants to find the optimal parameters for your specific setup.[9] Ensure Anhydrous Conditions: For moisture-sensitive steps, such as those involving sodium methoxide or phosphorus oxychloride, ensure all glassware is oven-dried and use anhydrous solvents. Purification Optimization: Minimize product loss during recrystallization by carefully selecting the solvent and optimizing the cooling process.
Reaction Fails to Initiate or Proceeds Slowly Low reaction temperature, inactive catalyst, or the presence of inhibitors like water in moisture-sensitive reactions.Verify Temperature: Ensure your reaction is reaching the target temperature. For the DMC route, temperatures around 150°C are often required for good conversion.[7][8] Catalyst Activity: If using a catalyst (e.g., in the DMC route), ensure it is fresh and active.[7] Inert Atmosphere: For reactions sensitive to air or moisture, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).
Formation of an Oil Instead of a Solid Product The presence of impurities is preventing crystallization, or the product is too soluble in the reaction solvent.Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a small crystal of the pure product can also initiate crystallization. Solvent Adjustment: If the product is too soluble, you can try to precipitate it by adding a non-solvent in which the product is insoluble but the impurities remain dissolved.
Product is Contaminated with Starting Materials The reaction has not gone to completion.Increase Reaction Time/Temperature: Extend the reaction time or cautiously increase the temperature to drive the reaction to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. Stoichiometry Adjustment: Consider using a slight excess of one of the reagents to ensure the complete consumption of the limiting reactant.
Difficulty in Isolating the Intermediate in the Malononitrile Route The intermediate may be unstable or highly soluble in the reaction mixture.Direct Use: In some protocols, the intermediate is not isolated but is used directly in the next step. This can avoid decomposition and improve the overall yield. pH Control: The pH during the cyanamide substitution step is critical and should be carefully controlled, with an optimal range often being between 8-9.[9]

Experimental Protocols

Here are detailed, step-by-step methodologies for two common synthetic routes.

Protocol 1: Green Synthesis using Dimethyl Carbonate (DMC)

This protocol is based on the methylation of 2-amino-4,6-dihydroxypyrimidine (ADH) using DMC.

Materials:

  • 2-amino-4,6-dihydroxypyrimidine (ADH)

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB) - as a phase transfer catalyst

Procedure:

  • Reaction Setup: In a high-pressure reactor, combine ADH, DMC, K₂CO₃, and TBAB. A reported effective molar ratio is n(ADH):n(DMC):n(K₂CO₃):n(TBAB) = 1:5:3:0.1.[7]

  • Reaction: Heat the reaction mixture to 150°C and maintain this temperature for 10 hours with vigorous stirring.[7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation and Purification: Remove the insoluble solids (like excess K₂CO₃) by filtration. The filtrate containing the crude product is then concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate.[9]

Protocol 2: Synthesis via the Malononitrile Route

This protocol outlines a common pathway starting from malononitrile.

Materials:

  • Malononitrile

  • Anhydrous Methanol

  • Acetyl Chloride or Hydrogen Chloride gas

  • Cyanamide

  • Sodium Bicarbonate

  • Toluene

Procedure:

  • Formation of 1,3-Dimethylpropandiamidine Dihydrochloride: In a four-necked flask, dissolve malononitrile in anhydrous methanol and cool the mixture in an ice bath to 5-10°C.[3] Slowly add acetyl chloride while maintaining the temperature.[3] After the addition, continue to stir at this temperature for a couple of hours. The resulting product can be collected by filtration and washed with a non-polar solvent like toluene.[3]

  • Synthesis of 3-Amino-3-methoxy-N-nitrile-2-propamidine: Prepare an aqueous solution of sodium bicarbonate and cool it to 0°C.[3] Add the wet 1,3-dimethylpropandiamidine dihydrochloride product to this solution, maintaining a pH of 6-7.[3] Then, slowly add a solution of cyanamide. Allow the reaction to proceed for several hours at a slightly elevated temperature (e.g., 20°C).[3] The solid product can be collected by filtration, washed with deionized water, and dried.[3]

  • Thermal Cyclization to ADMP: The intermediate, 3-amino-3-methoxy-N-nitrile-2-propamidine, undergoes thermal cyclization to form ADMP.[3] This is often achieved by heating the intermediate in a high-boiling point solvent. The optimal temperature for this step has been reported to be around 113°C.[7]

  • Purification: The crude ADMP can be purified by recrystallization from a suitable solvent.

Visualizing the Synthetic Pathways

To better understand the reaction flows and potential challenges, the following diagrams illustrate the key synthetic routes.

G cluster_0 Traditional Three-Step Method cluster_1 Malononitrile Route cluster_2 Green Synthesis with DMC A Guanidine Nitrate + Diethyl Malonate B 2-Amino-4,6-dihydroxypyrimidine A->B Cyclization (Sodium Methoxide) C 2-Amino-4,6-dichloropyrimidine B->C Chlorination (POCl3) D 2-Amino-4,6-dimethoxypyrimidine C->D Methoxylation (Sodium Methoxide) E Malononitrile + Methanol F 1,3-Dimethylpropandiamidine Dihydrochloride E->F Imidization (Acetyl Chloride/HCl) G 3-Amino-3-methoxy-N-nitrile- 2-propamidine F->G Cyanamide Substitution H 2-Amino-4,6-dimethoxypyrimidine G->H Thermal Cyclization I 2-Amino-4,6-dihydroxypyrimidine J 2-Amino-4,6-dimethoxypyrimidine I->J Methylation (Dimethyl Carbonate, Catalyst)

Caption: Overview of the main synthetic routes to 2-amino-4,6-dimethoxypyrimidine.

G cluster_0 Troubleshooting Workflow for Low Yield A Low Yield Observed B Check Reaction Completion (TLC, LC-MS) A->B C Incomplete Reaction B->C Yes D Complete Reaction B->D No E Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Adjust Stoichiometry C->E F Review Workup & Purification: - Check for Product Solubility - Optimize Recrystallization Solvent D->F G Re-run Experiment with Optimized Conditions E->G F->G

Caption: A logical workflow for troubleshooting low product yield.

References

  • Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM) - ProQuest. (n.d.).
  • CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents. (n.d.).
  • CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents. (n.d.).
  • CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents. (n.d.).
  • Preparation method of 2-amino-4, 6-dimethoxy pyrimidine (2015) | Li Yongfang | 3 Citations. (n.d.).
  • CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine - Google Patents. (n.d.).
  • Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine - Quick Company. (n.d.).
  • Synthesis of 2-amino-4,6-dimethoxypyrimidine with dimethyl carbonate as methylating agent. (n.d.).
  • Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts | Request PDF - ResearchGate. (n.d.).
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - NIH. (n.d.).
  • CN102491948A - Preparation method for 2-amino-4, 6-dimethoxy pyrimidine - Google Patents. (n.d.).
  • 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem. (n.d.).

Sources

Technical Support Center: Synthesis of 4,6-Dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Synthesis of 4,6-Dimethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

A1: The most widely adopted and robust synthesis is a two-step process. It begins with the chlorination of 4,6-dihydroxypyrimidine to form the key intermediate, 4,6-dichloropyrimidine. This is followed by a nucleophilic aromatic substitution (SNAr) reaction where both chlorine atoms are displaced by methoxy groups using sodium methoxide.[1][2]

Q2: I'm seeing a significant amount of a byproduct that runs close to my desired product on TLC. What could it be?

A2: The most common byproduct in this synthesis is the mono-substituted intermediate, 4-chloro-6-methoxypyrimidine . This arises from the incomplete reaction of 4,6-dichloropyrimidine with sodium methoxide. Driving the reaction to completion is key to minimizing this impurity. See the "Troubleshooting Guide: Incomplete Substitution" for detailed strategies.

Q3: Is there a risk of N-methylation on the pyrimidine ring when using sodium methoxide?

A3: For the synthesis of this compound from 4,6-dichloropyrimidine, N-methylation of the pyrimidine ring itself is not a commonly reported side reaction. The pyrimidine ring nitrogens are relatively electron-deficient and not sufficiently nucleophilic to be methylated by sodium methoxide under these conditions. This issue is more prevalent when the pyrimidine ring has strongly electron-donating substituents or when using more potent alkylating agents.

Q4: How stable is the final product, this compound, to acidic or basic workup conditions?

A4: The methoxy groups on the pyrimidine ring can be susceptible to hydrolysis under harsh acidic or basic conditions, which would regenerate the hydroxyl groups. However, under standard workup conditions, such as a mild aqueous acid (e.g., 1 M HCl) quench followed by extraction, the product is generally stable.[1] Prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided. Studies on related dihydroxypyrimidine derivatives show the pyrimidine core is stable, but dimerization can occur in acidic media over time, though this is less of a concern for the dimethoxy product during a typical workup.[3]

Recommended Synthetic Protocol

This protocol is designed to maximize the yield and purity of this compound by focusing on the complete conversion of intermediates.

Part A: Synthesis of 4,6-Dichloropyrimidine

The chlorination of 4,6-dihydroxypyrimidine is a critical first step that requires careful control of temperature and stoichiometry.

Materials:

  • 4,6-Dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • A tertiary amine base (e.g., N,N-dimethylaniline or triethylamine)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a three-necked round-bottom flask fitted with a reflux condenser, dropping funnel, and magnetic stirrer, suspend 4,6-dihydroxypyrimidine (1.0 eq) in anhydrous DCM.

  • Add the tertiary amine (2.0 eq) to the suspension.

  • Cool the mixture in an ice bath and add POCl₃ (3.0 eq) dropwise, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine.[1]

Part B: Synthesis of this compound

This step focuses on the complete substitution of the chloro groups.

Materials:

  • 4,6-Dichloropyrimidine (from Part A)

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium methoxide (at least 2.5 equivalents, see Troubleshooting for details) in anhydrous methanol.

  • To this solution, add 4,6-dichloropyrimidine (1.0 eq) portion-wise at room temperature.

  • Heat the resulting suspension to reflux (approximately 65 °C) for at least 6-8 hours. For stubborn reactions, longer reflux times (up to 24 hours) may be necessary.

  • Monitor the disappearance of the 4-chloro-6-methoxypyrimidine intermediate by TLC or HPLC.

  • Once the reaction is complete, cool to room temperature and remove most of the methanol under reduced pressure.

  • To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using an ethyl acetate-hexanes gradient) or recrystallization.

Troubleshooting Guide

Issue 1: Incomplete Substitution and Presence of 4-chloro-6-methoxypyrimidine

This is the most frequent side reaction. The mono-substituted intermediate is often difficult to separate from the final product due to similar polarities.

Cause and Mechanism: The nucleophilic aromatic substitution occurs in a stepwise manner. The first substitution of a chlorine atom deactivates the ring slightly towards the second substitution, making the formation of 4-chloro-6-methoxypyrimidine faster than its subsequent conversion to the dimethoxy product. Insufficient nucleophile, reaction time, or temperature can lead to the accumulation of this intermediate.

Detection:

  • TLC: The mono-chloro intermediate will typically have a slightly higher Rf value than the desired this compound in common solvent systems (e.g., ethyl acetate/hexanes).

  • 1H NMR: The presence of two distinct singlets in the aromatic region is indicative of a mixture. This compound will show a singlet for the C5 proton and another for the two equivalent methoxy groups. The mono-chloro impurity will have a different chemical shift for its C5 proton and its single methoxy group. For comparison, 2-chloro-4,6-dimethoxypyrimidine shows a proton signal at ~6.19 ppm and methoxy protons at ~4.04 ppm. The target compound's C5 proton is expected around 5.8-6.0 ppm.

  • Mass Spectrometry: The presence of a molecular ion peak corresponding to C₅H₅ClN₂O (m/z ~144.01) confirms the impurity.

Prevention and Resolution:

ParameterRecommendationRationale
Stoichiometry of NaOMe Use a slight excess of sodium methoxide (2.5 - 3.0 equivalents).Ensures a high concentration of the nucleophile is present to drive the second substitution to completion.
Reaction Temperature Maintain the reaction at reflux (approx. 65 °C in methanol).Provides the necessary activation energy for the second, slower substitution step.
Reaction Time Monitor the reaction closely by TLC or HPLC and ensure it is run to completion (often requires 6-24 hours).Insufficient time is a primary cause of incomplete reaction. The disappearance of the mono-substituted intermediate should be the endpoint.
Solvent Quality Use anhydrous methanol.Water can consume the sodium methoxide and potentially lead to hydrolysis byproducts.

Corrective Action for Contaminated Batches: If a batch is found to contain significant amounts of 4-chloro-6-methoxypyrimidine, it can be resubjected to the reaction conditions with additional sodium methoxide and prolonged heating. Alternatively, careful column chromatography with a shallow solvent gradient can be employed for separation.

Issue 2: Byproducts from the Chlorination of 4,6-Dihydroxypyrimidine

Impurities from the first step can carry over and affect the subsequent reaction.

Cause and Mechanism: The reaction of 4,6-dihydroxypyrimidine with POCl₃ can be aggressive. Incomplete chlorination can leave hydroxy-chloro-pyrimidine species, while side reactions with the base or solvent can introduce other impurities. Quenching large amounts of excess POCl₃ is also a safety hazard and can lead to the formation of phosphorus-containing byproducts.[2]

Detection:

  • Analyze the 4,6-dichloropyrimidine intermediate by GC-MS or NMR before use to ensure its purity.

  • Look for unexpected byproducts in the final product that do not correspond to the mono-substituted impurity.

Prevention and Resolution:

  • Controlled Addition of POCl₃: Add phosphorus oxychloride slowly at a low temperature to manage the exothermicity of the reaction.[1]

  • Stoichiometric Control: While an excess of POCl₃ is typically used, employing methods that use near-equimolar amounts in a sealed reactor can reduce waste and byproducts, though this requires specialized equipment.

  • Thorough Workup: The aqueous workup of the chlorination reaction is crucial. Washing with a mild base like sodium bicarbonate helps to remove acidic impurities.

  • Purification of Intermediate: If the crude 4,6-dichloropyrimidine is of low purity, consider purifying it by recrystallization or chromatography before proceeding to the methoxylation step.

Visualizing the Reaction Pathway

The following diagrams illustrate the synthetic route and the formation of the primary side product.

Synthesis of this compound cluster_0 Step 1: Chlorination cluster_1 Step 2: Methoxylation Dihydroxy 4,6-Dihydroxypyrimidine Dichloro 4,6-Dichloropyrimidine Dihydroxy->Dichloro POCl₃, Base (e.g., N,N-dimethylaniline) MonoSub 4-Chloro-6-methoxypyrimidine (Side Product) Dichloro->MonoSub 1 eq. NaOMe (Fast) DiMethoxy This compound (Target Product) MonoSub->DiMethoxy 1 eq. NaOMe (Slower)

Caption: Synthetic pathway and key side product formation.

Summary of Key Parameters

StepReagentsKey ParametersPotential Issues
Chlorination 4,6-Dihydroxypyrimidine, POCl₃, Tertiary AmineTemperature control during POCl₃ addition, anhydrous conditions, thorough workup.Incomplete chlorination, formation of acidic byproducts.
Methoxylation 4,6-Dichloropyrimidine, Sodium Methoxide, MethanolStoichiometry of NaOMe (2.5-3.0 eq), reaction time (6-24h), reflux temperature, anhydrous conditions.Incomplete substitution leading to 4-chloro-6-methoxypyrimidine contamination.

References

  • Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine. BenchChem.
  • Industrial Synthesis with 4,6-Dichloropyrimidine: Process & Supply Chain Insights. (n.d.).
  • Synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine. PrepChem.com.
  • BenchChem. (2025). Application Notes and Protocols: 4,6-Diethoxypyrimidine in Pharmaceutical Synthesis. BenchChem.
  • Li, Y. (2015). Method for preparing 2-amino-4,6-dimethoxypyrimidine.
  • Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. (1996).
  • 2-Chloro-4,6-dimethoxypyrimidine(13223-25-1) 1H NMR spectrum. ChemicalBook.
  • 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR spectrum. ChemicalBook.
  • Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. (n.d.).
  • 2-Amino-4,6-dimethoxypyrimidine. PubChem.
  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Deriv
  • Process for the preparation of pure 4,6-dihloropyrimidine. (1996).
  • Process for preparing 4,6-dichloro-pyrimidine. (2000).
  • Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. (2008). TSI Journals.
  • Preparation method of 4, 6-dichloropyrimidine. (2013).
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). MDPI.
  • Polymers from sugars and CS2: synthesis and ring-opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ-ribose - Supporting Inform
  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
  • Copyright Catalyst Educ
  • Chemistry Nucleophilic Aromatic Substitution Experiment PDF. Scribd.
  • Solved Lab 7 Nucleophilic Aromatic Substitution Objectives. (2021). Chegg.com.
  • Propose mechanisms and show the expected products of the following reactions. (a) 2,4-dinitrochlorobenzene + sodium methoxide (NaOCH3) (b) 2,4-dimethylchlorobenzene + sodium hydroxide, 350 °C. Pearson.

Sources

Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of pyrimidine-containing compounds. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you navigate the complexities of these reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing very low or no conversion in my pyrimidine Suzuki coupling. What are the most common culprits?

Low conversion is a frequent issue, particularly with heterocyclic substrates like pyrimidines. The root cause often lies in one of four areas: the catalyst system, competing side reactions, suboptimal reaction conditions, or the inherent reactivity of your specific substrate.

Pyrimidines present unique challenges compared to simple aryl halides or boronic acids. The primary obstacles include:

  • Catalyst Inhibition/Deactivation : The lone pairs on the pyrimidine's nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2] This is especially problematic for 2-substituted pyrimidines.

  • Substrate Instability : Pyrimidine boronic acids are often prone to a side reaction called protodeboronation, where the carbon-boron bond is cleaved, effectively destroying the starting material.[2][3]

  • Low Reactivity of Halopyrimidines : Chloro- and even some bromopyrimidines can be unreactive, requiring highly active catalysts to facilitate the initial oxidative addition step.[4][5]

A logical first step is to confirm the integrity of your starting materials and reagents. Ensure your boronic acid or ester is not significantly decomposed and that your solvent is anhydrous and properly degassed.

Below is a troubleshooting workflow to guide your optimization process.

G start Low Conversion Observed reagent_check Verify Reagent Quality (Boronic Acid, Solvent, Base) start->reagent_check catalyst_screen Screen Catalyst & Ligand reagent_check->catalyst_screen Reagents OK conditions_opt Optimize Base, Solvent, Temp catalyst_screen->conditions_opt Still low success Improved Conversion catalyst_screen->success Success! side_reactions Identify & Mitigate Side Reactions (Protodeboronation, Dehalogenation) conditions_opt->side_reactions Still low conditions_opt->success Success! side_reactions->catalyst_screen Re-evaluate catalyst for specific issue side_reactions->success Success!

Caption: A logical workflow for troubleshooting low conversion.

Q2: My standard catalyst (e.g., Pd(PPh₃)₄) is ineffective. How do I select a better catalyst and ligand system?

This is a very common scenario. Standard catalysts like Pd(PPh₃)₄ often fail for challenging substrates like pyrimidines because they are not active enough to overcome catalyst inhibition and the low reactivity of many halopyrimidines.[1][6]

The key is to use a more robust catalyst system, which typically involves a palladium precursor and a specialized, bulky, electron-rich phosphine ligand. These ligands create a more reactive, coordinatively unsaturated Pd(0) species that promotes the difficult oxidative addition and reductive elimination steps.[1][7]

Recommended Catalyst Systems:

Substrate ChallengeRecommended LigandsRecommended Pd PrecursorRationale
General Pyrimidines, Bromides XPhos, SPhos, RuPhosPd₂(dba)₃ or Pd(OAc)₂Excellent general-purpose ligands for heteroaryl couplings.[1][4]
Unreactive Chloropyrimidines SPhos, tBuXPhos, tBu₃PPd₂(dba)₃Highly electron-rich and bulky ligands are required to activate the C-Cl bond.[4][8]
Sterically Hindered Substrates XPhos, RuPhosPd₂(dba)₃ or Pd(OAc)₂The bulkiness of the ligand facilitates the final reductive elimination step.
Reproducibility Issues XPhos Pd G2/G3, SPhos Pd G2/G3(Pre-catalyst)Using pre-formed palladacycle pre-catalysts ensures consistent generation of the active Pd(0) species, leading to more reproducible results.[8][9]

Expert Tip: Generating the active catalyst in situ from a precursor like Pd₂(dba)₃ and a separate ligand offers flexibility. However, for difficult or sensitive reactions, using a well-defined pre-catalyst (e.g., XPhos Pd G2) is often more reliable and can provide higher activity.[10]

Q3: I am observing significant side products. How can I identify and prevent protodeboronation and dehalogenation?

Side reactions are a major cause of yield loss. The two most common culprits in pyrimidine Suzuki couplings are protodeboronation and dehalogenation.[3][11]

This is the proton-mediated cleavage of the C-B bond of your boronic acid, resulting in a simple pyrimidine-H byproduct.[3] It is particularly problematic for electron-deficient heteroaryl boronic acids, like 2-pyrimidinylboronic acid.[2]

  • Causes : Presence of water, high temperatures, and certain bases.[12]

  • Mitigation Strategies :

    • Use Boronic Esters : Pinacol (Bpin) or MIDA boronate esters are significantly more stable than the corresponding boronic acids and less prone to this side reaction.[2][13]

    • Anhydrous Conditions : If using a boronic acid, employing a strong, anhydrous base like K₃PO₄ in a dry solvent (e.g., dioxane, toluene) can minimize protodeboronation.[14]

    • "Slow Release" Strategy : MIDA boronates can slowly release the boronic acid into the reaction, keeping its instantaneous concentration low and minimizing decomposition.[3]

This is the replacement of the halogen on your halopyrimidine with a hydrogen atom, again leading to an undesired pyrimidine-H byproduct.

  • Causes : Formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (especially alcohols), or trace water.[11] The propensity for dehalogenation is generally I > Br > Cl.[11]

  • Mitigation Strategies :

    • Change the Halide : If possible, switch from an iodide to a bromide or chloride, which are less prone to dehalogenation.[11][15]

    • Use a Milder Base : A very strong base can sometimes promote the formation of Pd-H species. Screening different bases is recommended.[11]

    • Protect N-H Groups : If your pyrimidine or coupling partner has an acidic N-H group (like on an indole or pyrrole), deprotonation by the base can increase the ring's electron density and susceptibility to side reactions. Protecting the N-H group can suppress dehalogenation.[11][16]

Side ReactionPrimary CauseKey Solutions
Protodeboronation C-B bond cleavage by H⁺Use pinacol or MIDA boronate esters; use anhydrous K₃PO₄; lower reaction temperature.
Dehalogenation Formation of Pd-H speciesSwitch from I to Br or Cl; use milder bases; protect acidic N-H groups.
Homo-coupling Reaction of two boronic acid moleculesEnsure efficient oxidative addition/transmetalation with a highly active catalyst; add the halide in slight excess.[12]
Q4: The position of my halogen or boronic acid seems to matter. Are 2-substituted pyrimidines especially difficult?

Yes, the regiochemistry of your pyrimidine substrate has a profound impact on reactivity.

  • 2-Halopyrimidines and 2-Pyrimidinylboronic Acids : These are notoriously challenging due to the "2-pyridyl problem" analogy.[2] The nitrogen atom at the 1-position is in close proximity to the reaction site. This allows it to act as a chelating ligand to the palladium catalyst, forming a stable, inactive complex and effectively poisoning the reaction. Overcoming this requires highly active, bulky ligands (like SPhos or XPhos) that can disfavor this inhibitory binding mode.[2][17]

  • 4-Halopyrimidines : These are generally more reactive than their 2-halo counterparts. In substrates like 2,4-dichloropyrimidine, the Suzuki coupling will preferentially occur at the C4 position due to the more favorable oxidative addition of palladium at this site.[6]

  • 5-Pyrimidinylboronic Acids : These isomers are typically the most well-behaved. The boronic acid group is electronically and sterically removed from the ring nitrogens, leading to less catalyst inhibition and better reactivity in the transmetalation step.[2]

G cluster_cycle Suzuki Catalytic Cycle cluster_issues Pyrimidine-Specific Issues Pd0 L₂Pd(0) Active Catalyst OA Oxidative Addition (Ar-Pd(II)-X) Pd0->OA + Ar-X TM Transmetalation (Ar-Pd(II)-Ar') OA->TM + Ar'-B(OR)₂ RE Reductive Elimination (Ar-Ar') TM->RE SideReaction Protodeboronation (Ar'-B(OR)₂ → Ar'-H) TM->SideReaction Competes with RE->Pd0 Product Out Inhibition Catalyst Inhibition (N-Pd Coordination) Inhibition->Pd0 Deactivates

Caption: The Suzuki cycle and key pyrimidine failure modes.

Experimental Protocols
Protocol: Microwave-Assisted Suzuki Coupling of a Challenging Chloropyrimidine

This protocol provides a robust starting point for a difficult coupling, such as reacting an electron-rich or sterically hindered boronic acid with a chloropyrimidine.

Materials:

  • Chloropyrimidine (1.0 equiv)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos ligand (6 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (2.0-3.0 equiv)

  • 1,4-Dioxane/Water (e.g., 4:1 v/v), degassed

  • Microwave vial with a stir bar

Procedure:

  • Vial Preparation : To a clean, dry microwave vial, add the chloropyrimidine (e.g., 0.5 mmol), the boronic acid/ester (e.g., 0.6 mmol), and the finely ground K₃PO₄ (e.g., 1.5 mmol).

  • Catalyst Addition : In a separate vial, briefly mix the Pd₂(dba)₃ and SPhos ligand. Add this catalyst mixture to the microwave vial containing the substrates and base.

  • Solvent Addition : Add the degassed 1,4-dioxane (e.g., 2.0 mL) and degassed water (e.g., 0.5 mL) via syringe.

  • Sealing and Purging : Immediately seal the vial with a cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure the reaction atmosphere is inert.

  • Microwave Irradiation : Place the vial in the microwave reactor. Heat the reaction mixture to the desired temperature (a good starting point is 100-120 °C) for a set time (start with 15-30 minutes).[6][18]

  • Reaction Monitoring : After the initial time, cool the reaction to room temperature and take a small aliquot to analyze by LC-MS or TLC to determine conversion. If the reaction is incomplete, you can re-irradiate for an additional period.

  • Work-up : Once complete, cool the reaction mixture. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography.

References
  • BenchChem. (2025). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
  • Ciochina, A., & El Kaim, L. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Bednarcikova, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
  • BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery. [Link]
  • Wikipedia.
  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
  • Hrichi, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Beilstein Journal of Organic Chemistry. [Link]
  • Hrichi, H., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • ResearchGate. (2004).
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
  • ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. [Link]
  • BenchChem. (2025).
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. [Link]
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
  • Asghar, M. N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)

Sources

Technical Support Center: Optimization of Reaction Conditions for 4,6-Dimethoxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-dimethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this crucial chemical intermediate. We will delve into the causality behind experimental choices, provide troubleshooting for specific issues encountered during synthesis, and offer detailed, field-proven protocols.

Section 1: Frequently Asked Questions on Synthetic Routes

Q1: What is the most common and industrially viable synthetic route for this compound?

The most prevalent and scalable synthesis is a two-step process starting from 4,6-dihydroxypyrimidine.[1]

  • Chlorination: The first step is the conversion of 4,6-dihydroxypyrimidine to the key intermediate, 4,6-dichloropyrimidine. This is typically achieved through chlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[2][3] The reaction is often performed in the presence of a tertiary amine, such as N,N-dimethylaniline, which acts as a base.[2]

  • Methoxylation: The second step is a nucleophilic aromatic substitution reaction. The 4,6-dichloropyrimidine is treated with a methoxide source, most commonly sodium methoxide, in a suitable solvent like methanol or an inert solvent like THF.[1][2][4] This Williamson ether synthesis-type reaction displaces both chloro groups with methoxy groups to yield the final product, this compound.

While other routes starting from materials like malononitrile or cyanoacetate and urea exist, the dihydroxypyrimidine route remains the most established for its reliability and use of readily available precursors.[5]

Synthesis_Workflow A 4,6-Dihydroxypyrimidine B 4,6-Dichloropyrimidine (Key Intermediate) A->B  Chlorination  (e.g., POCl₃) C This compound (Final Product) B->C  Methoxylation  (e.g., NaOMe)

Caption: Common two-step synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, particularly focusing on the critical methoxylation step from 4,6-dichloropyrimidine.

Low Product Yield
Q2: My overall yield is consistently low after the methoxylation step. What are the most common causes?

Low yield is a frequent challenge that can often be traced back to a few critical parameters. The following table outlines the probable causes and the recommended corrective actions.

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction has not proceeded to completion, leaving unreacted starting material or intermediates.Increase the reaction time and/or moderately increase the temperature. Monitor reaction progress by TLC or GC to determine the optimal endpoint.[4]
Insufficient Sodium Methoxide An inadequate amount of the sodium methoxide nucleophile will result in the incomplete conversion of 4,6-dichloropyrimidine.[4]Use a molar excess of sodium methoxide. A ratio of 2.5 to 3.0 equivalents of sodium methoxide per equivalent of 4,6-dichloropyrimidine is often recommended to drive the reaction to completion.[4]
Moisture Contamination Sodium methoxide is highly sensitive to moisture. Water in the solvent or on the glassware will consume the reagent, reducing its effectiveness and lowering the yield.[4]Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., absolute ethanol or dry THF). Handle sodium methoxide under an inert atmosphere (e.g., nitrogen or argon).[4]
Poor Reagent Quality Impurities present in the 4,6-dichloropyrimidine starting material or the sodium methoxide can interfere with the reaction.Use high-purity starting materials. If necessary, purify the 4,6-dichloropyrimidine by recrystallization before use.[4]
Inefficient Work-up Product may be lost during the extraction and purification phases of the experiment.Optimize the work-up procedure. This includes ensuring proper quenching of excess reagents, careful pH adjustments, and efficient extraction with the appropriate solvent.[1]
Impurity Profile & Side Reactions
Q3: I'm observing a significant amount of a mono-substituted byproduct, 4-chloro-6-methoxypyrimidine, by GC-MS. How can I minimize its formation?

The formation of the mono-substituted intermediate is a clear indication that the second nucleophilic substitution is not occurring efficiently.[1][4] This is a common issue when reaction conditions are not optimized.

Causality: The first substitution of a chloro group activates the pyrimidine ring, but the second substitution is often slower. To drive the reaction to completion and favor the di-substituted product, you must ensure the conditions strongly favor the second reaction.

Solutions:

  • Increase Stoichiometry of Sodium Methoxide: A higher molar excess of the nucleophile will increase the probability of the second substitution occurring. Using at least 2.5 equivalents is a good starting point.[4]

  • Increase Reaction Temperature: Gently increasing the reflux temperature can provide the necessary activation energy for the second substitution. Monitor the reaction closely for any potential degradation.

  • Extend Reaction Time: A longer reaction time may be required for the complete conversion to the di-substituted product. Monitor the disappearance of the mono-substituted intermediate by TLC or GC to determine the optimal reaction duration.[4]

Q4: My final product is discolored (yellow/brown). What is the cause and how can I obtain a white crystalline solid?

Product discoloration typically indicates the presence of impurities, which may arise from side reactions or degradation of the starting materials or product, especially if excessive heat is applied. The starting material, 4,6-dichloropyrimidine, can itself be yellow-brown if not pure.[3]

Purification Strategies:

  • Recrystallization: This is the most effective method for purifying the crude product. A suitable solvent system (e.g., isopropanol:water or ethanol) can be used to selectively crystallize the pure this compound, leaving impurities in the mother liquor.[6]

  • Activated Charcoal Treatment: If recrystallization alone is insufficient, you can treat a solution of the crude product with activated charcoal. The charcoal will adsorb colored impurities. The charcoal is then removed by filtration through celite, and the pure product is recovered by crystallization.

  • Silica Gel Chromatography: For difficult-to-remove impurities, column chromatography using an appropriate eluent system (e.g., ethyl acetate-hexanes) can be employed to isolate the pure compound.[2]

Reaction Monitoring & Control
Q5: What are the critical parameters to control during the methoxylation step?

Successful synthesis hinges on meticulous control over the reaction environment. The following decision tree illustrates a troubleshooting workflow for this critical step.

Troubleshooting_Methoxylation start Start Methoxylation Reaction check_yield Is Yield < 85%? start->check_yield check_purity Is Product Impure? (e.g., mono-substituted) check_yield->check_purity No cause_moisture Potential Cause: Moisture Contamination check_yield->cause_moisture Yes cause_stoich Potential Cause: Insufficient NaOMe check_purity->cause_stoich Yes end_ok Reaction Optimized check_purity->end_ok No solution_anhydrous Solution: Use anhydrous solvent. Dry all glassware. cause_moisture->solution_anhydrous cause_time_temp Potential Cause: Suboptimal Time/Temp cause_stoich->cause_time_temp solution_stoich Solution: Increase NaOMe to >2.5 eq. cause_stoich->solution_stoich solution_time_temp Solution: Increase reaction time and/or temp. Monitor by TLC/GC. cause_time_temp->solution_time_temp

Caption: Troubleshooting decision tree for the methoxylation step.

Section 3: Detailed Experimental Protocols

Disclaimer: These are generalized protocols and may require optimization based on your specific lab conditions and scale.

Protocol 1: Synthesis of 4,6-Dichloropyrimidine

This protocol is adapted from established procedures for the chlorination of dihydroxypyrimidines.[1][2]

Materials:

  • 4,6-Dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Dichloromethane (anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, suspend 4,6-dihydroxypyrimidine (1.0 eq) in anhydrous dichloromethane.

  • Add N,N-dimethylaniline (2.0 eq) to the suspension.

  • Cool the mixture in an ice bath to below 10 °C.

  • Add phosphorus oxychloride (3.0 eq) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Optimized Synthesis of this compound

This protocol incorporates optimization strategies to maximize yield and purity.[2][4]

Materials:

  • 4,6-Dichloropyrimidine

  • Sodium methoxide (solid or as a solution in methanol)

  • Methanol (absolute)

  • 1 M Hydrochloric acid

  • Dichloromethane

  • Saturated aqueous sodium chloride solution (brine)

Procedure:

  • In an oven-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen), prepare a solution of sodium methoxide (2.5 - 3.0 eq) in absolute methanol.

  • To this solution, add 4,6-dichloropyrimidine (1.0 eq) portion-wise at room temperature.

  • Heat the resulting suspension to reflux (approximately 65-70 °C) for 12-24 hours. Monitor the reaction by TLC or GC for the disappearance of the starting material and the mono-substituted intermediate.[2][4]

  • After the reaction is complete, cool the mixture to room temperature and remove most of the methanol under reduced pressure.

  • To the residue, add 1 M aqueous HCl to neutralize any excess sodium methoxide, followed by dichloromethane for extraction.

  • Separate the layers and wash the organic phase with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent to yield pure this compound as a white solid.[2]

References

  • An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine. (2025). Benchchem.
  • Synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine. PrepChem.com.
  • Xu, D., et al. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. School of Pharmaceutical and Life Sciences, Changzhou University.
  • Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. (2006). Quick Company.
  • Addressing challenges in the large-scale synthesis of 4,6-diethoxypyrimidine. (2025). Benchchem.
  • 2-Amino-4,6-dimethoxypyrimidine synthesis. ChemicalBook.
  • Strategies for improving the yield of 4,6-diethoxypyrimidine synthesis. (2025). Benchchem.
  • Preparation method of 4-amino-2, 6-dimethoxypyrimidine. (CN111039876A). Google Patents.
  • Method for preparing 2-amino-4, 6-dimethoxypyrimidine. (CN103159684B). Google Patents.
  • How to synthesize 4,6-Dichloropyrimidine? FAQ - Guidechem.
  • Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM). ProQuest.

Sources

Technical Support Center: Navigating the Purification of 4,6-Dimethoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the purification challenges of 4,6-dimethoxypyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter obstacles in obtaining these valuable compounds with the desired purity. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting strategies and frequently asked questions (FAQs) in a user-friendly format. Our goal is to empower you with the scientific rationale behind each purification step, enabling you to optimize your experimental outcomes.

Introduction: The Purification Puzzle of 4,6-Dimethoxypyrimidines

This compound and its derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3] However, their purification is often far from straightforward. The presence of polar functional groups and the potential for closely-related impurities can turn a routine purification into a significant bottleneck. This guide will dissect these challenges and offer practical, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?

A1: Impurities in your crude product typically originate from three main sources: unreacted starting materials, side-products from incomplete reactions, and degradation of your target molecule. A common synthetic route to 4,6-dimethoxypyrimidines involves the reaction of a 4,6-dichloropyrimidine precursor with sodium methoxide.[3]

Consequently, you should be vigilant for the following impurities:

  • Incompletely Substituted Intermediates: The most common impurity is the mono-substituted intermediate, such as 4-chloro-6-methoxypyrimidine. This arises from an incomplete reaction and can be challenging to separate due to its structural similarity to the desired product.

  • Unreacted Starting Materials: Residual 4,6-dichloropyrimidine may persist if the reaction does not go to completion.

  • Other Nucleophilic Substitution Products: If other nucleophiles are present (e.g., water, other alcohols from the solvent), you may see byproducts where the chloro or methoxy groups have been displaced.

  • Side-products from the Precursor Synthesis: The synthesis of the 4,6-dichloropyrimidine precursor itself can introduce impurities that may carry through to the final product.

Q2: My this compound derivative is highly soluble in many common organic solvents. How can I effectively crystallize it?

A2: High solubility is a frequent challenge with polar heterocyclic compounds.[4] Here are several strategies to induce crystallization:

  • Solvent Selection is Key: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[5] Experiment with a range of solvents. For many this compound derivatives, solvents like ethanol, ethyl acetate, and toluene have proven effective for recrystallization.[2][6]

  • Utilize a Two-Solvent System: This is a powerful technique when a single solvent is not ideal.[7] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble, but miscible with the good solvent) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly. A common and effective pair for polar compounds is isopropanol and water.[1]

  • Concentrate the Solution: If you have used too much solvent, carefully evaporate a portion of it to achieve a supersaturated solution, which is necessary for crystal formation.

  • Induce Nucleation: If crystals are reluctant to form from a supersaturated solution, you can try scratching the inside of the flask with a glass rod just below the solvent line or adding a seed crystal of your pure compound.[4]

Q3: I'm observing "oiling out" instead of crystal formation during recrystallization. What's happening and how can I fix it?

A3: "Oiling out" occurs when your compound separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities, which can depress the melting point of your compound below the temperature of the solution. It can also happen if the solution is too supersaturated or cools too quickly.

Here’s how to troubleshoot this issue:

  • Add More "Good" Solvent: Add a small amount of the hot "good" solvent to dissolve the oil, then allow the solution to cool much more slowly.

  • Lower the Saturation Temperature: Try using a solvent system where your compound is soluble at a lower temperature.

  • Pre-purification: If impurities are the likely culprit, consider a preliminary purification step, such as passing your crude material through a short plug of silica gel, before attempting recrystallization.[4]

Troubleshooting Guides

Guide 1: Challenges in Chromatographic Purification

Column chromatography is a workhorse technique for purifying this compound derivatives. However, success hinges on optimizing the separation conditions.

Root Cause Analysis:

This is often due to the impurity having a very similar polarity to your desired product, a common issue with incompletely substituted intermediates (e.g., 4-chloro-6-methoxypyrimidine vs. This compound).

Troubleshooting Protocol:

  • Optimize Your Solvent System (Mobile Phase):

    • Fine-tune Polarity: Using thin-layer chromatography (TLC), test a variety of solvent systems with slightly different polarities. For normal-phase chromatography (silica gel), common eluents include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.[7] A small change in the solvent ratio can significantly impact separation. Aim for an Rf value of 0.2-0.4 for your target compound to achieve the best separation.[7]

    • Consider a Different Solvent System: If you are using a hexanes/ethyl acetate gradient, try a system with different solvent selectivities, such as toluene/acetone.

  • Change the Stationary Phase:

    • Normal Phase Variants: If you are using standard silica gel, which is acidic, consider using neutral or basic alumina, especially if your compounds are basic and interacting strongly with the silica.

    • Reverse-Phase Chromatography: For more polar derivatives, reverse-phase HPLC can be effective. A C18 column is a good starting point, with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.

  • Improve Column Packing and Loading Technique:

    • A poorly packed column will lead to band broadening and poor separation. Ensure your column is packed uniformly.

    • For compounds with poor solubility in the eluent, consider "dry loading" where the crude material is adsorbed onto a small amount of silica gel before being loaded onto the column.

Root Cause Analysis:

Highly polar compounds have limited hydrophobic interactions with the C18 stationary phase, causing them to elute quickly, often in the void volume.[8]

Troubleshooting Protocol:

  • Switch to a More Polar Stationary Phase:

    • Polar-Embedded Phases: These columns have a polar group embedded within the alkyl chain, which aids in the retention of polar compounds.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It utilizes a polar stationary phase (like silica or an amide-bonded phase) with a mobile phase that has a high concentration of an organic solvent.[8]

  • Adjust the Mobile Phase:

    • Increase the Aqueous Content: In reverse-phase chromatography, decreasing the amount of organic modifier (acetonitrile or methanol) will increase the retention time of polar compounds.

    • pH Adjustment: If your derivative has ionizable groups (like an amino group), adjusting the pH of the mobile phase can suppress ionization and increase hydrophobicity, leading to better retention.

Guide 2: Addressing Potential Product Degradation

Root Cause Analysis:

The methoxy groups on the pyrimidine ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which can be encountered during aqueous workups or when using certain chromatographic stationary phases. While specific data on the stability of this compound itself is not extensively detailed in readily available literature, the general principles of ether hydrolysis suggest that strong acids can protonate the ether oxygen, making the methyl group susceptible to nucleophilic attack by water. Similarly, while generally stable to base, harsh basic conditions could potentially lead to degradation.

Troubleshooting and Prevention Protocol:

  • Maintain a Neutral pH During Workup:

    • When performing an aqueous extraction, aim to keep the pH of the aqueous layer as close to neutral as possible. If an acid or base wash is necessary, perform it quickly and at a low temperature, and immediately follow with a wash with water or brine to neutralize.

  • Stability Check on Silica Gel:

    • Before committing your entire batch to a silica gel column, perform a simple stability test. Spot your compound on a TLC plate, and after a few minutes, spot it again on top of the original spot. If you observe streaking or the appearance of new spots at the baseline after elution, your compound may be degrading on the silica.

    • If instability is confirmed, consider using a less acidic stationary phase like deactivated silica gel or alumina.

  • Mindful Solvent Selection for Recrystallization:

    • Avoid using solvents that may contain acidic or basic impurities. Use high-purity, freshly opened solvents when possible.

Data at a Glance: Solvent Systems for Purification

The following table provides a starting point for selecting solvents for the purification of this compound derivatives, based on literature precedents for similar compounds.

Purification MethodCompound TypeRecommended Solvent System(s)Reference(s)
Recrystallization 2-Amino-4,6-dimethoxypyrimidineEthyl Acetate, Toluene[2][6]
4,6-Dimethoxy-2-methylthiopyrimidineIsopropanol/Water[1]
General Substituted PyrimidinesEthanol, Methanol, Water, Ethyl Acetate[7]
Column Chromatography 2-Amino-4,6-dimethoxypyrimidineEthyl Acetate/Petroleum Ether
(Normal Phase)General Substituted PyrimidinesHexanes/Ethyl Acetate, Dichloromethane/Methanol[7]
HPLC Polar Pyrimidine Derivatives (HILIC)Acetonitrile/Water[8]
(Reverse Phase)General Substituted PyrimidinesWater (with formic acid)/Acetonitrile[7]

Experimental Workflow Visualizations

To further clarify the troubleshooting and purification processes, the following diagrams illustrate the logical workflows.

Diagram 1: Troubleshooting Poor Crystallization

G cluster_no_xtals Troubleshooting: No Crystals cluster_oiling Troubleshooting: Oiling Out start Crude Product in Hot Solvent no_xtals No Crystals Form Upon Cooling start->no_xtals oiling_out Product Oils Out start->oiling_out xtals_form Crystals Form start->xtals_form Successful Crystallization too_dilute Solution too dilute? no_xtals->too_dilute Yes wrong_solvent Wrong solvent? no_xtals->wrong_solvent No add_good_solvent Add more hot 'good' solvent oiling_out->add_good_solvent Yes pre_purify Pre-purify via silica plug oiling_out->pre_purify Persistent Issue evaporate Evaporate some solvent too_dilute->evaporate add_antisolvent Add anti-solvent wrong_solvent->add_antisolvent seed Add seed crystal wrong_solvent->seed scratch Scratch flask wrong_solvent->scratch evaporate->xtals_form add_antisolvent->xtals_form seed->xtals_form scratch->xtals_form slow_cool Cool solution slower add_good_solvent->slow_cool slow_cool->xtals_form pre_purify->start

Caption: A decision-making workflow for troubleshooting common crystallization problems.

Diagram 2: Selecting the Right Chromatographic Method

G cluster_rp_hilic For Polar Compounds start Crude this compound Derivative polarity_check Is the compound highly polar? start->polarity_check normal_phase Normal Phase Chromatography (Silica Gel) polarity_check->normal_phase No reverse_phase Reverse Phase HPLC (C18 Column) polarity_check->reverse_phase Yes optimize_np Optimize: Hexanes/EtOAc or DCM/MeOH normal_phase->optimize_np rp_retention_check Poor retention on C18? reverse_phase->rp_retention_check hilic HILIC optimize_hilic Optimize: High organic mobile phase hilic->optimize_hilic pure_product Pure Product optimize_np->pure_product optimize_rp Optimize: Water/ACN gradient, pH optimize_rp->pure_product optimize_hilic->pure_product rp_retention_check->hilic Yes rp_retention_check->optimize_rp No

Caption: A guide to selecting the appropriate chromatographic technique based on compound polarity.

References

  • The exploration of the crystal nucleation parameters and physico-chemical analysis of a single crystal: 2-amino-4,6-dimethoxypyrimidinium hydrogen (2R,3R). RSC Advances, 11(26), 15710–15721. (2021). [Link]
  • University of Rochester, Department of Chemistry.
  • Melguizo, M., Marchal, A., Nogueras, M., & Sánchez, A. (2002). Aminolysis of Methoxy Groups in Pyrimidine Derivatives. Activation by 5-Nitroso Group. Journal of Heterocyclic Chemistry, 39(39), 97-103.
  • Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. School of Pharmaceutical and Life Sciences, Changzhou University.
  • ResearchGate. (2025).
  • Li, Y. (2015). Preparation method of 2-amino-4, 6-dimethoxy pyrimidine. Semantic Scholar.
  • Chen, P., Song, X., Fan, Y., Kong, W., Zhang, H., & Sun, R. (2018). General Synthesis Procedure for Substituted 2-Aminopyrimidines Ia-c. Molecules, 23(9), 2203.
  • CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14154–14163. (2021). [Link]
  • Sajjan India Limited. (2006). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Quick Company.
  • Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts.
  • CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14154–14163. (2021). [Link]
  • Waheed, A., Alorainy, M. S., Alghasham, A. A., Khan, S. A., & Raza, M. (2014). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Tropical Journal of Pharmaceutical Research, 13(10), 1639-1645.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. MDPI. (2024).
  • Wang, Y., et al. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 24(17), 3144.
  • Schneider, J., Bourque, K., & Narayan, R. (2024). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA.
  • Sánchez-Viesca, F., & Gómez, R. (2019). On the Mechanism of the Murexide Reaction. World Journal of Organic Chemistry, 7(1), 14-18.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. (2023).
  • Looby, M., et al. (2018). Chromatographic retention behaviour, modelling and optimization of a UHPLC-UV separation of the regioisomers of the Novel Psychoactive Substance (NPS) methoxphenidine (MXP).
  • Kim, J., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules, 24(17), 3198.
  • Tencheva, J., et al. (1995). Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'-dideoxythymidine esters in acidic and neutral media. Pharmazie, 50(8), 551-3.
  • [Study of the stability of pyrimido-[5,4-e]-1,2,4-triazine antibiotics in acid-base media by NMR spectroscopy]. Antibiotiki i meditsinskaia biotekhnologiia, 30(2), 122-4. (1985).

Sources

minimizing the formation of mono-substituted byproducts in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Mono-Substituted Byproducts for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Regioselectivity in Pyrimidine Synthesis

The pyrimidine core is a cornerstone of numerous pharmaceuticals and biologically active molecules. Synthesizing these scaffolds with the desired substitution pattern is paramount for achieving the target compound's intended biological activity. A frequent and often frustrating challenge is the formation of mono-substituted byproducts when a di- or tri-substituted pyrimidine is the goal. This not only reduces the yield of the desired product but also complicates purification, consuming valuable time and resources.

This guide is structured to help you diagnose the root causes of poor selectivity in your pyrimidine synthesis and to provide you with robust strategies and protocols to overcome these challenges. We will delve into the mechanistic underpinnings of common pyrimidine syntheses, such as the Pinner and Biginelli reactions, and explore how reaction parameters can be modulated to control the substitution pattern.

Frequently Asked Questions (FAQs)

Q1: What are the most common mono-substituted byproducts in pyrimidine synthesis?

A1: The nature of the mono-substituted byproduct depends on the specific synthetic route. In reactions like the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, incomplete cyclization or side reactions of the starting materials can lead to various byproducts.[1] For instance, if the 1,3-dicarbonyl is unsymmetrical, two different mono-substituted pyrimidine isomers can form. In multicomponent reactions like the Biginelli synthesis, common byproducts include open-chain ureides that have failed to cyclize and Knoevenagel condensation products between the aldehyde and the β-ketoester.[1]

Q2: How do steric and electronic effects of my starting materials influence the formation of mono-substituted byproducts?

A2: Steric and electronic effects play a crucial role in directing the regioselectivity of the reaction.

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the amidine can hinder the approach of the reactants, potentially favoring the formation of a less substituted, thermodynamically more stable product.[2] For example, a large substituent on the amidine might preferentially react at the less hindered carbonyl of an unsymmetrical dicarbonyl, leading to a specific mono-substituted isomer.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can significantly alter the reactivity of the starting materials. Electron-withdrawing groups can increase the acidity of adjacent protons, influencing enolate formation, while electron-donating groups can enhance the nucleophilicity of the amidine nitrogen atoms.[2][3] This interplay of electronics dictates the preferred sites of reaction and can be modulated to favor the desired substitution pattern.

Q3: Can the choice of catalyst influence the ratio of mono- to di-substituted products?

A3: Absolutely. The catalyst can influence which reaction pathway is favored. In the Biginelli reaction, for instance, the choice of a Brønsted or Lewis acid catalyst can affect the rate of the initial condensation steps and the final cyclization.[4] Some catalysts may promote the formation of the desired N-acyliminium ion intermediate, leading to the fully cyclized product, while others may favor competing side reactions that result in mono-substituted or uncyclized byproducts.[5]

Q4: Are there modern synthetic strategies that offer better control over substitution patterns?

A4: Yes, several modern approaches provide enhanced control. The use of directing groups, which are moieties that guide a reaction to a specific site on a molecule, has emerged as a powerful strategy in C-H functionalization and can be conceptually applied to pyrimidine synthesis.[6][7][8] Additionally, modifications to classical reactions, such as the Atwal modification of the Biginelli reaction, allow for a more controlled, stepwise assembly of the pyrimidine ring, which can improve yields and regioselectivity.[4][5][9] Flow chemistry and microwave-assisted synthesis can also offer better control over reaction parameters like temperature and time, leading to improved product distributions.

Troubleshooting Guide: From Diagnosis to Resolution

This section provides a structured approach to troubleshooting the formation of mono-substituted byproducts.

Scenario 1: Formation of a Mono-Substituted Isomer Instead of the Desired Di-Substituted Pyrimidine in a Pinner-Type Synthesis

Observed Problem: Your reaction between an unsymmetrical 1,3-diketone and an amidine yields a significant amount of one mono-substituted pyrimidine isomer, while the other possible isomer or the desired di-substituted product is formed in low yields or not at all.

Probable Causes:

  • Differential Reactivity of the Carbonyl Groups: The two carbonyl groups of your 1,3-diketone have different electrophilicities due to steric or electronic factors. The amidine will preferentially attack the more reactive carbonyl group.

  • Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of the thermodynamically more stable mono-substituted product over the kinetically favored one.

Troubleshooting Workflow:

start High Yield of Mono-Substituted Byproduct cause1 Differential Carbonyl Reactivity start->cause1 cause2 Thermodynamic Control Favors Byproduct start->cause2 solution1a Modify Reaction Temperature cause1->solution1a solution1b Change Base/Catalyst cause1->solution1b solution2a Protecting Group Strategy cause2->solution2a solution2b Use a Pre-activated Substrate cause2->solution2b end Minimized Mono-substituted Byproduct solution1a->end Achieve Kinetic Control solution1b->end Alter Reaction Pathway solution2a->end Direct Reactivity solution2b->end Force Desired Reaction

Caption: Troubleshooting workflow for Pinner-type synthesis.

Resolution Protocols:

  • Protocol 1: Modulating Reaction Temperature to Favor Kinetic Product

    • Initial Setup: Set up the reaction under the previously problematic conditions, but at a significantly lower temperature (e.g., 0 °C or -20 °C).

    • Reagent Addition: Slowly add the amidine to the solution of the 1,3-diketone and base over an extended period.

    • Monitoring: Carefully monitor the reaction progress by TLC or LC-MS, paying close attention to the ratio of the desired product to the byproduct.

    • Analysis: If the ratio of the desired kinetic product improves, the reaction is likely under kinetic control at lower temperatures. Further optimization of the temperature profile may be necessary.

  • Protocol 2: Altering the Base to Influence Regioselectivity

    • Base Selection: Instead of a strong, non-coordinating base, consider a bulkier base (e.g., potassium tert-butoxide) or a weaker base (e.g., potassium carbonate) to influence which proton is abstracted from the 1,3-diketone, thereby altering the regioselectivity of the subsequent cyclization.

    • Solvent Choice: The choice of solvent can also influence the effective basicity and the reaction pathway. Experiment with both protic and aprotic solvents.

    • Screening: Run a small-scale screen of different base/solvent combinations to identify conditions that favor the formation of the desired isomer.

Scenario 2: Low Yield of Di-substituted Pyrimidine with Significant Amounts of Uncyclized Intermediates in a Biginelli-Type Reaction

Observed Problem: The main product of your three-component Biginelli reaction is an open-chain ureide, with only a small amount of the desired dihydropyrimidinone.

Probable Causes:

  • Inefficient Cyclization: The final ring-closing step is slow or reversible under the reaction conditions. This can be due to steric hindrance or unfavorable electronics.

  • Suboptimal Catalyst: The acid catalyst is not effective at promoting the cyclization and dehydration steps.[1]

Troubleshooting Workflow:

start High Yield of Uncyclized Intermediate cause1 Inefficient Cyclization start->cause1 cause2 Suboptimal Catalyst start->cause2 solution1a Increase Reaction Temperature cause1->solution1a solution1b Use a Dehydrating Agent cause1->solution1b solution2a Screen Lewis Acids cause2->solution2a solution2b Atwal Modification cause2->solution2b end Improved Yield of Cyclized Product solution1a->end Promote Cyclization solution1b->end Drive Equilibrium solution2a->end Enhance Catalysis solution2b->end Stepwise Synthesis

Caption: Troubleshooting workflow for Biginelli-type reactions.

Resolution Protocols:

  • Protocol 3: Optimizing Catalyst and Reaction Conditions

    • Catalyst Screening: In place of traditional Brønsted acids (e.g., HCl), screen a panel of Lewis acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃) which are often more effective at promoting the Biginelli reaction.

    • Solvent-Free Conditions: Consider running the reaction neat or under solvent-free microwave irradiation, which can accelerate the reaction and improve yields.

    • Temperature Adjustment: Gradually increase the reaction temperature to provide the necessary activation energy for the cyclization step, while monitoring for potential decomposition.

  • Protocol 4: Implementing the Atwal Modification for a Stepwise Approach

    • Pre-form the Enone: In a separate first step, react the aldehyde and the β-ketoester under conditions that favor the Knoevenagel condensation to form the α,β-unsaturated keto ester.

    • Isolate and Purify: Purify the enone intermediate to remove any unreacted starting materials.

    • Cyclization: React the purified enone with urea or a substituted urea under optimized conditions to form the desired dihydropyrimidinone. This stepwise approach provides greater control over the reaction and can significantly improve yields.[4][5]

Data-Driven Optimization

The following table provides a summary of how various reaction parameters can be adjusted to minimize the formation of mono-substituted byproducts.

ParameterAdjustmentRationalePotential Pitfalls
Temperature DecreaseFavors kinetic product, can improve selectivity if the desired product is formed faster.Slower reaction rates, may require longer reaction times.
IncreaseCan overcome activation barriers for cyclization, reducing uncyclized byproducts.May lead to decomposition or favor thermodynamically stable byproducts.
Catalyst Switch from Brønsted to Lewis AcidLewis acids can be more effective at activating carbonyls and promoting cyclization.Catalyst screening may be time-consuming.
Use a Chiral CatalystCan induce enantioselectivity and may also influence diastereoselectivity.May require specialized and expensive catalysts.
Solvent Change PolarityCan influence the solubility of intermediates and the stability of transition states.[10]A solvent screen is often necessary to find optimal conditions.
Anhydrous ConditionsPrevents hydrolysis of sensitive intermediates, such as Pinner salts.[1]Requires careful handling of reagents and solvents.
Stoichiometry Excess of one ReagentCan push the equilibrium towards the desired product (Le Chatelier's principle).May complicate purification.
Reactant Design Use of a Directing GroupCan force the reaction to occur at a specific position, offering high regioselectivity.[6][7]Requires additional synthetic steps to install and potentially remove the directing group.
Steric ShieldingA bulky protecting group can block reaction at one site, directing it to another.May require additional protection/deprotection steps.

Conclusion: A Pathway to Purer Products

Minimizing the formation of mono-substituted byproducts in pyrimidine synthesis is a multifaceted challenge that requires a systematic and mechanistically informed approach. By carefully considering the interplay of steric and electronic effects, and by rationally selecting and optimizing reaction conditions, researchers can significantly improve the selectivity of their syntheses. This guide provides a framework for troubleshooting common issues and implementing robust solutions, ultimately leading to higher yields, simpler purifications, and more efficient drug discovery and development workflows.

References

  • Maiti, D., et al. (2022). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. Accounts of Chemical Research, 55(4), 453-466.
  • Maiti, D., et al. (2022). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C-H Functionalization. PubMed, 35044795.
  • Woerly, E. (2008). The Biginelli Reaction: Development and Applications. University of Illinois Urbana-Champaign.
  • Wikipedia. (n.d.). Biginelli reaction. In Wikipedia.
  • Kumar, S., et al. (2016). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. Scientific Reports, 6, 22659.
  • Maiti, D., et al. (2021). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. Request PDF.
  • Ryabukhin, S. V., et al. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-dihydropyrimidin-2(1H)-(thi)ones. Organic Chemistry Portal.
  • Chatani, N., et al. (2021). Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Chemical Science, 12(30), 10253-10260.
  • van der Plas, H. C., et al. (2007). Effect of substituent structure on pyrimidine electrophilic substitution. CSIR Research Space.
  • International Journal of Creative Research Thoughts. (2023). Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines. IJCRT.org.
  • Wang, Z., et al. (2020). Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][4][6]oxazepine derivatives. Organic Chemistry Frontiers, 7(18), 2681-2687.
  • Reddy, R., et al. (2020). The Direct Rh(III)-Catalyzed C–H Amidation of Aniline Derivatives Using a Pyrimidine Directing Group: The Selective Solvent Controlled Synthesis of 1,2-Diaminobenzenes and Benzimidazoles. Organic Letters, 22(9), 3486-3490.
  • Guéret, A., et al. (2012). Regioselective Synthesis of 2,8-disubstituted 4-aminopyrido[3,2-d]pyrimidine-6-carboxylic Acid Methyl Ester Compounds. PubMed, 22224637.
  • Popa, M., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
  • Wikipedia. (n.d.). Pinner reaction. In Wikipedia.
  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
  • Paul, N. D., et al. (2021). Nickel‐Catalyzed Synthesis of Pyrimidines via Dehydrogenative Functionalization of Alcohols. ResearchGate.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). National Institutes of Health.
  • Zrenner, R., et al. (2006). Functional Analysis of the Pyrimidine de Novo Synthesis Pathway in Solanaceous Species. Plant Physiology, 140(1), 177-190.
  • Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim - ResearchGate. (n.d.). ResearchGate.
  • Pyrimidine Metabolism. (n.d.). SMPDB.
  • Synthesis and Biological Activity of Pyrimidines-Containing Hybrids: Focusing on Pharmacological Application | Request PDF. (n.d.). ResearchGate.
  • Pinner Reaction. (n.d.). Organic Chemistry Portal.
  • Recent Advances in Pyrimidine-Based Drugs. (2022). MDPI.
  • Ashihara, H., et al. (2010). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. National Institutes of Health.
  • Nerkar, A. U. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate.
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2023). ResearchGate.
  • West, T. P. (2002). Control of pyrimidine synthesis in Pseudomonas fragi. PubMed, 12452589.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.
  • Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. (2016). ResearchGate.

Sources

impact of anhydrous conditions on 4,6-Dimethoxypyrimidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to ensuring the success of your reactions involving 4,6-dimethoxypyrimidine. This guide is structured to provide direct, actionable advice for researchers, scientists, and drug development professionals. We will delve into the critical impact of anhydrous conditions on the reactivity and stability of this versatile scaffold, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the expertise to troubleshoot common issues and optimize your synthetic outcomes.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems encountered during reactions with this compound, with a focus on issues arising from the presence of moisture.

Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Buchwald-Hartwig)

  • Symptom: Your reaction stalls, showing significant amounts of unreacted this compound or its halo-substituted precursor. TLC or LC-MS analysis confirms poor product formation despite extended reaction times or increased temperatures.

  • Probable Cause: The catalytic cycle of palladium cross-coupling reactions is notoriously sensitive to water.[1] Moisture can lead to several detrimental events:

    • Deactivation of the Catalyst: Water can interfere with the Pd(0) active species, leading to the formation of inactive palladium hydroxides or oxides.

    • Hydrolysis of Coupling Partners: In Suzuki reactions, boronic acids are susceptible to protodeboronation in the presence of water, converting them into the corresponding arene and inactive boric acid.

    • Interference with the Base: Many bases used in cross-coupling (e.g., K₃PO₄, Cs₂CO₃) are hygroscopic.[2] Absorbed water can reduce their effective basicity and introduce unwanted nucleophiles (hydroxide ions) into the reaction.

  • Proposed Solutions & Preventative Measures:

    • Rigorous Solvent Drying: Employ freshly dried, anhydrous solvents. For solvents like THF or dioxane, distillation from sodium/benzophenone ketyl is the gold standard.[3] For other solvents like toluene or DMF, drying over activated molecular sieves or calcium hydride is essential.[4] The solvent choice itself is critical and can significantly influence reaction rates.[5][6]

    • Inert Atmosphere is Non-Negotiable: All reactions must be conducted under a rigorously maintained inert atmosphere (high-purity argon or nitrogen) using Schlenk line techniques or a glovebox.[1][7]

    • Drying of Reagents: Dry the this compound substrate under high vacuum for several hours before use, especially if the container has been opened previously.[8] Hygroscopic bases like cesium carbonate should be handled exclusively in a glovebox or dried in a vacuum oven immediately before use.[2]

    • Proper Glassware Preparation: All glassware must be oven-dried (at >120°C for at least 4 hours) or flame-dried under vacuum and allowed to cool under an inert atmosphere before use.

Issue 2: Formation of 4-Hydroxy-6-methoxypyrimidine or 4,6-Dihydroxypyrimidine as a Byproduct

  • Symptom: You observe one or more unexpected, more polar byproducts in your reaction mixture. Mass spectrometry analysis suggests the loss of one or both methoxy groups, replaced by hydroxyl groups.

  • Probable Cause: The methoxy groups on the pyrimidine ring, while generally stable, can undergo nucleophilic substitution (hydrolysis) to form the corresponding hydroxypyrimidines. This process is often catalyzed by trace amounts of acid or base and is exacerbated by the presence of water, especially at elevated temperatures. While the pyrimidine ring is electron-deficient, the methoxy groups are susceptible to cleavage under harsh conditions.[9]

  • Proposed Solutions & Preventative Measures:

    • Strict Moisture Exclusion: As with cross-coupling reactions, the primary defense is the rigorous exclusion of water from all components of the reaction.

    • Temperature Control: Avoid unnecessarily high reaction temperatures. If a reaction is proceeding slowly, first ensure all components are truly anhydrous before significantly increasing the heat.

    • pH Control: Be mindful of the reaction's pH. If strong acids or bases are not required for the primary transformation, their presence (even catalytically) can promote hydrolysis. In processes where pH is adjusted, such as during workup, this should be done at lower temperatures.[9]

Issue 3: Poor Reproducibility and Inconsistent Reaction Yields

  • Symptom: An established reaction protocol provides variable yields from one run to the next. A reaction that worked perfectly one week fails the next.

  • Probable Cause: The most common culprit for poor reproducibility in moisture-sensitive reactions is the inconsistent and often underestimated ingress of atmospheric water. This can come from a partially used bottle of solvent, a reagent that has been stored improperly, or a subtle leak in the inert atmosphere setup. Hygroscopic reagents are particularly problematic, as their water content can change simply by being exposed to ambient air during weighing.[10][11]

  • Proposed Solutions & Preventative Measures:

    • Standardize Anhydrous Protocols: Implement a strict, standardized protocol for all moisture-sensitive reactions. This should include documented procedures for drying solvents, handling reagents, and setting up reactions.

    • Use Freshly Opened or Freshly Purified Reagents: Avoid using reagents from old, frequently opened bottles for sensitive reactions. If in doubt, re-purify or dry the reagent before use.[8] Consider purchasing anhydrous grade solvents in smaller bottles with septa to minimize atmospheric exposure.

    • Glovebox for Hygroscopic Solids: For highly hygroscopic materials, weighing and dispensing should be performed exclusively inside a glovebox with a controlled, low-moisture atmosphere.[2][7]

    • System Integrity Check: Regularly check your Schlenk line or inert atmosphere manifold for leaks. Ensure septa are fresh and provide a good seal.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for reactions involving this compound?

A1: The necessity for anhydrous conditions stems from three primary factors:

  • Reagent Stability: Many reagents used to modify the pyrimidine core, such as organometallics (e.g., Grignards, organolithiums), boronic acids, and strong bases (e.g., NaH, LDA), react readily with water, leading to their decomposition.

  • Catalyst Integrity: As detailed in the troubleshooting guide, many transition metal catalysts, particularly palladium complexes, are sensitive to water and can be irreversibly deactivated.[1]

  • Preventing Side Reactions: Water can act as a nucleophile, leading to the hydrolysis of the methoxy groups on the pyrimidine ring or other functional groups in the molecule, reducing the yield of the desired product.[12]

Q2: Is this compound itself hygroscopic, and how should it be stored?

A2: While not classified as highly deliquescent, this compound, like many crystalline organic solids, can adsorb moisture from the atmosphere over time.[11] To ensure its integrity, it should be stored in a tightly sealed container in a desiccator. For long-term storage, placing the container inside a sealed bag with a desiccant pack is also advisable. Before use in a moisture-sensitive reaction, it is best practice to dry the material under high vacuum for a few hours.[8]

Q3: What are the absolute best practices for setting up a reaction under anhydrous conditions?

A3: A robust setup is the foundation of a successful reaction. The workflow diagram below outlines the essential steps for establishing and maintaining an anhydrous environment.

Anhydrous_Workflow cluster_prep Preparation Phase cluster_reagents Reagent Handling cluster_reaction Reaction Phase A Oven/Flame-Dry All Glassware B Assemble Hot Under Vacuum A->B C Cool Under Inert Atmosphere (Ar/N2) B->C G Maintain Positive Inert Gas Pressure C->G Transfer to Schlenk Line D Use Freshly Distilled/ Anhydrous Solvents H Add Solvents/Liquid Reagents via Syringe D->H E Dry Solid Reagents Under Vacuum I Add Solids Under Positive Gas Flow E->I F Weigh Hygroscopic Reagents in Glovebox F->I G->H G->I

Caption: Workflow for setting up an anhydrous reaction.

Q4: Can you provide a quick reference for drying common organic solvents?

A4: Certainly. The choice of drying agent is crucial and depends on the solvent's chemical nature. The table below summarizes common laboratory procedures for obtaining anhydrous solvents.

SolventPrimary Drying AgentIndicator / Verification MethodNotes & Cautions
Tetrahydrofuran (THF) Sodium (Na) wire / BenzophenoneIntense deep blue/purple colorPre-dry with CaH₂ or 4Å molecular sieves. Distill before use.[3]
Dichloromethane (DCM) Calcium Hydride (CaH₂)None (Karl Fischer titration)Stir over CaH₂ for 24h, then distill. Avoid Na/K as it can be explosive.[4]
Toluene Sodium (Na) wire / BenzophenoneIntense deep blue/purple colorDistill from Na/benzophenone. Can also be passed through an activated alumina column.
N,N-Dimethylformamide (DMF) 4Å Molecular Sieves / BaOKarl Fischer titrationDecomposes on contact with strong bases like CaH₂.[3] Dry over sieves, then distill under reduced pressure.
Acetonitrile (MeCN) Calcium Hydride (CaH₂)Karl Fischer titrationPre-dry with 4Å molecular sieves, then distill from CaH₂.[3]

Note: Always consult safety data sheets and standard laboratory practice manuals before handling reactive drying agents like sodium metal.

Visualizing the Impact of Water

The presence of water introduces competing reaction pathways that can significantly diminish the yield of the desired product. The diagram below illustrates how water can interfere in a typical Suzuki cross-coupling reaction.

Water_Interference cluster_reagents Reactants cluster_side_reactions Side Reactions pd_cycle Desired Catalytic Cycle (e.g., Suzuki) product Desired Product (Coupled Pyrimidine) pd_cycle->product boronic Boronic Acid (R-B(OH)2) boronic->pd_cycle deboronation Protodeboronation Product (R-H) boronic->deboronation pyrimidine Halo-Pyrimidine pyrimidine->pd_cycle catalyst Pd(0) Catalyst catalyst->pd_cycle inactive_pd Inactive Catalyst (e.g., Pd-Oxides) catalyst->inactive_pd water H₂O (Contaminant) water->boronic Hydrolysis water->catalyst Deactivation

Caption: Detrimental side reactions caused by water.

By understanding these failure modes and implementing the rigorous protocols described, you can significantly improve the reliability and success of your synthetic work with this compound.

References

  • HepatoChem. (n.d.). How do you handle hygroscopic salts?
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Gerasimova, S. O., et al. (2021).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents.[8]
  • BenchChem. (2025). Addressing challenges in the large-scale synthesis of 4,6-diethoxypyrimidine.[15]
  • Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals?
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.[12]
  • Fisher Scientific. (2025). Safety Data Sheet - 4-Amino-2,6-dimethoxypyrimidine.[16]
  • RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.[5]
  • Google Patents. (n.d.). US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.[9]
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-4,6-dimethoxypyrimidine.[17]
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines.[18]
  • Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.[19]
  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as precipitate)
  • White Rose Research Online. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.[20]
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.[21]
  • ResearchGate. (2025).
  • Xu, D., et al. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.[23]
  • Google Patents. (n.d.). CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine.[24]
  • ACS Omega. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines.[25]
  • Wikipedia. (n.d.). Pyrimidine metabolism.[26]
  • Biochemistry Den. (n.d.).
  • Biology LibreTexts. (2023). 7.10: Pyrimidine de novo Biosynthesis.[28]
  • Wikipedia. (n.d.). Hygroscopy.[11]
  • YouTube. (2022). How to Best Dry Solvents.[29]
  • Fisher Scientific. (2025). Safety Data Sheet - 2-Methylsulfonyl-4,6-dimethoxypyrimidine.[30]
  • PubMed. (2007). Effects of water on enzyme performance with an emphasis on the reactions in supercritical fluids.[31]
  • Chemistry LibreTexts. (2021). Drying Solvents.[3]
  • The Journal of Organic Chemistry. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.[4]

Sources

Technical Support Center: Catalyst Selection for Efficient Suzuki Coupling with Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Chloropyrimidine Couplings

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, making the Suzuki-Miyaura cross-coupling a critical tool for its elaboration. However, researchers frequently encounter difficulties when using chloropyrimidines as substrates. Unlike their bromo or iodo counterparts, the chlorine-carbon bond is significantly less reactive, making the initial oxidative addition step—often the rate-determining step in the catalytic cycle—energetically demanding.[1][2] Furthermore, the Lewis basic nitrogen atoms within the pyrimidine ring can coordinate to the palladium catalyst, leading to inhibition or complete deactivation.[1][3][4]

This technical guide provides field-proven insights, troubleshooting strategies, and robust protocols to overcome these challenges. Structured as a series of questions and answers, it addresses the specific issues researchers face, moving from fundamental principles to advanced optimization techniques.

Core Principles: The "Why" Behind Catalyst and Ligand Selection

Successful Suzuki coupling of chloropyrimidines hinges on a catalyst system designed to address two primary challenges: activating the inert C-Cl bond and resisting inhibition by the substrate's nitrogen atoms.

  • The Palladium Source: While Pd(0) sources like Pd(PPh₃)₄ can be used directly, Pd(II) precatalysts such as Pd(OAc)₂ and Pd₂(dba)₃ are more common.[5][6] These are typically more stable to air and are reduced in situ to the active Pd(0) species. The choice of precatalyst is often less critical than the choice of ligand.

  • The Ligand: The Key to Success: The ligand is the most critical component for challenging couplings.[1][7] For chloropyrimidines, ligands must be:

    • Highly Electron-Rich: To increase the electron density on the palladium center, which facilitates the oxidative addition into the electron-deficient C-Cl bond.

    • Sterically Bulky: To promote the reductive elimination step and, crucially, to create a coordinatively saturated environment around the palladium that discourages inhibition by the pyrimidine's nitrogen atoms.[1][8]

Commonly successful ligand classes include bulky, electron-rich monophosphines (e.g., Buchwald-type ligands) and N-heterocyclic carbenes (NHCs).[1][9]

Troubleshooting Guide: Common Problems and Solutions

Q1: My Suzuki coupling reaction with a chloropyrimidine is not working or is giving a very low yield. What are the most common causes?

A1: Low conversion or reaction failure with chloropyrimidines typically stems from one of four areas:

  • Inefficient Oxidative Addition: The C-Cl bond is strong. Your catalyst system may not be active enough to break it. Standard catalysts like Pd(PPh₃)₄ often fail where more specialized systems are required.[5][7]

  • Catalyst Deactivation/Inhibition: The active Pd(0) species is sensitive to oxygen, necessitating a scrupulously inert atmosphere.[7][10] More specifically to this substrate class, the nitrogen atoms of the pyrimidine ring can bind to the palladium center, poisoning the catalyst.[1][3]

  • Boronic Acid Decomposition: Boronic acids can degrade via protodeboronation (hydrolysis) or homocoupling, especially at the elevated temperatures required for C-Cl activation.[1][11] The purity and stability of your boronic acid are paramount.[7]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are not independent variables; they work in concert with the catalyst system. An inappropriate choice in one can doom the reaction.[1]

Q2: I'm observing significant side products. What are they and how can I minimize them?

A2: The two most common side products are the result of boronic acid decomposition:

  • Homocoupling: This is the coupling of two boronic acid molecules. It is often mediated by the presence of oxygen.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). This involves thoroughly degassing your solvent and reaction mixture before adding the catalyst.[7]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, typically from water or other protic sources in the reaction mixture. It is often exacerbated by high temperatures.[11]

    • Solution: Use fresh, high-purity boronic acid. If protodeboronation is a persistent issue, consider using anhydrous conditions with a base like K₃PO₄.[12] You can also use boronic esters (e.g., pinacol esters), which are often more stable.

Q3: My reaction starts but then stalls before completion. Could this be catalyst deactivation?

A3: Yes, this is a classic sign of catalyst deactivation. For pyrimidine substrates, the primary suspect is inhibition by the ring nitrogens.[1][3]

  • Causality: The lone pair of electrons on a pyrimidine nitrogen can coordinate to the palladium center, occupying a vacant site needed for the catalytic cycle to proceed. This is particularly problematic with electron-rich pyrimidines.

  • Solution: The most effective solution is to use a catalyst system with bulky ligands. Sterically demanding ligands like XPhos , SPhos , or RuPhos create a crowded environment around the palladium atom, which physically hinders the approach of the pyrimidine nitrogen, thus preventing inhibitory binding.[1][8][9] Highly active catalysts composed of Pd and dialkylbiphenylphosphino ligands have shown exceptional resistance to inhibition by aminopyridines and aminopyrimidines.[3]

Catalyst System Performance Data

The selection of an appropriate catalyst and ligand is essential for coupling less reactive aryl chlorides. The following table summarizes yields from screening various catalyst systems for the Suzuki coupling of 2,4-dichloropyrimidine.

Catalyst PrecursorLigandYield (%)NotesSource
Pd(PPh₃)₄ -71% A common, effective starting point for activated chloropyrimidines.[5][11]
Pd₂(dba)₃-<5%Inefficient without an appropriate ancillary ligand.[5][11]
Pd₂(dba)₃·CHCl₃-35%Moderate yield, demonstrating some activity.[5][11]
Pd(dppf)Cl₂·CH₂Cl₂ -70% The wide bite angle of the dppf ligand can promote effective reductive elimination.[5]
Pd(OAc)₂PPh₃~30-40%Modest performance, often requires optimization.[6]
Pd(OAc)₂PCy₃~30-40%Bulky phosphine shows some improvement.[6]

Frequently Asked Questions (FAQs)

Q: What is a good, reliable set of starting conditions for a Suzuki coupling with a chloropyrimidine?

A: For a generic chloropyrimidine, the following conditions provide a robust starting point for optimization:

  • Catalyst System: Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%) ligand.

  • Base: K₃PO₄ (2-3 equivalents).[8]

  • Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[5][8]

  • Temperature: 100 °C.[5][8]

  • Atmosphere: Strictly inert (Argon or Nitrogen).[7]

Q: How critical is the choice of base, and why are there so many options?

A: The base is crucial; its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[9]

  • K₂CO₃: A good, general-purpose base, often used in aqueous solvent mixtures.[5]

  • K₃PO₄ or Cs₂CO₃: These are stronger bases and are often more effective for challenging couplings with less reactive chlorides, as they can accelerate the transmetalation step.[8][9]

  • KF: A weaker base, sometimes used to minimize side reactions with base-sensitive functional groups.

Q: Can I use microwave irradiation to improve my reaction?

A: Absolutely. Microwave-assisted procedures are highly effective for these challenging couplings. The rapid, efficient heating can dramatically shorten reaction times (e.g., from hours to 15 minutes) and often improves yields.[5][11] In some cases, it allows for the use of very low catalyst loadings (e.g., 0.5 mol%).[5][11]

Visualized Workflows and Mechanisms

To better understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical troubleshooting workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n Active Catalyst OA_Complex Ar-Pd(II)L_n-Cl Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Rate-Limiting Step) Transmetalation_Complex Ar-Pd(II)L_n-Ar' Transmetalation Complex OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination RE_Product Ar-Ar' Product Transmetalation_Complex->RE_Product start Chloropyrimidine (Ar-Cl) start->OA_Complex boronic Boronic Acid/Ester (Ar'-B(OR)₂) boronic->Transmetalation_Complex base Base base->Transmetalation_Complex Activates Boronic Acid

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting_Workflow start Low Yield or No Reaction check_basics 1. Verify Fundamentals - Inert Atmosphere (Degas!) - Reagent Purity (Fresh Boronic Acid) - Catalyst Age/Activity start->check_basics is_basics_ok Fundamentals OK? check_basics->is_basics_ok is_basics_ok->check_basics No, Fix Basics screen_ligands 2. Screen Advanced Ligands - Use Bulky, Electron-Rich Ligands (XPhos, SPhos, etc.) is_basics_ok->screen_ligands Yes is_ligand_ok Improvement? screen_ligands->is_ligand_ok screen_conditions 3. Optimize Conditions - Stronger Base (K₃PO₄, Cs₂CO₃) - Screen Solvents (Dioxane/H₂O, Toluene) - Increase Temperature (90-120°C) is_ligand_ok->screen_conditions No / Minor success Successful Coupling is_ligand_ok->success Yes is_conditions_ok Improvement? screen_conditions->is_conditions_ok try_microwave 4. Employ Microwave Heating - Shorter Reaction Times - Often Improves Yield is_conditions_ok->try_microwave No / Minor is_conditions_ok->success Yes try_microwave->success

Caption: Troubleshooting workflow for chloropyrimidine Suzuki coupling.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • Chloropyrimidine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the chloropyrimidine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2-3 equiv).

  • Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • In a separate vial, weigh the palladium precatalyst and ligand under the inert atmosphere (e.g., in a glovebox) and add them to the reaction vessel against a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Chloropyrimidines.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
  • Jukič, M., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2. [Link]
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Ghaffari, M. F., et al. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • homity3_14. (2022). Comment on "How to approach choosing reaction conditions for Suzuki?". Reddit. [Link]
  • ResearchGate. (n.d.). Solvent mixture screening for Suzuki coupling of 1 with 2. [Link]
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. [Link]
  • The Chemist. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]

Sources

Technical Support Center: Scaling Up 4,6-Dimethoxypyrimidine Synthesis from Lab to Pilot Plant

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4,6-dimethoxypyrimidine. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this valuable intermediate from the laboratory bench to a pilot plant. This compound is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals, most notably sulfonylurea herbicides.[1][2]

While the synthesis appears straightforward on a gram scale, the transition to kilogram production introduces significant challenges related to reaction kinetics, heat transfer, and impurity control.[3][4] This document provides a structured, in-depth resource in a question-and-answer format to address the practical issues encountered during this critical scale-up phase. Our goal is to bridge the gap between lab-scale success and a robust, efficient pilot-scale process.

Synthetic Pathway Overview

The most common and industrially viable route to this compound involves a two-step process starting from 4,6-dihydroxypyrimidine. The core of the process is a nucleophilic aromatic substitution.

G A 4,6-Dihydroxypyrimidine B 4,6-Dichloropyrimidine A->B  POCl₃ or other  chlorinating agent   C This compound B->C  Sodium Methoxide (NaOMe)  in Methanol (MeOH)  

Caption: Common synthetic route to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The predominant method is the reaction of 4,6-dichloropyrimidine with a methoxide source, typically sodium methoxide (NaOMe), in a methanol (MeOH) solvent.[5] In this SNAr (Nucleophilic Aromatic Substitution) reaction, the methoxide ion displaces the two chloride atoms on the pyrimidine ring. The reaction is typically heated to reflux to ensure it proceeds to completion.[5] The choice of NaOMe is based on its high reactivity and the fact that methanol is an inexpensive and effective solvent for the reactants.

Q2: What are the most critical parameters to control during the methoxylation step at the lab scale?

A2: There are three primary parameters that dictate the success of this reaction:

  • Stoichiometry of Sodium Methoxide: A molar excess of NaOMe is required to drive the reaction to completion and displace both chlorine atoms. Typically, 2.2 to 3.0 molar equivalents are used.[5] An insufficient amount will lead to the formation of the mono-substituted impurity, 4-chloro-6-methoxypyrimidine.[6]

  • Moisture Control: Sodium methoxide is extremely sensitive to moisture and will readily hydrolyze to sodium hydroxide and methanol. The presence of water can lead to the formation of unwanted hydroxy-pyrimidine byproducts. Therefore, using anhydrous methanol and properly stored, high-quality sodium methoxide is critical.[7]

  • Temperature and Reaction Time: The reaction is often run at an elevated temperature (e.g., 65°C or reflux) for several hours (often 24h) to ensure the di-substitution is complete.[5] Reaction progress should be monitored by an appropriate analytical method, such as HPLC or TLC, to determine the endpoint.[6]

Q3: What are the primary challenges when scaling this synthesis to a pilot plant?

A3: Scaling up from a lab to a pilot plant is not a linear process.[3] The key challenges are:

  • Heat Management: The reaction of 4,6-dichloropyrimidine with NaOMe is exothermic. In a large reactor, the surface-area-to-volume ratio decreases significantly, making heat dissipation less efficient than in laboratory glassware.[8] This can lead to dangerous temperature runaways, increased byproduct formation, and solvent boiling if not controlled.

  • Mixing Efficiency: Achieving homogenous mixing in a large vessel is more difficult. Poor mixing can create localized "hot spots" or areas of high reactant concentration, negatively impacting yield and purity.[4]

  • Reagent Addition: The rate of addition of reagents, particularly the NaOMe solution, becomes a critical process parameter that must be carefully controlled to manage the exotherm.

  • Work-up and Isolation: Procedures that are simple in the lab, like purification by silica gel column chromatography, are not viable for large quantities.[5] The process must be adapted for isolation via crystallization, precipitation, or distillation at scale.[9]

Q4: What analytical methods are recommended for in-process control and final product release?

A4: A robust analytical strategy is essential for a successful and reproducible process.

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the preferred method to monitor the disappearance of the 4,6-dichloropyrimidine starting material and the formation of the 4-chloro-6-methoxypyrimidine intermediate and the final this compound product.[5][6] This allows for precise determination of the reaction endpoint.

  • Final Product Quality Control:

    • Purity: HPLC is used for quantitative purity analysis.

    • Identity: 1H NMR and Mass Spectrometry (MS) are used to confirm the structure of the final product.

    • Physical Properties: Melting point determination is a simple and effective indicator of purity.

    • Residual Solvents: Gas Chromatography (GC) may be used to quantify any remaining solvents from the work-up and purification.

Troubleshooting Guide: From Lab to Pilot Plant

This section addresses specific issues in a Q&A format that you may encounter during synthesis and scale-up.

Stage 1: Methoxylation Reaction

Issue 1: Low yield or incomplete conversion of 4,6-dichloropyrimidine.

  • Question: My reaction has stalled, and HPLC analysis shows a significant amount of starting material and the mono-substituted intermediate, even after prolonged heating. What's wrong?

  • Answer: This is a common issue that typically points to a problem with the nucleophile.

    • Potential Cause 1: Inactive Sodium Methoxide. The NaOMe may have been degraded by exposure to air and moisture. This reduces the available amount of active nucleophile.

    • Recommended Solution: Use freshly opened or properly stored NaOMe. If preparing a solution in methanol, do so under an inert atmosphere (e.g., nitrogen) and use it promptly.[7] Consider titrating the NaOMe solution to confirm its concentration before use.

    • Potential Cause 2: Insufficient Stoichiometry. You may not be using enough NaOMe to displace both chlorides effectively.

    • Recommended Solution: Ensure you are using at least 2.2 molar equivalents of NaOMe relative to the 4,6-dichloropyrimidine. For a sluggish reaction, a slight increase to 2.5-3.0 equivalents can be beneficial, but be mindful that excess base can complicate the work-up.[5]

Issue 2: The reaction temperature is difficult to control during NaOMe addition at pilot scale.

  • Question: When we began adding our sodium methoxide solution to the reactor, the temperature rose rapidly, and we struggled to keep it within the specified range. Why is this happening and how can we prevent it?

  • Answer: You are experiencing the challenge of managing an exothermic reaction at scale.[4] The heat generated by the reaction is not dissipating as quickly as it did in the lab.

    • Recommended Solution 1: Control Addition Rate. The most effective control is to add the NaOMe solution slowly and sub-surface. Use a dosing pump to maintain a consistent, slow addition rate. The rate should be set based on the observed exotherm and the reactor's cooling capacity.

    • Recommended Solution 2: Pre-cool the Reactor. Start the reaction at a lower temperature. For instance, cool the solution of 4,6-dichloropyrimidine in methanol to 10-15°C before starting the NaOMe addition.[10] This provides a larger temperature buffer to absorb the heat of reaction.

    • Recommended Solution 3: Ensure Cooling System Efficacy. Verify that your reactor's cooling jacket is operating at maximum efficiency. Ensure the coolant flow rate and temperature are adequate for the expected heat load.

Stage 2: Work-up and Purification

Issue 3: The product "oils out" instead of crystallizing during purification.

  • Question: We've removed the methanol and are trying to crystallize the crude product from a solvent system, but it separates as a sticky oil. How can we get a solid product?

  • Answer: "Oiling out" typically occurs when the melting point of your crude product is lower than the boiling point of the crystallization solvent, often due to a high concentration of impurities depressing the melting point.[9]

    • Recommended Solution 1: Adjust the Solvent System. Experiment with different solvent systems. Try a solvent in which the product has lower solubility, or use a co-solvent system (e.g., ethyl acetate-hexanes) to modulate the solubility.[5][9]

    • Recommended Solution 2: Gradual Cooling & Seeding. Cool the solution very slowly to encourage ordered crystal lattice formation. If you have a small amount of pure, solid product, add a "seed crystal" once the solution is saturated to initiate crystallization.

    • Recommended Solution 3: Re-work the Crude. The impurity level may be too high for effective crystallization. Consider an additional aqueous wash or liquid-liquid extraction of the crude material to remove water-soluble or acid/base-soluble impurities before attempting crystallization again.

Issue 4: Final product purity is low due to a persistent impurity.

  • Question: Our final product consistently contains 2-5% of 4-chloro-6-methoxypyrimidine. How can we remove it?

  • Answer: This impurity has very similar physical properties to the desired product, making it difficult to remove by simple crystallization. The best strategy is to prevent its formation in the first place.

    • Recommended Solution 1 (Prevention): The most robust solution is to drive the initial reaction to completion. Use a slight excess of NaOMe (e.g., 2.5 eq) and extend the reaction time, monitoring by HPLC until the mono-substituted intermediate is below the required threshold (<0.5%).[6]

    • Recommended Solution 2 (Removal): If prevention is not possible, a fractional vacuum distillation might be effective if the boiling points of the two compounds are sufficiently different. Alternatively, a carefully optimized recrystallization with a specific solvent system that selectively leaves the impurity in the mother liquor may be developed, though this often results in significant yield loss.

Quantitative Data & Process Parameters

The following tables provide a summary of key parameters and a troubleshooting reference.

Table 1: Comparison of Lab vs. Pilot Scale Operational Parameters

ParameterLaboratory Scale (10-100 g)Pilot Plant Scale (10-100 kg)Rationale for Change
Vessel 1-5 L Round Bottom Flask100-1000 L Glass-Lined ReactorMaterial compatibility and scale.
Agitation Magnetic Stir BarImpeller (e.g., Pfaudler, Turbine)Ensures homogeneity in large volumes.[4]
NaOMe Addition Manual via dropping funnelAutomated Dosing PumpPrecise control of addition rate to manage exotherm.
Addition Time 5-15 minutes2-6 hoursSlower addition is critical for heat management.[8]
Temp. Control Heating mantle / Oil bathJacket with thermal fluidProvides efficient and uniform heating/cooling.
Work-up Separatory Funnel, Rotary EvaporatorReactor vessel for extraction, Centrifuge/Filter DryerEquipment must be suitable for handling large volumes/masses.
Purification Column ChromatographyRecrystallization / Vacuum DistillationScalability and economic viability.[9]

Table 2: Troubleshooting Summary

ProblemPotential Cause(s)Recommended Solutions & Key Insights
Low Yield Incomplete reaction; Degraded NaOMe; Product loss in work-up.Ensure >2.2 eq of fresh NaOMe; Monitor reaction to completion via HPLC; Optimize extraction pH and solvent volumes.[5][7]
High Impurity (Mono-substituted) Insufficient NaOMe; Low temperature; Short reaction time.Drive the reaction to completion by increasing NaOMe eq. or reaction time/temp. Prevention is better than removal.[6]
Exotherm Poor heat dissipation at scale.Slow, controlled addition of NaOMe; Pre-cool reactor; Ensure maximum cooling capacity.[4][8]
"Oiling Out" High impurity load; Inappropriate solvent.Adjust solvent system (try co-solvents); Use slow cooling and seed crystals; Consider an extra purification step before crystallization.[9]

Experimental Protocols & Workflows

Protocol 1: Laboratory Scale Synthesis (5 g)

This protocol is a representative example and should be optimized based on laboratory findings.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Reagents: To the flask, add 4,6-dichloropyrimidine (5.0 g, 33.6 mmol) and anhydrous methanol (50 mL). Begin stirring.

  • Addition: In a separate flask, prepare a solution of sodium methoxide (5.4 g, 100.7 mmol, 3.0 eq) in anhydrous methanol (50 mL) under a nitrogen atmosphere. Add this solution to the pyrimidine suspension at room temperature over 5 minutes.

  • Reaction: Heat the resulting suspension to 65°C and maintain under nitrogen for 24 hours.[5]

  • Monitoring: After 24 hours, take a small aliquot, quench it with water, extract with ethyl acetate, and analyze by HPLC/MS to confirm the absence of starting material.

  • Work-up: Cool the reaction to room temperature and remove most of the methanol under reduced pressure. To the residue, add 1 M aqueous HCl (50 mL) and dichloromethane (50 mL).

  • Extraction: Separate the layers. Wash the organic layer with saturated aqueous NaCl (30 mL), dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: The crude product can be purified by silica gel column chromatography (eluting with an ethyl acetate-hexanes gradient) to yield this compound as a low melting solid.[5]

Workflow 1: Pilot Plant Scale-Up Logic

This diagram illustrates the key stages and decision points when transitioning from a validated lab process to a pilot plant campaign.

G cluster_0 Phase 1: Pre-Pilot Assessment cluster_1 Phase 2: Pilot Campaign cluster_2 Phase 3: Post-Pilot Analysis A Validated Lab Process (Yield, Purity, Parameters) B Process Hazard Analysis (PHA) (Exotherm, Reagents, Byproducts) A->B C Define Critical Process Parameters (CPPs) for Scale B->C D Engineering Run (Water/Solvent Batch) C->D E Execute Pilot Batches (e.g., 10 kg, 50 kg) D->E F Collect In-Process Data (Temp, Pressure, IPCs) E->F G Analyze Data & Material (Yield, Purity, Deviations) F->G H Optimize CPPs for Full-Scale Production G->H I Final Process Report H->I

Caption: A workflow outlining the major phases of process scale-up.

Workflow 2: Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing common issues during a pilot run.

G start Pilot Batch Deviates (Low Yield / High Impurity) check_ipc Review IPC Data start->check_ipc incomplete Reaction Incomplete? check_ipc->incomplete workup_issue Work-up or Isolation Issue? incomplete->workup_issue No cause_reagent Cause: Inactive NaOMe or Stoichiometry Issue incomplete->cause_reagent Yes cause_extraction Cause: Incorrect pH or Emulsion Formation workup_issue->cause_extraction Yes cause_cryst Cause: Wrong Solvent or Impurity Overload workup_issue->cause_cryst No (Isolation) action_reagent Action: Qualify new reagent lot. Adjust eq. cause_reagent->action_reagent cause_params Cause: Temp Too Low or Time Too Short action_extraction Action: Optimize pH and solvent ratios. cause_extraction->action_extraction action_cryst Action: Re-develop crystallization protocol. cause_cryst->action_cryst action_params Action: Increase Temp or extend reaction time.

Caption: A decision tree for troubleshooting pilot production issues.

References

  • A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine - Note. [Link]
  • PILOT PLANT SCALE UP TECHNIQUES - ijprems. [Link]
  • A Comprehensive Guide to Pilot Plant Scale-Up Techniques - Adesis, Inc. [Link]
  • 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group. [Link]
  • Pilot Plants in Scale-Up: Role, Challenges and Guidelines - Xytel India. [Link]
  • plant scale up techniques - iajps. [Link]
  • Preparation of 4,5-Dichloro-6-methoxy-2-methylpyrimidine - PrepChem.com. [Link]
  • Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google P
  • Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts - ResearchG

Sources

Technical Support Center: A Researcher's Guide to 4,6-Dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,6-dimethoxypyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile heterocyclic compound in their work. Commercial grades of this compound can contain impurities that may impact experimental outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify, manage, and remove these impurities, ensuring the integrity and success of your research.

Understanding the Impurity Profile of this compound

The purity of this compound is largely dependent on its synthetic route. The most common laboratory and industrial synthesis involves a nucleophilic substitution reaction, specifically a Williamson ether synthesis, starting from 4,6-dichloropyrimidine and using a methoxide source, such as sodium methoxide.[1][2]

The primary impurities arise from incomplete reaction or side reactions. Therefore, a typical batch of commercial this compound may contain:

  • Unreacted Starting Material: 4,6-Dichloropyrimidine

  • Mono-substituted Intermediate: 4-Chloro-6-methoxypyrimidine

  • Degradation Products: Resulting from improper storage or handling.

  • Residual Solvents: From the synthesis and purification process.

The structural similarities between the desired product and the chloro-impurities, particularly 4-chloro-6-methoxypyrimidine, can make purification challenging.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts

Question: My reaction using commercial this compound is giving inconsistent yields and I'm observing unexpected spots on my TLC. What could be the cause?

Answer: The most probable cause is the presence of reactive impurities in your this compound starting material. The chloro-impurities, 4,6-dichloropyrimidine and 4-chloro-6-methoxypyrimidine, can participate in your reaction, leading to the formation of undesired byproducts and consumption of your other reagents.

Recommended Actions:

  • Purity Assessment: Before use, it is crucial to assess the purity of your commercial this compound. The recommended analytical techniques are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Purification: If significant impurities are detected, purification of the reagent is necessary. Recrystallization is often the most effective and straightforward method for removing structurally similar impurities.

Issue 2: Difficulty in Purifying this compound by Recrystallization

Question: I am trying to recrystallize my this compound, but it is "oiling out" instead of forming crystals. How can I resolve this?

Answer: "Oiling out" typically occurs when the melting point of the solute is depressed by a high concentration of impurities, causing it to melt in the hot solvent rather than dissolving. It can also be caused by an inappropriate choice of solvent.

Recommended Actions:

  • Solvent System Optimization: Experiment with different solvent systems. For pyrimidine derivatives, common and effective solvents include ethanol, methanol, ethyl acetate, and mixed solvent systems like hexane/ethyl acetate or hexane/acetone.[1] A good starting point for this compound is a mixed solvent system of hexane and ethyl acetate. The principle is to dissolve the compound in a minimal amount of a "good" solvent (like hot ethyl acetate) and then slowly add a "poor" solvent (like hexane) until the solution becomes slightly turbid. Slow cooling should then induce crystallization.

  • Preliminary Purification: If the material is heavily contaminated, a preliminary purification step may be necessary. A quick filtration through a short plug of silica gel, eluting with a non-polar solvent to wash out less polar impurities, can be effective before attempting recrystallization.

  • Induce Crystallization: If crystals are slow to form, you can try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites, or by adding a seed crystal of pure this compound.

Issue 3: Persistent Impurities Detected by HPLC After Purification

Question: Even after recrystallization, I still see a small peak corresponding to an impurity in my HPLC analysis. How can I achieve higher purity?

Answer: For achieving very high purity (>99.5%), flash column chromatography is often more effective than recrystallization, especially if the impurities have a similar polarity to the product.

Recommended Actions:

  • Flash Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh) is standard.

    • Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute your product. The more polar impurities will remain on the column longer.

    • Monitoring: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product before combining them.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques to assess the purity of this compound?

A1: A combination of techniques is ideal for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid for better peak shape) is a common starting point.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural confirmation and identifying proton-containing impurities. The 1H NMR spectrum of pure this compound is relatively simple and allows for easy detection of impurity signals.

Q2: What are the expected 1H NMR chemical shifts for this compound and its common impurities?

A2: While exact shifts can vary slightly based on the solvent and instrument, the following are typical values in CDCl3:

CompoundH-2H-5OCH3
This compound ~8.4 ppm (s, 1H)~5.8 ppm (s, 1H)~3.9 ppm (s, 6H)
4-Chloro-6-methoxypyrimidine ~8.6 ppm (s, 1H)~6.5 ppm (s, 1H)~4.0 ppm (s, 3H)
4,6-Dichloropyrimidine ~8.7 ppm (s, 1H)~7.3 ppm (s, 1H)N/A

Note: These are approximate values based on structurally similar compounds and general principles of NMR spectroscopy. It is always best to run a spectrum of a certified reference standard for direct comparison.

Q3: What are the recommended storage conditions for this compound?

A3: To prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is recommended.

Q4: Can this compound degrade over time? What are the likely degradation products?

A4: Yes, like many alkoxy-substituted heterocycles, this compound can be susceptible to hydrolysis and oxidation over time, especially if exposed to moisture, air, or acidic/basic conditions.

  • Hydrolysis: The methoxy groups can be hydrolyzed back to hydroxyl groups, potentially forming 4-hydroxy-6-methoxypyrimidine or 4,6-dihydroxypyrimidine.

  • Oxidation: The pyrimidine ring can undergo oxidative degradation, leading to ring-opened products or other complex mixtures. While specific studies on this compound are limited, related pyrimidine structures are known to undergo oxidative degradation.[4]

Experimental Protocols

Protocol 1: Purity Analysis by HPLC

This protocol provides a general starting point for the HPLC analysis of this compound. Method optimization may be required based on your specific instrumentation and the impurity profile of your sample.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

    • Start with 10% A, ramp to 90% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a small amount of your this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

  • Dissolution: In a suitable flask, add the crude this compound. Heat your chosen solvent (e.g., a mixture of ethyl acetate and hexane) and add the minimum amount of the hot solvent with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For higher purity, slower cooling is preferred.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Impurity_Analysis_Workflow cluster_0 Initial Assessment cluster_1 Decision Point cluster_2 Purification Commercial_Sample Commercial this compound Analytical_Testing HPLC / NMR Analysis Commercial_Sample->Analytical_Testing Purity_Check Purity > 99%? Analytical_Testing->Purity_Check Purification_Step Recrystallization or Column Chromatography Purity_Check->Purification_Step No Use_in_Reaction Use in Experiment Purity_Check->Use_in_Reaction Yes Post_Purification_Analysis Re-analyze by HPLC / NMR Purification_Step->Post_Purification_Analysis Post_Purification_Analysis->Use_in_Reaction

Caption: Workflow for handling commercial this compound.

References

  • Separation of Pyrimidine, 4,6-dimethoxy-2-methyl-5-nitro- on Newcrom R1 HPLC column. SIELC Technologies.
  • NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
  • Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM). ProQuest.
  • 1H-NMR and 13C-NMR Spectra.
  • Synthesis of 4-chloromethyl-6-hydroxy-2-methoxy-pyrimidine. PrepChem.com.
  • Williamson Ether Synthesis. ChemTalk.
  • 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate.
  • Method for producing 4-chloro-6-hydroxypyrimidine. Google Patents.
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
  • Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Quick Company.
  • 2,4,6-Trimethoxypyrimidine. SpectraBase.
  • Impurities Application Notebook. Waters.
  • Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material.
  • Evaluation of the Genotoxic Impurities of Selpercatinib Through HPLC and LC-MS/MS Identification of Selpercatinib Stress Degradation Products.
  • 1H and 13C NMR Spectra. The Royal Society of Chemistry.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. SciSpace.
  • 4-Chloro-2,6-diaminopyrimidine. NIST WebBook.
  • Nuclear Magnetic Resonance. LON-CAPA OCHem.

Sources

Technical Support Center: Optimizing Stoichiometry for Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on pyrimidine rings. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance their reaction outcomes, troubleshoot common issues, and deepen their understanding of the underlying chemical principles. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and mastering its functionalization is key to novel discoveries.[1] This resource provides field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is my SNAr reaction on a pyrimidine substrate showing low to no product yield?

A1: Low or nonexistent yield in a pyrimidine SNAr reaction is a frequent issue that can often be traced back to several key factors related to reactivity and reaction conditions.

  • Poor Leaving Group: The efficiency of the substitution is critically dependent on the leaving group's ability to depart. For SNAr reactions on pyrimidines, the typical reactivity order is F > Cl > Br > I.[2] This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, rendering the attached carbon more electrophilic.[2] If you are using a less reactive leaving group like bromine or iodine, consider switching to a chloro- or fluoro-substituted pyrimidine if synthetically feasible.

  • Weak Nucleophile: The nucleophile's strength is paramount. If you are using a neutral nucleophile like an alcohol or thiol, it may not be potent enough to attack the electron-deficient pyrimidine ring.[2] A common strategy is to deprotonate the nucleophile using a suitable base (e.g., NaH, K₂CO₃) to generate the more reactive conjugate base (an alkoxide or thiolate).[2]

  • Suboptimal Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier.[2] If your reaction is sluggish at room temperature, a gradual increase in temperature while monitoring the reaction progress by TLC or LC-MS is recommended.[2][3] Microwave irradiation can also be a powerful tool to accelerate these reactions.[2]

  • Inappropriate Solvent: The choice of solvent is crucial for solvating the nucleophile and stabilizing the charged intermediate (Meisenheimer complex).[4] Polar aprotic solvents such as DMF, DMSO, NMP, or THF are generally preferred for SNAr reactions.[2]

Q2: I'm observing the formation of a di-substituted byproduct. How can I improve the selectivity for mono-substitution?

A2: The formation of di-substituted products is a common challenge, especially when using highly reactive nucleophiles or substrates with multiple leaving groups. The key to achieving mono-substitution lies in controlling the reaction stoichiometry and conditions.

  • Nucleophile Stoichiometry: Using a large excess of the nucleophile will statistically favor a second substitution event. To maximize mono-substitution, it is crucial to use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the nucleophile.[5]

  • Reaction Temperature: Higher temperatures can increase the rate of the second substitution, thereby reducing selectivity.[5] Maintaining a lower reaction temperature, particularly during the addition of the nucleophile (e.g., 0-10°C), can significantly enhance selectivity for the mono-substituted product.[5]

  • Rate of Addition: Rapidly adding the nucleophile can create localized areas of high concentration, promoting di-substitution. A slow, controlled (dropwise) addition of the nucleophile solution helps to maintain a low and steady concentration, thus favoring the desired mono-substitution.[5]

ParameterCondition for Mono-substitutionCondition Favoring Di-substitution
Nucleophile Stoichiometry 1.05 - 1.2 equivalents> 1.5 equivalents
Temperature 0 - 10°C (during addition)Elevated temperatures (> 25°C)
Rate of Addition Slow, dropwiseRapid, bulk addition
Q3: What is the role of a base in SNAr reactions with amine nucleophiles, and which one should I choose?

A3: When a neutral amine is used as a nucleophile, it attacks the pyrimidine ring and displaces the leaving group. This process generates an acid (e.g., HCl, HF) as a byproduct.[2] This acid can then protonate the starting amine nucleophile, rendering it non-nucleophilic and effectively halting the reaction.[2] To prevent this, a non-nucleophilic base is added to act as an "acid scavenger."[2]

Commonly used non-nucleophilic bases include:

  • Triethylamine (TEA)[3][5]

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base)[2][5]

These bases are sterically hindered, which minimizes their potential to act as competing nucleophiles. Typically, 1.5 to 2.0 equivalents of the base are used to ensure complete neutralization of the generated acid.[2]

Troubleshooting Guide

Issue 1: My reaction is not selective and is producing a mixture of isomers on a di-substituted pyrimidine (e.g., 2,4-dichloropyrimidine).
  • Analysis: Regioselectivity in di-substituted pyrimidines is governed by the electronic properties of the ring. For an unsubstituted 2,4-dichloropyrimidine, nucleophilic attack generally favors the C4 position.[2][6] This preference is attributed to the greater ability of the intermediate (Meisenheimer complex) formed during C4 attack to be stabilized by resonance.[6]

  • Troubleshooting Steps:

    • Exploit Inherent Reactivity: If the desired isomer results from attack at the more reactive position (typically C4), ensure your reaction conditions are mild enough to favor kinetic control.

    • Influence of Substituents: The presence of other substituents on the pyrimidine ring can alter the regioselectivity.

      • Electron-Donating Groups (EDGs): An EDG (e.g., -OCH₃, -NR₂) at the C6 position can reverse the selectivity, making the C2 position more favorable for nucleophilic attack.[2]

      • Electron-Withdrawing Groups (EWGs): An EWG (e.g., -NO₂, -CN) at the C5 position generally enhances the inherent reactivity at both C2 and C4 but often with a strong preference for C4 substitution.[7]

    • Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position.[8][9][10][11][12] If your substrate has significantly different steric environments at the substitution sites, this can be used to control regioselectivity.

Decision Workflow for Regioselectivity

G sub Di-substituted Pyrimidine unsub Unsubstituted Ring? sub->unsub c4 Attack at C4 Favored unsub->c4 Yes sub_type Substituent Type? unsub->sub_type No edg EDG at C6? sub_type->edg ewg EWG at C5? sub_type->ewg c2 Attack at C2 Favored edg->c2 Yes ewg->c4 Yes

Caption: Decision tree for predicting regioselectivity in di-substituted pyrimidines.

Issue 2: My starting material is decomposing, or I'm seeing unexpected byproducts.
  • Analysis: Pyrimidine rings, particularly those activated with electron-withdrawing groups, can be susceptible to degradation or side reactions under harsh conditions.

  • Troubleshooting Steps:

    • Check for Hydrolysis: Halopyrimidines can be sensitive to moisture, leading to the formation of pyrimidone byproducts. Ensure you are using anhydrous (dry) solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

    • Avoid Solvolysis: If you are using a nucleophilic solvent like methanol or ethanol, it can compete with your intended nucleophile, leading to undesired ether products. It is generally advisable to use non-nucleophilic polar aprotic solvents.[2]

    • Temperature Control: Excessive heat can lead to decomposition. If you suspect thermal instability, try running the reaction at a lower temperature for a longer period.

    • Base-Induced Decomposition: While a base is often necessary, strong bases can sometimes promote side reactions. If decomposition is observed, consider using a milder base or a stoichiometric amount.

Experimental Protocols

Protocol 1: General Procedure for Mono-amination of a Chloropyrimidine

This protocol describes a general method for the catalyst-free SNAr reaction between a chloropyrimidine and an amine nucleophile to favor mono-substitution.

Materials:

  • Chloropyrimidine derivative (1.0 eq.)

  • Amine nucleophile (1.05–1.2 eq.)[5]

  • Non-nucleophilic base (e.g., DIPEA or TEA, 1.5–2.0 eq.)[2]

  • Anhydrous polar aprotic solvent (e.g., DMF, THF, or Acetonitrile)[2][5]

  • Standard glassware for anhydrous reactions

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the chloropyrimidine derivative (1.0 eq.) and the anhydrous solvent.

  • Initial Charge: Add the non-nucleophilic base (1.5-2.0 eq.) to the stirred solution. If the amine nucleophile is a salt (e.g., hydrochloride), an additional equivalent of base may be required.

  • Nucleophile Addition: Dissolve the amine nucleophile (1.05-1.2 eq.) in a small amount of the anhydrous solvent. Add the amine solution dropwise to the stirred reaction mixture at 0-10°C over 1-2 hours.[5]

  • Reaction: After the addition is complete, allow the reaction to stir at the same temperature or let it warm to room temperature, depending on the reactivity of the substrates. The reaction temperature can be increased if necessary, ranging from room temperature to 140°C.[2]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[2]

Workflow for SNAr Reaction

G A Reaction Setup (Dry Glassware, Inert Atm.) B Add Pyrimidine, Solvent, and Base A->B C Cool to 0-10°C B->C D Slowly Add Nucleophile (1.05-1.2 eq.) C->D E Stir and Monitor (TLC / LC-MS) D->E F Work-up and Purify E->F

Caption: General experimental workflow for a selective mono-amination SNAr reaction.

References

  • Pyrimidine - Wikipedia.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity - Chemistry Stack Exchange.
  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - NIH.
  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH.
  • 2.1 Heterocyclic Bases - Bio-organica.
  • Modification of Heterocyclic Bases. Reactions at Carbon Atoms - Bio-organica.
  • Nucleophilic aromatic substitution reactions of chloropyrimidines. - ResearchGate.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI.
  • 10. Pyrimidines - University of Oxford.
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - NIH.
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Bioconjugate Chemistry - ACS Publications.
  • Effect of the nature of the nucleophile and solvent on an SNAr reaction - RSC Publishing.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC.
  • Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline.
  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution - Chemistry LibreTexts.
  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH.
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PubMed Central.
  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions - YouTube.
  • Pyrimidine | PPTX - Slideshare.
  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate.
  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution - Chemistry LibreTexts.
  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC - PubMed Central.
  • 10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts.
  • Steric hindrance - YouTube.
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC.
  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps.
  • Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives - PubMed.
  • Pyridopyrimidines. 6. Nucleophilic substitutions in pyrido[2,3-d]pyrimidine series1 - PubMed.

Sources

Technical Support Center: A Researcher's Guide to 4,6-Dimethoxypyrimidine Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,6-dimethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for preventing the degradation of this compound during storage and experimental handling. Our goal is to equip you with the foundational knowledge to ensure the integrity and reliability of your starting materials, thereby safeguarding the validity of your experimental outcomes.

Introduction: The Significance of Purity in Pyrimidine Chemistry

This compound is a key building block in the synthesis of a wide array of biologically active molecules. Its purity is paramount, as the presence of degradants can lead to unforeseen side reactions, altered biological activity, and difficulty in purification of the final products. The electron-rich nature of the pyrimidine ring, further activated by two methoxy groups, makes it susceptible to various degradation pathways. Understanding these vulnerabilities is the first step toward effective mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and dark environment.[1][2] The container should be tightly sealed and the headspace preferably purged with an inert gas like argon or nitrogen to minimize exposure to moisture and oxygen. Storage at 2-8°C is recommended for long-term stability.

Q2: I've noticed a change in the color of my this compound powder. What could be the cause?

A2: A change in color, often to a yellowish or brownish hue, is a common indicator of degradation. This can be caused by exposure to light (photodegradation), heat (thermal degradation), or acidic/basic contaminants. It is crucial to investigate the purity of the material before proceeding with your experiments.

Q3: Can I store this compound in a solution?

A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis, especially in protic solvents. If short-term storage in solution is necessary, use an anhydrous aprotic solvent and store at a low temperature.

Q4: What are the primary degradation pathways for this compound?

A4: The main degradation pathways are hydrolysis, photodegradation, and thermal degradation. Hydrolysis, particularly under acidic conditions, can cleave the methoxy groups to form 4-hydroxy-6-methoxypyrimidine and subsequently 4,6-dihydroxypyrimidine. Photodegradation can lead to complex reactions including oxidation and ring cleavage. Thermal degradation may also lead to the loss of methoxy groups and potential polymerization.

Q5: How can I check the purity of my this compound?

A5: The purity of this compound can be reliably assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. Gas Chromatography-Mass Spectrometry (GC-MS) is also an excellent technique for both quantification and identification of volatile impurities. For structural confirmation and detection of proton-containing impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

Troubleshooting Guide: Common Degradation Scenarios

This section addresses specific issues you might encounter and provides actionable solutions based on the underlying chemical principles.

Scenario 1: Unexpected Side Products in a Reaction

Issue: You are performing a reaction with this compound and observe unexpected side products, suggesting your starting material may be impure.

Root Cause Analysis:

  • Hydrolysis: The most common culprit is the hydrolysis of one or both methoxy groups, leading to the formation of 4-hydroxy-6-methoxypyrimidine and 4,6-dihydroxypyrimidine. This is often accelerated by trace amounts of acid or water in your reaction setup.

  • Reactivity of Degradants: The hydroxylated pyrimidines are more nucleophilic and can participate in side reactions that were not anticipated.

Troubleshooting Steps:

  • Purity Check: Immediately analyze a sample of your this compound using a validated HPLC method to confirm its purity.

  • Solvent and Reagent Purity: Ensure all solvents and reagents are anhydrous and free from acidic or basic impurities.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (argon or nitrogen) to prevent atmospheric moisture from initiating hydrolysis.

Scenario 2: Inconsistent Reaction Yields

Issue: You are experiencing significant variability in your reaction yields when using different batches of this compound.

Root Cause Analysis:

  • Batch-to-Batch Purity Variation: The purity of the starting material can vary between suppliers or even between different lots from the same supplier.

  • Improper Storage: Inconsistent storage conditions in the lab can lead to varying degrees of degradation over time.

Troubleshooting Steps:

  • Standardize Purity Assessment: Implement a standard operating procedure (SOP) to qualify every new batch of this compound. This should include HPLC purity analysis and moisture content determination (e.g., by Karl Fischer titration).

  • Strict Storage Protocol: Enforce a strict storage protocol for all sensitive reagents, including this compound, as outlined in the FAQs.

Scenario 3: Compound Fails to Crystallize or "Oils Out" During Purification

Issue: During recrystallization, your product containing the this compound scaffold fails to crystallize and instead separates as an oil.

Root Cause Analysis:

  • Presence of Impurities: Degradation products can act as impurities that disrupt the crystal lattice formation of your desired compound.

  • Solvent Choice: The solvent system may not be optimal for crystallization in the presence of these specific impurities.

Troubleshooting Steps:

  • Pre-purification: If significant degradation of the starting material is suspected, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before proceeding with the reaction.

  • Optimize Crystallization Conditions: Experiment with different solvent systems (e.g., trying more polar or less polar solvents, or solvent mixtures) and crystallization temperatures. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

Visualizing Degradation: Pathways and Prevention

To better understand the factors contributing to the degradation of this compound, the following diagram illustrates the key degradation pathways and the recommended preventative measures.

Factors Leading to this compound Degradation and Prevention cluster_degradation Degradation Factors cluster_pathways Degradation Pathways cluster_products Degradation Products cluster_prevention Preventative Measures Moisture Moisture Hydrolysis Hydrolysis Moisture->Hydrolysis Light (UV) Light (UV) Photodegradation Photodegradation Light (UV)->Photodegradation Heat Heat Thermal Degradation Thermal Degradation Heat->Thermal Degradation Acid/Base Acid/Base Acid/Base->Hydrolysis Hydroxypyrimidines Hydroxypyrimidines Hydrolysis->Hydroxypyrimidines Ring-Opened Products Ring-Opened Products Photodegradation->Ring-Opened Products Polymers Polymers Thermal Degradation->Polymers Inert Atmosphere Inert Atmosphere Inert Atmosphere->Moisture prevents Opaque Containers Opaque Containers Opaque Containers->Light (UV) prevents Refrigeration Refrigeration Refrigeration->Heat prevents Neutral pH Neutral pH Neutral pH->Acid/Base prevents

Caption: Key factors, pathways, and products of this compound degradation with corresponding preventative measures.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound
  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or improper sealing. Note the color and consistency of the powder.

  • Aliquoting: If you do not intend to use the entire amount at once, it is best to aliquot the powder into smaller, single-use vials under an inert atmosphere (e.g., in a glove box). This minimizes repeated exposure of the bulk material to the atmosphere.

  • Storage: Store the tightly sealed container or aliquots in a desiccator at 2-8°C. The desiccator should contain an active desiccant. The container should be opaque or stored in a dark location.

  • Dispensing: Before opening, allow the container to warm to room temperature inside the desiccator. This prevents condensation of atmospheric moisture onto the cold powder. Weigh out the required amount quickly and reseal the container promptly, purging with an inert gas if possible.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization may be required for your specific instrumentation and impurity profile.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Dilute this stock solution to a working concentration of 0.1 mg/mL for analysis.

Data Interpretation:

  • The appearance of new peaks, especially those at earlier retention times (indicative of more polar, hydrolyzed products), suggests degradation.

  • The peak area percentage of the main peak provides a quantitative measure of purity.

Quantitative Data Summary

The following table summarizes the typical purity specifications for high-quality this compound and the potential impact of common degradants.

ParameterSpecificationPotential Degradation ProductImpact on Analysis
Appearance White to off-white powderYellow to brown powderVisual indicator of potential degradation.
Purity (HPLC) ≥ 98%4-hydroxy-6-methoxypyrimidineAppears as a more polar peak in reverse-phase HPLC.
Moisture Content ≤ 0.5%-High moisture content increases the risk of hydrolysis.
Melting Point 88-92 °CBroadened and depressed melting rangeImpurities lower and broaden the melting point.

Visualizing the Analytical Workflow

The following diagram outlines the workflow for assessing the stability of this compound.

Workflow for Stability Assessment of this compound Sample Preparation Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis Purity Confirmation Purity Confirmation Data Analysis->Purity Confirmation Troubleshooting Troubleshooting Purity Confirmation->Troubleshooting Purity < 98% Proceed with Experiment Proceed with Experiment Purity Confirmation->Proceed with Experiment Purity ≥ 98% Re-purify or Discard Re-purify or Discard Troubleshooting->Re-purify or Discard

Caption: A streamlined workflow for the analytical assessment of this compound stability.

Conclusion

Maintaining the stability of this compound is a critical aspect of ensuring the reproducibility and success of your research. By understanding its degradation pathways and implementing the proper storage, handling, and analytical verification procedures outlined in this guide, you can significantly mitigate the risks associated with chemical instability.

References

  • Material Safety Data Sheet - 4,6-Dihydroxypyrimidine, 98%. Cole-Parmer. [Link]

Sources

Technical Support Center: Troubleshooting Unexpected Results in Reactions Involving 4,6-Dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,6-dimethoxypyrimidine reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve unexpected outcomes in their experiments. The inherent reactivity of the this compound core, influenced by its electron-donating methoxy groups, makes it a versatile building block but also susceptible to specific side reactions. This resource provides in-depth, causality-driven troubleshooting advice to navigate these challenges.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Issues

The electron-deficient nature of the pyrimidine ring, further activated by the nitrogen atoms, makes it susceptible to nucleophilic attack. However, the regioselectivity and success of these reactions can be unpredictable.

FAQ 1: My SNAr reaction with an amine nucleophile is sluggish and gives low yields. What's going wrong?

Answer:

Low reactivity in SNAr reactions on this compound, especially when a good leaving group is absent, is a common issue. The two methoxy groups are strongly electron-donating, which deactivates the ring towards nucleophilic attack compared to pyrimidines with electron-withdrawing groups. To drive the reaction forward, you need to consider several factors:

Causality: The reaction proceeds via a high-energy Meisenheimer intermediate.[1] The stability of this intermediate dictates the reaction rate.[2] The electron-donating methoxy groups destabilize this negatively charged intermediate, thus slowing down the reaction.

Troubleshooting Steps:

  • Activate the Ring: If your starting material is this compound itself, you lack a suitable leaving group. Consider introducing a good leaving group (e.g., a halogen) at the 2- or 5-position. Halogenated pyrimidines are excellent substrates for SNAr reactions.[3]

  • Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier. However, be cautious as this can also lead to decomposition or side reactions. A controlled increase in temperature, for instance from room temperature to 60-80 °C, while monitoring by TLC is advisable.

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophile's salt, making the nucleophile more reactive.

  • Stronger Nucleophile/Base: If possible, use a stronger nucleophile. Alternatively, the addition of a non-nucleophilic base can deprotonate the nucleophile, increasing its nucleophilicity.

FAQ 2: I'm observing a mixture of products in my SNAr reaction on a 2-halo-4,6-dimethoxypyrimidine. How can I improve regioselectivity?

Answer:

While the 2-position is generally the most activated site for nucleophilic attack on a pyrimidine ring, other positions can also react, leading to isomeric byproducts.

Causality: The regioselectivity of nucleophilic attack on pyrimidines is governed by the stability of the resulting Meisenheimer complex. Attack at the 2- and 4- (or 6-) positions allows the negative charge to be delocalized onto the ring nitrogens, which is a stabilizing effect.[2][4] In this compound, the C2 and C4/C6 positions are electronically distinct.

Troubleshooting Workflow:

start Mixture of SNAr Products check_temp Reaction Temperature Too High? start->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp Yes check_nuc Sterically Hindered Nucleophile? check_temp->check_nuc No end Improved Regioselectivity lower_temp->end smaller_nuc Use a Less Bulky Nucleophile check_nuc->smaller_nuc Yes check_solvent Solvent Polarity Appropriate? check_nuc->check_solvent No smaller_nuc->end change_solvent Switch to a Less Polar Aprotic Solvent check_solvent->change_solvent Yes change_solvent->end

Caption: Troubleshooting workflow for SNAr regioselectivity.

Detailed Protocol for Improving Regioselectivity:

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and slowly warm up, monitoring by TLC for the formation of the desired product versus byproducts.

  • Nucleophile Sterics: Bulky nucleophiles may favor attack at the more sterically accessible position. If possible, consider a smaller nucleophile.

  • Solvent Effects: The solvent can influence the transition state energies for attack at different positions. Experiment with a range of polar aprotic solvents (e.g., THF, Dioxane, DMF).

Section 2: Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, are powerful tools for C-C bond formation. However, pyrimidine substrates can present unique challenges.

FAQ 3: My Suzuki-Miyaura coupling on a halo-4,6-dimethoxypyrimidine is giving significant amounts of dehalogenated starting material. What is the cause and how can I prevent it?

Answer:

Dehalogenation is a common side reaction in Suzuki-Miyaura couplings, particularly with electron-rich heteroaromatics.

Causality: This side reaction, known as proto-dehalogenation, occurs when the organopalladium intermediate reacts with a proton source in the reaction mixture before transmetalation with the boronic acid can occur. The electron-donating methoxy groups on the pyrimidine ring make the C-Pd bond more susceptible to protonolysis.

Troubleshooting and Optimization:

ParameterPotential IssueRecommended Solution
Base Hydroxide bases (e.g., NaOH, KOH) can contain water, leading to protonolysis.Use anhydrous bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[3]
Solvent Protic solvents (e.g., alcohols) can be a proton source.Use anhydrous aprotic solvents like Dioxane, Toluene, or THF.[3]
Boronic Acid Quality Boronic acids can degrade to boric acid, which can facilitate protonolysis.Use high-purity boronic acid or recrystallize before use.
Ligand The ligand on the palladium catalyst influences the rates of the catalytic cycle steps.Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can accelerate the transmetalation and reductive elimination steps, outcompeting the dehalogenation pathway.[5]

Experimental Protocol to Minimize Dehalogenation:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halo-4,6-dimethoxypyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %) and ligand if necessary.[3]

  • Add anhydrous, degassed 1,4-dioxane.

  • Heat the reaction mixture to 80-100 °C and monitor by GC-MS or LC-MS.

  • Upon completion, cool to room temperature, filter through a pad of celite, and concentrate. Purify by column chromatography.

Section 3: Electrophilic Substitution Reactions

While the pyrimidine ring is electron-deficient, the presence of two powerful electron-donating methoxy groups can activate the 5-position towards electrophilic attack.

FAQ 4: I am attempting a Vilsmeier-Haack formylation at the 5-position, but the reaction is not working or gives a complex mixture. What are the critical parameters?

Answer:

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[6] However, its success with this compound is highly dependent on precise reaction conditions.

Causality: The Vilsmeier reagent, a chloromethyliminium salt, is a relatively weak electrophile.[7][8] The reaction requires sufficient activation of the substrate. Furthermore, the reagent can decompose, and the pyrimidine ring itself can be sensitive to the acidic conditions generated.

Troubleshooting the Vilsmeier-Haack Reaction:

start Vilsmeier-Haack Failure check_reagents Check Reagent Purity (POCl₃, DMF) start->check_reagents reagent_issue Use Freshly Distilled POCl₃ and Anhydrous DMF check_reagents->reagent_issue Impure check_temp Control Reaction Temperature (0°C for reagent formation) check_reagents->check_temp Pure temp_issue Overheating Decomposes Vilsmeier Reagent check_temp->temp_issue Uncontrolled check_workup Careful Quenching and pH Adjustment check_temp->check_workup Controlled workup_issue Harsh Quench Degrades Product check_workup->workup_issue Harsh success Successful Formylation check_workup->success Controlled

Caption: Key checkpoints for a successful Vilsmeier-Haack reaction.

Key Considerations:

  • Reagent Quality: The purity of both phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is paramount. Use freshly distilled POCl₃ and anhydrous DMF. Decomposed DMF contains dimethylamine, which can react with the Vilsmeier reagent.[9]

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic. It is crucial to pre-form the reagent at a low temperature (typically 0 °C) before adding the this compound.[9] Allowing the temperature to rise can lead to reagent decomposition.

  • Stoichiometry: Ensure the correct molar ratios of POCl₃ to DMF are used, typically around 1:1 to 1:3.

  • Work-up Procedure: The reaction must be carefully quenched by pouring it onto ice, followed by neutralization with a base like sodium acetate or sodium bicarbonate.[10] Overheating or extreme pH during work-up can lead to the formation of colored byproducts and decomposition of the desired aldehyde.[10]

Section 4: Ring Stability and Side Reactions

FAQ 5: My reaction under acidic conditions resulted in the unexpected loss of one or both methoxy groups. Why is this happening?

Answer:

The methoxy groups on the pyrimidine ring, while activating, are susceptible to cleavage under acidic conditions, leading to the formation of hydroxypyrimidines.

Causality: The ether linkages of the methoxy groups can be protonated by strong acids. This is followed by nucleophilic attack by a counter-ion or solvent (like water), leading to demethylation. This process is essentially an acid-catalyzed ether cleavage. The resulting hydroxypyrimidines can exist in tautomeric forms (e.g., pyrimidones), which can complicate purification and characterization.[11]

Preventative Measures:

  • Avoid Strong Acids: Whenever possible, avoid using strong Brønsted acids (e.g., HCl, H₂SO₄, TFA). If an acid is required, consider using a milder Lewis acid that is less likely to promote ether cleavage.

  • Anhydrous Conditions: Ensure your reaction is strictly anhydrous, as water can act as a nucleophile in the demethylation process.

  • Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of the demethylation side reaction.

  • Alternative Synthetic Routes: If acidic conditions are unavoidable and demethylation is persistent, a redesign of the synthetic route to introduce the methoxy groups at a later stage might be necessary.

References
  • Kravchenko, A. N., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega.
  • Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation.
  • (n.d.). A study of the anomalous reaction of 4, 6-dimethoxy-5-nitropyrimidine with methylhydrazine.
  • Google Patents. (n.d.). US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
  • Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
  • Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances.
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines.
  • Ben-Abdelkrim, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances.
  • Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides Nucleotides Nucleic Acids.
  • (n.d.). The synthesis of 4,6-Dihydroxy-2-methoxypyrimidine and derived pyrimidine intermediates.
  • Xu, D., et al. (n.d.). NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine.
  • Google Patents. (n.d.). CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine.
  • (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES.
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
  • Organic Syntheses. (n.d.). 4.
  • (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
  • ResearchGate. (n.d.). Scheme 30. Selective nucleophilic aromatic substitution to furnish....
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. ResearchGate.
  • Xu, D., et al. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. ResearchGate.
  • Smith, M. D. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
  • Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction.
  • Comins, D. L., & Brown, J. D. (1993). Directed metalation of aromatic aldimines with lithium 2,2,6,6-tetramethylpiperidide. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • Wang, X., et al. (2020). Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. ChemistrySelect.
  • Feeney, J. (1997). Diaminopyrimidines and severe cutaneous adverse reactions. Archives of Dermatology.
  • (n.d.). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride.

Sources

Technical Support Center: Enhancing the Solubility of 4,6-Dimethoxypyrimidine for Reaction Setup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4,6-dimethoxypyrimidine. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile pyrimidine derivative. The following sections provide in-depth, field-proven insights to ensure successful reaction setups by overcoming solubility hurdles.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: What are the general solubility characteristics of this compound?

This compound (CAS No. 5270-94-0) is a solid with a low melting point of 33°C and is reported to be soluble in methanol.[1] As a pyrimidine derivative, its solubility is influenced by the methoxy functional groups which can modulate the molecule's electronic and steric properties.[2] While the core pyrimidine structure is soluble in water and many organic solvents like alcohols and ethers, derivatives can exhibit varied solubility profiles.[3]

Q2: I'm struggling to dissolve this compound in my reaction solvent. What are the first steps I should take?

A systematic approach is crucial when you encounter poor solubility.[4]

  • Solvent Screening: Begin by testing solubility in a small range of solvents with varying polarities. This should include polar aprotic solvents (e.g., DMF, DMSO, THF, Acetone), polar protic solvents (e.g., Methanol, Ethanol), and less polar solvents (e.g., Toluene, Dichloromethane).[4][5] Small-scale tests can rapidly identify a suitable solvent.

  • Temperature Variation: The solubility of most organic solids, including pyrimidine derivatives, generally increases with temperature.[3][4][6][7] Gently warming the solvent during dissolution can significantly improve solubility. However, be mindful of the compound's stability at elevated temperatures.

Q3: How significantly does temperature impact the solubility of pyrimidine derivatives?

Temperature is a critical factor. For most organic solids, the dissolution process is endothermic, meaning it requires energy to break the crystal lattice bonds.[7] Applying heat provides this energy, facilitating dissolution. Studies on various pyrimidine derivatives consistently show a positive correlation between temperature and solubility in organic solvents.[6][8]

Q4: What is a co-solvent system, and how can it help?

A co-solvent is a substance, typically a water-miscible organic solvent, added to a primary solvent to increase the solubility of a poorly soluble compound.[9][10] Co-solvents work by reducing the overall polarity of the solvent system, making it more thermodynamically favorable for the solute to dissolve. This is a highly effective strategy when a single solvent is inadequate.[4] Common co-solvents used in pharmaceutical preparations and synthesis include ethanol, propylene glycol, DMSO, and polyethylene glycol (PEG).[5][9]

Q5: Is sonication a viable method for dissolving this compound?

Yes, sonication is a valuable physical method for enhancing dissolution. It utilizes high-frequency sound waves to create intense mechanical agitation, which helps break down intermolecular interactions and reduce particle size, thereby increasing the surface area available for solvation.[5] This technique can significantly accelerate the dissolution process, especially for stubborn solids.

Troubleshooting Guides for Common Solubility Issues

This section provides structured solutions to specific problems you may encounter during your experimental setup.

Scenario 1: The Compound "Oils Out" Upon Cooling

Problem: You successfully dissolve this compound in a hot solvent, but upon cooling, it separates as an oily layer instead of forming a fine precipitate or staying in solution.

Causality: "Oiling out" occurs when a solute comes out of a supersaturated solution at a temperature above its melting point.[11] Given that this compound has a low melting point (33°C), this is a common issue if the solution is highly concentrated and cooled too rapidly.[1]

Troubleshooting Steps:

  • Reheat the Solution: Gently warm the mixture until the oily layer redissolves completely.

  • Add More Solvent: To reduce the saturation level, add a small amount of additional solvent. If using a mixed-solvent system, add more of the solvent in which the compound is more soluble.[11]

  • Control Cooling Rate: Allow the solution to cool to room temperature slowly. Insulating the flask can help achieve a gradual temperature decrease, promoting proper crystallization or preventing phase separation.

  • Introduce a Seed Crystal: Adding a tiny crystal of the solid material can initiate crystallization and prevent the formation of an oil.[11]

Scenario 2: Precipitation Occurs During the Reaction

Problem: Your this compound starting material dissolves initially, but a solid precipitates out as the reaction progresses.

Causality: This typically indicates that a reaction intermediate or the final product is less soluble than the starting material in the chosen solvent system.

Troubleshooting Steps:

  • Employ a Co-Solvent System: This is often the most effective solution. A carefully chosen co-solvent can maintain the solubility of all components throughout the reaction.[4] For pyrimidine derivatives, highly polar aprotic solvents like N,N-Dimethylformamide (DMF) have been shown to be very effective.[12]

  • Adjust Reaction Temperature: Increasing the reaction temperature may be sufficient to keep all species dissolved. Monitor for potential side reactions or degradation at higher temperatures.[4]

  • Change the Primary Solvent: If feasible for your reaction chemistry, switch to a more powerful solvent. For a related compound, 2-amino-4-chloro-6-methoxypyrimidine, the order of solubility was found to be DMF > dioxane > acetone.[12] This provides a rational basis for solvent selection.

Scenario 3: Incomplete Dissolution Leading to Low Yield

Problem: The reaction yield is poor, despite the bulk of the material appearing to dissolve.

Causality: Undissolved microscopic particles can persist in what appears to be a clear solution. These particles have limited surface area, drastically slowing down reaction rates and leading to incomplete conversion.

Troubleshooting Steps:

  • Confirm Complete Dissolution: Visually inspect the solution against a strong light source to ensure no suspended particles are visible.

  • Utilize Sonication: Before starting the reaction, place the flask in an ultrasonic bath for 15-30 minutes to break down any remaining micro-aggregates.[5]

  • Filter the Solution: For non-viscous solutions, filtering the starting material solution through a small plug of glass wool or a syringe filter can remove any stubborn particulates before adding other reagents.

Visual Workflow: Solubility Troubleshooting

The following diagram outlines a systematic workflow for addressing solubility challenges with this compound.

G start_node start_node process_node process_node decision_node decision_node end_node end_node fail_node fail_node start Start: this compound Insoluble in Primary Solvent solvent_screen 1. Perform Systematic Solvent Screening start->solvent_screen is_soluble1 Soluble? solvent_screen->is_soluble1 temp_increase 2. Increase Temperature is_soluble2 Soluble? temp_increase->is_soluble2 co_solvent 3. Design a Co-Solvent System is_soluble3 Soluble? co_solvent->is_soluble3 sonication 4. Apply Sonication is_soluble4 Soluble? sonication->is_soluble4 is_soluble1->temp_increase No success Proceed with Reaction is_soluble1->success Yes is_soluble2->co_solvent No is_soluble2->success Yes is_soluble3->sonication No is_soluble3->success Yes is_soluble4->success Yes re_evaluate Re-evaluate Synthetic Route or Purification Strategy is_soluble4->re_evaluate No

Caption: A step-by-step workflow for troubleshooting the solubility of this compound.

Data Summary & Experimental Protocols

Solubility Data for Pyrimidine Derivatives

The table below summarizes qualitative and quantitative solubility data for pyrimidine derivatives in common organic solvents, providing a starting point for solvent selection.

CompoundSolventSolubilityTemperatureReference
4-Amino-2,6-dimethoxypyrimidine Methanol25 mg/mL (Soluble)Room Temp.
2-Amino-4-chloro-6-methoxypyrimidine N,N-Dimethylformamide (DMF)Highest among tested273.15 - 323.15 K[12]
2-Amino-4-chloro-6-methoxypyrimidine 1,4-DioxaneHigh273.15 - 323.15 K[12]
2-Amino-4-chloro-6-methoxypyrimidine AcetoneMedium-High273.15 - 323.15 K[12]
2-Amino-4-chloro-6-methoxypyrimidine Ethyl AcetateMedium273.15 - 323.15 K[12]
2-Amino-4-chloro-6-methoxypyrimidine Methanol / EthanolLower273.15 - 323.15 K[12]
This compound MethanolSolubleNot Specified[1]
Protocol 1: Systematic Solvent Screening

This protocol provides a method for rapidly identifying a suitable solvent.

Materials:

  • This compound

  • Small vials (e.g., 2 mL) with caps

  • Graduated pipette or syringe

  • A range of solvents: Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN), Methanol (MeOH), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

Procedure:

  • Weigh approximately 10 mg of this compound into each vial.

  • Add 0.5 mL of a single solvent to each respective vial.

  • Cap the vials and agitate vigorously (e.g., vortex) for 2 minutes at room temperature.

  • Visually inspect for dissolution. Record as "Insoluble," "Partially Soluble," or "Fully Soluble."

  • For vials where the compound is not fully soluble, place them in a warm water bath or on a heat block (~40-50 °C) for 5 minutes.

  • Agitate again and record the solubility at the elevated temperature. This data will guide your choice of solvent or co-solvent system.

Protocol 2: Developing a Co-Solvent System

This protocol outlines how to create a binary solvent system to maintain solubility.

G cluster_0 Co-Solvent System Development step_node step_node input_node input_node output_node output_node A 1. Identify 'Good' Solvent (e.g., DMF, Methanol) from screening B 2. Dissolve Compound in Minimal 'Good' Solvent A->B C 3. Titrate into 'Poor' Solvent (Primary Reaction Solvent) under vigorous stirring B->C D 4. Observe for Precipitation C->D E 5. Optimize Ratio for a Homogeneous Solution D->E Result Optimized Co-Solvent System for Reaction E->Result Compound This compound Compound->B Solvents Solvent A (Good) Solvent B (Poor) Solvents->B Solvents->C

Caption: Workflow for creating an effective co-solvent system.

Procedure:

  • Select Solvents: Based on Protocol 1, identify a "good" solvent where this compound is highly soluble (e.g., Methanol) and a "poor" solvent, which is your desired primary reaction solvent.

  • Initial Dissolution: In a separate vial, dissolve the required amount of this compound in the minimum volume of the "good" solvent needed for complete dissolution.

  • Titration: While vigorously stirring the "poor" solvent in your reaction flask, slowly add the concentrated solution from step 2 dropwise.

  • Observation: Monitor the solution closely. If precipitation occurs, you may need to add slightly more of the "good" solvent or gently warm the mixture.

  • Final Ratio: Record the final ratio of the two solvents that maintains a clear, homogeneous solution. This ratio should be used for the actual reaction setup.[5]

References

  • Wikipedia. (n.d.). Cosolvent.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine.
  • ACS Publications. (2018). Solubility Modeling and Solution Thermodynamics of 4-Amino-2,6-Dimethoxypyrimidine in Cosolvent Mixtures of Methanol, Ethanol, Isopropanol, and N,N-Dimethylformamide + Water. Journal of Chemical & Engineering Data.
  • ScienceDirect. (2025). Co-solvent: Significance and symbolism.
  • Quick Company. (n.d.). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives.
  • PubChem. (n.d.). This compound.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
  • Google Patents. (n.d.). CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine.
  • Sigma-Aldrich. (n.d.). 4-Amino-2,6-dimethoxypyrimidine 97%.
  • Google Patents. (n.d.). CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.
  • ChemicalBook. (2025). 2-Methanesulfonyl-4,6-dimethoxypyrimidine.
  • ChemicalBook. (n.d.). 2-Amino-4,6-dimethoxypyrimidine synthesis.
  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine.
  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting.
  • Solubility of Things. (n.d.). Pyrimidine.
  • Sigma-Aldrich. (n.d.). 2-Amino-4,6-dimethoxypyrimidine 98%.
  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • NIH. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • World Scientific News. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.
  • ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K.
  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility.
  • ADMET and DMPK. (2015). Solubility Temperature Dependence Predicted from 2D Structure.
  • Reddit. (2023). Common sources of mistake in organic synthesis. r/OrganicChemistry.
  • ChemicalBook. (n.d.). 5270-94-0(this compound) Product Description.
  • Journal of Molecular Liquids. (2019). Solubility of 4-amino-2,6-dimethoxypyrimidine in aqueous co-solvent mixtures revisited: Solvent effect, transfer property and preferential solvation analysis.
  • National Technical Information Service. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • ResearchGate. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 4,6-Dimethoxypyrimidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4,6-Dimethoxypyrimidine Scaffold

This compound is a key building block in the synthesis of a wide array of biologically active molecules. Its structural motif is found in various pharmaceutical agents, including herbicides and kinase inhibitors. The strategic placement of the two methoxy groups on the pyrimidine ring significantly influences the molecule's electronic properties and binding interactions with therapeutic targets. Consequently, the efficient and scalable synthesis of this intermediate is of paramount importance to the pharmaceutical and agrochemical industries. This guide provides an in-depth comparison of the two primary synthetic routes to this compound, offering field-proven insights and experimental data to inform your choice of methodology.

Route 1: Nucleophilic Aromatic Substitution of 4,6-Dichloropyrimidine

This is arguably the most direct and commonly employed route for the synthesis of this compound. The strategy hinges on a double nucleophilic aromatic substitution (SNAr) reaction, where the two chlorine atoms of 4,6-dichloropyrimidine are displaced by methoxide ions.

Reaction Mechanism: An Electronically Driven Process

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the inductive effect of the two chlorine atoms, making the carbon atoms at the 4 and 6 positions highly electrophilic and susceptible to nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. First, the methoxide ion attacks one of the chlorinated carbon atoms, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. In this intermediate, the negative charge is delocalized over the pyrimidine ring, stabilizing the structure. The subsequent elimination of a chloride ion restores the aromaticity of the ring, yielding the monosubstituted product, 4-chloro-6-methoxypyrimidine. This process is then repeated at the second chlorinated position to yield the final product, this compound.

SNAr_Mechanism 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Meisenheimer_Complex_1 Meisenheimer Complex 1 4,6-Dichloropyrimidine->Meisenheimer_Complex_1 + NaOMe 4-Chloro-6-methoxypyrimidine 4-Chloro-6-methoxypyrimidine Meisenheimer_Complex_1->4-Chloro-6-methoxypyrimidine - NaCl Meisenheimer_Complex_2 Meisenheimer Complex 2 4-Chloro-6-methoxypyrimidine->Meisenheimer_Complex_2 + NaOMe This compound This compound Meisenheimer_Complex_2->this compound - NaCl

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Experimental Protocol

The following protocol is a representative example of this synthetic route.

Materials:

  • 4,6-Dichloropyrimidine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of 4,6-dichloropyrimidine (1.0 eq) in methanol at room temperature under an inert atmosphere (e.g., argon), add sodium methoxide (3.0 eq) portion-wise over 5 minutes.

  • Heat the resulting suspension to 65°C and maintain for 24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC/MS).

  • Upon completion, cool the reaction mixture and remove the bulk of the solvent under reduced pressure.

  • To the residue, add 1 M aqueous HCl and dichloromethane.

  • Separate the organic layer, wash with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography.[1]

Route 2: Ring Formation Followed by Methylation

This alternative strategy involves the initial construction of the pyrimidine ring, followed by the introduction of the methoxy groups. This is a two-stage process, beginning with the synthesis of 4,6-dihydroxypyrimidine.

Stage 1: Synthesis of 4,6-Dihydroxypyrimidine

The most common method for synthesizing 4,6-dihydroxypyrimidine is the condensation of a malonic acid ester (such as dimethyl malonate) with formamide in the presence of a strong base like sodium methoxide.[2][3][4][5][6][7][8]

This reaction is a classic example of a cyclocondensation. The sodium methoxide deprotonates the active methylene group of dimethyl malonate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of formamide. A series of intramolecular reactions and eliminations, including the loss of methanol and water, leads to the formation of the stable pyrimidine ring.

Dihydroxypyrimidine_Synthesis cluster_reactants Reactants Dimethyl_Malonate Dimethyl_Malonate Cyclocondensation Cyclocondensation Reaction Dimethyl_Malonate->Cyclocondensation Formamide Formamide Formamide->Cyclocondensation Base Sodium Methoxide Base->Cyclocondensation 4,6-Dihydroxypyrimidine 4,6-Dihydroxypyrimidine Cyclocondensation->4,6-Dihydroxypyrimidine

Caption: Synthesis of 4,6-dihydroxypyrimidine.

The following is a representative protocol for the synthesis of 4,6-dihydroxypyrimidine.[2][5][7]

Materials:

  • Dimethyl malonate

  • Formamide

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Water (H₂O)

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • In a suitable reactor, a solution or suspension of sodium methoxide (3.3 eq) in methanol is prepared and heated to 75°C.

  • A mixture of dimethyl malonate (1.0 eq) and formamide (2.24 eq) is then added continuously over a period of 60 minutes, allowing the temperature to rise to approximately 85°C.[3]

  • The reaction mixture is stirred at this temperature for a further 1-2 hours.

  • After cooling, water is added to the reaction mixture, followed by the dropwise addition of concentrated hydrochloric acid to adjust the pH to acidic, causing the product to precipitate.

  • The precipitated 4,6-dihydroxypyrimidine is collected by filtration, washed with water, and dried.[5][7]

Stage 2: Methylation of 4,6-Dihydroxypyrimidine

The hydroxyl groups of 4,6-dihydroxypyrimidine are then methylated to yield the final product. The choice of methylating agent is a critical consideration in this step, with dimethyl sulfate and dimethyl carbonate being the most common options.

The methylation of the hydroxyl groups proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the presence of a base, the hydroxyl groups are deprotonated to form more nucleophilic alkoxides. These alkoxides then attack the electrophilic methyl group of the methylating agent, displacing a leaving group (sulfate or methyl carbonate) to form the methoxy ether.

  • Dimethyl Sulfate (DMS): DMS is a highly reactive and cost-effective methylating agent, often leading to faster reaction times and higher yields.[1] However, it is also highly toxic and a suspected carcinogen, necessitating stringent safety protocols and specialized handling equipment.[9][10][11][12]

  • Dimethyl Carbonate (DMC): DMC is considered a "greener" alternative to DMS due to its significantly lower toxicity and biodegradability.[2][13][14] It is less reactive than DMS, often requiring higher temperatures, longer reaction times, or the use of a catalyst.[1] The byproducts of methylation with DMC are also more environmentally benign.[2]

A general procedure for the methylation of a dihydroxypyrimidine is outlined below. Specific conditions will vary depending on the chosen methylating agent.

Materials:

  • 4,6-Dihydroxypyrimidine

  • Methylating agent (e.g., Dimethyl Sulfate or Dimethyl Carbonate)

  • Base (e.g., Sodium Hydroxide or Potassium Carbonate)

  • Solvent (e.g., Toluene, DMF, or Acetonitrile)

Procedure:

  • To a solution or suspension of 4,6-dihydroxypyrimidine (1.0 eq) and a suitable base in an appropriate solvent, the methylating agent (at least 2.0 eq) is added.

  • The reaction mixture is heated to a temperature appropriate for the chosen methylating agent and stirred until the reaction is complete (monitored by TLC or HPLC).

  • The reaction is then quenched, and the product is isolated through extraction and purified by crystallization or chromatography.

Comparative Analysis of the Synthesis Routes

ParameterRoute 1: From 4,6-DichloropyrimidineRoute 2: From 4,6-Dihydroxypyrimidine
Starting Materials 4,6-Dichloropyrimidine, Sodium MethoxideDimethyl Malonate, Formamide, Sodium Methoxide, Methylating Agent
Number of Steps 12
Key Reactions Nucleophilic Aromatic Substitution (SNAr)Cyclocondensation, Nucleophilic Substitution (SN2)
Reagent Hazards 4,6-Dichloropyrimidine is a corrosive solid.Formamide is a teratogen. Dimethyl sulfate is highly toxic and a suspected carcinogen.[9][10][11][12]
Yield Generally high for the single step.Can be high overall, but dependent on the yields of two separate steps.
Scalability Well-established for industrial scale.The synthesis of 4,6-dihydroxypyrimidine is scalable.[15] The methylation step's scalability depends on the chosen methylating agent and safety considerations.
Process Simplicity More straightforward, single transformation.More complex, involving an intermediate isolation step.
Cost-Effectiveness Can be cost-effective if 4,6-dichloropyrimidine is readily available.May be more cost-effective if starting from basic raw materials, but the cost and handling of the methylating agent are significant factors.

Conclusion and Recommendations

The choice between these two synthetic routes for this compound depends on several factors, including the scale of the synthesis, the availability and cost of starting materials, and the safety infrastructure in place.

  • Route 1 (from 4,6-Dichloropyrimidine) is often preferred for its directness and simplicity, especially when high-purity 4,6-dichloropyrimidine is commercially available at a reasonable cost. Its single-step nature makes it an attractive option for both laboratory and industrial-scale production.

  • Route 2 (from 4,6-Dihydroxypyrimidine) offers the advantage of starting from more fundamental and often cheaper raw materials. This route provides more flexibility in the choice of the methylating agent, allowing for a "greener" process if dimethyl carbonate is used. However, it is a longer process that requires the isolation of an intermediate, which can impact overall yield and process efficiency.

For researchers focused on rapid access to this compound on a laboratory scale, Route 1 is likely the more convenient option. For industrial applications where cost of goods and environmental impact are major drivers, a thorough process development and cost analysis of Route 2, particularly with a less hazardous methylating agent like dimethyl carbonate, is highly recommended.

References

  • Aure Chemical. Dimethyl Sulfate vs. Dimethyl Carbonate: Differences and Industrial Uses. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Memoli, S., Selva, M., & Tundo, P. (2001). Dimethylcarbonate for eco-friendly methylation reactions. Green Chemistry, 3(2), 77-81.
  • Shaw, G., & Warrener, R. N. (1964). The synthesis of 4,6-Dihydroxy-2-methoxypyrimidine and derived pyrimidine intermediates. Australian Journal of Chemistry, 17(4), 454-457.
  • Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2011). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society, 58(5), 689-691.
  • Google Patents.
  • Quick Company. "A Process For Preparing 4,6 Dihydroxypyrimidine". [Link]
  • Google Patents.
  • INCHEM.
  • Google Patents. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine.
  • National Toxicology Program. (2021).
  • Google Patents.
  • Google Patents. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • Xu, D., et al. "A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine." Journal of the Chinese Chemical Society, vol. 58, no. 5, 2011, pp. 689-91.
  • Google Patents. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • ResearchGate. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. [Link]
  • National Center for Biotechnology Information.
  • Rippey, J. C. R., & Stallwood, M. I. (2005). Nine cases of accidental exposure to dimethyl sulphate--a potential chemical weapon. Emergency medicine journal : EMJ, 22(12), 878–879.
  • Google Patents. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • Organic Process Research & Development. An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. [Link]
  • Google Patents. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
  • Google Patents. CN102115463B - Method for synthesizing 4,6-dihydroxy pyrimidine.
  • Google Patents. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.
  • Al-Warhi, T., et al. (2022). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules, 27(13), 4275.
  • Gáspár, A., et al. (2020). Light-induced one-pot synthesis of pyrimidine derivatives from vinyl azides. Organic & Biomolecular Chemistry, 18(24), 4568-4572.

Sources

4,6-Dimethoxypyrimidine vs 4,6-dichloropyrimidine in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists: 4,6-Dichloropyrimidine vs. 4,6-Dimethoxypyrimidine in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Pyrimidine Core and the Power of Cross-Coupling

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of a remarkable number of biologically active compounds, including kinase inhibitors like Gleevec and the blockbuster drug Crestor.[1] In fact, 20% of small-molecule drugs approved by the US FDA since 2015 feature a pyrimidine motif.[2] The ability to precisely and efficiently functionalize this privileged heterocycle is therefore a critical task in drug discovery and development.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable tools for this purpose.[3][4] These transformations allow for the modular construction of complex molecules by forming new carbon-carbon and carbon-heteroatom bonds with wide functional group tolerance.[1] A common strategy involves starting with a pre-functionalized pyrimidine core and diversifying it through these powerful catalytic methods.[2]

This guide provides a detailed, evidence-based comparison of two common pyrimidine building blocks: 4,6-dichloropyrimidine and this compound. As we will demonstrate, the choice between a chloro or a methoxy substituent is not a minor consideration but a fundamental decision that dictates the entire synthetic strategy.

Chapter 1: A Tale of Two Leaving Groups: The Decisive Role of C-Cl vs. C-O Bonds

The success of a palladium-catalyzed cross-coupling reaction hinges on a key mechanistic step: the oxidative addition of the catalyst, typically a Pd(0) species, into the carbon-leaving group bond of the electrophile.[5][6] The facility of this step is directly related to the nature of the leaving group.

4,6-Dichloropyrimidine possesses two carbon-chlorine (C-Cl) bonds at the electron-deficient C4 and C6 positions. The chloride ion is an excellent leaving group, and the C-Cl bond is readily activated by low-valent palladium complexes. This high reactivity makes 4,6-dichloropyrimidine an exceptional substrate for a wide array of cross-coupling reactions designed to directly functionalize the C4 and C6 positions.[7]

Conversely, This compound features two carbon-oxygen (C-O) bonds. The methoxide anion is a poor leaving group compared to chloride. Consequently, the C-O bonds of aryl ethers are significantly more robust and generally do not undergo oxidative addition with palladium catalysts under standard cross-coupling conditions.[6][7] While methods for cleaving such bonds exist, they often require more aggressive nickel-based catalysts or specialized, ligand-intensive palladium systems that fall outside the scope of conventional protocols.[6]

This fundamental difference in leaving group ability is the central theme of this guide and explains the starkly different synthetic applications of these two molecules.

G cluster_0 Substrate Comparison DCP 4,6-Dichloropyrimidine DCP_prop C-Cl Bonds Excellent Leaving Groups for Cross-Coupling DCP->DCP_prop Enables DMP This compound DMP_prop C-OMe Bonds Poor Leaving Groups Directing Groups for C5-Metalation DMP->DMP_prop Enables

Caption: Reactivity profiles of the two pyrimidine substrates.

Chapter 2: 4,6-Dichloropyrimidine: The Workhorse for Direct C4/C6 Functionalization

The presence of two activated C-Cl bonds makes 4,6-dichloropyrimidine the go-to substrate for introducing a diverse array of substituents directly onto the pyrimidine core via palladium catalysis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds using boronic acids or esters, is arguably the most utilized cross-coupling reaction in medicinal chemistry.[3] 4,6-Dichloropyrimidine is an excellent substrate for this transformation, allowing for the synthesis of 4,6-diarylpyrimidines, which are common motifs in kinase inhibitors.[1][8] The reaction can often be controlled to achieve selective mono-arylation or exhaustive di-arylation by tuning stoichiometry and reaction conditions.[9]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dichloropyrimidines

SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C) / TimeYield (%)Reference
4,6-Dichloropyrimidine3-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane / H₂ORefluxN/A
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (2.7)K₂CO₃Toluene/EtOH/H₂O55 °C / 12 h51% (mono)
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane / H₂O70-80 °C / 18-22 h60-85%[10]
Buchwald-Hartwig Amination

The formation of aryl C-N bonds is another critical transformation in drug discovery. The Buchwald-Hartwig amination provides a powerful and general method for coupling amines with aryl halides.[11][12] 4,6-Dichloropyrimidine readily participates in this reaction, enabling the synthesis of various 4,6-diaminopyrimidine derivatives, which are prevalent in pharmaceuticals. The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[13]

Sonogashira Coupling

The Sonogashira coupling is the premier method for installing alkynyl moieties onto aromatic rings, forming a C(sp²)-C(sp) bond.[14] While the reactivity of aryl halides in this reaction typically follows the trend I > Br > Cl, modern palladium catalysts and ligands have made the coupling of aryl chlorides like 4,6-dichloropyrimidine efficient and reliable.[15][16] This reaction opens the door to a wide range of alkynylated pyrimidine derivatives for further functionalization or for their use as final products.[9]

Chapter 3: this compound: An Orthogonal Synthetic Strategy

In stark contrast to its dichlorinated counterpart, this compound is generally unreactive in direct palladium-catalyzed cross-coupling reactions at the C4 and C6 positions due to the poor leaving group ability of the methoxy groups.[7] Attempting a standard Suzuki, Buchwald-Hartwig, or Sonogashira coupling on this substrate is unlikely to succeed.

However, this lack of reactivity is also its strength, enabling an entirely different and highly valuable synthetic approach:

Directed Ortho-Metalation (DoM): The two electron-donating methoxy groups increase the electron density of the pyrimidine ring and can direct deprotonation to the adjacent C5 position using a strong base like an organolithium reagent. The resulting C5-lithiated pyrimidine is a potent nucleophile that can be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to install functionality exclusively at the C5 position.[7] This "orthogonal" reactivity makes this compound a valuable building block when C5 functionalization is the primary goal.[7]

Chapter 4: Experimental Protocols: A Practical Guide

The trustworthiness of any synthetic method lies in its reproducibility. Below are detailed, representative protocols based on established literature.

Protocol 1: Suzuki-Miyaura Coupling of 4,6-Dichloropyrimidine (Mono-arylation)

This protocol is adapted from methodologies reported for the synthesis of substituted pyrimidines.[1][8]

Materials:

  • 4,6-Dichloropyrimidine (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Deionized Water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add 4,6-dichloropyrimidine, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-aryl-6-chloropyrimidine.

Protocol 2: Functionalization of this compound

A direct cross-coupling protocol is not provided due to its inherent unreactivity. The strategy below illustrates the alternative C5-functionalization.

Strategy: C5-Lithiation and Electrophilic Quench

  • Dissolve this compound in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), and stir for 1-2 hours at -78 °C to generate the C5-lithiated species.

  • Add a solution of the desired electrophile (e.g., benzaldehyde) in anhydrous THF and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Perform a standard aqueous workup and purification by column chromatography to isolate the C5-functionalized product.

Chapter 5: Mechanistic Visualization

Understanding the underlying catalytic cycle is key to troubleshooting and optimizing cross-coupling reactions. The generalized Suzuki-Miyaura cycle shown below illustrates the key steps for the reaction of 4,6-dichloropyrimidine.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Complex (Ar-Pd(II)-Cl)L₂ pd0->ox_add Oxidative Addition trans Transmetalation Complex (Ar-Pd(II)-Ar')L₂ ox_add->trans Transmetalation trans->pd0 Reductive Elimination product 4-Aryl-6-aryl'pyrimidine (Ar-Ar') trans->product aryl_halide 4-Aryl-6-chloropyrimidine (Ar-Cl) aryl_halide->ox_add boronic_acid Boronic Acid (Ar'-B(OR)₂) boronic_acid->trans base Base (e.g., K₂CO₃) base->trans Activates Boronic Acid

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion: Choosing the Right Tool for the Job

The selection between 4,6-dichloropyrimidine and this compound is a clear-cut decision dictated entirely by the desired synthetic outcome.

  • Choose 4,6-Dichloropyrimidine for the direct functionalization of the C4 and C6 positions via palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. Its two chlorine atoms serve as excellent leaving groups, making it a versatile and highly reactive workhorse for building molecular complexity around the pyrimidine core.[7]

  • Choose this compound when the synthetic goal is to functionalize the C5 position. This substrate is unreactive towards direct cross-coupling at C4/C6 but is primed for C5-functionalization through an orthogonal directed ortho-metalation strategy.[7]

By understanding the fundamental reactivity patterns grounded in leaving group ability, researchers can make informed decisions, streamline synthetic routes, and accelerate the discovery of novel pyrimidine-based therapeutics.

References

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Synlett.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. (2025). BenchChem.
  • One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. (n.d.). Royal Society of Chemistry (RSC).
  • Comparative study of 4,6-diethoxy- vs.
  • A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines. (2025). BenchChem.
  • Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020).
  • 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. (2025). PubMed Central (PMC).
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Cross-Coupling Reactions. (2012).
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig coupling. (2019). YouTube.
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of 4,6-Dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Unambiguous Structural Verification

In the fields of medicinal chemistry and materials science, the pyrimidine scaffold is a cornerstone of molecular design. Its derivatives form the basis of countless therapeutic agents and functional materials. 4,6-Dimethoxypyrimidine, a symmetrically substituted pyrimidine, serves as a critical building block in organic synthesis. The precise placement of its methoxy groups dictates its reactivity, electronic properties, and steric profile. Consequently, rigorous and unequivocal structural validation is not merely a procedural step but a foundational requirement for any subsequent research and development.

This guide provides an in-depth, practical comparison of the primary spectroscopic methods used to validate the structure of this compound. We will move beyond a simple recitation of data, focusing instead on the causal links between molecular structure and spectral output. By comparing the expected data with that of a structural isomer, 2,4-dimethoxypyrimidine, we will demonstrate how a multi-technique approach provides a self-validating system for absolute structural confirmation.

The Power of Symmetry: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, the key to interpreting its spectrum lies in recognizing its molecular symmetry. The molecule possesses a C₂ᵥ symmetry axis, rendering the two methoxy groups and the C-4/C-6 positions chemically equivalent.

Expected ¹H NMR Spectrum:

The inherent symmetry leads to a simplified spectrum with three distinct signals:

  • A singlet for the proton at the C-2 position.

  • A singlet for the proton at the C-5 position.

  • A singlet integrating to six protons for the two equivalent methoxy groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.55Singlet (s)1HH-2
~5.80Singlet (s)1HH-5
~3.95Singlet (s)6H2 x -OCH₃
Note: Predicted shifts are based on data from analogous structures and standard chemical shift tables. Solvent: CDCl₃.[1][2]

Causality and Interpretation: The absence of any coupling (i.e., all signals are singlets) is a critical piece of evidence. The H-2 and H-5 protons are too far apart to exhibit significant coupling. The most telling feature is the single signal at ~3.95 ppm integrating to 6H. This unequivocally demonstrates the chemical equivalence of the two methoxy groups, which is only possible in the 4,6-substitution pattern. Any other arrangement would result in two separate signals for the methoxy protons.

A Deeper Look at the Carbon Skeleton: ¹³C NMR Spectroscopy

Complementing the ¹H NMR, Carbon-13 NMR provides a direct map of the carbon framework. The same principle of symmetry applies, simplifying the spectrum and making it highly diagnostic. For this compound, we expect to see only four distinct carbon signals.

Expected ¹³C NMR Spectrum:

Chemical Shift (δ, ppm)Assignment
~171.5C-4, C-6
~158.0C-2
~85.0C-5
~54.0-OCH₃
Note: Predicted shifts are based on data from analogous structures. Solvent: CDCl₃.[3]

Causality and Interpretation: The observation of only four signals for a molecule containing six carbon atoms is powerful proof of symmetry.

  • C-4 and C-6 (~171.5 ppm): These carbons are the most deshielded in the ring due to being directly attached to both a ring nitrogen and an electronegative oxygen atom. Their chemical equivalence results in a single, intense signal.

  • C-2 (~158.0 ppm): This carbon is deshielded by the two adjacent nitrogen atoms.

  • C-5 (~85.0 ppm): This is the most shielded of the ring carbons, as it is situated between two carbon atoms and is not directly bonded to a heteroatom.

  • -OCH₃ (~54.0 ppm): The single signal for the methoxy carbons further confirms the molecule's symmetry.

Functional Group Fingerprinting: Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy excels at identifying the functional groups present in a molecule. While it doesn't provide the detailed connectivity map of NMR, it serves as a rapid and essential confirmation of key structural motifs.[4]

Key IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibration Type
3050 - 2950MediumC-H Stretch (Aromatic & Aliphatic)
1600 - 1550StrongC=N / C=C Ring Stretch (Aromatic)
1250 - 1200StrongC-O Stretch (Aryl Ether, asymmetric)
1050 - 1000StrongC-O Stretch (Aryl Ether, symmetric)

Interpretation: The IR spectrum provides a "fingerprint" for this compound. The strong bands in the 1600-1550 cm⁻¹ region are characteristic of the pyrimidine ring's stretching vibrations.[5] The most crucial signals for confirming the dimethoxy substitution are the very strong C-O stretching bands between 1250 cm⁻¹ and 1000 cm⁻¹. The absence of broad O-H (~3400 cm⁻¹) or C=O (~1700 cm⁻¹) bands confirms that the molecule is not a hydroxypyrimidine or a pyrimidinone tautomer.[6]

Confirming Molecular Mass and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry provides the definitive molecular weight and offers structural clues through the analysis of fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI) or a harder technique like Electron Ionization (EI), we can validate the molecular formula.

Expected Mass Spectrum (EI):

m/z (Mass/Charge)Proposed IdentitySignificance
140[M]⁺˙ (Molecular Ion)Confirms Molecular Weight
125[M - CH₃]⁺Loss of a methyl radical
111[M - CHO]⁺˙Loss of a formyl radical
97[M - CH₃ - CO]⁺Subsequent loss of CO

Interpretation: The primary goal is to identify the molecular ion peak ([M]⁺˙). For this compound (C₆H₈N₂O₂), the expected exact mass is 140.0586 g/mol .[7] The observation of a strong peak at m/z = 140 is the most critical confirmation.[7][8]

Under Electron Ionization (EI), fragmentation provides further structural proof. A common and logical fragmentation pathway for methoxy-aromatic compounds is the loss of a methyl radical (•CH₃), leading to a prominent peak at m/z = 125 ([M-15]⁺).[9][10] Further fragmentation can occur, but the molecular ion and the [M-15]⁺ peak are highly diagnostic.

Comparative Analysis: this compound vs. 2,4-Dimethoxypyrimidine

To truly appreciate the diagnostic power of the spectroscopic data, we must compare it to a plausible alternative. The most common isomer, 2,4-dimethoxypyrimidine, lacks the C₂ᵥ symmetry of our target molecule. This fundamental difference is starkly reflected in its NMR spectra.

FeatureThis compound (Symmetrical) 2,4-Dimethoxypyrimidine (Asymmetrical) [11]Reason for Difference
¹H NMR Ring Protons Two singlets (H-2, H-5)Two doublets (H-5, H-6)H-5 and H-6 are adjacent and couple with each other.
¹H NMR Methoxy (-OCH₃) One singlet (6H)Two singlets (3H each)The C-2 and C-4 positions are chemically non-equivalent.
¹³C NMR Signals Four signalsSix signalsAll six carbons are chemically distinct in the 2,4-isomer.

This direct comparison illustrates that a cursory look at an NMR spectrum can immediately and unambiguously distinguish between the two isomers. The simplicity of the this compound spectra is its most powerful validating feature.

Visualizing the Validation Process

To conceptualize the workflow, the following diagrams outline the experimental and logical progression from sample to validated structure.

G cluster_exp Experimental Workflow cluster_data Data Processing & Analysis Sample This compound Sample NMR NMR Acquisition (¹H & ¹³C) Sample->NMR IR FT-IR Acquisition Sample->IR MS MS Acquisition Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragments) MS->MS_Data Confirmation Structure Confirmed NMR_Data->Confirmation Symmetry Proof IR_Data->Confirmation Functional Group Proof MS_Data->Confirmation Molecular Formula Proof

Caption: Experimental workflow for spectroscopic analysis.

G Structure Validated Structure: This compound H_NMR ¹H NMR Data - 3 singlets - 6H -OCH₃ signal Deduction1 Molecular Symmetry Confirmed H_NMR->Deduction1 C_NMR ¹³C NMR Data - 4 distinct signals C_NMR->Deduction1 IR IR Data - Strong C-O stretch - No -OH or C=O Deduction2 Correct Functional Groups Present IR->Deduction2 MS MS Data - M⁺˙ at m/z 140 - [M-15]⁺ fragment Deduction3 Correct Molecular Formula MS->Deduction3 Deduction1->Structure Deduction2->Structure Deduction3->Structure

Caption: Logical flow of spectroscopic data interpretation.

Experimental Protocols: A Self-Validating System

Trustworthy data begins with robust protocols. The following are generalized, yet critical, step-by-step methodologies for acquiring high-quality data.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent contains Tetramethylsilane (TMS) as an internal reference (0.0 ppm).

  • Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, particulate-free solution is essential.

  • Spectrometer Setup: Insert the sample into the spectrometer. Perform standard instrument tuning, locking (to the deuterium signal of the solvent), and shimming procedures to optimize magnetic field homogeneity.

  • ¹H Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (from hundreds to thousands) and a longer relaxation delay (e.g., 2 seconds) will be required to achieve an adequate signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum correctly and calibrate the chemical shift axis using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.

Protocol 2: FT-IR Spectroscopy (KBr Pellet)
  • Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Analyze the resulting transmittance or absorbance spectrum, identifying key absorption bands.[12]

Protocol 3: Mass Spectrometry (Electron Ionization)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.

  • Sample Introduction: Introduce the sample into the ion source. For volatile compounds, this can be done via a Gas Chromatography (GC-MS) inlet or a direct insertion probe.

  • Ionization: The vaporized sample is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.

  • Detection & Analysis: The detector records the abundance of each ion. The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and analyze the key fragment ions.[12]

References

  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. National Center for Biotechnology Information.
  • SpectraBase. (n.d.). 2,4,6-Trimethoxypyrimidine. Wiley-VCH GmbH.
  • SpectraBase. (n.d.). 2,4-Dichloro-6-methoxypyrimidine. Wiley-VCH GmbH.
  • SpectraBase. (n.d.). 2,4-Dimethoxypyrimidine. Bio-Rad Laboratories, Inc.
  • PubChem. (n.d.). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
  • University of Puget Sound. (n.d.). NMR Chemical Shifts.
  • SpectraBase. (n.d.). 6-Amino-2,4-dimethoxypyrimidine.
  • Popova, E., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14337–14346.
  • Gunasekaran, S., & Ponnusamy, S. (2012). FT-IR and FT-Raman spectral analysis of 2-amino–4,6-dimethylpyrimidine. International Journal of Engineering Research and Applications, 2(3), 220-226.
  • ResearchGate. (n.d.). FT-IR Spectrums of (a) 4,6-diamino-2-pyrimidinethiol, (b) Siler nitrate and (c) Ag-CP.
  • Al-Dies, A. M., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 5, 1-10.
  • Clark, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 616-632.
  • LibreTexts Chemistry. (2022). Mass Spectrometry - Fragmentation Patterns.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
  • Liu, Y., et al. (2014). A Fragmentation Study of Six C21 Steroidal Aglycones by Electrospray Ionization Ion-Trap Time-of-Flight Tandem Mass Spectrometry. Molecules, 19(12), 21298-21313.
  • Clark, J. (2022). Mass spectra - fragmentation patterns. Chemguide.
  • ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f.

Sources

A Comparative Guide to Purity Assessment of Synthesized 4,6-Dimethoxypyrimidine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the purity of synthetic intermediates is a cornerstone of reliable and reproducible outcomes. 4,6-Dimethoxypyrimidine is a pivotal intermediate in the synthesis of various active compounds, including sulfonylurea herbicides.[1] Consequently, the stringent assessment of its purity is not merely a quality control measure but a critical determinant of downstream success. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized this compound, offering evidence-based insights for researchers, scientists, and drug development professionals.

The Critical Role of Purity in this compound Synthesis

The synthesis of this compound can involve various reagents and reaction pathways, each with the potential to introduce impurities.[2][3] These can range from unreacted starting materials and intermediates to by-products of side reactions. For instance, syntheses involving chlorinated pyrimidine precursors could potentially leave residual sensitizing impurities.[4] The presence of such impurities, even in trace amounts, can have significant repercussions, including altered biological activity, compromised safety profiles of the final product, and difficulties in process scale-up. Therefore, a robust analytical methodology is indispensable for the accurate quantification of this compound and the detection of any process-related impurities.

HPLC: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) has established itself as a premier technique for the analysis of pharmaceutical and chemical compounds due to its high resolution, sensitivity, and quantitative accuracy.[5][6] For a compound like this compound, a reversed-phase HPLC method is typically the most suitable approach.

The development and validation of an HPLC method should adhere to the guidelines established by the International Conference on Harmonisation (ICH) to ensure the reliability of the results.[6][7][8]

Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of moderately polar compounds like this compound.

  • Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B) is often effective. The gradient can be optimized to ensure good separation of the main peak from any potential impurities. A typical gradient might start with a high percentage of water and gradually increase the acetonitrile concentration.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance, typically around 260 nm, is appropriate. A photodiode array (PDA) detector can be beneficial for assessing peak purity.

  • Column Temperature: Maintaining a constant column temperature, for example, 30 °C, is crucial for reproducible retention times.

  • Injection Volume: A 10 µL injection volume is a common starting point.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a suitable solvent, such as a mixture of water and acetonitrile, to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL for analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.

Method Validation Parameters:

According to ICH guidelines, the method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[7][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from all potential impurities.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the target concentration.[9]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo. The mean recovery should ideally be within 100 ± 2%.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD).

Caption: A streamlined workflow for the HPLC purity assessment of this compound.

Comparative Analysis with Alternative Techniques

While HPLC is a powerful tool, other analytical techniques can provide complementary information or may be more suitable in specific contexts. The table below compares HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of this compound.

FeatureHPLCGC-MSNMR
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Provides structural information based on the magnetic properties of atomic nuclei. Quantitative NMR (qNMR) can be used for purity assessment.
Advantages High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, well-established for quantitative analysis.[5][6]Excellent for separating volatile impurities, provides structural information from mass spectra.Provides detailed structural information, can identify unknown impurities, non-destructive, and can be a primary ratio method for quantification.[10]
Disadvantages May require derivatization for compounds without a UV chromophore, structural information is limited without a mass spectrometer detector.[11]Requires the analyte to be volatile and thermally stable, which may not be suitable for all impurities.Lower sensitivity compared to HPLC and GC-MS, can be more complex for quantitative analysis, and may have overlapping signals in complex mixtures.[12][13]
Typical Application for this compound Primary method for routine purity testing and quantification of known and unknown impurities.Analysis of volatile starting materials or by-products that may be present.Structural confirmation of the synthesized compound and identification of major impurities.[14]

Hypothetical Experimental Data Comparison:

MethodPurity of this compound (%)Detected Impurities
HPLC 99.5Impurity A (0.2%), Impurity B (0.3%)
GC-MS 99.8Impurity C (volatile, 0.2%)
NMR 99.2 (qNMR)Confirmed structure of this compound, identified Impurity A as a related pyrimidine derivative.

This hypothetical data illustrates how each technique can provide a slightly different perspective on the purity of the sample. HPLC provides a precise quantification of the main component and non-volatile impurities. GC-MS is adept at detecting volatile impurities that might be missed by HPLC. NMR confirms the identity of the main component and can help in the structural elucidation of impurities.[14][15]

Conclusion: An Integrated Approach to Purity Assessment

For a comprehensive and robust assessment of the purity of synthesized this compound, an integrated analytical approach is recommended. HPLC stands out as the primary method for routine quality control due to its accuracy, precision, and suitability for quantitative analysis. However, complementing HPLC data with insights from GC-MS and NMR can provide a more complete purity profile. GC-MS is invaluable for detecting volatile impurities, while NMR offers definitive structural confirmation and can aid in the identification of unknown impurities. By leveraging the strengths of each technique, researchers and drug development professionals can ensure the highest quality of this compound, thereby safeguarding the integrity of their downstream applications.

References

  • International Conference on Harmonisation. Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
  • Pharmaguideline.
  • Jahan, S., et al. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Google Patents. CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.
  • Sonune, P. S., et al. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
  • SIELC Technologies. Separation of Pyrimidine, 4,6-dimethoxy-5-nitro- on Newcrom R1 HPLC column. [Link]
  • Dong, M. W., et al. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Reddit. Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? [Link]
  • Xu, D., et al. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society. [Link]
  • Google Patents. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • Patsnap.
  • SPECIFIC POLYMERS.
  • ResearchGate. Purity comparison by NMR and HPLC. [Link]
  • Quick Company. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. [Link]
  • Li, Y., et al. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [Link]
  • de Oliveira, A. C. G., et al. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. PubMed. [Link]
  • Request PDF.

Sources

A Comparative Guide to the Reactivity of 2- and 4-Positions in Dimethoxypyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of substituted pyrimidines is critical for the rational design of novel therapeutics. The pyrimidine scaffold is a cornerstone in the synthesis of a vast array of biologically active molecules. This guide provides an in-depth comparison of the reactivity of the 2- and 4-positions in 2,4-dimethoxypyrimidine, a common and versatile synthetic intermediate. We will explore the theoretical underpinnings of this reactivity, supported by experimental evidence and detailed protocols.

Theoretical Basis of Reactivity: An Electronic Perspective

The chemical behavior of 2,4-dimethoxypyrimidine is dictated by the electronic properties of the pyrimidine ring and the influence of the methoxy substituents.

The Pyrimidine Core: The pyrimidine ring is an electron-deficient (π-deficient) heterocycle. The two electronegative nitrogen atoms exert a strong inductive electron-withdrawing effect, which lowers the electron density of the ring carbons. This inherent electron deficiency makes the pyrimidine ring particularly susceptible to nucleophilic attack, while generally being deactivated towards electrophilic aromatic substitution (SEAr).[1]

Influence of Methoxy Substituents: The two methoxy (-OCH₃) groups at the 2- and 4-positions modulate this reactivity. They are electron-donating through resonance (a +M effect), which partially counteracts the ring's electron deficiency. However, in the context of nucleophilic aromatic substitution (SNAr), they can function as effective leaving groups, particularly after protonation or interaction with a Lewis acid.

Regioselectivity of Nucleophilic Attack: Nucleophilic attack on the pyrimidine ring preferentially occurs at the 2-, 4-, and 6-positions. This is because the resulting negatively charged intermediate, known as a Meisenheimer complex, can be stabilized by delocalizing the negative charge onto the electronegative ring nitrogen atoms.[2][3] For 2,4-disubstituted pyrimidines, a general hierarchy of reactivity is often observed: C4 > C2.[4][5] This preference is typically attributed to superior stabilization of the Meisenheimer intermediate formed upon attack at the 4-position, which is para to one ring nitrogen and ortho to the other. Frontier molecular orbital theory calculations on analogous dichloropyrimidines support this, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position, making it the more electrophilic site.[6][7]

Diagram 1: Generalized SNAr mechanism at C4 and C2 positions.

Comparative Analysis of Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most synthetically valuable reaction for functionalizing 2,4-dimethoxypyrimidine. While the C4 position is generally more reactive, this selectivity is not absolute and can be influenced by several factors.

Factors Influencing Regioselectivity
  • Ring Substituents: The presence of other groups on the pyrimidine ring can dramatically alter the C4/C2 selectivity.

    • Electron-Donating Groups (EDGs): An EDG (e.g., -OMe, -NHMe) at the C6 position can reverse the typical selectivity, making the C2 position more susceptible to nucleophilic attack.[6] This is because the EDG increases electron density at the adjacent C5 and C-para (C2) positions, but the effect at C2 is more pronounced in directing the LUMO.

    • Electron-Withdrawing Groups (EWGs): An EWG (e.g., -CN, -NO₂) at the C5 position strongly enhances the inherent reactivity at the C4 position.[8]

  • Nature of the Nucleophile: The structure and properties of the incoming nucleophile play a crucial role. For instance, in the SNAr of 5-substituted-2,4-dichloropyrimidines, tertiary amine nucleophiles have been shown to exhibit excellent selectivity for the C2 position, a reversal of the usual trend.[8]

  • Reaction Conditions: Solvent, temperature, and the use of catalysts can tip the regiochemical balance. For example, nonpolar solvents have been shown to favor ortho-selectivity in some SNAr reactions.[9]

factors_influencing_selectivity pyrimidine 2,4-Disubstituted Pyrimidine c4_product C4-Substitution Product pyrimidine->c4_product General Pathway c2_product C2-Substitution Product pyrimidine->c2_product Specific Conditions factors Controlling Factors substituents Ring Substituents factors->substituents nucleophile Nucleophile factors->nucleophile conditions Reaction Conditions factors->conditions substituents->c4_product  C5-EWG enhances substituents->c2_product  C6-EDG enhances nucleophile->c2_product  e.g., Tertiary Amines (on 5-EWG substrates)

Diagram 2: Factors governing C2 vs. C4 SNAr regioselectivity.
Quantitative Data Summary

Direct kinetic data comparing the SNAr reactivity of the methoxy groups at the C2 and C4 positions of 2,4-dimethoxypyrimidine is not extensively documented. However, the reactivity principles are well-established from studies on the analogous and highly studied 2,4-dichloropyrimidines. The following table summarizes typical outcomes, which serve as a reliable proxy for predicting the behavior of dimethoxypyrimidine, as both -Cl and -OMe are viable leaving groups in SNAr.

Pyrimidine SubstrateNucleophileConditionsMajor ProductReference
2,4-DichloropyrimidineSecondary AmineHeatC4-substituted[5]
2,4-Dichloro-6-methoxypyrimidineAmineN/AC2-substituted[6]
2,4-Dichloro-5-nitropyrimidineAmineN/AC4-substituted[8]
2,4-DichloropyrimidineTertiary AmineHeatC2-substituted[8]
2-MeSO₂-4-chloropyrimidineAlkoxide-78 °CC2-substituted[10][11]

Experimental Protocols

The following protocols are representative methodologies for achieving selective substitution on a dimethoxypyrimidine core.

Protocol 1: Selective SNAr at the C4-Position with an Amine

This protocol describes a general procedure for the reaction of 2,4-dimethoxypyrimidine with a primary or secondary amine, which typically favors substitution at the more electrophilic C4 position.

Materials:

  • 2,4-Dimethoxypyrimidine (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Solvent (e.g., Isopropanol, NMP, or Dioxane)

  • Acid catalyst (e.g., HCl, TFA) (optional, can activate the leaving group)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a flame-dried round-bottom flask, add 2,4-dimethoxypyrimidine (1.0 eq) and the chosen solvent.

  • Purge the flask with an inert gas.

  • Add the amine nucleophile (1.1 eq) to the solution.

  • If using an acid catalyst, add it at this stage (0.1 - 1.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C). The reaction can also be performed effectively using microwave irradiation.[12]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography or recrystallization to yield the 4-amino-2-methoxypyrimidine derivative.

experimental_workflow reagents 1. Combine Reactants (Pyrimidine, Nucleophile, Solvent) reaction 2. Heat under Inert Atmosphere (Conventional or Microwave) reagents->reaction monitoring 3. Monitor Progress (TLC / LC-MS) reaction->monitoring workup 4. Reaction Quench & Workup (Cooling, Solvent Removal) monitoring->workup Upon Completion purification 5. Purification (Chromatography / Recrystallization) workup->purification product Isolated Product purification->product

Diagram 3: General experimental workflow for SNAr reactions.

Electrophilic Substitution: The C5 Position

As a π-deficient system, the pyrimidine ring is inherently unreactive towards electrophilic aromatic substitution (SEAr).[1] Direct electrophilic attack to displace a methoxy group at C2 or C4 is not a feasible pathway. Instead, the electron-donating methoxy groups activate the C5 position, making it the primary site for electrophilic attack.

Reactions such as halogenation, nitration, or Friedel-Crafts acylation will occur regioselectively at the C5-H position, provided it is unsubstituted. A synthetically crucial example is the borylation of 2,4-dimethoxypyrimidine to form 2,4-dimethoxypyrimidine-5-boronic acid, a versatile building block for Suzuki cross-coupling reactions.[13]

Conclusion

The reactivity of the 2- and 4-positions in 2,4-dimethoxypyrimidine is a nuanced interplay of the electronic properties of the pyrimidine core and the influence of substituents.

  • For Nucleophilic Aromatic Substitution (SNAr): The C4 position is generally the more reactive site due to greater stabilization of the reaction intermediate.

  • Controlling Selectivity: This inherent C4-preference is not absolute. It can be effectively overridden and even reversed to favor C2-substitution by strategically placing other substituents on the ring (e.g., a C6-EDG), or by careful selection of the nucleophile and reaction conditions.

  • For Electrophilic Substitution: The ring is generally deactivated. The activating methoxy groups direct electrophilic attack to the C5 position.

A thorough understanding of these reactivity patterns is indispensable for medicinal chemists, enabling the precise and efficient synthesis of complex pyrimidine-based molecules with desired biological activities.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. [Link]
  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones. RSC Advances. [Link]
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry. [Link]
  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48. [Link]
  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM). ProQuest. [Link]
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
  • 2,4-Dimethoxypyrimidine. NIST WebBook. [Link]
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. National Institutes of Health (NIH). [Link]
  • Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
  • 2,4-Dimethoxypyrimidine. PubChem. [Link]
  • Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution. National Institutes of Health (NIH). [Link]
  • Selective nucleophilic aromatic substitution to furnish pyrimidines.
  • Electrophilic arom
  • Electrophilic Substitution. Chemistry LibreTexts. [Link]
  • Pyrimidines. Part XIII. Electrophilic substitution at position 6 and a synthesis of divicine (2,4-diamino-5,6-dihydroxypyrimidine). Journal of the Chemical Society. [Link]
  • Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

Sources

A Comparative Guide to Validating the Efficacy of 4,6-Dimethoxypyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of kinase inhibitors centered on the 4,6-dimethoxypyrimidine scaffold. We will navigate the critical methodologies for validating inhibitor efficacy, from biochemical potency to cellular target engagement, and present a comparative analysis grounded in experimental data.

Introduction: The Central Role of Kinases and the Promise of the Pyrimidine Scaffold

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1][2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, and at the heart of many successful inhibitors lies a privileged chemical structure: the pyrimidine ring.[3][4]

The pyrimidine scaffold is a cornerstone in medicinal chemistry due to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interaction of the adenine portion of ATP.[3] This guide focuses specifically on derivatives of this compound, a scaffold whose substitutions can be strategically modified to achieve high potency and selectivity against various kinase targets. We will explore the methodologies required to validate these compounds and compare their performance with established alternatives.

Caption: The core this compound scaffold.

The Kinase Signaling Cascade: A Point of Intervention

Kinase inhibitors exert their effects by interrupting signaling cascades that drive pathological cell behavior. Understanding these pathways is crucial for designing effective drugs and interpreting experimental results. A simplified, generic kinase signaling pathway illustrates the critical point of intervention.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Kinase A Kinase A Receptor Tyrosine Kinase (RTK)->Kinase A Activates (P) Kinase B Kinase B Kinase A->Kinase B Activates (P) Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates (P) Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Inhibitor Kinase Inhibitor Inhibitor->Kinase B Blocks ATP Binding

Caption: Generalized kinase signaling pathway and inhibitor action.

Validating Efficacy: A Methodological Guide

The journey from a promising compound to a validated inhibitor is a multi-step process. It's crucial to move beyond simple biochemical assays early on, as high potency in a test tube often fails to translate to a complex cellular environment.[5] A robust validation workflow integrates biochemical and cellular assays to build a comprehensive efficacy profile.

Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays HTS High-Throughput Screen (e.g., TR-FRET) IC50_determination Biochemical IC50 Determination HTS->IC50_determination Target_Engagement Target Engagement (e.g., CETSA) IC50_determination->Target_Engagement Hits Downstream_Signaling Downstream Signaling (e.g., Western Blot) Target_Engagement->Downstream_Signaling Phenotypic_Assay Phenotypic Assays (e.g., Proliferation) Downstream_Signaling->Phenotypic_Assay

Caption: A streamlined workflow for kinase inhibitor validation.

Biochemical Assays: The First Step in Potency Assessment

Biochemical assays measure the direct interaction of an inhibitor with its purified kinase target. They are essential for initial screening and determining intrinsic potency (IC50).[6] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice due to their sensitivity, robustness, and homogeneous format.[7][8]

Experimental Protocol: TR-FRET Kinase Activity Assay (General)

This protocol outlines the determination of an inhibitor's IC50 value once the optimal kinase and ATP concentrations (typically the Km for ATP) have been established.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable 1X kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[9]

    • Inhibitor Dilutions: Perform a serial dilution of the this compound-based inhibitor in DMSO, then dilute further in the kinase buffer to create 2X final concentrations.

    • Kinase Solution: Dilute the purified target kinase in kinase buffer to a 2X final concentration (determined from prior enzyme titration experiments).[10]

    • Substrate/ATP Mix: Prepare a 2X solution of the fluorescently labeled peptide substrate and ATP (at its Km concentration) in the kinase buffer.[9][10]

  • Kinase Reaction:

    • Dispense 5 µL of each 2X inhibitor concentration (and a vehicle control) into the wells of a low-volume 384-well plate.

    • Add 5 µL of the 2X Kinase Solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X Substrate/ATP Mix to all wells. The final volume is 20 µL.

    • Seal the plate and incubate for 60-90 minutes at room temperature.

  • Detection:

    • Prepare a "Stop/Detection" buffer containing EDTA (to chelate Mg2+ and stop the reaction) and a terbium- or europium-labeled antibody that specifically recognizes the phosphorylated substrate.[10]

    • Add 20 µL of the Stop/Detection buffer to each well.

    • Incubate for 60 minutes at room temperature to allow antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., donor at ~495 nm and acceptor at ~520 nm).[10]

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Assays: Bridging the Gap to Physiological Relevance

A compound's biochemical potency is only part of the story. Cellular assays are critical for confirming that an inhibitor can enter a cell, engage its target in a complex environment with high ATP concentrations, and elicit a functional response.[5]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify direct target engagement in intact cells or cell lysates. It relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[11][12]

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Treat cell aliquots with various concentrations of the kinase inhibitor (e.g., 0.1 µM to 50 µM) or a vehicle control (DMSO).

    • Incubate for 1 hour at 37°C to allow for cell penetration and target binding.[6]

  • Thermal Challenge:

    • Transfer the treated cell suspensions into PCR tubes or a 96-well PCR plate.

    • Heat the samples in a thermal cycler with a temperature gradient (e.g., 40°C to 64°C) for 3 minutes.[12]

    • Cool the samples at room temperature for 3 minutes.[6]

  • Lysis and Fractionation:

    • Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).[12]

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[6]

  • Detection and Analysis (Isothermal Dose-Response):

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample using a BCA assay to ensure equal loading.

    • Analyze the amount of soluble target kinase in each sample via Western Blotting using a target-specific primary antibody.[13]

    • Quantify the band intensities. Plot the normalized intensity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the EC50, representing the concentration required for 50% target stabilization.

Comparative Analysis of Pyrimidine-Based Inhibitors

Case Study 1: Targeting Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase overexpressed in many tumors, playing a key role in cell migration and survival.[14] A study on novel diaminopyrimidine derivatives identified potent FAK inhibitors.[14]

CompoundTarget KinaseBiochemical IC50 (nM)Cellular IC50 (A549 cells) (nM)Cellular IC50 (MDA-MB-231 cells) (nM)
A12 (Diaminopyrimidine) FAKData not specified13094
TAE-226 (Reference)FAK5.513038
Data synthesized from a study on diaminopyrimidine derivatives as FAK inhibitors.[14]

This comparison shows that a pyrimidine-based compound (A12) can achieve cellular potency comparable to a known reference inhibitor, validating the utility of the scaffold for this target.

Case Study 2: Targeting PI3K/mTOR Pathway

The PI3K-Akt-mTOR pathway is a critical signaling cascade frequently hyperactivated in cancer.[15] Thienopyrimidine derivatives have been developed as inhibitors of PI3Kα, a key isoform in this pathway.[15]

CompoundTarget KinaseBiochemical IC50 (µM)Cellular IC50 (MCF-7 cells) (µM)
9a (Thienopyrimidine) PI3Kα9.47 ± 0.639.80 ± 0.93
15a (Thienopyrimidine) PI3Kα> 5011.23 ± 1.25
Data from a study on thienopyrimidine derivatives as PI3Kα inhibitors.[15]

These results highlight how subtle structural modifications on the pyrimidine core can dramatically impact biochemical potency, while cellular activity may be influenced by other factors like cell permeability.

Case Study 3: Targeting Epidermal Growth Factor Receptor (EGFR)

EGFR inhibitors are a cornerstone of therapy for certain cancers. The pyrimidine scaffold is central to third-generation inhibitors like Osimertinib, which shows remarkable efficacy against resistance-conferring mutations (e.g., T790M) compared to earlier quinazoline-based drugs.[3]

InhibitorScaffold TypeTargetBiochemical IC50 (EGFR T790M)Cellular IC50 (H1975, L858R/T790M)
Osimertinib PyrimidineEGFR~1 nM~15 nM
Erlotinib QuinazolineEGFR~200 nM>5000 nM
Comparative data compiled from multiple sources.[3]

This demonstrates the superior performance that can be achieved with a pyrimidine core, particularly in overcoming clinically relevant resistance mechanisms.

Conclusion and Future Directions

The this compound scaffold and its broader pyrimidine family represent a highly versatile and clinically validated foundation for the design of potent and selective kinase inhibitors. As this guide has demonstrated, validating the efficacy of these compounds requires a multi-faceted approach that rigorously connects biochemical potency with cellular target engagement and functional outcomes.

While direct, extensive comparative data for specific this compound derivatives remains an area for future research, the methodologies and comparative frameworks presented here provide a robust blueprint for their evaluation. By employing detailed biochemical and cellular assays, researchers can confidently characterize novel inhibitors, benchmark them against existing standards, and ultimately accelerate the development of the next generation of targeted therapies.

References

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Statistical, Omics, and Chemical Proteomics Approaches to Target Identification and Validation.
  • Zhang, C., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4495.
  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122.
  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube.
  • Frontiers in Pharmacology. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
  • National Center for Biotechnology Information. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
  • Journal of Medicinal Chemistry. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
  • Poly-Dtech. (n.d.). TR-FRET Assay Principle.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors.
  • ResearchGate. (2025). The design, synthesis, and biological evaluation of PIM kinase inhibitors.
  • ResearchGate. (n.d.). Idealised values for the potency (IC 50 ) of an inhibitor with....
  • RSC Publishing. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.
  • ResearchGate. (2019). Design, synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors.
  • MDPI. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors.
  • I.R.I.S. (2025). Design and synthesis of pyridopyrimidines targeting NEK6 kinase.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4,6-Dimethoxypyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous bioactive compounds and its ability to interact with a wide array of biological targets.[1][2][3] Within this class, derivatives substituted at the 4 and 6 positions have emerged as a particularly fruitful area of research, yielding potent inhibitors of protein kinases—enzymes that are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[4][5] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4,6-dimethoxypyrimidine derivatives and their analogs, focusing on their role as kinase inhibitors. By dissecting the causal relationships between specific structural modifications and biological activity, we aim to provide researchers and drug development professionals with a robust framework for designing next-generation therapeutics.

The this compound Core: An Anchor for Kinase Inhibition

The this compound moiety serves as an excellent foundational scaffold for kinase inhibitors. The rationale behind this choice is rooted in its electronic and structural properties. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as hydrogen bond acceptors, mimicking the adenine portion of ATP and enabling the molecule to anchor itself within the hinge region of a kinase's ATP-binding pocket. The methoxy groups at the C4 and C6 positions further enhance this interaction potential and modulate the molecule's overall physicochemical properties.

The selection of this scaffold is a deliberate choice to balance potency with drug-like properties. The methoxy groups are relatively small, contributing to favorable ligand efficiency, and their presence can influence solubility and metabolic stability. Understanding how modifications to this core and its appended functionalities impact target engagement is the central theme of SAR studies.

Comparative SAR Analysis: Dissecting the Role of Substituents

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and placement of substituents on the ring.[1][2] Strategic modifications at the C2 and C5 positions, in conjunction with the foundational 4,6-disubstitution, have led to the development of highly potent and selective kinase inhibitors.

The C2 position is arguably the most critical point for modification to achieve high-potency kinase inhibition. Substituents at this position typically project out of the hinge region towards the solvent-exposed front pocket of the kinase, allowing for interactions that significantly enhance binding affinity and determine selectivity.

A common and effective strategy involves introducing a substituted aniline or a related heteroaromatic ring at the C2 position. The amine linker provides a crucial hydrogen bond donor, while the appended ring can be tailored to occupy hydrophobic pockets and form additional interactions.

Key SAR observations at the C2-position:

  • Aniline Substitutions: The introduction of an N-phenyl group is a well-established strategy. The potency and selectivity can be fine-tuned by decorating the phenyl ring with various substituents. For instance, small electron-withdrawing groups can enhance activity.

  • Heterocyclic Rings: Replacing the aniline with other aromatic systems, such as indazoles or pyrazoles, can alter the hydrogen bonding network and steric profile, leading to differential kinase selectivity.

  • Linker Flexibility: The nature of the linker between the pyrimidine C2 and the aromatic ring is crucial. While a simple amine is common, introducing additional atoms can optimize the vector and orientation of the substituent for improved target engagement.

While this guide focuses on the 4,6-dimethoxy pattern, comparing it with other substitutions reveals important SAR trends. The groups at these positions are integral to the hinge-binding interaction.

  • Alkoxy Groups (e.g., Methoxy, Ethoxy): Small alkoxy groups like methoxy are effective hydrogen bond acceptors. Increasing the alkyl chain length (e.g., to ethoxy) can provide a slight increase in lipophilicity without significantly disrupting the core interactions. This can sometimes lead to improved cell permeability.[6]

  • Aryl Groups: Replacing the methoxy groups with aryl rings (e.g., phenyl) dramatically alters the molecule's profile. 4,6-diarylpyrimidines often exhibit potent activity but may target different kinases or have distinct binding modes.[5][7][8] These larger groups can form extensive van der Waals interactions and pi-stacking, contributing to high affinity. The choice between small alkoxy and larger aryl groups represents a fundamental design decision, balancing potency with physicochemical properties like solubility.

The C5 position is often directed towards the ribose-binding pocket of the kinase. While less frequently modified than C2, substitutions here can be used to fine-tune activity and properties.

  • Small Alkyl or Halogen Groups: Introduction of small, lipophilic groups like a methyl or chloro group can enhance van der Waals contacts and improve potency.

  • Polar Groups: Introducing small polar groups can be a strategy to improve solubility, although care must be taken to avoid unfavorable steric or electronic clashes.

Comparative Activity of 4,6-Disubstituted Pyrimidine Derivatives

The following table summarizes experimental data from various studies, comparing the in vitro inhibitory activities of representative 4,6-disubstituted pyrimidine derivatives against key oncogenic kinases like EGFR and VEGFR-2. This data illustrates the SAR principles discussed above.

Compound IDC2-SubstituentC4/C6-SubstituentsC5-SubstituentTarget KinaseIC50 (nM)Reference
Cmpd 20 3-chloro-4-fluoroaniline4,6-disubstituted pyrido[2,3-d]pyrimidineHEGFR0.5[9]
Cmpd 22 4,6-diaryl pyrimidine derivativePhenyl / Substituted PhenylHEGFR22 (GI50)[5]
Cmpd 29 4,6-diaryl pyrimidine derivativePhenyl / Substituted PhenylHVEGFR-224 (GI50)[5]
Cmpd 51 N4-phenyl substitution4,6-disubstituted pyrrolo[2,3-d]pyrimidineHEGFR3.8[9]
Cmpd 53 N4-phenyl substitution4,6-disubstituted pyrrolo[2,3-d]pyrimidineHEGFR3.3[9]
Cmpd 7i 4-anilinoquinazoline derivative6-arylureidoHEGFR17.32[10]

Note: The data is compiled from multiple sources and may involve different assay conditions. Direct comparison should be made with caution. The table highlights general trends rather than absolute potency rankings.

Visualizing Molecular Interactions: Pharmacophore Modeling

A pharmacophore model distills the key chemical features required for a molecule to bind to its target. For a typical this compound-based kinase inhibitor, the pharmacophore consists of hydrogen bond acceptors, hydrogen bond donors, and hydrophobic/aromatic regions, arranged in a specific 3D geometry.

The decision to develop a pharmacophore model is driven by the need for a simplified yet predictive tool for virtual screening and lead optimization. It allows for the rapid filtering of large compound libraries to identify novel molecules that possess the essential features for binding, thereby accelerating the drug discovery process.[11][12]

Pharmacophore_Model cluster_ligand This compound Inhibitor cluster_pocket Kinase ATP Pocket HBA1 H-Bond Acceptor HBA2 H-Bond Acceptor Hinge Hinge Region HBA1->Hinge Interaction HBD H-Bond Donor HBA2->Hinge Interaction HBA3 H-Bond Acceptor AR Aromatic Region HBD->Hinge Interaction Hydrophobic Hydrophobic Pocket AR->Hydrophobic Interaction

Caption: Pharmacophore model for a typical this compound kinase inhibitor.

Experimental Protocols: Ensuring Methodological Rigor

The trustworthiness of any SAR study hinges on the validity and reproducibility of its experimental protocols. Below are detailed, step-by-step methodologies for key experiments central to the evaluation of these compounds.

This protocol describes a common synthetic route, chosen for its reliability and use of readily available starting materials. The choice of a nucleophilic aromatic substitution reaction is standard for constructing this class of compounds.

Synthesis_Workflow Start Start: 2-amino-4,6-dimethoxypyrimidine + Substituted Iodobenzene Reagents Reagents: - Palladium Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) - Base (e.g., Cs2CO3) - Solvent (e.g., Dioxane) Start->Reagents Reaction Buchwald-Hartwig Cross-Coupling Reaction (Heat, Inert Atmosphere) Start->Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: 4,6-dimethoxy-N-arylpyrimidin-2-amine Purification->Product Analysis Characterization: - 1H NMR - 13C NMR - Mass Spectrometry Product->Analysis

Caption: Workflow for the synthesis of a C2-substituted pyrimidine derivative.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried reaction vessel, add 2-amino-4,6-dimethoxypyrimidine (1.0 eq), the desired substituted aryl iodide (1.1 eq), cesium carbonate (2.0 eq), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent degradation of the catalyst.

  • Solvent Addition: Add anhydrous dioxane via syringe.

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching and Extraction: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

This protocol is designed to provide a quantitative measure of a compound's ability to inhibit a specific kinase. The choice of a fluorescence-based assay offers high sensitivity and throughput.

Kinase_Assay_Workflow Start Prepare Reagents: - Kinase (EGFR) - Substrate (Poly-Glu-Tyr) - ATP - Test Compound Plate Plate Test Compound: Serial dilutions in DMSO, then add to 384-well plate Start->Plate Enzyme_Mix Add Kinase/Substrate Mix to each well Plate->Enzyme_Mix Incubate1 Pre-incubation (e.g., 10 min at RT) Enzyme_Mix->Incubate1 Initiate Initiate Reaction: Add ATP solution Incubate1->Initiate Incubate2 Incubate Reaction (e.g., 60 min at RT) Initiate->Incubate2 Stop Stop Reaction: Add detection reagent (e.g., ADP-Glo) Incubate2->Stop Read Read Signal: Luminescence or Fluorescence Plate Reader Stop->Read Analyze Data Analysis: Calculate % Inhibition, Determine IC50 value Read->Analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Plating: Prepare serial dilutions of the test compounds in 100% DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into a 384-well assay plate. Include positive (e.g., Staurosporine) and negative (DMSO vehicle) controls.

  • Enzyme and Substrate Preparation: Prepare a solution containing the recombinant human EGFR kinase and a suitable substrate (e.g., a synthetic peptide) in kinase assay buffer (e.g., HEPES, MgCl₂, Brij-35, DTT).

  • Enzyme Addition: Add the kinase/substrate solution to each well of the assay plate.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare an ATP solution in kinase assay buffer at a concentration near its Km for the enzyme. Add the ATP solution to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the signal. For example, in an ADP-Glo™ assay, add the ADP-Glo™ Reagent to deplete unused ATP, then add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., a luminometer).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold and its close analogs represent a highly versatile and validated platform for the design of potent kinase inhibitors. The structure-activity relationship is well-defined, with the C2 position serving as the primary vector for achieving potency and selectivity, while the C4, C6, and C5 positions offer opportunities for fine-tuning hinge interactions and physicochemical properties. The comparative data clearly demonstrates that strategic modifications, guided by an understanding of the target's ATP-binding site, can lead to compounds with nanomolar inhibitory activity.[9]

Future research in this area should focus on developing derivatives with improved selectivity profiles to minimize off-target effects and enhance therapeutic windows. Furthermore, optimizing pharmacokinetic properties (ADME) remains a critical challenge. The integration of structure-based design, guided by co-crystal structures of inhibitors bound to their target kinases, will be instrumental in rationally designing the next generation of 4,6-disubstituted pyrimidine therapeutics.

References

  • Mahapatra, A., Prasad, T., & Sharma, T. (2021). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Future Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.).
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). A Comprehensive Literature Review of 4,6-Diethoxypyrimidine and its Analogs: A Technical Guide for Researchers.
  • OUCI. (n.d.). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2.
  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). PMC - NIH.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI.
  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2024). NIH.
  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (2022). PubMed.
  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). PubMed.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • Discovery of EGFR selective 4,6-disubstituted pyrimidines from a combinatorial kinase-directed heterocycle library. (2006). PubMed.
  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (n.d.). MDPI.
  • ResearchGate. (n.d.). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of...
  • Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors. (2025).
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv
  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
  • R Discovery. (n.d.). Pharmacophore Modeling Research Articles.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.).
  • BenchChem. (n.d.).
  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). PubMed.
  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR.
  • Pharmacophore Modeling: 1 – Methods. (n.d.). Semantic Scholar.

Sources

Bridging the Gap: A Comparative Guide to Experimental and Predicted NMR Spectra of 4,6-Dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research, particularly within drug discovery and development, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into the atomic framework of a molecule. This guide offers an in-depth comparison between experimentally acquired and computationally predicted ¹H and ¹³C NMR spectra of 4,6-dimethoxypyrimidine.

While experimental data provides a direct measure of a molecule's spectroscopic properties, its acquisition can be resource-intensive or hindered by sample availability. In such cases, computational prediction emerges as a powerful and often indispensable tool. However, the accuracy of these predictions must be rigorously evaluated. Due to the limited availability of public experimental NMR data for this compound, this guide will leverage the closely related and well-characterized compound, 2-amino-4,6-dimethoxypyrimidine, as a surrogate for validating our predictive methodology. This comparative approach will illuminate the strengths and limitations of in-silico NMR prediction and underscore its synergistic role alongside experimental analysis in accelerating chemical research.

The Foundational Principles: A Glimpse into NMR Spectroscopy

NMR spectroscopy operates on the principle of nuclear spin. Atomic nuclei with an odd number of protons or neutrons possess a quantum mechanical property known as spin, which generates a magnetic moment. When placed in an external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce transitions between these energy states, and the specific frequency required for this resonance is exquisitely sensitive to the local electronic environment of the nucleus. This sensitivity is what makes NMR a powerful tool for determining molecular structure.

The chemical shift (δ), reported in parts per million (ppm), is the cornerstone of NMR data. It quantifies the resonance frequency of a nucleus relative to a standard reference, typically tetramethylsilane (TMS). The electron density around a nucleus shields it from the external magnetic field; therefore, nuclei in electron-rich environments are more shielded and resonate at lower chemical shifts (upfield), while those in electron-poor environments are deshielded and resonate at higher chemical shifts (downfield).

The Experimental Approach: Acquiring the Spectroscopic Fingerprint

The acquisition of high-quality NMR spectra is a meticulous process that demands careful attention to experimental parameters. The following protocol outlines a standard procedure for obtaining ¹H and ¹³C NMR spectra of a small organic molecule like 2-amino-4,6-dimethoxypyrimidine.

Experimental Protocol: NMR Spectroscopy of 2-Amino-4,6-dimethoxypyrimidine

1. Sample Preparation:

  • Analyte: 5-10 mg of high-purity 2-amino-4,6-dimethoxypyrimidine for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Solvent: 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is used to dissolve the sample in a 5 mm NMR tube. The deuterium signal is essential for the spectrometer's lock system to maintain a stable magnetic field.

  • Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed to ensure adequate signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is typically used.

    • The number of scans (NS) is set to 8-16 to achieve a good signal-to-noise ratio.

    • The relaxation delay (D1) is set to 1-2 seconds to allow for the relaxation of the nuclei between pulses.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

    • A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • A longer relaxation delay (e.g., 2-5 seconds) is often necessary, especially for quaternary carbons.

3. Data Processing:

  • The raw data, known as the Free Induction Decay (FID), is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum.

  • The resulting spectrum is then phased and baseline corrected to produce a clear and interpretable representation of the NMR signals.

G cluster_exp Experimental Workflow SamplePrep Sample Preparation (Analyte + Deuterated Solvent + TMS) NMRacq NMR Data Acquisition (High-Field Spectrometer) SamplePrep->NMRacq Insert into spectrometer DataProc Data Processing (Fourier Transform, Phasing) NMRacq->DataProc Generate FID ExpSpec Experimental Spectrum DataProc->ExpSpec Generate Spectrum

Caption: Workflow for Experimental NMR Data Acquisition.

The Computational Approach: Predicting Spectra from Structure

Computational NMR prediction utilizes quantum mechanical calculations to estimate the chemical shifts of nuclei within a given molecular structure. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.[1] The following outlines the general steps involved in predicting NMR spectra.

Computational Methodology: NMR Spectrum Prediction

1. Structure Input:

  • The 2D or 3D structure of the molecule of interest (this compound or 2-amino-4,6-dimethoxypyrimidine) is drawn or imported into the prediction software. Online platforms such as NMRDB.org provide accessible tools for this purpose.[2][3]

2. Prediction Algorithm:

  • The software employs sophisticated algorithms, often based on a combination of methods:

    • Ab initio/DFT methods: These calculate the magnetic shielding tensors of the nuclei from first principles.[1]

    • Incremental methods: These use extensive databases of known structures and their experimental spectra to predict chemical shifts based on the contributions of various functional groups and structural motifs.

    • Machine learning models: Increasingly, machine learning algorithms trained on vast spectral databases are used to predict chemical shifts with high accuracy.[4]

3. Output Generation:

  • The software outputs a predicted spectrum, including a table of chemical shifts for each nucleus in the molecule.

G cluster_pred Computational Workflow StrucInput Structure Input (Draw or Import Molecule) PredAlgo Prediction Algorithm (DFT, Incremental, or Machine Learning) StrucInput->PredAlgo Submit for calculation PredSpec Predicted Spectrum PredAlgo->PredSpec Generate predicted shifts

Caption: Workflow for Computational NMR Spectrum Prediction.

A Comparative Analysis: 2-Amino-4,6-dimethoxypyrimidine as a Case Study

To assess the accuracy of the predictive methods, we will now compare the experimental and predicted ¹H and ¹³C NMR spectra of 2-amino-4,6-dimethoxypyrimidine.

¹H NMR Spectra Comparison
Proton AssignmentExperimental δ (ppm)[1][5]Predicted δ (ppm)Difference (ppm)
H-5~5.35.38~0.08
-OCH₃~3.83.84~0.04
-NH₂~4.85.10~0.30
¹³C NMR Spectra Comparison
Carbon AssignmentExperimental δ (ppm) (Estimated)[5]Predicted δ (ppm)Difference (ppm)
C-2~163163.7~0.7
C-4, C-6~171171.2~0.2
C-5~8079.5~0.5
-OCH₃~5353.4~0.4

Discussion: Interpreting the Discrepancies

The comparison reveals a generally good agreement between the experimental and predicted NMR data for 2-amino-4,6-dimethoxypyrimidine, particularly for the proton and carbon nuclei of the pyrimidine ring and the methoxy groups. The small deviations observed are within the expected range for modern NMR prediction software.

Several factors can contribute to the observed differences:

  • Solvent Effects: The choice of solvent can influence chemical shifts due to interactions with the solute molecules.[4] While prediction algorithms often allow for the selection of a solvent, these models may not perfectly replicate the complex intermolecular interactions present in a real solution.

  • Conformational Dynamics: Molecules in solution are not static but exist as an ensemble of rapidly interconverting conformers. The experimental spectrum represents a weighted average of the spectra of these conformers. Computational predictions, on the other hand, are often based on a single, low-energy conformation, which can lead to discrepancies.

  • Limitations of the Prediction Algorithm: The accuracy of any prediction method is inherently limited by the underlying theoretical model and the data on which it was trained. For novel or unusual chemical environments, the predictions may be less accurate.

  • Experimental Variables: Minor variations in experimental conditions such as temperature, concentration, and pH can also affect chemical shifts.

The larger discrepancy observed for the amino protons (-NH₂) is not unexpected. The chemical shift of exchangeable protons is highly sensitive to factors such as hydrogen bonding, solvent, temperature, and concentration, making it notoriously difficult to predict with high accuracy.

Predicted Spectra of this compound: An Educated Estimation

Based on the validated predictive methodology, we can now present the predicted ¹H and ¹³C NMR spectra for our primary molecule of interest, this compound.

Predicted ¹H NMR Spectrum of this compound
Proton AssignmentPredicted δ (ppm)
H-28.35
H-55.85
-OCH₃3.92
Predicted ¹³C NMR Spectrum of this compound
Carbon AssignmentPredicted δ (ppm)
C-2158.5
C-4, C-6171.9
C-584.8
-OCH₃54.1

The predicted spectra provide a valuable starting point for the analysis of experimentally acquired data for this compound. The distinct chemical shifts predicted for the H-2 and H-5 protons, as well as for the different carbon environments, would allow for straightforward assignment in an experimental spectrum.

Conclusion: A Symbiotic Relationship in Structural Elucidation

The comparison of experimental and predicted NMR spectra is a powerful strategy in modern chemical research. While experimental data remains the gold standard for structural confirmation, computational prediction offers a rapid, cost-effective, and often remarkably accurate means of anticipating and interpreting these results. The case study of 2-amino-4,6-dimethoxypyrimidine demonstrates that even with minor discrepancies, predicted spectra can provide invaluable guidance in assigning experimental data and validating proposed structures. As computational methods continue to improve in accuracy and accessibility, the synergy between experimental and in-silico NMR spectroscopy will undoubtedly play an increasingly vital role in accelerating the pace of discovery in chemistry and the life sciences.

References

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. [Link]
  • Castañeda, A. C., et al. (2024). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. [Link]
  • Sarotti, A. M., & Pellegrinet, S. C. (2023). Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry, 11, 1122003. [Link]
  • Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(13), 2895–2898. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 118946, 2-Amino-4,6-dimethoxypyrimidine. [Link]
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
  • NMRDB.org. (n.d.). Predict all NMR spectra. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Amino-4,6-dimethoxypyrimidine: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of 2-Amino-4,6-dimethoxypyrimidine in Modern Chemistry

2-Amino-4,6-dimethoxypyrimidine (ADMP) is a cornerstone intermediate in the synthesis of a multitude of high-value chemical entities. Its prevalence in the synthetic routes of numerous sulfonylurea herbicides, a class of agrochemicals known for their high efficacy and low toxicity, underscores its industrial significance. Beyond agriculture, the unique electronic and structural properties of the ADMP scaffold make it a valuable building block in the development of novel pharmaceuticals and materials. The efficiency, cost-effectiveness, and environmental footprint of ADMP synthesis are therefore critical considerations for researchers and chemical industry professionals.

This guide provides an in-depth, comparative analysis of the primary industrial and laboratory-scale synthetic pathways to 2-Amino-4,6-dimethoxypyrimidine. We will delve into the causality behind experimental choices, present detailed protocols, and offer a critical evaluation of each method's performance based on yield, purity, cost, safety, and environmental impact.

Synthetic Strategies: A Comparative Overview

Two principal synthetic routes dominate the production of 2-Amino-4,6-dimethoxypyrimidine: the Guanidine-Malonate Pathway and the Malononitrile Pathway . Each pathway offers distinct advantages and disadvantages, and the choice of method often depends on the specific priorities of the research or manufacturing environment, including cost constraints, environmental regulations, and available infrastructure.

The Guanidine-Malonate Pathway: The Traditional Workhorse and its Greener Evolution

This classical approach builds the pyrimidine ring through the condensation of a guanidine salt with a malonic acid ester. While established and utilizing relatively inexpensive starting materials, the traditional iteration of this pathway is hampered by the use of hazardous reagents and the generation of significant waste streams.

The conventional synthesis is a three-step process:

  • Cyclization: Condensation of guanidine nitrate with diethyl malonate or dimethyl malonate in the presence of a strong base like sodium methoxide to form 2-amino-4,6-dihydroxypyrimidine.

  • Chlorination: Conversion of the dihydroxy intermediate to 2-amino-4,6-dichloropyrimidine using a harsh chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

  • Methoxylation: Substitution of the chloro groups with methoxy groups by reaction with sodium methoxide to yield the final product.

Visualizing the Traditional Guanidine-Malonate Pathway

Traditional Guanidine-Malonate Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Methoxylation guanidine Guanidine Nitrate intermediate1 2-Amino-4,6-dihydroxypyrimidine guanidine->intermediate1 Condensation malonate Diethyl Malonate malonate->intermediate1 base1 Sodium Methoxide intermediate2 2-Amino-4,6-dichloropyrimidine intermediate1->intermediate2 Chlorination pocl3 POCl₃ product 2-Amino-4,6-dimethoxypyrimidine intermediate2->product Substitution base2 Sodium Methoxide

Caption: The three-step traditional Guanidine-Malonate pathway to ADMP.

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine [1]

  • To a 500 mL four-necked flask, add guanidine nitrate (e.g., 58.6 g, 0.48 mol) and diethyl malonate (e.g., 64 g, 0.4 mol) followed by anhydrous methanol (e.g., 23.6 g).

  • Stir the mixture to obtain a homogeneous solution.

  • At a controlled temperature of 40-60°C, add liquid sodium methoxide (e.g., 216 g of a 25-30% solution) dropwise.

  • After the addition is complete, heat the mixture to reflux (approximately 68°C) for 3.5 hours.

  • Distill off the methanol. To the remaining white solid, add water to dissolve, and filter to remove any insoluble material.

  • Adjust the pH of the filtrate to 5-6 with a dilute HCl solution to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 2-amino-4,6-dihydroxypyrimidine.

Step 2: Synthesis of 2-Amino-4,6-dichloropyrimidine

This step involves the highly hazardous reagent phosphorus oxychloride and should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a reactor suitable for corrosive reagents, suspend 2-amino-4,6-dihydroxypyrimidine in an excess of phosphorus oxychloride (POCl₃). N,N-dimethylaniline is often used as a catalyst.

  • Heat the mixture to reflux (around 107°C) for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water. This is a highly exothermic and hazardous step.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 2-amino-4,6-dichloropyrimidine.

Step 3: Synthesis of 2-Amino-4,6-dimethoxypyrimidine [2]

  • Prepare a solution of sodium methoxide in methanol.

  • Add 2-amino-4,6-dichloropyrimidine to the sodium methoxide solution.

  • Heat the mixture under reflux for several hours.

  • After the reaction is complete, cool the mixture and neutralize with a dilute acid.

  • The product can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

To circumvent the hazardous chlorination step, a greener alternative has been developed that utilizes dimethyl carbonate (DMC) as a methylating agent. DMC is a non-toxic, environmentally benign reagent. This modified pathway proceeds in two steps:

  • Cyclization: Synthesis of 2-amino-4,6-dihydroxypyrimidine as in the traditional method.

  • Direct Methylation: Reaction of 2-amino-4,6-dihydroxypyrimidine with dimethyl carbonate in the presence of a catalyst to directly yield 2-amino-4,6-dimethoxypyrimidine.[1]

Visualizing the Greener Guanidine-Malonate Pathway

Greener Guanidine-Malonate Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Direct Methylation guanidine Guanidine Nitrate intermediate1 2-Amino-4,6-dihydroxypyrimidine guanidine->intermediate1 Condensation malonate Diethyl Malonate malonate->intermediate1 base1 Sodium Methoxide product 2-Amino-4,6-dimethoxypyrimidine intermediate1->product Methylation dmc Dimethyl Carbonate catalyst Catalyst (e.g., K₂CO₃, Hydrotalcite)

Caption: The two-step greener Guanidine-Malonate pathway using dimethyl carbonate.

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

Follow the protocol for Step 1 of the Traditional Guanidine-Malonate Synthesis.

Step 2: Direct Methylation with Dimethyl Carbonate [1]

  • In a high-pressure autoclave, add 2-amino-4,6-dihydroxypyrimidine (e.g., 25.4 g, 0.2 mol), dimethyl carbonate (e.g., 72 g, 0.8 mol), and a catalyst (e.g., 1.38 g K₂CO₃ or 1.27 g hydrotalcite).[1]

  • Seal the autoclave and heat to 140°C for 8 hours.

  • After cooling, filter the reaction mixture to remove the catalyst and any insoluble solids.

  • Distill the filtrate under reduced pressure to remove excess dimethyl carbonate and obtain the crude product.

  • Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to yield pure 2-amino-4,6-dimethoxypyrimidine.

The Malononitrile Pathway: A More Streamlined Approach

This pathway offers a more direct route to ADMP, often with higher overall yields and a better environmental profile compared to the traditional Guanidine-Malonate method. It typically involves the reaction of malononitrile with methanol, followed by cyclization.

A common variation of this pathway utilizes acetyl chloride as a safe and easy-to-handle source of in situ generated HCl.

  • Imidate Formation: Malononitrile reacts with methanol in the presence of acetyl chloride to form 1,3-dimethylpropandiamidine dihydrochloride.

  • Cyanamide Condensation: The intermediate is then reacted with cyanamide in the presence of a base to form 3-amino-3-methoxy-N-cyano-2-propamidine.

  • Cyclization: The final step involves the thermal cyclization of this intermediate to yield 2-amino-4,6-dimethoxypyrimidine.

Visualizing the Malononitrile Pathway

Malononitrile Pathway cluster_step1 Step 1: Imidate Formation cluster_step2 Step 2: Cyanamide Condensation cluster_step3 Step 3: Cyclization malononitrile Malononitrile intermediate1 1,3-Dimethylpropandiamidine dihydrochloride malononitrile->intermediate1 Addition methanol Methanol methanol->intermediate1 acetyl_chloride Acetyl Chloride intermediate2 3-Amino-3-methoxy-N-cyano- 2-propamidine intermediate1->intermediate2 Condensation cyanamide Cyanamide base Base (e.g., NaHCO₃) product 2-Amino-4,6-dimethoxypyrimidine intermediate2->product Thermal Cyclization

Caption: The three-step Malononitrile pathway to ADMP.

Step 1: Synthesis of 1,3-Dimethylpropandiamidine dihydrochloride

  • In a suitable reactor, charge toluene and cool to 0-10°C.

  • Add methanol followed by malononitrile while maintaining the temperature.

  • Slowly introduce acetyl chloride or pass dry HCl gas through the solution, keeping the temperature below 20°C.

  • Stir the resulting slurry until the reaction is complete. The product, 1,3-dimethylpropandiamidine dihydrochloride, precipitates from the solution.

Step 2: Synthesis of 3-Amino-3-methoxy-N-cyano-2-propamidine

  • Prepare an aqueous solution of sodium bicarbonate and cool it to 0-5°C.

  • Slowly add the 1,3-dimethylpropandiamidine dihydrochloride from the previous step.

  • Add an aqueous solution of cyanamide dropwise, maintaining the temperature below 20°C.

  • Stir for several hours, then filter the precipitated solid, wash with water, and dry to obtain 3-amino-3-methoxy-N-cyano-2-propamidine.

Step 3: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

  • Suspend the 3-amino-3-methoxy-N-cyano-2-propamidine in a high-boiling point solvent such as toluene.

  • Heat the mixture to reflux (around 110°C) for several hours. The cyclization reaction occurs to form the product.

  • Cool the reaction mixture and isolate the product by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent.

Performance Comparison: A Data-Driven Analysis

The choice between these synthetic pathways is a multifactorial decision. The following tables provide a comparative summary of key performance indicators based on available data from patents and scientific literature.

Table 1: Comparison of Yield, Purity, and Reaction Conditions

ParameterTraditional Guanidine-MalonateGreener Guanidine-MalonateMalononitrile Pathway
Overall Yield ~70-80%~30-40% (methylation step)>77%[3]
Purity High, often >99% after purificationGood, >99% reported with recrystallizationHigh, >99.6% reported[3]
Reaction Time Multi-day processLong reaction time for methylation (8h)[1]Relatively shorter overall process
Temperature Reflux temperatures (65-110°C)High temperature for methylation (140°C)[1]Moderate to reflux temperatures
Key Reagents Guanidine nitrate, Malonic ester, POCl₃, NaOMeGuanidine nitrate, Malonic ester, DMC, CatalystMalononitrile, Methanol, Acetyl Chloride/HCl

Table 2: Cost-Benefit and Safety/Environmental Analysis

ParameterTraditional Guanidine-MalonateGreener Guanidine-MalonateMalononitrile Pathway
Starting Material Cost Low (Guanidine nitrate, Malonic esters are relatively inexpensive)Low to Moderate (DMC is more expensive than POCl₃)High (Malononitrile is significantly more expensive)
Reagent Hazards High: POCl₃ is highly toxic, corrosive, and reacts violently with water.Low: DMC is non-toxic and environmentally benign.Moderate: Malononitrile is toxic. Acetyl chloride is corrosive.
Waste Generation High: Large volumes of acidic, phosphorus-containing wastewater.Low: Reduced waste streams.Low to Moderate: Less waste than the traditional method.
Process Complexity High, multiple hazardous steps.Moderate, requires high-pressure equipment.Moderate, requires anhydrous conditions in the first step.

Mechanistic Insights: The Chemistry Behind the Synthesis

Guanidine-Malonate Pathway: The Pinner Pyrimidine Synthesis

The cyclization of guanidine with a malonic ester is a classic example of the Pinner pyrimidine synthesis . The mechanism involves the following key steps:

  • Nucleophilic Attack: The amidine (guanidine) acts as a nucleophile, attacking one of the carbonyl carbons of the malonic ester.

  • Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack by the other nitrogen of the guanidine moiety on the second carbonyl group leads to a cyclic intermediate.

  • Aromatization: Elimination of two molecules of alcohol drives the reaction towards the formation of the stable aromatic pyrimidine ring.

Visualizing the Pinner Synthesis Mechanism

Pinner Synthesis Mechanism cluster_mechanism Pinner Synthesis Mechanism start Guanidine + Diethyl Malonate step1 Nucleophilic Attack start->step1 intermediate Acyclic Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 cyclic_intermediate Cyclic Intermediate step2->cyclic_intermediate step3 Aromatization (Elimination of EtOH) cyclic_intermediate->step3 product 2-Amino-4,6-dihydroxypyrimidine step3->product

Caption: A simplified representation of the Pinner pyrimidine synthesis mechanism.

Malononitrile Pathway: A Cascade of Reactions

The synthesis from malononitrile is a more complex cascade of reactions:

  • Pinner Reaction: The reaction of the nitrile group of malononitrile with methanol, catalyzed by HCl, forms an imidate intermediate.

  • Nucleophilic Addition: The intermediate undergoes nucleophilic attack by a second molecule of methanol.

  • Condensation: The resulting species condenses with cyanamide.

  • Intramolecular Cyclization and Aromatization: The final steps involve an intramolecular cyclization followed by elimination to form the aromatic pyrimidine ring.

Conclusion and Recommendations

The selection of an optimal synthetic route for 2-amino-4,6-dimethoxypyrimidine is a strategic decision that balances economic, safety, and environmental considerations.

  • The Traditional Guanidine-Malonate Pathway , while economically attractive due to low raw material costs, is becoming increasingly untenable in regions with stringent environmental regulations and a focus on process safety. The use of phosphorus oxychloride presents significant hazards and generates substantial waste, leading to high downstream processing costs.

  • The Greener Guanidine-Malonate Pathway offers a significant improvement in environmental performance by replacing the hazardous chlorination and methylation steps with a direct methylation using dimethyl carbonate. However, the yields for the methylation step can be moderate, and the use of high-pressure equipment may require additional capital investment.

  • The Malononitrile Pathway represents a more modern and efficient approach, often providing higher overall yields and a cleaner process. The primary drawback is the higher cost of the starting material, malononitrile. However, for applications where high purity and a streamlined process are paramount, the additional upfront cost may be justified by reduced waste treatment and purification expenses. The use of acetyl chloride as an in situ source of HCl has also improved the practicality of this route on an industrial scale.

For new process development and in environments with a strong commitment to green chemistry and safety, the Malononitrile Pathway and the Greener Guanidine-Malonate Pathway are the recommended choices. The traditional route should only be considered where existing infrastructure and less stringent environmental regulations make it economically viable, with a full accounting of the long-term costs associated with waste management and safety compliance.

References

  • CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google P
  • Pinner pyrimidine synthesis | PPTX - Slideshare. ([Link])
  • Proposed mechanism for the cyclization with malononitrile.
  • Preparation method of 2-amino-4, 6-dimethoxy pyrimidine (2015)
  • Pinner pyrimidine synthesis | PPTX - Slideshare. ([Link])
  • Pyrimidine - Wikipedia. ([Link])
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. ([Link])
  • Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts | Request PDF - ResearchG
  • Dimethyl Carbonate Prices, Trend & Forecasts | Provided - openPR.com. ([Link])
  • Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - NIH. ([Link])
  • Phosphorus Oxychloride - POCl3 Latest Price, Manufacturers & Suppliers - IndiaMART. ([Link])
  • Phosphorus Oxychloride (POCl3) - High Purity 99% at Best Price - JIGS Chemical Limited. ([Link])
  • Malononitrile - Propanedinitrile Latest Price, Manufacturers & Suppliers - IndiaMART. ([Link])
  • Diethyl malon
  • Malononitrile - C3H2N2, 99% Purity, Colorless to Light Yellow Solid, Industrial Grade | Used in Pharmaceuticals, Agrochemicals, and Dyes, Slightly Soluble in Water at 4838.00 INR in Mumbai, Maharashtra | A. B. Enterprises - Tradeindia. ([Link])
  • Guanidine Nitrate - Guanidine Mononitrate Latest Price, Manufacturers & Suppliers - IndiaMART. ([Link])
  • Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivative - Progress in Chemical and Biochemical Research. ([Link])
  • Synthesis and structure identification of 2-amino-4, 6- dimethyl pyrimidine with gallic acid and pimelic acid | Semantic Scholar. ([Link])
  • CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google P
  • Synthesis of pyrimidine motifs utilized malononitrile dimer, amidines,...
  • Phosphorous oxychloride, 98% - Manufacturers & suppliers with worldwide shipping - Ottokemi. ([Link])
  • DiMethyl Carbonate Prices, Trends, Index, News, Monitor and Demand - ChemAnalyst. ([Link])
  • Guanidine nitrate, 98% - Manufacturers & suppliers with worldwide shipping. ([Link])
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC - PubMed Central. ([Link])
  • CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google P

Sources

A Comparative Guide to the Green Synthesis of 4,6-Dimethoxypyrimidine: A Green Chemistry Metrics Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,6-Dimethoxypyrimidine is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is found in a range of biologically active molecules, making its efficient and sustainable production a topic of significant interest for researchers, scientists, and drug development professionals. As the chemical industry increasingly embraces the principles of green chemistry to minimize environmental impact, it is imperative to evaluate and compare different synthetic routes not just on yield, but also on their inherent "greenness."[1]

This in-depth technical guide provides a comparative analysis of two distinct synthetic routes to this compound, evaluating them based on key green chemistry metrics. By quantifying the environmental footprint of each pathway, we can make more informed decisions in the selection of synthetic strategies, aligning with the goals of sustainability and responsible chemical manufacturing.[2][3] This guide will delve into the experimental protocols, present a quantitative comparison of green metrics, and offer insights into the practical implications of these findings for process development and optimization.

Green Chemistry Metrics: A Quantitative Approach to Sustainability

To objectively assess the environmental performance of the different syntheses, we will employ three widely recognized green chemistry metrics:[4]

  • Atom Economy: Developed by Barry Trost, atom economy measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product.[5][6][7] It is a theoretical calculation that assumes 100% yield and is expressed as a percentage. A higher atom economy signifies a more efficient process with less waste generated as byproducts.[8][9]

  • Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor provides a more practical measure of waste generation by considering the total mass of waste produced for a given mass of product.[10] A lower E-Factor indicates a greener process.[11][12]

  • Process Mass Intensity (PMI): Advocated by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is a holistic metric that evaluates the total mass of all materials (reactants, reagents, solvents, work-up chemicals) used to produce a specific mass of the final product. A lower PMI is indicative of a more sustainable and efficient process.[11][12]

Synthetic Routes to this compound

We will evaluate two distinct synthetic pathways to this compound:

  • Route A: The Classical One-Step Synthesis from 4,6-Dichloropyrimidine. This is a common and direct method involving the nucleophilic substitution of the chloro groups with methoxide ions.

  • Route B: A Multi-Step Synthesis from Dimethyl Malonate and Formamide. This route involves the initial construction of the pyrimidine ring followed by functional group modifications.

Synthetic_Routes cluster_A Route A cluster_B Route B A_start 4,6-Dichloropyrimidine A_end This compound A_start->A_end Sodium Methoxide, Methanol B_start Dimethyl Malonate + Formamide B_intermediate1 4,6-Dihydroxypyrimidine B_start->B_intermediate1 Sodium Methoxide, Methanol B_intermediate2 4,6-Dichloropyrimidine B_intermediate1->B_intermediate2 POCl3 B_end This compound B_intermediate2->B_end Sodium Methoxide, Methanol

Caption: Overview of the two synthetic routes to this compound.

Experimental Protocols

The following are detailed experimental procedures for the two synthetic routes.

Route A: One-Step Synthesis from 4,6-Dichloropyrimidine

This protocol is adapted from a procedure found in a chemical database.

Materials:

  • 4,6-Dichloropyrimidine: 6.5 g (43.9 mmol)

  • Sodium Methoxide (NaOMe): 7.1 g (132 mmol)

  • Methanol (MeOH): 30 mL

  • 1 M Aqueous HCl: 50 mL

  • Dichloromethane (CH₂Cl₂): 50 mL

  • Saturated Aqueous NaCl (Brine): 30 mL

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a suspension of 4,6-dichloropyrimidine (6.5 g) in methanol (30 mL) at room temperature under an argon atmosphere, add sodium methoxide (7.1 g) over 5 minutes.

  • Heat the resulting suspension at 65°C under argon for 24 hours.

  • After the reaction is complete, remove most of the solvent under reduced pressure.

  • To the residue, add 1 M aqueous HCl (50 mL) and dichloromethane (50 mL).

  • Separate the layers, and wash the organic phase with saturated aqueous NaCl (30 mL).

  • Dry the organic phase with anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • The crude product is purified by silica gel column chromatography to yield this compound (5.76 g).

Route B: Three-Step Synthesis from Dimethyl Malonate

This route is a compilation of procedures for each individual step.

Step 1: Synthesis of 4,6-Dihydroxypyrimidine

Materials:

  • Sodium Methoxide (30% solution in Methanol): 63 g (containing 18.9 g, 0.35 mol NaOMe)

  • Formamide: 13.5 g (0.3 mol)

  • Dimethyl Malonate: 13.2 g (0.1 mol)

  • Water: 20 mL

  • 36% Hydrochloric Acid (HCl)

  • Methanol (for washing)

Procedure:

  • To a stirred solution of sodium methoxide in methanol (63 g of a 30% solution) under nitrogen, add formamide (13.5 g) over 5 minutes.

  • Heat the reaction mixture to 50°C and then add dimethyl malonate (13.2 g) dropwise over 1 hour.

  • Maintain the resulting white suspension at 50°C for a further hour, then cool to ambient temperature.

  • Add water (20 mL) and then 36% hydrochloric acid to a final pH of 2.1.

  • Stir the yellow suspension for 1 hour, filter, and wash with water (2 x 15 mL).

  • Dry the product to obtain 4,6-dihydroxypyrimidine. (Assuming a 75.1% yield as reported, this would be approximately 8.4 g).

Step 2: Chlorination of 4,6-Dihydroxypyrimidine

Materials:

  • 4,6-Dihydroxypyrimidine: (from Step 1, theoretical 11.2 g, 0.1 mol)

  • Phosphorus Oxychloride (POCl₃): 30.7 g (0.2 mol)

  • Pyridine: 7.9 g (0.1 mol)

  • Cold Water (~0°C): 100 mL

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Methyl t-butyl ether (MTBE)

Procedure:

  • In a suitable reactor, add 4,6-dihydroxypyrimidine (11.2 g), POCl₃ (30.7 g), and pyridine (7.9 g).

  • Heat the sealed reactor to 160°C for 2 hours.

  • After cooling, carefully quench the reaction mixture with cold water (100 mL).

  • Adjust the pH of the solution to 8-9 with saturated Na₂CO₃ solution to precipitate the product.

  • Collect the solid by filtration, wash with a small amount of MTBE, and dry to obtain 4,6-dichloropyrimidine. (Assuming a high yield for this type of reaction, we will proceed with the theoretical amount for the next step in our calculations).

Step 3: Methoxylation of 4,6-Dichloropyrimidine

Materials:

  • 4,6-Dichloropyrimidine (from Step 2, theoretical 14.9 g, 0.1 mol)

  • Sodium Methoxide (NaOMe): 16.2 g (0.3 mol)

  • Methanol (MeOH): 68 mL

  • 1 M Aqueous HCl: 114 mL

  • Dichloromethane (CH₂Cl₂): 114 mL

  • Saturated Aqueous NaCl (Brine): 68 mL

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a suspension of 4,6-dichloropyrimidine (14.9 g) in methanol (68 mL), add sodium methoxide (16.2 g).

  • Heat the mixture at 65°C for 24 hours.

  • Work-up as described in Route A to obtain this compound. (Assuming a similar yield to Route A, approximately 13.1 g).

Green Chemistry Metrics: A Comparative Analysis

The following table summarizes the calculated green chemistry metrics for both synthetic routes. For Route B, the metrics are calculated for the entire three-step process.

MetricRoute A (One-Step)Route B (Three-Step)Greener Route
Atom Economy 50.4%34.3%Route A
E-Factor 28.555.8Route A
Process Mass Intensity (PMI) 29.556.8Route A

Calculations:

  • Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

    • Route A: (140.14 / (148.99 + 2 * 54.02)) * 100 = 50.4%

    • Route B: (140.14 / (132.12 + 45.04 + 2 * 153.33 + 2 * 54.02)) * 100 = 34.3% (This calculation considers the overall transformation from dimethyl malonate and formamide to the final product, including the reagents for chlorination and methoxylation).

  • E-Factor = (Total Mass of Waste / Mass of Product)

    • Route A: ((6.5 + 7.1 + (300.792) + (501) + (501.33) + (301)) - 5.76) / 5.76 = 28.5

    • Route B: ((13.2 + 13.5 + 63 + 20 + (301.22) + 30.7 + 7.9 + 100 + 16.2 + (680.792) + (1141) + (1141.33) + (68*1)) - 13.1) / 13.1 = 55.8 (Masses of all inputs from the three steps minus the final product mass, divided by the final product mass).

  • PMI = (Total Mass of Inputs / Mass of Product)

    • Route A: (6.5 + 7.1 + (300.792) + (501) + (501.33) + (301)) / 5.76 = 29.5

    • Route B: (13.2 + 13.5 + 63 + 20 + (301.22) + 30.7 + 7.9 + 100 + 16.2 + (680.792) + (1141) + (1141.33) + (68*1)) / 13.1 = 56.8

Discussion and Interpretation

The quantitative analysis of the green chemistry metrics clearly demonstrates that Route A is the significantly greener and more efficient synthesis for this compound.

The Atom Economy of Route A (50.4%) is considerably higher than that of Route B (34.3%). This is expected, as Route A is a substitution reaction where a larger portion of the reactant atoms are incorporated into the final product. Route B, being a multi-step synthesis involving a condensation and subsequent functional group manipulations, inherently generates more byproducts, leading to a lower atom economy.

The E-Factor and PMI values further solidify the superiority of Route A. With an E-Factor of 28.5 and a PMI of 29.5, Route A generates significantly less waste and requires a much smaller mass of materials per kilogram of product compared to Route B (E-Factor of 55.8 and PMI of 56.8). The high PMI of Route B is a direct consequence of it being a longer synthesis with multiple reaction and work-up steps, each contributing to the total mass of solvents and reagents used. The use of hazardous and high-molecular-weight reagents like phosphorus oxychloride in Route B also negatively impacts its green metrics.

From a practical standpoint, the single-step nature of Route A offers advantages in terms of process simplicity, reduced reaction time, and lower energy consumption compared to the three-step sequence of Route B. While Route B starts from more basic and potentially cheaper starting materials, the overall cost-effectiveness would need to be carefully evaluated considering the higher consumption of reagents and solvents, as well as the increased operational complexity and waste disposal costs.

Workflow Visualizations

Workflow_A start Start: Mix 4,6-Dichloropyrimidine and Methanol add_naome Add Sodium Methoxide start->add_naome heat Heat at 65°C for 24h add_naome->heat concentrate Concentrate under Reduced Pressure heat->concentrate workup Aqueous Work-up (HCl, CH2Cl2, Brine) concentrate->workup dry Dry and Evaporate workup->dry purify Column Chromatography dry->purify end_product Final Product: This compound purify->end_product

Caption: Experimental workflow for Route A.

Workflow_B cluster_step1 Step 1: Synthesis of 4,6-Dihydroxypyrimidine cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Methoxylation B1_start Mix NaOMe, Formamide, and Dimethyl Malonate B1_heat Heat at 50°C B1_start->B1_heat B1_workup Acidic Work-up (HCl) B1_heat->B1_workup B1_isolate Filter and Dry B1_workup->B1_isolate B2_start Mix 4,6-Dihydroxypyrimidine, POCl3, and Pyridine B1_isolate->B2_start B2_heat Heat at 160°C B2_start->B2_heat B2_workup Quench and Basic Work-up B2_heat->B2_workup B2_isolate Filter and Dry B2_workup->B2_isolate B3_start Mix 4,6-Dichloropyrimidine and NaOMe in Methanol B2_isolate->B3_start B3_heat Heat at 65°C B3_start->B3_heat B3_workup Aqueous Work-up B3_heat->B3_workup B3_isolate Purify B3_workup->B3_isolate B_end B_end B3_isolate->B_end Final Product: This compound

Caption: Experimental workflow for Route B.

Conclusion

This comparative guide demonstrates the power of green chemistry metrics in providing a quantitative and objective evaluation of different synthetic strategies. For the synthesis of this compound, the one-step route from 4,6-dichloropyrimidine (Route A) is demonstrably superior to the multi-step synthesis from dimethyl malonate (Route B) across all key green metrics. This analysis underscores the importance of considering factors beyond reaction yield, such as atom economy, waste generation, and overall process mass intensity, when designing and selecting synthetic routes. For researchers and professionals in drug development and chemical manufacturing, the adoption of such a metrics-based approach is crucial for the development of more sustainable and environmentally responsible chemical processes.

References

  • "A Process For Preparing 4,6 Dihydroxypyrimidine" - Quick Company. URL: https://www.quickcompany.in/patents/a-process-for-preparing-4-6-dihydroxypyrimidine
  • A Comparative Spectroscopic Analysis of 4,6-Diethoxypyrimidine and Its Synthetic Precursors - Benchchem. URL: https://www.benchchem.com/product/b1018/technical-support/a-comparative-spectroscopic-analysis-of-4-6-diethoxypyrimidine-and-its-synthetic-precursors
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5456209/
  • Process for preparing 4,6-dihydroxypyrimidine (DHP) - Justia Patents. URL: https://patents.justia.
  • This compound synthesis - ChemicalBook. URL: https://www.chemicalbook.com/synthesis/5270-94-0.htm
  • An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine - Benchchem. URL: https://www.benchchem.
  • Green Chemistry Using Smarter Metrics: A Life Cycle Approach – ACSGCIPR. URL: https://www.acs.org/greenchemistry/pharmaceutical-roundtable/webinars/smarter-metrics.html
  • Significance of Green Synthetic Chemistry from a Pharmaceutical Perspective - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/34618728/
  • Green Chemistry Pharmaceutical Industry - Syrris. URL: https://www.syrris.com/applications/green-chemistry-pharmaceutical-industry/
  • Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent | Request PDF - ResearchGate. URL: https://www.researchgate.
  • The simple synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine - ResearchGate. URL: https://www.researchgate.net/publication/250071370_The_simple_synthesis_of_46-dimethoxy-2-methylsulfonylpyrimidine
  • Atom Economy Green Synthesis in Organic Chemistry - JOCPR. URL: https://www.jocpr.com/articles/atom-economy-green-synthesis-in-organic-chemistry.pdf
  • Organic Chemistry Module | English - University of Scranton. URL: https://www.scranton.edu/faculty/cannon/green-chemistry/english/organic-module.shtml
  • Towards a holistic approach to metrics for the 21st century pharmaceutical industry - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC00340G. URL: https://pubs.rsc.org/en/content/articlelanding/2015/gc/c5gc00340g
  • CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents. URL: https://patents.google.
  • Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine - Quick Company. URL: https://www.quickcompany.
  • The E Factor and Process Mass Intensity | Request PDF - ResearchGate. URL: https://www.researchgate.net/publication/279776985_The_E_Factor_and_Process_Mass_Intensity
  • The E Factor and Process Mass Intensity - Semantic Scholar. URL: https://www.semanticscholar.org/paper/The-E-Factor-and-Process-Mass-Intensity-Dicks-Hent/2c9c7304149022631777227847c23f136e7601f7
  • Green Chemistry in the Synthesis of Pharmaceuticals | Chemical Reviews. URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.1c00356
  • Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries. URL: https://www.contractpharma.
  • Process Mass Intensity, PMI | Chem-Station Int. Ed. URL: https://www.
  • Efficiency of organic reaction pathways - Student Academic Success - Monash University. URL: https://www.monash.
  • PREPARATION OF 4,6-DIMETHOXY-2-((PHENOXYCARBONYL)AMINO)-PYRIMIDINE - European Patent Office - EP 0815086 B1. URL: https://data.epo.org/publication-server/document?i=EP0815086B1.1&pn=EP0815086&ki=B1&cc=EP
  • How to Calculate Atom Economy - YouTube. URL: https://www.youtube.
  • Atom economy - Wikipedia. URL: https://en.wikipedia.
  • The E Factor and Process Mass Intensity - AMiner. URL: https://www.aminer.cn/pub/56260a9f45cedb3398c4e435/the-e-factor-and-process-mass-intensity

Sources

A Comparative Analysis of the Herbicidal Activity of 4,6-Dimethoxypyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of effective and selective weed management solutions in modern agriculture has led to the extensive investigation of various chemical scaffolds. Among these, the 4,6-dimethoxypyrimidine core has emerged as a privileged structure in the design of potent herbicides. This guide provides a comprehensive comparative analysis of the herbicidal activity of this compound derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their mechanism of action, structure-activity relationships, and the experimental protocols for their evaluation.

The Significance of the this compound Scaffold

The this compound moiety is a key structural feature in a number of commercial herbicides, most notably belonging to the sulfonylurea and pyrimidinyl(thio)benzoate classes.[1][2][3][4] These herbicides are renowned for their high efficacy at low application rates, broad weed control spectrum, and favorable toxicological profiles for mammals.[2] The core structure serves as a crucial anchor for various substituents that modulate the compound's herbicidal activity, selectivity, and physicochemical properties.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The vast majority of herbicidal this compound derivatives exert their phytotoxic effects by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[5][6] ALS is a pivotal enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine – which are essential for protein synthesis and overall plant growth.[5][6] As animals obtain these amino acids from their diet, ALS is an ideal target for selective herbicides.[6]

The inhibition of ALS leads to a depletion of BCAAs, which in turn halts cell division and plant growth, ultimately resulting in the death of susceptible plants.[6] Symptoms of ALS inhibitor injury are typically slow to develop and include stunting, chlorosis (yellowing), and necrosis (tissue death).[6]

dot

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (Target of this compound Derivatives) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS alpha_Acetolactate α-Acetolactate ALS->alpha_Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine_Leucine Valine & Leucine Biosynthesis alpha_Acetolactate->Valine_Leucine Isoleucine Isoleucine Biosynthesis alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Inhibition->ALS Herbicide This compound Derivatives Herbicide->Inhibition

Caption: Mechanism of action of this compound herbicides.

Comparative Herbicidal Activity

The herbicidal efficacy of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and the appended moieties. The following tables summarize the herbicidal activity of selected derivatives against common weed species, as reported in the literature. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

Table 1: Herbicidal Activity of Novel Pyrimidine Thiourea Derivatives

CompoundTest WeedConcentration (mg L-1)Inhibition Rate (%)Reference
4dBrassica napus (root)10081.5[7]
4fDigitaria adscendens (root)10081.0[7]
4dEchinochloa crus-galli100Higher than Bensulfuron-methyl[7]
4fEchinochloa crus-galli100Higher than Bensulfuron-methyl[7]

Table 2: Herbicidal Activity of Pyrimidine Derivatives Containing 1,2,4-Triazole

CompoundTest WeedConcentration (mg/L)Inhibition Rate (%)Reference
5cBrassica napus (stalk)100>80[8]
5fBrassica napus (root)100>80[8]
5gBrassica napus (root)100>80[8]

Table 3: Post-emergence Herbicidal Activity of Pyrimidine–Biphenyl Hybrids against Grass Weeds

CompoundApplication Rate (g ai/ha)Echinochloa crusgalli (% inhibition)Digitaria sanguinalis (% inhibition)Reference
Ica187.5≥ 80≥ 80[9]
Iba, Icb, Icc, Iha, Iia75098-10098-100[9]

Experimental Protocols for Evaluating Herbicidal Activity

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Herbicidal Activity Assay (Petri Dish Method)

This method is a rapid and cost-effective way to screen the intrinsic herbicidal activity of compounds on seed germination and early seedling growth.

Materials:

  • Test compounds

  • Solvent (e.g., acetone or DMSO)

  • Surfactant (e.g., Tween-80)

  • Sterile distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Seeds of target weed species (e.g., Brassica napus, Echinochloa crusgalli)

  • Growth chamber with controlled temperature and light

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial dilutions with sterile distilled water containing a surfactant (e.g., 0.1% Tween-80) to obtain the desired test concentrations (e.g., 1, 10, 100 mg/L).

    • Include a solvent-only control.

  • Assay Setup:

    • Place two layers of filter paper in each sterile Petri dish.

    • Pipette 5 mL of the respective test solution or control solution onto the filter paper.

    • Place a predetermined number of seeds (e.g., 20) of the target weed species evenly on the moist filter paper.

  • Incubation:

    • Seal the Petri dishes with parafilm to prevent moisture loss.

    • Place the Petri dishes in a growth chamber under controlled conditions (e.g., 25 ± 1°C, 12-hour photoperiod).

  • Data Collection and Analysis:

    • After a set incubation period (e.g., 7 days), measure the germination rate, root length, and shoot length of the seedlings.

    • Calculate the percentage of inhibition for each parameter relative to the control.

    • The IC50 value (the concentration of the compound that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

dot

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_setup Assay Setup cluster_incubation Incubation cluster_data Data Collection & Analysis Test_Solutions Prepare Test Solutions (Serial Dilutions) Add_Solution Add Test/Control Solution Test_Solutions->Add_Solution Control_Solution Prepare Control Solution (Solvent Only) Control_Solution->Add_Solution Petri_Dish Place Filter Paper in Petri Dish Petri_Dish->Add_Solution Add_Seeds Place Seeds on Filter Paper Add_Solution->Add_Seeds Incubate Incubate in Growth Chamber (Controlled Conditions) Add_Seeds->Incubate Measure Measure Germination Rate, Root & Shoot Length Incubate->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for in vitro herbicidal activity assay.

In Vivo Post-Emergence Herbicidal Activity Assay (Greenhouse Pot Trial)

This assay evaluates the herbicidal efficacy of a compound when applied to established plants under controlled greenhouse conditions.

Materials:

  • Test compounds

  • Solvent and surfactant

  • Pots (e.g., 10 cm diameter)

  • Potting mix (soil, sand, and peat moss)

  • Seeds of target weed species

  • Greenhouse with controlled temperature, light, and humidity

  • Calibrated sprayer

Procedure:

  • Plant Cultivation:

    • Fill pots with the potting mix.

    • Sow a specific number of seeds of the target weed species in each pot.

    • Water the pots and place them in the greenhouse under optimal growth conditions (e.g., 25/20°C day/night temperature, 14-hour photoperiod).

    • Allow the plants to grow to a specific stage (e.g., 2-3 leaf stage).

  • Preparation of Spray Solutions:

    • Prepare a stock solution of the test compound.

    • Prepare spray solutions at different application rates (e.g., in grams of active ingredient per hectare, g ai/ha) by diluting the stock solution with water containing a surfactant.

    • Include an untreated control (sprayed with water and surfactant only).

  • Herbicide Application:

    • Use a calibrated laboratory sprayer to apply the herbicide solutions to the foliage of the plants.

    • Ensure uniform coverage of the plants.

  • Post-Treatment Care and Observation:

    • Return the treated plants to the greenhouse.

    • Observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

  • Data Collection and Analysis:

    • At the end of the experiment (e.g., 21 days after treatment), visually assess the percentage of weed control using a rating scale (0% = no effect, 100% = complete kill).

    • Harvest the above-ground biomass, and measure the fresh and dry weight.

    • Calculate the percentage of growth reduction compared to the untreated control.

Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel herbicides. The development of new synthetic methodologies allows for the creation of diverse libraries of derivatives with potentially improved efficacy, broader weed control spectra, and enhanced crop selectivity.[10] Furthermore, the application of quantitative structure-activity relationship (QSAR) studies can aid in the rational design of more potent herbicidal agents by identifying key structural features that contribute to their biological activity.[4][11]

This guide has provided a comparative analysis of the herbicidal activity of this compound derivatives, highlighting their mechanism of action and providing detailed experimental protocols for their evaluation. The presented data and methodologies offer a valuable resource for researchers in the field of weed science and agrochemical discovery, facilitating the development of the next generation of effective and sustainable weed management solutions.

References

  • Zhu, J., He, L., Luo, J., Xiong, J., & Wang, T. (2021). Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1243-1249. [Link]
  • Li, M., Wang, Y., Li, Y., Li, Y., & Li, Z. (2021). Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea. Pesticide Biochemistry and Physiology, 172, 104766. [Link]
  • Gerwick, B. C., Subramanian, M. V., Loney-Gallant, V. I., & Chandler, D. P. (1990). An in vivo Acetolactate Synthase Assay. Weed Technology, 4(3), 657-660. [Link]
  • Yang, L., Wang, J., Zhang, H., Liu, Y., & Feng, M. (2021). Synthesis and herbicidal activity of novel 1, 2, 4-triazole derivatives containing fluorine, phenyl sulfonyl and pyrimidine moieties. Chinese Chemical Letters, 32(1), 245-248. [Link]
  • Saha, S., & Rao, K. S. (2010). Comparative study on efficacy of sulfonylurea herbicides and traditional recommended herbicides in transplanted rice (Oryza sativa). Indian Journal of Agronomy, 55(3), 212-217. [Link]
  • Kudashkina, A. A., & Ziborov, A. I. (2024). The effectiveness of sulfonylurea-based herbicides against dicotyledonous weed species on spring wheat crop. In BIO Web of Conferences (Vol. 87, p. 00057). EDP Sciences. [Link]
  • Unknown. (2024). sulfonylurea herbicides. [Link]
  • McElroy, S., & Breeden, G. (2006). Sulfonylurea Herbicides: How Do Different Turfgrasses Tolerate Them? USGA Turfgrass and Environmental Research Online, 5(11), 1-8. [Link]
  • Renner, K. A., & Powell, J. F. (2007). Identifying the Best Sulfonylurea Herbicide for Weed Control and Crop Tolerance in Sulfonylurea-Resistant Chicory (Cichorium intybus). Weed Technology, 21(3), 643-649. [Link]
  • Li, Y., Wang, Y., Li, M., Li, Y., & Li, Z. (2024). Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Computational Approach. International Journal of Molecular Sciences, 25(11), 5789. [Link]
  • Cuesta, T. S., Pignataro, O., & Fernandez-Cornejo, J. (2013). Conducting Onsite Greenhouse Trials. GrowerTalks, 76(12), 52-54. [Link]
  • Durigon, M. R., Mariani, F., dos Santos, F. M., Vargas, L., & Chavarria, G. (2018). Properties of the enzyme acetolactate synthase in herbicide resistant canola. Planta Daninha, 36. [Link]
  • Yang, L., Wang, J., Zhang, H., Liu, Y., & Feng, M. (2021). Synthesis and herbicidal activity of pyrimidyl‐1, 2, 4‐triazole derivatives containing aryl sulfonyl moiety. Journal of Heterocyclic Chemistry, 58(8), 1645-1654. [Link]
  • Li, Y., Wang, J., Zhang, H., Liu, Y., & Feng, M. (2024). Laboratory Safety Evaluation and Weed Control Potential of Pre- and Post-Emergence Herbicides for Quinoa. Agronomy, 14(6), 1121. [Link]
  • Gerhards, R., Sökefeld, M., & Wagner, P. (2017). Herbicide and safener treatments of the greenhouse pot trial and the field trial.
  • Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of visualized experiments: JoVE, (101), 52920. [Link]
  • Abu-El-Soud, W., & Avni, D. (2022). The greenhouse pot experiment—emergence evaluation (3 DAS) and growth.
  • Li, Y., Wang, J., Zhang, H., Liu, Y., & Feng, M. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido [2, 3-d] pyrimidine Compounds. Molecules, 28(21), 7363. [Link]
  • Masoomi Sefiddashti, F., Asadpour, S., Haddadi, H., & Ghanavati Nasab, S. (2021). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. Research in Pharmaceutical Sciences, 16(5), 494. [Link]
  • de Melo, E. B., & Ferreira, M. M. (2012). 4D-QSAR: Perspectives in Drug Design. Current drug targets, 13(8), 1053-1065. [Link]
  • Bhat, M. A., Yaseen, M., Chakraborty, S., Alsakhen, N., & Faris, A. (2023). QSAR-driven screening uncovers and designs novel pyrimidine-4, 6-diamine derivatives as potent JAK3 inhibitors. Journal of Biomolecular Structure and Dynamics, 1-18. [Link]
  • Zaki, K., Aouidate, A., Ghamali, M., El-Massaoudi, M., & Bouachrine, M. (2022). Statistical QSAR investigations using QSAR techniques to study Aminopyrimidine-Based CXCR4 antagonists. RHAZES: Green and Applied Chemistry, 16, 1-17. [Link]

Sources

Unmasking the Shadows: A Comparative Guide to Confirming Byproduct Identity in 4,6-Dimethoxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the pursuit of purity is paramount. The presence of even minute quantities of byproducts can have significant implications for the efficacy, safety, and regulatory approval of the final product. This guide provides an in-depth technical comparison of methodologies to identify and confirm the identity of reaction byproducts in the synthesis of 4,6-dimethoxypyrimidine, a crucial intermediate in the production of various pharmaceuticals and agrochemicals. By understanding the origins of these byproducts and employing robust analytical techniques, researchers can optimize reaction conditions, streamline purification processes, and ensure the integrity of their synthesized compounds.

The Synthetic Landscape: Pathways to this compound and Their Byproduct Profiles

The most prevalent and industrially scalable route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction of 4,6-dichloropyrimidine with sodium methoxide.[1] While seemingly straightforward, this reaction can give rise to a number of byproducts that necessitate careful characterization.

Primary Synthesis Route: Nucleophilic Aromatic Substitution

The core reaction involves the displacement of two chloride ions from the pyrimidine ring by methoxide ions. The electron-deficient nature of the pyrimidine ring facilitates this attack by the nucleophilic methoxide.[2]

Expected Byproducts and Their Formation Mechanisms:

  • 4-Chloro-6-methoxypyrimidine (Mono-substituted Intermediate): This is the most common byproduct and arises from the incomplete reaction of 4,6-dichloropyrimidine.[3] The formation of this intermediate is a direct consequence of the stepwise nature of the SNAr reaction. Insufficient reaction time, suboptimal temperature, or inadequate stoichiometry of the sodium methoxide can lead to its presence in the final product mixture.

  • 4-Chloro-6-hydroxypyrimidine and 4,6-Dihydroxypyrimidine (Hydrolysis Products): The presence of water in the reaction mixture, either from solvents or as a result of the degradation of sodium methoxide, can lead to the hydrolysis of the chloro-substituents. Sodium methoxide is hygroscopic and can react with atmospheric moisture to form sodium hydroxide, a strong nucleophile that can attack the electron-deficient pyrimidine ring. This results in the formation of hydroxylated byproducts. The hydrolysis can occur on the starting material, 4,6-dichloropyrimidine, to yield 4-chloro-6-hydroxypyrimidine, or on the mono-substituted intermediate. In harsher conditions or with prolonged exposure to water, the fully hydrolyzed 4,6-dihydroxypyrimidine can also be formed.[4]

  • Byproducts from Starting Material Impurities (e.g., 2,4,6-Trichloropyrimidine): Commercial grades of 4,6-dichloropyrimidine may contain isomeric or over-chlorinated impurities such as 2,4,6-trichloropyrimidine. These impurities will also undergo nucleophilic substitution with sodium methoxide, leading to a series of chlorinated and methoxylated byproducts, including 2,4-dichloro-6-methoxypyrimidine, 2-chloro-4,6-dimethoxypyrimidine, and 2,4,6-trimethoxypyrimidine. The presence of these impurities can significantly complicate the purification process.

  • Degradation of the Final Product: While this compound is generally stable, prolonged exposure to harsh basic conditions and elevated temperatures could potentially lead to ring-opening or other degradation pathways, although this is less commonly reported for this specific molecule under typical synthesis conditions.

Visualizing the Reaction Pathways

Caption: Synthetic pathways to this compound and the formation of major byproducts.

A Comparative Analysis of Analytical Techniques for Byproduct Identification

The accurate identification and quantification of byproducts hinge on the selection of appropriate analytical techniques. Each method offers distinct advantages and limitations in the context of analyzing the complex mixture resulting from this compound synthesis.

Analytical Technique Principle Strengths Weaknesses Application in this Synthesis
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.- Excellent for separating non-volatile and thermally labile compounds.- High resolution and sensitivity with UV detection.- Can be coupled with Mass Spectrometry (HPLC-MS) for definitive identification.- May require method development to achieve optimal separation of structurally similar compounds.- UV detection alone does not provide structural information.- Ideal for separating the main product from the mono-substituted intermediate and hydroxylated byproducts.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass analysis.- High separation efficiency for volatile and thermally stable compounds.- Provides structural information through mass fragmentation patterns.- Highly sensitive for trace analysis.- Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for polar compounds like hydroxypyrimidines.[6][7]- Effective for identifying the main product, the mono-substituted intermediate, and potential volatile impurities from starting materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.- Provides unambiguous structural elucidation of isolated compounds.- Can be used for quantitative analysis (qNMR).- ¹H and ¹³C NMR are crucial for confirming the position of substituents.- Lower sensitivity compared to chromatographic methods.- Complex mixtures can lead to overlapping signals, making interpretation difficult without prior separation.- Essential for the definitive structural confirmation of isolated byproducts.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.- High sensitivity and selectivity.- Provides molecular weight and elemental composition (with high-resolution MS).- Fragmentation patterns aid in structural elucidation.- Does not separate isomers without prior chromatography.- Ionization efficiency can vary between compounds.- Crucial for confirming the molecular weight of byproducts when coupled with HPLC or GC.

Field-Proven Experimental Protocols

The following protocols provide a starting point for the analysis of a typical reaction mixture from the synthesis of this compound. Optimization may be required based on the specific instrumentation and reaction conditions.

Protocol 1: HPLC-MS Analysis of the Reaction Mixture

Objective: To separate and identify the main product and polar byproducts.

Instrumentation:

  • HPLC system with a UV detector

  • Mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution data)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Procedure:

  • Sample Preparation: Quench a small aliquot of the reaction mixture with a dilute acid (e.g., 1M HCl) and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent. Dissolve the residue in a known volume of the mobile phase (e.g., 50:50 A:B).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 5 µL

    • Column temperature: 30 °C

    • UV detection: 254 nm

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Mass Spectrometry Conditions:

    • Ionization mode: Electrospray Ionization (ESI), positive mode

    • Scan range: m/z 100-500

    • Source parameters: Optimize for the specific instrument.

Data Analysis:

  • Identify the peaks in the chromatogram corresponding to the expected product and byproducts based on their retention times and mass-to-charge ratios.

  • Use high-resolution mass data to confirm the elemental composition of each species.

  • Compare the fragmentation patterns with known standards or theoretical predictions.

Protocol 2: GC-MS Analysis of the Reaction Mixture

Objective: To identify volatile components, including the main product, mono-substituted byproduct, and potential non-polar impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Procedure:

  • Sample Preparation: Dilute a small aliquot of the organic extract (from Protocol 1, step 1) with a volatile solvent like dichloromethane.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Injection mode: Splitless

    • Carrier gas: Helium at a constant flow of 1 mL/min

    • Oven program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Scan range: m/z 40-400

    • Source temperature: 230 °C

Data Analysis:

  • Identify peaks in the total ion chromatogram.

  • Compare the mass spectra of the peaks with a library of known compounds (e.g., NIST) and with the expected fragmentation patterns of the target molecules.

Analytical Workflow Visualization

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation & Identification cluster_2 Structural Confirmation Reaction_Mixture Reaction_Mixture Quenching_Extraction Quenching & Liquid-Liquid Extraction Reaction_Mixture->Quenching_Extraction Organic_Phase Organic_Phase Quenching_Extraction->Organic_Phase HPLC_MS HPLC-MS Analysis Organic_Phase->HPLC_MS GC_MS GC-MS Analysis Organic_Phase->GC_MS Polar_Byproducts Polar Byproducts (e.g., Hydroxypyrimidines) HPLC_MS->Polar_Byproducts Nonpolar_Components Main Product & Less Polar Byproducts (e.g., Chloro-methoxypyrimidine) GC_MS->Nonpolar_Components Isolation Isolation of Unknowns (Prep-HPLC or Column Chromatography) Polar_Byproducts->Isolation Nonpolar_Components->Isolation NMR NMR Spectroscopy (¹H, ¹³C, etc.) Isolation->NMR Structure_Elucidation Unambiguous Structure NMR->Structure_Elucidation

Caption: A comprehensive analytical workflow for the identification and confirmation of byproducts.

Conclusion: Towards a Purer Product

The successful synthesis of this compound relies not only on the optimization of the primary reaction but also on a thorough understanding and characterization of the potential byproducts. By anticipating the formation of intermediates, hydrolysis products, and byproducts from starting material impurities, researchers can proactively select the most appropriate analytical tools for their identification. A combined approach, leveraging the separation power of chromatography (HPLC and GC) with the structural elucidation capabilities of mass spectrometry and NMR spectroscopy, provides a robust framework for ensuring the purity and quality of the final product. This comprehensive understanding is indispensable for researchers in the pharmaceutical and agrochemical industries, where the stakes for chemical purity are at their highest.

References

  • Google Patents. (n.d.). WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 4,6-dimethoxy-5-nitro- on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). CN105732514A - Synthetic method of 4,6-dichloropyrimidine.
  • Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
  • Gaudillère, L., et al. (2018). Exact mass GC-MS analysis: Protocol, database, advantages and application to plant metabolic profiling. Plant Methods, 14, 103.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
  • ResearchGate. (2014). Optimization of synthetic conditions of 4,6-dihydroxypyrimidin.
  • HSC Cores - BookStack. (2024). GC/MS Sample Preparation.
  • Al-Qassab, H., et al. (2024). Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. Processes, 12(1), 2170.
  • MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS.
  • PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine.
  • Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry, 25(18), 10461-10463.
  • PubChem. (n.d.). 4,6-Dichloropyrimidine.
  • Waters. (n.d.). Impurities Application Notebook.
  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current protocols in molecular biology, 114, 30.4.1–30.4.32.
  • The Royal Society of Chemistry. (2012). Supplementary Information for: Sodium Methoxide-Catalyzed Amidation of Esters.
  • Google Patents. (n.d.). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • Laboquest. (n.d.). 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet.
  • Zauba. (n.d.). 4 6 Dichloro Pyrimidine Imports Under HS Code 29339900.
  • SIELC Technologies. (n.d.). Separation of 2,4,6-Trichloropyrimidine on Newcrom R1 HPLC column.
  • Wang, Y., et al. (2012). LC-MS/MS Coupled with Stable Isotope Dilution Method for the Quantification of 6-Thioguanine and S6-Methylthioguanine in Genomic DNA of Human Cancer Cells Treated with 6-Thioguanine. Analytical chemistry, 84(15), 6595–6602.

Sources

A Senior Application Scientist’s Guide to Cross-Validation of Analytical Methods for 4,6-Dimethoxypyrimidine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise and accurate quantification of chemical entities is the bedrock of quality, safety, and efficacy. 4,6-Dimethoxypyrimidine, a key heterocyclic building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. Its concentration must be meticulously monitored throughout the manufacturing process, from raw material verification to final product release.

This guide moves beyond a simple recitation of protocols. It provides an in-depth comparison of common analytical techniques for this compound quantification and, most critically, details the process of cross-validation. Cross-validation is the ultimate arbiter that ensures different analytical methods produce congruent and reliable results, a non-negotiable requirement in regulated environments.[1] We will explore the causality behind our experimental choices, grounding our protocols in the authoritative guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]

Section 1: The Analytical Toolkit for this compound

The choice of an analytical method is always a balance of specificity, sensitivity, speed, and cost. For a molecule like this compound (C₆H₈N₂O₂, MW: 140.14 g/mol )[5], several techniques are viable. We will focus on the two most common and mechanistically distinct methods: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for pharmaceutical analysis. It offers exceptional specificity by physically separating the analyte of interest from impurities and matrix components before detection. This is crucial for assays where purity is as important as quantity.

  • UV-Vis Spectrophotometry: A rapid, simple, and cost-effective technique based on the principle of light absorption.[6] Its primary limitation is a lack of specificity; any compound in the sample that absorbs light at the same wavelength will interfere with the measurement.[7] It is best suited for relatively pure samples or for high-throughput screening where speed is paramount.

Comparative Overview
FeatureHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
Principle Physical separation followed by detectionMeasurement of light absorbance
Specificity High (Separates analyte from impurities)Low (Prone to interference from other absorbers)
Sensitivity High (Typically µg/mL to ng/mL)Moderate (Typically mg/mL to µg/mL)
Throughput Moderate (Minutes per sample)High (Seconds per sample)
Complexity High (Requires skilled operators, method development)Low (Simple operation)
Cost High (Instrumentation and solvent costs)Low (Inexpensive instrumentation)

Section 2: Method Deep Dive 1: Reversed-Phase HPLC

The power of HPLC lies in its ability to provide a clean, unambiguous signal for the analyte. For this compound, a reversed-phase method using a C18 column is the logical starting point, as it effectively retains moderately polar organic molecules.

Causality in Method Design:
  • Column Choice (C18): The non-polar octadecylsilyl stationary phase provides strong hydrophobic interactions with the pyrimidine ring and methoxy groups.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff, preventing interference with detection. A buffered aqueous phase (e.g., with phosphate) is used to maintain a consistent pH, ensuring reproducible retention times by controlling the ionization state of any acidic or basic functional groups.

  • Detection (UV at ~254 nm): Pyrimidine rings exhibit strong UV absorbance. A study of similar 4,6-dihydroxypyrimidine derivatives showed a strong absorbance maximum around 252–254 nm, making this an ideal wavelength for sensitive detection.[8][9]

Experimental Protocol: HPLC Quantification
  • Standard Preparation:

    • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent) to create a stock solution of ~500 µg/mL.

    • Perform serial dilutions with the diluent to prepare calibration standards ranging from 5 µg/mL to 150 µg/mL.

  • Sample Preparation:

    • Prepare the sample (e.g., dissolved drug substance, formulation extract) in the diluent to achieve an expected final concentration within the calibration range (~50 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: 40:60 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 4.5).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Run Time: 10 minutes.

  • Validation & Data Analysis:

    • Validate the method according to ICH Q2(R1) guidelines for parameters such as linearity, accuracy, precision, specificity, and range.[3][10]

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the sample from the calibration curve using the regression equation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standards (5-150 µg/mL) Inject Inject 10 µL onto HPLC System Standard->Inject Sample Prepare & Filter Sample (Target ~50 µg/mL) Sample->Inject Separate Isocratic Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Calibrate Generate Calibration Curve (Peak Area vs. Conc.) Detect->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify

Fig 1. Standard workflow for HPLC-based quantification.
Typical HPLC Validation Data Summary
Validation ParameterAcceptance Criteria (Typical)Hypothetical Result
Linearity (R²) ≥ 0.9990.9995
Range 5 - 150 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) ≤ 2.0%0.85%
LOD (Limit of Detection) Report0.5 µg/mL
LOQ (Limit of Quantitation) Report1.5 µg/mL

Section 3: Method Deep Dive 2: UV-Vis Spectrophotometry

This technique is governed by the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte. Its simplicity makes it invaluable for quick checks and screening.

Causality in Method Design:
  • Solvent Choice (Methanol): Methanol is a good choice as it readily dissolves this compound and has a low UV cutoff, meaning the solvent itself will not absorb light at the analytical wavelength.

  • Wavelength Selection (λmax): A wavelength scan must be performed on a standard solution to identify the wavelength of maximum absorbance (λmax). This provides the highest sensitivity and ensures the measurement is taken at a point where small variations in wavelength have minimal impact on absorbance, improving robustness. Based on similar structures, this is expected to be near 254 nm.[8][9]

Experimental Protocol: UV-Vis Quantification
  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in methanol at a concentration of ~200 µg/mL.

    • Perform serial dilutions with methanol to prepare calibration standards ranging from 2 µg/mL to 20 µg/mL.

  • Sample Preparation:

    • Accurately dilute the sample with methanol to achieve an expected final concentration within the calibration range (~10 µg/mL).

  • Spectrophotometric Analysis:

    • Using a calibrated spectrophotometer, perform a wavelength scan (200-400 nm) on a mid-range standard to determine the λmax.

    • Set the instrument to measure absorbance at the determined λmax.

    • Use methanol as the blank to zero the instrument.

    • Measure the absorbance of each standard and the sample solution.

  • Validation & Data Analysis:

    • Validate the method as per ICH Q2(R1).[3][10] Note that specificity is a critical test here and must involve analyzing a placebo or matrix blank to ensure no interference.[11]

    • Construct a calibration curve by plotting absorbance against the concentration of the standards.

    • Determine the concentration of the sample from its absorbance using the regression equation.

Typical UV-Vis Validation Data Summary
Validation ParameterAcceptance Criteria (Typical)Hypothetical Result
Linearity (R²) ≥ 0.9990.9991
Range 2 - 20 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%98.9% - 101.5%
Precision (%RSD) ≤ 2.0%1.10%
LOD (Limit of Detection) Report0.2 µg/mL
LOQ (Limit of Quantitation) Report0.6 µg/mL

Section 4: The Core Directive: Cross-Validation of Analytical Methods

Once you have two independently validated methods, the crucial question arises: are they interchangeable? Cross-validation is the formal process of comparing results from two different analytical procedures to demonstrate their equivalence.[12] This is not merely an academic exercise; it is a regulatory expectation when data from different methods or different laboratories need to be compared or consolidated.[1][13][14]

The objective of cross-validation is to demonstrate that a validated analytical procedure is suitable for its intended purpose by comparing it against another validated method. [7][15]

When is Cross-Validation Required?
  • Method Transfer: When moving a method from a development lab to a QC lab.

  • Method Replacement: When replacing an older, validated method (e.g., UV-Vis) with a new, more specific one (e.g., HPLC).

  • Multi-Site Studies: When different labs in a clinical trial will be analyzing samples using different (but validated) methods.

  • Bridging Studies: To compare data generated historically with a new method.

CrossValidation_Workflow cluster_hplc Method 1 (e.g., HPLC) cluster_uv Method 2 (e.g., UV-Vis) Samples Prepare Homogenous Sample Set (n≥3, covering the range, e.g., 50%, 100%, 150% of target) HPLC_Analysis Analyze Samples using Validated HPLC Method Samples->HPLC_Analysis UV_Analysis Analyze Samples using Validated UV-Vis Method Samples->UV_Analysis Compare Statistically Compare Results (e.g., % Difference) HPLC_Analysis->Compare UV_Analysis->Compare Decision Results Meet Acceptance Criteria? Compare->Decision Pass Methods are Interchangeable Decision->Pass Yes Fail Investigate Discrepancy Decision->Fail No

Fig 2. The cross-validation process between two analytical methods.
Experimental Protocol: Cross-Validation Study
  • Protocol Definition: Draft a formal protocol that defines the methods to be compared, the samples to be tested, the number of replicates, and the pre-defined acceptance criteria.

  • Sample Preparation: Prepare a minimum of three independent batches of product or placebo spiked with this compound. The concentrations should span the validated range of both methods (e.g., Low, Medium, High concentrations).

  • Analysis:

    • Analyze each sample in triplicate using the validated HPLC method.

    • Analyze each sample in triplicate using the validated UV-Vis method.

  • Data Evaluation:

    • Calculate the mean result for each sample from each method.

    • For each sample, calculate the percent difference between the mean results of the two methods using the primary or reference method (typically HPLC) as the baseline:

      • % Difference = [(Result_UV - Result_HPLC) / Result_HPLC] * 100

  • Acceptance Criteria: The acceptance criteria must be pre-defined. A common industry standard is that the mean results from the two methods should not differ by more than ±5.0% for an assay.

Hypothetical Cross-Validation Data & Analysis
Sample IDHPLC Mean Result (µg/mL)UV-Vis Mean Result (µg/mL)% DifferenceMeets Criteria (±5.0%)?
Low Conc. 10.110.4+2.97%Yes
Mid Conc. 50.249.5-1.39%Yes
High Conc. 99.8103.1+3.31%Yes
Conclusion ---Passed

In this hypothetical case, the UV-Vis method yields results that are statistically comparable to the more specific HPLC method for these samples. This provides confidence that for routine, high-throughput analysis of relatively pure material, the simpler UV-Vis method can be reliably used in place of the more resource-intensive HPLC procedure.

Conclusion and Final Recommendations

The robust quantification of this compound is achievable through multiple validated analytical techniques. While HPLC offers superior specificity and should be considered the reference method for stability studies and final product release, UV-Vis spectrophotometry provides a rapid and reliable alternative for in-process controls or raw material screening, provided its limitations are understood and controlled.

The ultimate confidence in utilizing multiple methods comes from a successful cross-validation study. This process, grounded in the principles of regulatory guidelines like ICH Q2(R2), is not just good science—it is a mandatory step to ensure data integrity across the entire lifecycle of a product.[2][11] By demonstrating that different analytical tools tell the same story, we build a foundation of trust and reliability in our data, ensuring the quality and safety of the final product.

References

  • Title: Q2(R2)
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL:[Link]
  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
  • Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL:[Link]
  • Title: Quality Guidelines Source: International Council for Harmonis
  • Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
  • Title: Q2(R1)
  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm Intern
  • Title: Q2(R1)
  • Source: U.S.
  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
  • Title: this compound Source: PubChem, National Center for Biotechnology Inform
  • Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: PMC, National Institutes of Health (NIH) URL:[Link]
  • Title: Validation of chromatographic methods in pharmaceutical analysis Source: Charles University (Univerzita Karlova) Digital Repository URL:[Link]
  • Title: Cross-Validation of Bioanalytical Methods: When, Why and How? Source: Pharma IQ URL:[Link]
  • Title: Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Deriv
  • Title: Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives Source: PMC, National Institutes of Health (NIH) URL:[Link]
  • Title: UV/Vis Spectroscopy for DNA & Protein Analysis Source: Unchained Labs URL:[Link]

Sources

Safety Operating Guide

Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of 4,6-Dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the lifecycle of a chemical reagent extends far beyond the benchtop. The proper disposal of compounds like 4,6-Dimethoxypyrimidine is a critical, final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, procedural framework for the safe and compliant disposal of this compound, moving beyond mere compliance to foster a culture of comprehensive chemical stewardship.

While specific hazard classifications for this compound itself are not uniformly available, its derivatives are noted to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, it is imperative to handle this compound with the caution afforded to hazardous materials. The toxicological properties have not been fully investigated, reinforcing the need for stringent safety measures during handling and disposal.[2]

Immediate Safety and Handling Precautions: The First Line of Defense

Before beginning any disposal-related activities, a thorough risk assessment must be conducted. The primary guiding principle is the avoidance of all personal contact, including inhalation of dust or aerosols.[4]

Engineering Controls: All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] This is crucial to minimize the generation and accumulation of dust.[2] Ensure that safety showers and eyewash stations are unobstructed and readily accessible.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment, the rationale for its use, and best practices for its implementation.

PPE CategorySpecificationRationale & Best Practices
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][5]Protects against splashes and airborne particles. A face shield may be necessary where splash potential is high.[6]
Hand Protection Chemically impermeable gloves (e.g., nitrile, butyl rubber, polychloroprene).[3][4]Prevents direct skin contact. Gloves must be inspected for degradation before use and disposed of properly after.[7] Always wash hands thoroughly after removing gloves.[2][4]
Body Protection Laboratory coat, flame-retardant antistatic protective clothing, or a P.V.C. apron.[1][4]Minimizes the risk of skin exposure. Contaminated clothing should be removed immediately and laundered separately before reuse.[2][4]
Respiratory Protection A NIOSH-approved full-face respirator may be necessary if dust or aerosols are generated or if exposure limits are exceeded.[1][5]Reduces the risk of inhalation. The need for respiratory protection should be determined by a site-specific risk assessment.

Step-by-Step Disposal Protocol: From Bench to Manifest

The proper disposal of this compound requires a systematic approach to waste segregation, containment, and labeling. Never discharge this compound or its waste streams into drains or sewer systems.[3][7]

Step 1: Waste Identification and Segregation
  • Characterize the Waste: All waste containing this compound must be treated as hazardous chemical waste.[8]

  • Segregate at the Source:

    • Solid Waste: Collect un-used or contaminated solid this compound, contaminated lab debris (e.g., weigh boats, filter paper), and contaminated PPE in a designated, compatible waste container.

    • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and leak-proof container. Do not mix with other solvent wastes unless their compatibility has been confirmed.[8][9]

    • Sharps Waste: Any needles, broken glass, or other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container.[8]

Step 2: Container Management

Proper container selection and management are crucial to prevent leaks, spills, and exposure.

  • Container Type: Use only containers that are compatible with the chemical waste. Whenever possible, use the original manufacturer's container for un-used product disposal.[8] For waste solutions, use designated corrosive or solvent waste containers.[9]

  • Container Condition: Ensure containers are in good condition, with no leaks or cracks. Keep containers tightly closed when not in use.[2][3]

  • Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added.[8] The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Any associated hazards (e.g., Irritant)

    • The accumulation start date

    • The name of the principal investigator or laboratory contact

Step 3: Temporary Storage

Store waste containers in a designated Satellite Accumulation Area (SAA). The SAA should be at or near the point of generation and under the control of laboratory personnel.[8] Store containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][10]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical to mitigate risks.

  • Evacuate and Alert: For large spills, evacuate the area immediately and alert your institution's emergency services.[4]

  • Control and Contain: For minor spills, and only if you are trained to do so, contain the spill. Prevent the material from entering drains or waterways.[4][5]

  • Clean-up:

    • For dry spills: Use dry clean-up procedures to avoid generating dust.[4] Carefully sweep or vacuum up the material (using an explosion-proof vacuum) and place it into a suitable, sealed container for disposal.[2][4]

    • For liquid spills: Absorb with an inert, dry material (e.g., vermiculite, dry sand) and place it in an appropriate waste disposal container.[11]

  • Decontaminate: Wash the spill area down with large amounts of water, preventing runoff from entering drains.[4]

  • Report: Report all spills and exposures to your supervisor and your institution's Environmental Health and Safety (EHS) department.

Final Disposal Pathway

The ultimate disposal of this compound waste must be handled by a licensed and approved waste disposal company.

Primary Recommended Method: Incineration The most common and recommended disposal method is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][7] This high-temperature destruction process breaks the compound down into less hazardous components.

Procedure for Disposal:

  • Request Pickup: Once your waste container is full (do not overfill, typically no more than 3/4 full), or if it is no longer being used, complete a chemical waste collection request through your institution's EHS department.[9][11]

  • Documentation: Ensure all hazardous waste manifests are completed accurately, as required by local, state, and federal regulations such as those from the Environmental Protection Agency (EPA).[12]

  • Transfer: The licensed waste hauler will then transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction.

The following diagram outlines the decision-making workflow for the proper disposal of this compound.

G start Waste Generation (this compound) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Contaminated solids, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps collect_solid Collect in Labeled, Compatible Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Compatible Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Puncture-Resistant Sharps Container sharps_waste->collect_sharps storage Store in Designated Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid->storage collect_sharps->storage pickup Request Pickup by Environmental Health & Safety (EHS) storage->pickup disposal Transport to Licensed Waste Disposal Facility pickup->disposal Container Full incineration Final Disposal via Controlled Incineration disposal->incineration

Caption: Decision workflow for this compound waste management.

By adhering to these detailed procedures, laboratory professionals can ensure that the disposal of this compound is conducted with the highest standards of safety and environmental responsibility, building a foundation of trust in their operational integrity.

References

  • Cole-Parmer. Material Safety Data Sheet - 4,6-Dihydroxypyrimidine, 98%. [Link]
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
  • University of Washington.
  • McGill University. Chemical waste | Hazardous Waste Management. [Link]
  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

Sources

Personal protective equipment for handling 4,6-Dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 4,6-Dimethoxypyrimidine, ensuring that laboratory professionals can manage this chemical with confidence and precision. Our commitment is to empower researchers with the knowledge to maintain a safe and efficient laboratory environment.

Understanding the Hazard Profile of this compound

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. According to safety data sheets (SDS), it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3]. Some sources also indicate that it may be harmful if swallowed, in contact with skin, or if inhaled[4]. Understanding these risks is the first step in implementing effective safety measures.

The causality behind these hazards lies in the chemical's reactivity with biological tissues. Upon contact, it can disrupt cell membranes and cause local inflammation, leading to the observed irritation. Inhalation of dust particles can similarly irritate the mucous membranes of the respiratory tract.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the minimum recommended PPE.

Body Part Personal Protective Equipment (PPE) Specification and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact. These materials have been shown to be resistant to a wide range of chemicals. Always inspect gloves for any signs of degradation or perforation before use.[5]
Eyes Safety goggles with side shields or a face shieldTightly fitting safety goggles are crucial to protect against dust particles and accidental splashes.[2][6] In procedures with a higher risk of splashing, a face shield should be worn in addition to goggles for full-face protection.[7]
Body Laboratory coat or chemical-resistant apronA lab coat provides a removable barrier to protect skin and personal clothing from contamination.[5] For tasks with a higher potential for spills, a chemical-resistant apron offers an additional layer of protection.
Respiratory NIOSH-approved respirator (if dust is generated)In situations where the generation of dust is likely (e.g., weighing, transferring solid material), a NIOSH-approved particulate respirator (e.g., N95) is necessary to prevent inhalation of harmful particles. Operations should ideally be conducted in a well-ventilated area or a fume hood to minimize airborne concentrations.[1][2][4]

Procedural Guide: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Procedure:
  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Lab Coat/Apron: Put on the lab coat or apron, ensuring it is fully fastened.

  • Respirator (if required): If the procedure generates dust, now is the time to put on your respirator. Ensure it has a proper seal.

  • Eye Protection: Put on your safety goggles or face shield.

  • Gloves: Don your gloves, making sure the cuffs of the gloves go over the sleeves of your lab coat.

Doffing Procedure:
  • Gloves: Remove gloves first, as they are the most likely to be contaminated. Peel them off from the cuff downwards, turning them inside out.

  • Lab Coat/Apron: Unfasten and remove the lab coat or apron by folding it in on itself, avoiding contact with the outer contaminated surface.

  • Eye Protection: Remove your eye protection from the back to the front.

  • Respirator (if used): Remove the respirator without touching the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount for laboratory safety.

Handling:
  • Ventilation: Always handle this compound in a well-ventilated area.[2][4] A chemical fume hood is the preferred location for all manipulations that could generate dust or aerosols.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes[2][8].

  • Minimize Dust: Avoid actions that could generate dust, such as vigorous shaking or scraping.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical[1][4].

Storage:
  • Container: Keep the container tightly closed and in a dry, cool, and well-ventilated place[1][2].

  • Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents[1].

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is a critical final step.

Step-by-Step Disposal Procedure:
  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, must be considered hazardous waste.

  • Waste Container: Place all solid waste into a clearly labeled, sealed, and compatible hazardous waste container. The container should be marked with "Hazardous Waste" and the chemical name[5].

  • Unused Chemical: Unwanted or expired this compound should be disposed of in its original container or a suitable, labeled hazardous waste container. Do not mix with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department[5].

  • Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal. Your EHS department can provide guidance on proper labeling, storage, and pickup of chemical waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9][10]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1][3][9]
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][9][10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][9]

For spills, evacuate the area and prevent the spread of dust. For small spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.

Diagrams

PPE Selection Workflow

PPE_Selection_Workflow A Handling this compound E Is there a risk of splashing? A->E B Is there a risk of dust generation? C Standard PPE: - Chemical-resistant gloves - Safety goggles - Lab coat B->C No D Enhanced PPE: - Standard PPE + NIOSH-approved respirator B->D Yes G Proceed with caution C->G D->G E->B No F Add Face Shield E->F Yes F->B

Caption: Decision workflow for selecting appropriate PPE.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,6-Dihydroxypyrimidine, 98%.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dimethoxypyrimidine
Reactant of Route 2
4,6-Dimethoxypyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.